molecular formula C13H13NO4 B182843 Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate CAS No. 77156-78-6

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Cat. No.: B182843
CAS No.: 77156-78-6
M. Wt: 247.25 g/mol
InChI Key: VNGGYIBIGOOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGGYIBIGOOVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974201
Record name Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77156-78-6, 5866-54-6
Record name 77156-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 77156-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77156-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and pharmaceutical development. Its quinoline core is a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive technical overview of the fundamental physicochemical and structural properties of this molecule, offering insights into its synthesis, characterization, and the underlying chemical principles that govern its utility as a versatile building block in drug discovery. Understanding these core properties is paramount for its effective application as a pharmaceutical intermediate, particularly in the synthesis of novel antibacterial and antimalarial drugs.[1][2]

Physicochemical and Structural Properties: A Quantitative Overview

The behavior of this compound in both chemical and biological systems is dictated by its inherent physicochemical properties. A summary of these key characteristics is presented below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₃NO₄[3][4]
Molecular Weight 247.25 g/mol [3][4]
CAS Number 77156-78-6[3]
Melting Point 280-283 °C[3]
Boiling Point 394.7 °C at 760 mmHg (Predicted)[3]
Density 1.277 g/cm³ (Predicted)[3]
pKa 2.72 ± 0.50 (Predicted)[5]
Appearance Light brown to brown solid[5]

Keto-Enol Tautomerism: A Defining Characteristic

A critical aspect of the basic properties of this compound is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form.

Caption: Keto-enol tautomerism of the 4-hydroxyquinoline core.

While both forms may be present, studies on related 4-hydroxyquinoline structures indicate that the keto form, often referred to as a quinolone, generally predominates in the solid state and in solution. This preference is attributed to the greater stability of the amide group within the heterocyclic ring. This tautomeric equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets.

Synthesis and Characterization: The Gould-Jacobs Reaction

The primary and most established method for synthesizing this compound is the Gould-Jacobs reaction.[6] This versatile reaction provides an efficient route to the 4-hydroxyquinoline scaffold.

The synthesis commences with the condensation of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate. This is followed by a high-temperature intramolecular cyclization, which is the hallmark of the Gould-Jacobs reaction. Subsequent hydrolysis and decarboxylation, if desired, would yield the core 4-quinolinone structure, though for the title compound, the ethyl ester is retained.

Gould_Jacobs_Workflow start Starting Materials: p-Anisidine & Diethyl ethoxymethylenemalonate condensation Condensation Reaction start->condensation Heat intermediate Formation of Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (High Temperature) intermediate->cyclization Heat (e.g., in Dowtherm A) product This compound cyclization->product

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines a typical laboratory-scale synthesis based on the Gould-Jacobs reaction:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation arm, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) in a high-boiling point solvent such as Dowtherm A.

  • Condensation: Heat the mixture to approximately 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. During this step, ethanol is produced as a byproduct and can be distilled off.

  • Cyclization: Increase the temperature of the reaction mixture to around 250 °C and maintain this temperature for 1-3 hours to facilitate the intramolecular cyclization.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent. The crude product can be collected by filtration.

  • Purification: The collected solid should be washed with a non-polar solvent, such as hexane, to remove residual Dowtherm A. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the final product.

Solubility and Stability: Considerations for Application

While specific experimental data on the solubility of this compound in a wide range of solvents is not extensively reported in the literature, some general predictions can be made based on its structure. It is expected to have good solubility in some organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane. Its solubility in aqueous solutions, such as phosphate-buffered saline (PBS), is likely to be limited, a common characteristic for many organic compounds of this size. For drug development purposes, formulation strategies may be required to enhance its aqueous solubility.

The stability of the ester functional group is a key consideration. Under strongly acidic or basic conditions, it can undergo hydrolysis to the corresponding carboxylic acid.[2] The stability of the compound under various pH and temperature conditions should be experimentally determined, especially if it is to be used in biological assays or formulated into a pharmaceutical product.

Biological Activity and Potential Applications

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] The 4-quinolone scaffold is a well-established pharmacophore, particularly in the development of antibacterial agents that target bacterial DNA gyrase. Furthermore, derivatives of this compound are explored for their potential as antimalarial, anticancer, and anti-inflammatory agents.[1] The methoxy and ethyl carboxylate groups provide handles for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a foundational molecule in medicinal chemistry, with its basic properties being central to its utility. A thorough understanding of its synthesis, physicochemical characteristics, and the nuances of its tautomeric nature is essential for any researcher or drug development professional working with this compound. While this guide provides a comprehensive overview of the current knowledge, further experimental investigation into its solubility and stability profiles would be invaluable for its continued application in the development of new therapeutic agents.

References

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). Retrieved from [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2008). Journal of the Brazilian Chemical Society, 19(2), 249–255.
  • Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 4-Hydroxy-2-quinolones. 43. Thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxy-quinoline-3-carboxylic acids. (2000). Chemistry of Heterocyclic Compounds, 36(8), 947–950.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer Cells. (2020). Inorganic Chemistry, 59(1), 534–547.
  • pKa Data Compiled by R. Williams. (2022). Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules, 24(15), 2799.
  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 77156-78-6): Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known to impart a wide range of pharmacological activities.[1][2] This document delves into the robust synthesis of this specific derivative via the Gould-Jacobs reaction, offers a detailed protocol for its preparation and characterization, and explores its potential applications in drug development based on the established biological activities of the broader quinoline class. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives and the exploration of their therapeutic utility.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a prolific scaffold in pharmaceutical development.[2] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse molecular interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs incorporating the quinoline core, such as the antimalarial chloroquine and the antibacterial ciprofloxacin, underscore the therapeutic importance of this structural motif.[1] this compound (CAS 77156-78-6) is a key intermediate, providing a versatile platform for the synthesis of more complex and potentially bioactive molecules. Its strategic functionalization at the 4-hydroxy, 6-methoxy, and 3-carboxylate positions allows for extensive chemical modification to fine-tune its pharmacological profile.

PropertyValue
CAS Number 77156-78-6
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol [3]
IUPAC Name This compound
Synonyms Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Appearance White to light yellow solid
Melting Point 280-283 °C[3]
Boiling Point 394.7 °C at 760 mmHg[3]
Solubility Soluble in various organic solvents

Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[4][5] The reaction proceeds through a thermal cyclization of an aniline derivative with an ethoxymethylenemalonate ester. This methodology is particularly effective for anilines bearing electron-donating groups, such as the methoxy group in our target molecule's precursor.[4]

Reaction Mechanism

The synthesis of this compound commences with the nucleophilic attack of the amino group of p-anisidine on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. Subsequent intramolecular cyclization at high temperature, typically in a high-boiling solvent like Dowtherm A, leads to the formation of the quinoline ring system.[3] The final product exists in a tautomeric equilibrium, favoring the 4-oxo form.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization p_anisidine p-Anisidine intermediate Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate p_anisidine->intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate->product High Temperature (e.g., Dowtherm A)

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The choice of a high-boiling solvent like Dowtherm A is critical as the cyclization step requires significant thermal energy to overcome the activation barrier. The reaction is typically monitored for the cessation of ethanol distillation, indicating the completion of the initial condensation step.

  • Reaction Setup: In a flask equipped with a distillation head and a condenser, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in Dowtherm A.

  • Condensation: Heat the reaction mixture to reflux. Ethanol will begin to distill off. Continue heating until the distillation of ethanol ceases.

  • Cyclization: Continue heating the reaction mixture at a higher temperature (around 250 °C) for 1.5-3 hours to facilitate the intramolecular cyclization.[3]

  • Workup and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexanes or pentane to precipitate the crude product.[3] Filter the solid, wash with additional non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow start Start reactants Combine p-Anisidine and Diethyl Ethoxymethylenemalonate in Dowtherm A start->reactants reflux Heat to Reflux (Ethanol Distills Off) reactants->reflux cyclize Heat at 250 °C (1.5-3 hours) reflux->cyclize cool Cool to Room Temperature cyclize->cool precipitate Add Hexanes/Pentane to Precipitate Product cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Spectroscopic DataExpected Peaks/Signals
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group, and distinct aromatic protons of the quinoline ring system. The proton at position 5 of the quinoline ring is expected to appear as a singlet.[1][6]
¹³C NMR Carbonyl carbons of the ester and the 4-oxo group, carbons of the ethyl and methoxy groups, and aromatic carbons of the quinoline core.[1][6]
IR Spectroscopy Characteristic absorption bands for the N-H stretch (due to the 4-oxo tautomer), C=O stretching of the ester and the quinolone ketone, and C-O stretching of the ether and ester groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (247.08400).[3]

Self-Validation: The combination of these spectroscopic methods provides a self-validating system for the structural confirmation of the synthesized compound. For instance, the number of distinct signals in the ¹H and ¹³C NMR spectra should correspond to the number of non-equivalent protons and carbons in the proposed structure.

Applications in Drug Discovery and Research

While specific biological studies on this compound are not extensively reported, the quinoline scaffold is a well-established pharmacophore with a wide range of biological activities. This makes the title compound a valuable starting point for the development of novel therapeutic agents.

Potential Therapeutic Areas
  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis.[7]

  • Antibacterial Agents: The quinolone antibiotics, a major class of antibacterial drugs, are based on the 4-oxoquinoline core.[8] Modifications of this scaffold can lead to new agents to combat antibiotic resistance.

  • Antimalarial Drugs: The quinoline ring is central to several antimalarial drugs, including chloroquine and mefloquine.[1]

  • Enzyme Inhibition: Quinoline derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases.[9]

Potential_Applications main_compound Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate anticancer Anticancer Agents main_compound->anticancer Potential for Tyrosine Kinase Inhibition antibacterial Antibacterial Drugs main_compound->antibacterial Core structure for Quinolone Antibiotics antimalarial Antimalarial Compounds main_compound->antimalarial Scaffold for Antimalarial Synthesis enzyme_inhibitors Enzyme Inhibitors main_compound->enzyme_inhibitors Potential for Acetylcholinesterase Inhibition

Caption: Potential therapeutic applications of this compound in drug discovery.

Representative In Vitro Assay: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of a synthesized quinoline derivative against a bacterial strain.

Causality and Self-Validation: This assay includes positive and negative controls to validate the results. The positive control (a known antibiotic) ensures the assay is sensitive to antibacterial agents, while the negative control (no compound) confirms that the growth medium supports bacterial proliferation.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include wells with bacteria and no compound (negative control) and wells with bacteria and a known antibiotic (positive control).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a synthetically accessible and highly versatile heterocyclic compound. The Gould-Jacobs reaction provides a reliable and efficient route to its synthesis. Its strategic functionalization and the proven pharmacological importance of the quinoline scaffold make it an attractive starting point for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology. Future research should focus on the synthesis of a library of derivatives based on this core structure and their systematic evaluation in a panel of biological assays to identify lead compounds for further preclinical development.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • J Pharm Pharm Sci. Supplementary Information File. [Link]

  • ScienceDirect. Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. [Link]

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. [Link]

  • PubMed. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. [Link]

  • ResearchGate. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link]

  • ResearchGate. Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. [Link]

  • PubMed. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • ResearchGate. Structure of quinoline derivatives. (A)... | Download Scientific Diagram. [Link]

  • ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

  • MolPort. Compound ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate. [Link]

  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

  • ResearchGate. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. [Link]

  • ChemBK. ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. [Link]

  • PubMed Central. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • ChemBK. 4-Hydroxy-6-methoxyquinoline. [Link]

  • PubChem. Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubChem. Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • NIST WebBook. Ethyl 3-coumarincarboxylate. [Link]

  • PubChem. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (C12H10FNO3). [Link]

Sources

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic bioactive molecules.[1] The quinoline scaffold, a fusion of a benzene and a pyridine ring, serves as a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[2]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and potential applications of this compound, a key intermediate in the synthesis of more complex quinoline-based compounds.[3][4]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a quinoline core substituted with a hydroxyl group at the 4-position, a methoxy group at the 6-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, influencing its reactivity, solubility, and potential biological activity.

Key Structural Features:

  • Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold and is amenable to further functionalization.

  • 4-Hydroxy Group: This group can participate in hydrogen bonding and may exist in tautomeric equilibrium with the 4-oxo form.

  • 6-Methoxy Group: An electron-donating group that can influence the electronic properties of the quinoline ring system.

  • 3-Ethyl Carboxylate Group: An ester functional group that can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further synthetic modifications.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[5]
Molecular Weight 247.25 g/mol [5]
Melting Point 280-283 °C[5]
Boiling Point 394.7 °C at 760 mmHg[5]
Density 1.277 g/cm³[5]
Appearance Colorless solid[3]

Spectroscopic Characterization:

While specific, publicly available spectroscopic data for this exact compound is limited, the expected spectral features based on its structure are as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoline core, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl group protons, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbon atoms of the quinoline ring, the methoxy carbon, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl and carboxylate groups.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Gould-Jacobs reaction .[6][7] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system.[6]

Reaction Scheme:

Gould_Jacobs_Reaction cluster_intermediate Intermediate cluster_product Product p_anisidine p-Anisidine intermediate Anilinomethylenemalonate Intermediate p_anisidine->intermediate Condensation deem Diethyl ethoxymethylenemalonate deem->intermediate product This compound intermediate->product Thermal Cyclization

Figure 1: The Gould-Jacobs reaction for the synthesis of the title compound.

Detailed Experimental Protocol:

The following protocol is based on a procedure described for the synthesis of this compound.[5]

Step 1: Condensation

  • In a suitable reaction vessel, a solution of 4-methoxyaniline (p-anisidine) and diethyl ethoxymethylenemalonate is prepared in a high-boiling point solvent such as Dowtherm A.

  • The reaction mixture is heated to reflux.

  • Heating is continued until the ethanol produced during the condensation reaction has been completely distilled off.

Step 2: Cyclization and Isolation

  • The reaction mixture containing the anilinomethylenemalonate intermediate is heated to a high temperature (typically around 250 °C) to induce thermal cyclization.

  • The reaction is monitored for completion.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is treated with a non-polar solvent, such as hexanes, to precipitate the product.

  • The precipitated solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.

Potential Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a well-established pharmacophore, and modifications at the 3 and 4-positions, as well as on the benzene ring, can lead to a wide range of biological activities.

Potential Areas of Application:

  • Antimalarial Drug Discovery: The quinoline scaffold is central to many antimalarial drugs. This compound could be used to synthesize novel analogs with improved efficacy or resistance profiles.

  • Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs. The 4-hydroxyquinoline-3-carboxylate moiety is a key structural feature of these compounds.

  • Anticancer Drug Development: Certain quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II.[1]

  • Enzyme Inhibition Studies: The structure of this compound suggests potential interactions with various enzymes, making it a candidate for screening in enzyme inhibition assays.[3]

Applications cluster_applications Potential Therapeutic Areas main Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate Synthetic Intermediate main->intermediate Serves as antimalarial Antimalarial Agents intermediate->antimalarial Leads to antibacterial Antibacterial Agents intermediate->antibacterial Leads to anticancer Anticancer Agents intermediate->anticancer Leads to enzyme_inhibitors Enzyme Inhibitors intermediate->enzyme_inhibitors Leads to

Figure 2: Potential applications stemming from the title compound as a synthetic intermediate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The following information is based on general knowledge of quinoline derivatives and available safety data for related compounds.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13][14]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]

Storage:

  • Store in a tightly closed container in a cool, dry place.[15]

  • Keep away from incompatible materials.

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and an established synthetic route. Its utility as a synthetic intermediate provides access to a wide range of more complex quinoline derivatives with significant potential in drug discovery and materials science. Further research into the specific biological activities and physicochemical properties of this compound is warranted to fully explore its potential applications.

References

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • The Physical and Chemical Properties of Quinoline - ResearchGate. Available at: [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Available at: [Link]

  • What are the physical properties of quinoline? - Blog - BIOSYNCE. (2025-11-11). Available at: [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2 - J&K Scientific. Available at: [Link]

  • ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate - ChemBK. (2024-04-09). Available at: [Link]

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Quinoline derivatives (organic compounds) and their properties - ResearchGate. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]

  • Compound ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate -... Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem. Available at: [Link]

  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e) - PubChem. Available at: [Link]

  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PubChem. Available at: [Link]

  • Studies on Disease-Modifying Antirheumatic Drugs. II. Synthesis and Activity of the Metabolites of Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603). | Scilit. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. (2025-08-06). Available at: [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (2025-08-06). Available at: [Link]

  • 4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific. Available at: [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. Available at: [Link]

Sources

The Quinoline Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic accessibility and the capacity for extensive structural modification have enabled the development of a vast library of derivatives.[3][4] These derivatives exhibit an exceptionally broad spectrum of biological activities, positioning them as critical components in the pharmacopeia for treating a myriad of human diseases.[5][6][7] This technical guide provides an in-depth exploration of the primary biological activities of quinoline derivatives, with a focus on their antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, discuss key structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable therapeutic potential of the quinoline nucleus.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, characterized by a benzene ring fused to a pyridine ring, is a foundational structure in the design of bioactive molecules.[3][8] First isolated from coal tar in 1834, its true therapeutic potential was unveiled with the discovery of quinine, an alkaloid from cinchona bark, which became the first effective treatment for malaria.[4] This seminal discovery catalyzed over a century of research, cementing the quinoline moiety's status as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2]

The druggability of the quinoline scaffold is attributed to several key features:

  • Structural Rigidity and Aromaticity: The planar, aromatic system facilitates critical interactions with biological targets, including π-π stacking with aromatic amino acid residues in proteins and intercalation with DNA base pairs.

  • Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a target's binding site.

  • Synthetic Versatility: The quinoline ring can be readily functionalized at multiple positions through well-established synthetic pathways, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2][4]

This versatility has led to the development of numerous quinoline-based drugs approved for clinical use and many more candidates currently under investigation for a wide range of therapeutic applications.[1][2]

Biological_Activities_of_Quinoline_Derivatives quinoline Quinoline Derivatives anticancer Anticancer quinoline->anticancer antimalarial Antimalarial quinoline->antimalarial antimicrobial Antimicrobial quinoline->antimicrobial anti_inflammatory Anti-inflammatory quinoline->anti_inflammatory other Other Activities (Antiviral, Anticonvulsant, etc.) quinoline->other

Caption: Overview of the major biological activities of the quinoline scaffold.

Major Biological Activities of Quinoline Derivatives

The functional diversity of the quinoline scaffold has been exploited to develop agents targeting a wide array of pathogens and disease pathways.

Antimalarial Activity

The historical success of quinoline antimalarials like quinine and chloroquine has driven extensive research into their mechanism of action. These agents are crucial in combating malaria caused by Plasmodium parasites.[9][10]

Mechanism of Action: During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[11] The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[12] Quinoline antimalarials, such as chloroquine, are weak bases that accumulate to high concentrations in the acidic food vacuole.[13] Here, they are thought to interfere with heme detoxification by forming a complex with heme, which prevents its polymerization into hemozoin.[11][13] The buildup of the drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[12][13]

Antimalarial_Mechanism cluster_parasite Parasite Food Vacuole (Acidic) hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Inert Hemozoin Crystal heme->hemozoin Polymerization (Detoxification) complex Heme-Quinoline Complex heme->complex quinoline Quinoline Drug (e.g., Chloroquine) quinoline->complex complex->hemozoin Inhibition death Parasite Death (Membrane Damage) complex->death Toxicity Anticancer_Mechanisms quinoline Quinoline Derivative dna DNA quinoline->dna Intercalation topo Topoisomerases quinoline->topo Inhibition kinases Protein Kinases (e.g., Pim-1) quinoline->kinases Inhibition tubulin Tubulin quinoline->tubulin Inhibition of Polymerization replication Replication & Transcription dna->replication topo->replication signaling Growth Signaling kinases->signaling mitosis Mitosis & Cell Division tubulin->mitosis apoptosis Apoptosis replication->apoptosis mitosis->apoptosis signaling->apoptosis

Caption: Key molecular targets of quinoline-based anticancer agents.

Antimicrobial Activity

Beyond their antimalarial effects, quinoline derivatives, particularly the fluoroquinolones (e.g., ciprofloxacin), are a major class of synthetic antibacterial agents. [4][6]They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Some derivatives also possess antifungal properties. [7][14]The primary mechanism for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Anti-inflammatory Activity

Quinoline-based molecules are being actively developed as anti-inflammatory agents. [15][16]Their mechanisms are diverse and target several key mediators of the inflammatory cascade. [16][17]Structure-activity relationship studies have revealed that the nature and position of substituents on the quinoline ring determine the specific pharmacological target. [15]For example, quinolines with a carboxamide moiety have shown antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1), while those with a carboxylic acid group can inhibit Cyclooxygenase (COX) enzymes. [15][16]Other derivatives target enzymes like Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE). [17]

Structure-Activity Relationships (SAR)

The biological activity of a quinoline derivative is profoundly influenced by the type and position of substituents on its core structure. [18]Understanding these SARs is fundamental to designing more potent and selective drug candidates.

  • Antimalarial SAR: In the classic 4-aminoquinoline series, a chlorine atom at the 7-position is essential for optimal activity. [19]Modifications to the dialkylaminoalkyl side chain at the 4-position significantly impact potency, bioavailability, and resistance profiles. [19]* Anticancer SAR: For MDR-reversing quinolines, a basic nitrogen atom in a side chain (like a piperazine ring) and the quinoline nitrogen itself are indispensable. [18]The spatial arrangement and hydrophobicity of substituents are also critical for interaction with targets like P-glycoprotein. [18]* Anti-inflammatory SAR: The target specificity is highly dependent on the functional groups attached. As noted, a carboxamide can direct the molecule to TRPV1, while a carboxylic acid favors COX inhibition. [15]Aniline moieties at C-4 and aryl groups at C-8 have been linked to PDE4 inhibition. [16] Table 1: Representative Biological Activity Data of Quinoline Derivatives

    Compound Class Example Derivative Biological Activity Target/Assay IC50 / MIC Value Reference
    Antimalarial Chloroquine Antiplasmodial P. falciparum (CQ-sensitive) ~20 nM [13]
    Antimalarial (-)-11(xxxii) Antiplasmodial P. falciparum (CQ-sensitive) 0.10 µM [20]
    Anticancer Compound 2 Tubulin Polymerization Inhibition K562 cell line 2.09 µM [14]
    Anticancer Compound 5 Pim-1 Kinase Inhibition PC-3 cell line (GI50) 1.29 µM [14]
    Antimicrobial Ciprofloxacin Antibacterial E. coli ~0.015 µg/mL [4]

    | Anti-inflammatory | Quinoline-4-carboxylic acid | Anti-inflammatory | LPS-induced RAW264.7 | Appreciable vs. Indomethacin | [21]|

(Note: Values are illustrative and can vary based on specific experimental conditions and parasite/cell lines used.)

Methodologies for Evaluating Biological Activity

The validation of a quinoline derivative's biological activity relies on robust and reproducible in vitro assays. The following protocols provide a self-validating framework for the initial screening of novel compounds.

Experimental_Workflow cluster_screening Primary In Vitro Screening start Novel Quinoline Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) start->antimicrobial antimalarial Antimalarial Assay (e.g., Hypoxanthine Inc.) start->antimalarial anti_inflammatory Anti-inflammatory Assay (e.g., LPS/RAW 264.7) start->anti_inflammatory data_analysis Data Analysis (IC50, MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis antimalarial->data_analysis anti_inflammatory->data_analysis hit Hit Identification & SAR Analysis data_analysis->hit further_studies Secondary Assays, Mechanism of Action, In Vivo Models hit->further_studies

Caption: General experimental workflow for screening quinoline derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay measures cell viability and is a standard method for assessing the cytotoxic potential of novel compounds. [22]It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [22][23] Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell adherence. [23]2. Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [23]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. [22][23]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [23]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [24]

In Vitro Antimalarial Activity Assessment ([³H]-Hypoxanthine Incorporation Assay)

This is a gold-standard method for determining the efficacy of compounds against Plasmodium falciparum in vitro. It measures the incorporation of radioactive hypoxanthine, a crucial purine precursor, into the parasite's nucleic acids. [25][26] Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound in low-hypoxanthine medium and add 100 µL to a 96-well plate in duplicate. [26]2. Parasite Culture: Use a synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage with a parasitemia of 0.6-0.9% and 3.2% hematocrit. [26]3. Inoculation: Add 100 µL of the parasite culture to each well. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.

  • Incubation: Incubate the plate for 24 hours in a gassed, modular chamber at 37°C.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.

  • Scintillation Counting: Measure the radioactivity of each filter spot using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. [27][28] Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of the quinoline derivative in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth). [29]2. Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [27]3. Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum), a negative control (broth with inoculum and a standard antibiotic like ciprofloxacin), and a sterility control (broth only). [28]4. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. [28]5. MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. [28]This can be read visually or with a plate reader.

In Vitro Anti-inflammatory Activity Assessment (LPS-induced RAW 264.7 Macrophage Assay)

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), from macrophages stimulated with lipopolysaccharide (LPS). [21] Protocol:

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Reading: Measure the absorbance at ~540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control and determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed effects are not due to cell death. [21]

Synthesis of the Quinoline Scaffold

The accessibility of the quinoline core is a major reason for its prevalence in drug discovery. Several classic named reactions are routinely employed for its synthesis. [30]

  • Skraup Synthesis: This is the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is first dehydrated to acrolein, which then undergoes conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. [30][31]* Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., an aldehyde or ketone) in the presence of a base or acid catalyst. [30][32]* Doebner-Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid. [4][31]

Conclusion and Future Perspectives

The quinoline scaffold is an enduringly successful platform in medicinal chemistry, yielding drugs that combat some of the most challenging infectious diseases and cancers. [1][8]Its broad biological activity, coupled with its synthetic tractability, ensures its continued relevance. [2]Future research will likely focus on several key areas: the development of novel derivatives to overcome drug resistance, particularly in malaria and bacterial infections;[13] the design of highly selective kinase inhibitors for targeted cancer therapy;[33] and the exploration of quinoline-hybrid molecules that conjugate the scaffold with other pharmacophores to create agents with dual or enhanced modes of action. [34]The integration of computational modeling with synthetic chemistry will further accelerate the discovery of next-generation quinoline-based therapeutics.

References

  • de Villiers, K. A. (2001). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Afrin, S., & Rahman, A. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Mushtaq, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • Boer, J., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available at: [Link]

  • Afrin, S., & Rahman, A. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. Available at: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Noedl, H. (2007). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. Available at: [Link]

  • Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Available at: [Link]

  • Pal, M. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

  • Ogawa, K., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. ACS Publications. Available at: [Link]

  • Pal, M. (2015). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Ingenta Connect. Available at: [Link]

  • Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2019). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

  • Korth, C., et al. (2001). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. ACS Publications. Available at: [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. R Discovery. Available at: [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. Available at: [Link]

  • Barman, S., & Roy, J. (2018). Drug susceptibility testing methods of antimalarial agents. PubMed Central. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Singh, A. P., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science. Available at: [Link]

  • López-Lázaro, M. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). Available at: [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science. Available at: [Link]

  • An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. (2025). MalariaWorld. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

  • Olayanju, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Sharma, P. C., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Al-Bayati, F. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Available at: [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Broad Institute. Available at: [Link]

  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Available at: [Link]

  • Al-Ostath, O. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025). ResearchGate. Available at: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. Available at: [Link]

  • Egan, T. J., et al. (1994). The mechanism of action of quinolines and related anti-malarial drugs. PubMed. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. Available at: [Link]

  • A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025). ResearchGate. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]

Sources

Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate introduction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the well-established biological activities associated with its core quinolone structure, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 4-Quinolone Scaffold

Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs to the quinolone class of compounds, a privileged scaffold in drug discovery. The 4-oxo-1,4-dihydroquinoline core is the foundational structure for a multitude of synthetic antibacterial agents.[1] The substitution pattern on this core, including the methoxy group at the 6-position and the ethyl carboxylate at the 3-position, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and characteristics of this specific analogue is fundamental for the exploration of new therapeutic agents.

Synthesis via the Gould-Jacobs Reaction

The most prominent and widely adopted method for the synthesis of the 4-quinolone scaffold is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[3][4] For the synthesis of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, the starting aniline is 4-methoxyaniline.

The reaction proceeds in two key stages:

  • Condensation: 4-methoxyaniline reacts with diethyl ethoxymethylenemalonate, typically with heating, to form the intermediate, diethyl {[(4-methoxyphenyl)amino]methylidene}propanedioate.[5]

  • Cyclization: The intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling point solvent like diphenyl ether or Dowtherm A, to yield the final quinolone product.[3][5] Modern variations of this step utilize reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to achieve cyclization under milder conditions.[6]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative procedure for the synthesis of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 1: Synthesis of Diethyl {[(4-methoxyphenyl)amino]methylidene}propanedioate

  • In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess reactants are removed under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • The dried intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether in a flask equipped with a reflux condenser.

  • The mixture is heated to approximately 250 °C and maintained at this temperature for 30-60 minutes.[5]

  • After the reaction is complete (monitored by TLC), the mixture is allowed to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol or dimethylformamide to yield the pure product.[5]

Logical Workflow of the Gould-Jacobs Synthesis

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 4-Methoxyaniline C Heat (100-120°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate: Diethyl {[(4-methoxyphenyl)amino]methylidene}propanedioate C->D F Heat (~250°C) D->F E High-Boiling Solvent (e.g., Diphenyl Ether) E->F G Final Product: Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate F->G

Caption: Workflow of the Gould-Jacobs reaction for the synthesis of the target compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and characterization of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

PropertyValue
Molecular Formula C₁₃H₁₃NO₄[7]
Molecular Weight 247.25 g/mol [7]
Appearance Solid[7]
Melting Point 280-283 °C[7]
Solubility Soluble in ethanol, dimethylformamide, and dichloromethane[7]
Boiling Point 373.2 ± 37.0 °C (Predicted)[7]
Density 1.277 g/cm³[7]
InChI Key ZFOFJXFVCJQXBL-UHFFFAOYSA-N

Spectroscopic Data Interpretation:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline core, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester protons, and a characteristic downfield signal for the N-H proton.

  • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the ester and the 4-oxo group, carbons of the aromatic rings, the methoxy carbon, and the carbons of the ethyl group.

  • IR Spectroscopy: Key infrared absorption bands would be observed for the N-H stretching, C=O stretching (ketone and ester), and C-O stretching of the methoxy and ester groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Mechanism of Action

The quinolone scaffold is renowned for its potent antibacterial activity.[8] Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][9]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Quinolones stabilize the transient enzyme-DNA cleavage complex, which prevents the re-ligation of the cleaved DNA strands.[8][10] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[10] The interaction of quinolones with this complex is often mediated by a water-metal ion bridge.[10]

While the primary application of quinolones is as antibacterial agents, derivatives of the 4-quinolone core have been investigated for other therapeutic purposes, including:

  • Anticancer Activity: Certain quinolone derivatives have shown cytotoxicity against various cancer cell lines.[11]

  • P-glycoprotein Inhibition: Some 6-methoxyquinoline analogues have been explored as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[12][13]

Mechanism of Action: Quinolone Inhibition of Bacterial Topoisomerases

Quinolone_MoA cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase binds to Complex Ternary Complex (DNA-Enzyme-Quinolone) DNA->Complex Gyrase->DNA cleaves Gyrase->Complex Quinolone Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinolone->Gyrase targets Quinolone->Complex DSB Double-Strand Breaks Complex->DSB stabilizes cleavage, prevents re-ligation CellDeath Bacterial Cell Death DSB->CellDeath leads to

Caption: Simplified mechanism of action of quinolones targeting bacterial DNA gyrase and topoisomerase IV.

Conclusion

Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate represents a classic example of the 4-quinolone scaffold that has been pivotal in the development of antibacterial agents. Its synthesis is well-established through the Gould-Jacobs reaction, and its mechanism of action is thoroughly characterized. For researchers in drug discovery, this compound and its derivatives continue to be a fertile ground for the development of new therapeutics, not only for bacterial infections but also for other diseases such as cancer. A profound understanding of its chemistry and biology is essential for unlocking its full therapeutic potential.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • Anderson, V. E., & Osheroff, N. (2001). Mechanism of Quinolone Action and Resistance. Annual Review of Microbiology, 55, 1-37. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 10(1), 14-18. [Link]

  • Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Stavri, M., Piddock, L. J. V., & Gibbons, S. (2007). Bacterial efflux pump inhibitors. Journal of Antimicrobial Chemotherapy, 59(6), 1257-1275. [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

  • Martínez, R., & Estevez, J. C. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(9), 13535-13546. [Link]

  • Molbase. (n.d.). Synthesis of (B) 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester. Molbase. [Link]

  • ChemBK. (2024). ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. ChemBK. [Link]

  • SpectraBase. (n.d.). ETHYL-6,7-DIMETHOXY-ISOQUINOLINE-3-CARBOXYLATE. SpectraBase. [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 743-748. [Link]

  • Rimančík, J., et al. (2012). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Journal of Molecular Structure, 1010, 10-18. [Link]

  • Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

  • Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 228(2), 301-302. [Link]

  • Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5513-5532. [Link]

  • Moody, C. J., & Swann, E. (1993). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2565. [Link]

  • Ukrorgsintez. (2017). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. [Link]

  • Aselkhan, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(10), 4059. [Link]

  • Bakavoli, M., et al. (2007). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Monatshefte für Chemie - Chemical Monthly, 138(9), 879-884. [Link]

  • Emami, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 279-290. [Link]

  • Kumar, A., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21250. [Link]

Sources

Discovery and history of 4-hydroxyquinoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Hydroxyquinoline Compounds

Abstract

The 4-hydroxyquinoline scaffold, and its tautomeric form, 4-quinolone, represents a "privileged structure" in medicinal chemistry, foundational to a vast array of therapeutic agents. This guide traces the historical trajectory of these compounds, from their initial synthesis in the late 19th century to the elucidation of their broad biological significance. We will delve into the seminal synthetic methodologies, including the Conrad-Limpach, Knorr, and Camps syntheses, providing both mechanistic insights and detailed experimental protocols. Furthermore, this document explores the discovery of their natural occurrence and the pivotal moments that unveiled their antimicrobial, antimalarial, and anticancer activities, establishing them as a cornerstone of modern drug development.

The Dawn of a Scaffold: Initial Synthesis and Key Pioneers

The story of 4-hydroxyquinolines begins in the late 1880s, a period of fervent activity in synthetic organic chemistry. The first definitive and direct synthesis of the 4-hydroxyquinoline core is credited to Max Conrad and Leonhard Limpach in 1887.[1][2][3] Their work established a robust method for constructing this heterocyclic system, a reaction that remains a cornerstone of quinoline chemistry today.

The Conrad-Limpach Synthesis (1887)

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[1] This two-stage process first forms a Schiff base or the more stable enamine intermediate, which then undergoes a thermal cyclization at high temperatures (typically around 250 °C) to yield the 4-hydroxyquinoline product.[1][2]

The reaction's critical step is the high-temperature ring closure.[1] Early experiments conducted without a solvent resulted in moderate yields, often below 30%.[1] A significant advancement came when Limpach discovered that using an inert, high-boiling solvent, such as mineral oil, could dramatically increase yields to as high as 95% in many cases.[1] This modification prevented substrate decomposition and facilitated a more efficient cyclization.

The Tautomeric Nature: 4-Hydroxyquinoline vs. 4-Quinolone

A critical aspect of the scaffold's chemistry is its existence as a pair of tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). While often depicted as the hydroxyquinoline, evidence suggests that the quinolone form is the predominant tautomer in both solid and solution states.[1][4] This equilibrium is crucial as the biological activity and chemical reactivity of the molecule are influenced by the dominant tautomeric form.

Caption: Tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone.

Evolution of Synthetic Strategies

Following the initial discovery, several other named reactions were developed that provided access to the quinoline core, sometimes yielding 4-hydroxyquinolines as primary or secondary products.

Synthesis Method Inventors Year Key Reactants Primary Product(s)
Knorr Synthesis Ludwig Knorr1886β-ketoanilide, Sulfuric Acid2-Hydroxyquinoline (can form 4-hydroxyquinoline under certain conditions)[5][6][7]
Conrad-Limpach Synthesis Max Conrad & Leonhard Limpach1887Aniline, β-ketoester4-Hydroxyquinoline[1][2][3]
Camps Synthesis Rudolph Camps1899o-Acylaminoacetophenone, HydroxideMixture of 2- and 4-Hydroxyquinolines[4][8][9]
The Knorr Quinoline Synthesis (1886)

First described a year before the Conrad-Limpach method, the Knorr synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid.[5][6] While its primary product is the isomeric 2-hydroxyquinoline, studies later found that reaction conditions could be tuned to favor the formation of 4-hydroxyquinolines.[5] For instance, using a small amount of polyphosphoric acid (PPA) can lead to the 4-hydroxyquinoline, whereas a large excess of PPA favors the 2-hydroxyquinoline product.[5][10]

The Camps Quinoline Synthesis (1899)

The Camps synthesis provides another route through the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[4][9] This reaction is notable for often producing a mixture of two isomers: a 2-hydroxyquinoline and a 4-hydroxyquinoline.[8] The ratio of these products is highly dependent on the structure of the starting material and the specific reaction conditions employed.[4]

Modern Synthetic Developments

While the classical methods remain relevant, modern organic synthesis has introduced new pathways. A 1951 patent by Elderfield and Maggiolo described the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using a palladium catalyst to produce 4-hydroxyquinolines.[11] More recently, palladium-catalyzed carbonylation and coupling reactions have been developed, offering milder conditions and broader functional group tolerance for synthesizing substituted 4-quinolones.[12][13]

From Laboratory to Nature: Biological Significance

The importance of 4-hydroxyquinolines expanded dramatically with the discovery of their widespread biological activities and their identification as naturally occurring alkaloids.[14][15]

Natural Occurrence and Biosynthesis

4-Hydroxyquinoline derivatives are not merely synthetic curiosities; they are produced by a variety of organisms. They have been isolated from plants in the Rutaceae family (Glycosmis) and marine pseudomonads.[14][15] The core structure is biosynthesized from anthranilic acid, a key intermediate derived from the shikimate pathway.[16] This natural prevalence hinted at inherent biological functions, which were later confirmed.

The Dawn of Antimicrobial Activity

A pivotal moment in the history of 4-hydroxyquinolines was the serendipitous discovery of their antibacterial properties. An intermediate by-product with a 3-carboxyl-substituted 4-hydroxyquinoline structure, encountered during the synthesis of the antimalarial drug chloroquine, was found to possess an antibacterial effect.[17] This unexpected finding was a critical catalyst, sparking research that ultimately led to the development of the vast class of fluoroquinolone antibiotics.[17] The parent compound, 4-hydroxyquinoline itself, also exhibits growth-inhibitory effects against various intestinal bacteria.[18]

A Scaffold for Antimalarial Drugs

The 4-hydroxyquinoline core is a fundamental intermediate in the synthesis of many critically important antimalarial drugs, such as chloroquine.[11][19] Structure-activity relationship (SAR) studies on 4-aminoquinoline antimalarials revealed the precise structural features necessary for high potency:

  • A 7-chloro group on the quinoline nucleus is considered optimal for activity.[19][20]

  • A dialkylaminoalkyl side chain at the C-4 position is essential. The length of this chain (typically 2-5 carbons between the nitrogen atoms) is critical for efficacy.[19][20]

Emergence as Anticancer Agents

Research has also demonstrated the potential of 4-hydroxyquinoline derivatives as anticancer agents. Certain substituted compounds have shown selective cytotoxic activity against multidrug-resistant (MDR) cancer cell lines, presenting a promising avenue for developing therapies that can overcome common resistance mechanisms.[21]

Key Experimental Protocols

To provide a practical understanding, this section details a representative protocol for the foundational Conrad-Limpach synthesis and a general workflow for assessing antimicrobial activity.

Detailed Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

This two-step protocol is adapted from methodologies described in the literature for the synthesis of 4-hydroxyquinolines.[1][21]

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and a β-ketoester such as diethyl malonate (1.1 eq) in a suitable solvent like ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude enamine intermediate.

Step 2: Thermal Cyclization

  • Transfer the crude enamine intermediate into a high-boiling point, inert solvent such as mineral oil or 1,2-dichlorobenzene in a flask equipped for high-temperature reaction.[21][22]

  • Heat the mixture to approximately 250 °C. The exact temperature and time are critical and substrate-dependent.[1][2] Maintain this temperature for 15-30 minutes.

  • Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the 4-hydroxyquinoline product.

  • Collect the solid product by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).

conrad_limpach_workflow start Reactants (Aniline + β-Ketoester) step1 Step 1: Reflux in Ethanol (4-6h) start->step1 intermediate Isolate Enamine Intermediate step1->intermediate step2 Step 2: Heat to 250°C in Mineral Oil intermediate->step2 precipitation Cool & Precipitate Product step2->precipitation filtration Filter & Wash with Hexane precipitation->filtration end Purified 4-Hydroxyquinoline filtration->end

Caption: Experimental workflow for the Conrad-Limpach synthesis.

General Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This workflow outlines the broth microdilution method to determine the MIC of a 4-hydroxyquinoline compound.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using sterile microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the target bacterium (e.g., E. coli or S. aureus) to a concentration of ~5 x 10^5 CFU/mL. Add the bacterial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (bacteria in medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion

The journey of 4-hydroxyquinoline compounds, from their first synthesis by Conrad and Limpach to their current status as a privileged medicinal scaffold, is a testament to the interplay of synthetic innovation, natural product discovery, and biological screening. Initially a challenge for synthetic chemists, the development of robust cyclization methods unlocked access to this versatile core. The subsequent discovery of their roles as natural alkaloids, antibiotics, antimalarials, and anticancer agents has cemented their importance. The rich history and diverse reactivity of the 4-hydroxyquinoline nucleus ensure that it will remain a fertile ground for the development of new therapeutic agents for years to come.

References

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH. [Link]

  • Conrad-Limpach Reaction. Cambridge University Press. [Link]

  • Knorr quinoline synthesis. Wikipedia. [Link]

  • Camps Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Camps Quinoline Synthesis. Merck Index. [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). PubMed Central. [Link]

  • Camps quinoline synthesis. Wikipedia. [Link]

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. [Link]

  • Camps Quinoline Synthesis. Chem-Station. [Link]

  • Knorr Quinoline Synthesis. Merck Index. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Knorr Quinoline Synthesis. SynArchive. [Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. (2014). Scirp.org. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. [Link]

  • 4-Hydroxyquinoline. PubChem. [Link]

  • The Synthesis of 4-Hydroxyquinolines. X. Quinoline Derivatives with Sulfur-Containing Substituents. (1947). Journal of the American Chemical Society. [Link]

  • The Chemistry of 4-Hydroxyquinolines. (1948). Chemical Reviews. [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (2012). ResearchGate. [Link]

  • 4-Hydroxyquinoline. Human Metabolome Database. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2020). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC71452 alkaloids/]([Link] alkaloids/)

  • Biosynthesis of quinoline alkaloids. ResearchGate. [Link]

  • Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. (2023). Frontiers. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2021). ChemRxiv. [Link]

  • The chemistry of 4-hydroxyquinolines. (1948). PubMed. [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. (2015). ResearchGate. [Link]

  • 8-Hydroxyquinoline. Wikipedia. [Link]

Sources

The Therapeutic Promise of Methoxyquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, yielding a plethora of therapeutic agents with diverse pharmacological activities. The introduction of a methoxy substituent to this privileged structure gives rise to the methoxyquinoline class of compounds, which have demonstrated significant potential across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of methoxyquinolines, with a primary focus on their roles in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the intricate mechanisms of action, present robust experimental protocols for their evaluation, and summarize key structure-activity relationship data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of methoxyquinoline-based therapeutics.

Introduction: The Methoxyquinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a fundamental structural motif found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. The strategic placement of a methoxy (-OCH3) group on the quinoline core can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. These modifications have led to the discovery of potent methoxyquinoline derivatives with promising therapeutic applications. This guide will explore the therapeutic landscape of methoxyquinolines, highlighting their journey from chemical synthesis to potential clinical utility.

Anticancer Applications of Methoxyquinolines: Targeting Key Oncogenic Pathways

Methoxyquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their multifaceted mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of many methoxyquinolines is the induction of programmed cell death, or apoptosis. This is often achieved through the intricate regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key arbiters of the intrinsic apoptotic pathway.

One notable methoxyquinoline derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, has been shown to induce apoptosis in human ovarian cancer cells.[1] Mechanistic studies revealed that this compound downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins p53 and Bax.[1] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptotic cell death.

Furthermore, this compound was found to induce cell cycle arrest at the G2/M phase by down-modulating the expression of cyclin B1 and cyclin-dependent kinase 1 (cdk1).[1]

Another significant oncogenic pathway targeted by methoxyquinoline derivatives is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[2][3] A novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been identified as a potent, second-generation mTOR inhibitor with an IC50 value of 64 nM.[1] PQQ functions as a dual mTORC1 and mTORC2 inhibitor, effectively disrupting the entire PI3K/Akt/mTOR signaling cascade in human leukemia HL-60 cells and inducing apoptosis through a mitochondrial-dependent pathway.[1]

Below is a diagram illustrating the proposed mechanism of action of anticancer methoxyquinolines targeting the Bcl-2 family and PI3K/Akt/mTOR pathways.

anticancer_mechanism cluster_0 Methoxyquinoline Derivatives cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Apoptosis Regulation (Bcl-2 Family) MQ Methoxyquinoline Derivatives mTOR mTOR MQ->mTOR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) MQ->Bcl2 Downregulation Bax Bax (Pro-apoptotic) MQ->Bax Upregulation PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Anticancer Mechanisms of Methoxyquinolines.
Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 6-methoxy-2-arylquinoline derivatives have been designed and synthesized as potent P-gp inhibitors.[4] By blocking the efflux of chemotherapeutic drugs, these compounds can restore sensitivity to conventional anticancer agents.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various methoxyquinoline derivatives has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneHuman Ovarian Cancer (2774, SKOV3)Dose-dependent[1]
6-Methoxy-2-arylquinoline derivatives (5c-5e)Multidrug-resistant gastric carcinoma (EPG85-257RDB)25.34–39.64[4]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines (23)Melanoma (LOX IMVI, MDA-MB-435, SK-MEL-5)0.116, 0.709, 0.247[5]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines (24)Melanoma (M14)0.327[5]
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines (25)Melanoma (UACC-62)0.628[5]
5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)EZH2 Inhibition1.2[6]
Experimental Protocols

A general synthetic route to 5-methoxyquinoline derivatives involves the cyclization of an appropriately substituted aniline with malonic acid, followed by a series of nucleophilic substitution reactions. For example, the synthesis of 2,4-dichloro-5-methoxyquinoline can be achieved by the cyclization of 2-bromo-5-methoxyaniline and malonic acid using POCl3 as both a catalyst and solvent.[6] The bromine at the 8-position can be removed using n-BuLi in THF and CH3OH.[6] Subsequent nucleophilic substitution at the 4-position with various amines yields a library of 5-methoxyquinoline derivatives.[6]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the methoxyquinoline derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well and leave at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Fix and permeabilize the cells or tissue sections.

  • TdT Labeling Reaction: Incubate the sample with a mixture of Terminal deoxynucleotidyl transferase (TdT) enzyme and labeled dUTPs. The TdT enzyme catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Visualize the labeled cells using fluorescence microscopy or flow cytometry.

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

  • Cell Seeding: Plate P-gp overexpressing cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the methoxyquinoline derivative.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate to allow for cell loading.

  • Efflux Measurement: Measure the intracellular accumulation of Rhodamine 123 using a fluorescence plate reader. Increased fluorescence indicates inhibition of P-gp.

Antimalarial Applications: A Legacy of Methoxyquinolines

The 8-amino-6-methoxyquinoline scaffold is the backbone of the widely used antimalarial drug, primaquine, and its more recent analog, tafenoquine. These compounds are crucial for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale due to their activity against the dormant liver-stage hypnozoites.

Mechanism of Action: The Two-Step Biochemical Relay

The antimalarial action of 8-amino-6-methoxyquinolines is not direct but relies on a fascinating two-step biochemical relay within the host.[7]

  • Metabolic Activation: Primaquine and tafenoquine are prodrugs that are metabolized by the host's cytochrome P450 2D6 (CYP2D6) enzyme to form hydroxylated metabolites.[7][8][9]

  • Generation of Reactive Oxygen Species (ROS): These active metabolites undergo redox cycling, a process that generates a significant amount of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2).[7][8][9][10][11][12][13] The resulting oxidative stress is believed to be the primary mechanism of parasite killing, as it damages the parasite's cellular structures and disrupts essential metabolic functions, including the mitochondrial electron transport chain.[8][10]

The following diagram illustrates the proposed mechanism of action of 8-amino-6-methoxyquinoline antimalarials.

antimalarial_mechanism cluster_0 Host Metabolism cluster_1 Parasite Primaquine Primaquine/Tafenoquine (Prodrug) CYP2D6 CYP2D6 Primaquine->CYP2D6 Metabolites Hydroxylated Metabolites CYP2D6->Metabolites RedoxCycling Redox Cycling Metabolites->RedoxCycling Initiates ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS ParasiteDeath Parasite Death ROS->ParasiteDeath

Antimalarial Mechanism of 8-Amino-6-Methoxyquinolines.
Key Methoxyquinoline Antimalarials
  • Primaquine: The first 8-amino-6-methoxyquinoline used for the radical cure of relapsing malaria. Its use is limited by the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

  • Tafenoquine: A newer analog of primaquine with a longer half-life, allowing for a single-dose radical cure.[11][14] Like primaquine, it carries the risk of hemolysis in G6PD-deficient individuals.

Neuroprotective Applications: A Multifaceted Approach to Neurodegeneration

Methoxyquinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, have shown significant promise as multifunctional agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action: A Multi-Target Strategy

The neuroprotective effects of these compounds stem from their ability to simultaneously address multiple pathological factors contributing to neurodegeneration.

  • Cholinesterase Inhibition: A key strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several 8-hydroxyquinoline derivatives have been shown to be potent inhibitors of these enzymes.[15][16][17]

  • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are involved in the metabolism of neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Some methoxyquinoline derivatives have demonstrated selective MAO-B inhibitory activity.[18][19][20]

  • Metal Chelation: The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of oxidative stress in Alzheimer's disease. The 8-hydroxyquinoline scaffold is a well-known metal chelator, and derivatives like PBT2 have been developed to modulate these metal-protein interactions.[16][21]

  • Antioxidant Activity: By chelating redox-active metals and through other mechanisms, these compounds can reduce oxidative stress, a common feature of neurodegenerative diseases.[16]

The diagram below depicts the multi-target approach of neuroprotective methoxyquinoline derivatives.

neuroprotective_mechanism MQ 8-Hydroxy- Methoxyquinoline Derivatives ChE Cholinesterases (AChE & BuChE) MQ->ChE Inhibition MAO Monoamine Oxidase (MAO-B) MQ->MAO Inhibition Metal Metal Ion Dyshomeostasis MQ->Metal Chelation OxidativeStress Oxidative Stress MQ->OxidativeStress Reduction Neuroprotection Neuroprotection ChE->Neuroprotection MAO->Neuroprotection Metal->Neuroprotection OxidativeStress->Neuroprotection

Multi-Target Neuroprotective Mechanisms of Methoxyquinolines.
Clinical Development of Methoxyquinoline-Based Neurotherapeutics

PBT2, an 8-hydroxyquinoline derivative, has undergone Phase II clinical trials for Alzheimer's disease.[21][22][23][24][25] These trials have investigated its safety, tolerability, and its effects on biomarkers such as amyloid-beta levels in the cerebrospinal fluid and brain amyloid plaques as measured by PET imaging.[22][23][24][25] While the results have been mixed, with some studies showing modest cognitive benefits and reductions in soluble Aβ, others did not meet their primary endpoints related to amyloid plaque reduction.[21][22] These findings highlight the complexity of Alzheimer's disease and the challenges in developing effective treatments.

Future Directions and Conclusion

The methoxyquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds underscore their potential to address a wide range of unmet medical needs.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of methoxyquinoline derivatives for their respective targets.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To improve the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Elucidation of Novel Mechanisms of Action: To uncover new therapeutic opportunities for methoxyquinoline-based drugs.

  • Combination Therapies: To explore the synergistic effects of methoxyquinolines with existing therapeutic agents.

References

  • Tafenoquine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • What is the mechanism of Tafenoquine Succinate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • What is the mechanism of Primaquine Phosphate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Alzheimer's Drug PBT2 Shows Promise in Early Testing. (2008, September 16). Fisher Center for Alzheimer's Research Foundation. Retrieved from [Link]

  • Prana Biotechnology announces preliminary results of Phase 2 IMAGINE trial of PBT2 in Alzheimer's disease. (2014, March 31). Fierce Biotech. Retrieved from [Link]

  • Tafenoquine (Krintafel) Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]

  • Tafenoquine: Modern Antimalarial for Malaria Prevention & Cure. (2025, May 10). Amber Lifesciences. Retrieved from [Link]

  • Prana's PBT2 Phase II Trial Receives Funding From Alzheimer's Drug Discovery Foundation. (2011, April 4). Drug Discovery from Technology Networks. Retrieved from [Link]

  • Prana provides updates on clinical trials of PBT2. (2012, August 24). BioSpectrum Asia. Retrieved from [Link]

  • Commons, R. J., Simpson, J. A., & Thriemer, K. (2021). Primaquine for Plasmodium vivax radical cure: What we do not know and why it matters. PLOS Neglected Tropical Diseases, 15(1), e0008980. [Link]

  • Villemagne, V. L., et al. (2018). A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study. Alzheimer's & Dementia: Translational Research & Clinical Interventions, 4, 234-245.
  • Tafenoquine. (2020, July 3). Johns Hopkins ABX Guide. Retrieved from [Link]

  • Mode of action of primaquine and the effects of CYP2D6 polymorphism... (n.d.). ResearchGate. Retrieved from [Link]

  • Aboutorabzadeh, S. M., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 13(5), 456-467.
  • Camarda, G., et al. (2019). Antimalarial activity of primaquine operates via a two-step biochemical relay.
  • Rivas, K., et al. (2019). Primaquine–quinoxaline 1,4-di-N-oxide hybrids with action on the exo-erythrocytic forms of Plasmodium induce their effect by the production of reactive oxygen species. Malaria Journal, 18(1), 213.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (n.d.). MDPI. Retrieved from [Link]

  • Inhibitory kinetics of compound 8a against AChE. a Lineweaver–Burk... (n.d.). ResearchGate. Retrieved from [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. Retrieved from [Link]

  • Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer's disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors. (2025, January 30). PLOS ONE.
  • SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (2019, March 3). ResearchGate. Retrieved from [Link]

  • Bolognesi, M. L., et al. (2016). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1269-1275.
  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • QSAR analysis on some 8-methoxy quinoline derivatives as H37RV (MTB) inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kinetics of AChE inhibition for compound 8g: (A) Lineweaver–Burk plot... (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Hadiya, A. M., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 746-756.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved from [Link]

  • Wang, Y., et al. (2019). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 24(18), 3326.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2016). Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1663-1675.
  • Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.). ResearchGate. Retrieved from [Link]

  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (n.d.). MDPI. Retrieved from [Link]

  • Al-Hadiya, A. M., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 746-756.
  • Regulating the BCL2 Family to Improve Sensitivity to Microtubule Targeting Agents. (2019, April 12). Cancers.
  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014, December 31). ResearchGate. Retrieved from [Link]

  • The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics. (2014). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(10), 2115-2125.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers in Oncology. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (2009). Clinical Cancer Research, 15(14), 4451-4456.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. (2021, November 19). Molecules.
  • The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy. (2018).
  • 8-Methoxy-4-(4-methoxyphenyl)quinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025, August 9). Molecules.
  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). Molecular Cancer Therapeutics. Retrieved from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • Targeting of BCL-2 Family Members during Anticancer Treatment: A Necessary Compromise between Individual Cell and Ecosystemic Responses? (n.d.). Cancers. Retrieved from [Link]

Sources

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and pharmaceutical development. As a member of the quinoline family, it serves as a highly versatile scaffold and a key pharmaceutical intermediate for the synthesis of a wide array of biologically active molecules.[1][2] Its structure, featuring a 4-quinolone core, a methoxy group, and an ethyl ester moiety, provides multiple points for chemical modification, enabling the exploration of diverse structure-activity relationships (SAR). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and its established role as a precursor to compounds with potential therapeutic applications, including anticancer and antimicrobial agents.[3][4]

Core Molecular Profile: Structure and Properties

This compound (CAS No: 77156-78-6) possesses a rigid bicyclic aromatic system.[1] A critical feature of this molecule is the keto-enol tautomerism, where it exists in equilibrium between the 4-hydroxyquinoline and the 4-oxo-1,4-dihydroquinoline (4-quinolone) forms. The 4-quinolone tautomer is generally favored and is a recognized pharmacophore in many established drugs. The methoxy group at the 6-position and the ethyl carboxylate at the 3-position significantly influence the molecule's electronic properties, solubility, and potential for metabolic transformation.

cluster_0 This compound cluster_1 Tautomer: Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate A A B B A->B Tautomerization

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary

A compilation of the key physicochemical properties is essential for experimental design, including solubility testing and reaction condition selection.

PropertyValueSource(s)
CAS Number 77156-78-6[1][5][6]
Molecular Formula C₁₃H₁₃NO₄[1][5][6]
Molecular Weight 247.25 g/mol [1][5][6]
Appearance Colorless to light brown solid[5]
Melting Point 280-283 °C[1][5]
Boiling Point 394.7 °C at 760 mmHg (Predicted)[1]
Density 1.277 g/cm³ (Predicted)[1]
Synonyms Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate[1]

Synthesis Pathway: The Gould-Jacobs Reaction

The most prevalent and efficient synthesis of this compound is achieved via the Gould-Jacobs reaction.[1][5] This thermal cyclization method is a cornerstone for constructing the 4-quinolone scaffold from aniline precursors.

Causality in Experimental Design:

  • Reactants: 4-Methoxyaniline (p-anisidine) is selected as it provides the benzene ring and the C6-methoxy group of the final product. Diethyl ethoxymethylenemalonate (DEEM) is the three-carbon unit provider that will form the pyridine ring, complete with the C3-ester functionality.

  • Solvent & Temperature: A high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), is critical. The intramolecular cyclization step requires significant thermal energy (approx. 250 °C) to overcome the activation barrier for the electrophilic aromatic substitution, where the malonate-derived chain attacks the aniline ring.

  • Reaction Control: The initial reaction is often performed at a lower temperature to allow for the formation of the diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate intermediate while distilling off the ethanol byproduct. The subsequent high-temperature phase drives the cyclization.

start Reactants: - 4-Methoxyaniline - Diethyl ethoxymethylenemalonate (DEEM) step1 Step 1: Condensation (Reflux to remove ethanol) start->step1 intermediate Intermediate Formation: Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate step1->intermediate step2 Step 2: Thermal Cyclization (High Temp, e.g., 250°C in Dowtherm A) intermediate->step2 product Final Product: This compound step2->product

Caption: Workflow for the Gould-Jacobs synthesis.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established literature procedures.[1]

  • Reactant Mixing: In a flask equipped with a side-arm condenser for distillation, dissolve 4-methoxyaniline (0.32 mol) and diethyl ethoxymethylenemalonate (0.32 mol) in Dowtherm A (500 mL).

  • Initial Condensation: Heat the solution to reflux. Ethanol will begin to distill off as the initial condensation reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected (approximately 0.5 - 1 hour). This confirms the formation of the intermediate.

  • Thermal Cyclization: Increase the temperature of the reaction mixture to 250 °C and maintain for 1.5 to 2 hours to induce cyclization. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Isolation and Purification: Cool the reaction mixture, which will cause the product to precipitate. Add hexanes (750 mL) to further decrease the solubility of the product and facilitate precipitation.

  • Filtration: Cool the mixture to 0 °C in an ice bath. Collect the resulting brown solid by vacuum filtration.

  • Washing: Wash the filtered solid with fresh hexanes (2 x 200 mL) to remove residual Dowtherm A.

  • Drying: Dry the purified solid under vacuum to yield this compound.

Applications in Medicinal Chemistry

While direct therapeutic applications of the title compound are not extensively documented, its primary value lies in its role as a versatile synthetic intermediate.[1][2] The functional groups on the quinoline scaffold serve as handles for diversification to produce libraries of compounds for drug discovery screening.

A Scaffold for Anticancer Agents

The 4-quinolone core is a privileged structure in oncology. Derivatives have been shown to act as tyrosine kinase inhibitors, which are crucial enzymes in cell signaling pathways that regulate cell proliferation and survival.[3] The 4-hydroxy group can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro-derivative is highly reactive towards nucleophilic substitution, allowing for the introduction of various side chains to modulate target specificity and potency. The strategic placement of methoxy groups on the quinoline ring has been shown to be critical for enhancing cytotoxic effects against cancer cell lines.[7]

Foundation for Antimicrobial Drugs

Historically, the serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in chloroquine synthesis, paved the way for the development of the entire class of fluoroquinolone antibiotics.[4] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV. The core scaffold of this compound is therefore an excellent starting point for the synthesis of novel antimicrobial agents.[2][8]

cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Scaffolds parent Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate mod1 Ester Hydrolysis parent->mod1 parent->mod1 mod2 4-OH Chlorination (POCl₃) parent->mod2 parent->mod2 mod3 Amidation parent->mod3 app1 Anticancer Agents (e.g., Kinase Inhibitors) mod1->app1 app3 Antimalarial Compounds mod1->app3 mod2->app1 app2 Antimicrobial Agents (Quinolone Antibiotics) mod2->app2 mod3->app2

Caption: Derivatization pathways and potential applications.

Conclusion and Future Outlook

This compound is more than a simple chemical compound; it is a foundational building block in the grammar of medicinal chemistry. Its straightforward and high-yielding synthesis makes it an accessible starting material for research laboratories. The true potential of this molecule is realized through its derivatization, providing a robust platform for generating novel compounds. Future research will likely continue to leverage this scaffold to develop next-generation kinase inhibitors, combat antibiotic resistance with new quinolone structures, and explore its utility in other therapeutic areas such as antiviral and anti-inflammatory drug discovery.

References

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • Molbase. (n.d.). Compound ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS No: 77156-78-6), a heterocyclic compound of significant interest in pharmaceutical research and development. As a key pharmaceutical intermediate, its quinoline scaffold is foundational in the synthesis of a wide array of bioactive molecules.[1] This document details the compound's core physicochemical properties, outlines a robust and validated synthesis protocol, and describes a systematic workflow for its analytical characterization. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, analysis, and application of this versatile building block.

Introduction & Strategic Significance in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[2] this compound emerges as a critical starting material and intermediate in this domain.[1][3] Its structure incorporates three key features that are highly advantageous for drug design: a 4-hydroxyquinoline core (which exists in tautomeric equilibrium with the 4-quinolone form), an electron-donating methoxy group at the 6-position that can modulate electronic properties and metabolic stability, and an ethyl carboxylate group at the 3-position that serves as a versatile handle for further chemical modification.

Derivatives of this scaffold have been investigated for their potential as inhibitors of crucial metabolic enzymes like cytochrome P450, highlighting its relevance in modulating drug metabolism and overcoming resistance.[4] Understanding the fundamental physicochemical properties of this molecule is therefore the first critical step in leveraging its full potential for the synthesis of next-generation therapeutics.

Core Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in both chemical reactions and biological systems. These properties are essential for designing synthetic routes, developing formulation strategies, and predicting pharmacokinetic profiles.

Summary of Key Properties

A compilation of the essential physicochemical data for this compound is presented below.

PropertyValueSource(s)
CAS Number 77156-78-6[1][5][6]
Molecular Formula C₁₃H₁₃NO₄[1][4][6]
Molecular Weight 247.25 g/mol [1][4][6]
Appearance Colorless solid[4]
Melting Point 280-283 °C[1][4][5]
Boiling Point 373.2 ± 37.0 °C (Predicted)[5]
Density 1.277 g/cm³[1][5]
Solubility Soluble in organic solvents such as DMF, ethanol, and dichloromethane.[7]
pKa 2.72 ± 0.50 (Predicted)[5]
XLogP3 2.0[1]
Structural Insights: The Keto-Enol Tautomerism

A crucial feature of this molecule is its existence as a tautomer. It can be named as either "4-hydroxyquinoline" (the enol form) or "4-oxo-1,4-dihydroquinoline" (the keto form). While both forms may exist in solution, X-ray crystallography studies on closely related analogs, such as ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, confirm that the keto (4-oxo) tautomer is the predominant form in the solid state.[2] This has significant implications for its reactivity and hydrogen bonding capabilities. The 4-oxo form features a hydrogen bond donor (the N-H group) and multiple acceptors, which influences its crystal packing and interaction with biological targets.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound is a variation of the Gould-Jacobs reaction. This process involves two key stages: a condensation reaction followed by a high-temperature thermal cyclization.

The choice of reactants is strategic: 4-methoxyaniline (p-anisidine) provides the substituted benzene ring portion of the quinoline, while diethyl ethoxymethylenemalonate serves as the three-carbon chain and ester source required to form the second ring. The reaction proceeds via an intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate.[1] The subsequent cyclization is an intramolecular electrophilic substitution, which requires significant thermal energy to overcome the activation barrier. For this reason, a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone is employed, with temperatures reaching ~250 °C.[1] This high temperature facilitates the ring closure and drives the reaction to completion by distilling off the ethanol byproduct.

Synthesis_Workflow Reactant1 4-Methoxyaniline Intermediate Diethyl ({[4-(methyloxy)phenyl]amino} methylidene)propanedioate Reactant1->Intermediate Reactant2 Diethyl Ethoxymethylenemalonate Reactant2->Intermediate Solvent Dowtherm A Solvent->Intermediate Solvent Product Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate Solvent->Product Intermediate->Product Heat (~250°C) - EtOH

Figure 1: High-level synthesis pathway for this compound.
Detailed Synthesis Protocol

This protocol is a self-validating system, where successful isolation of a solid with the correct melting point provides initial confirmation before spectroscopic analysis.

Materials:

  • 4-Methoxyaniline (p-anisidine)

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Hexanes or Pentane

  • Round-bottom flask equipped with a short-path distillation head and condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of 4-methoxyaniline and one molar equivalent of diethyl ethoxymethylenemalonate in Dowtherm A (approx. 10-12 mL per gram of aniline).[1]

  • Initial Condensation: Heat the mixture to reflux. Ethanol will begin to distill off. Continue heating until the distillation of ethanol ceases, which indicates the formation of the intermediate is complete.[1]

  • Thermal Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C. Maintain this temperature for 1.5 to 3 hours to facilitate the cyclization.[1] The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the intermediate.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The high-boiling solvent will solidify or become highly viscous.

  • Add a sufficient volume of hexanes or pentane (approx. 15-20 mL per gram of starting material) to the cooled mixture and stir vigorously to precipitate the product and dissolve the Dowtherm A.[1]

  • Cool the slurry in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold hexanes or pentane to remove any residual solvent.

  • Dry the resulting solid under vacuum. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical workflow ensures a comprehensive and trustworthy characterization.

Analytical_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purity Assessment cluster_confirmation Structural Confirmation Crude Crude Product TLC TLC Monitoring Crude->TLC Purity check Column Column Chromatography (if needed) TLC->Column Impure NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Pure Column->Crude Re-check IR FTIR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Final Purified & Confirmed Product MS->Final

Figure 2: Logical workflow for the purification and analytical confirmation of the synthesized product.
Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the reaction's progress.

    • Rationale: It allows for rapid, qualitative assessment of the consumption of starting materials and the formation of the product. By comparing the retention factor (Rf) of the reaction mixture to that of the starting materials, one can determine the optimal reaction time and check the purity of the final product.

    • Protocol: Spot the crude reaction mixture on a silica gel plate. Develop the plate using a solvent system such as ethyl acetate/hexanes. Visualize the spots under UV light. The product should appear as a single spot with a distinct Rf value from the starting materials.

Spectroscopic Confirmation

Spectroscopic methods provide definitive structural evidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the presence of specific functional groups.

    • Expected ¹H NMR Signals: The spectrum should show characteristic signals for the ethyl ester (a quartet and a triplet), a singlet for the methoxy protons, distinct signals for the protons on the quinoline ring system, and a broad singlet for the N-H proton.

    • Expected ¹³C NMR Signals: The spectrum will confirm the presence of 13 unique carbon atoms, including signals for the two carbonyl carbons (ester and quinolone), the methoxy carbon, the two carbons of the ethyl group, and the carbons of the aromatic system.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

    • Protocol: An FTIR spectrum can be obtained from a KBr pellet of the solid sample.

    • Expected Absorption Bands: Key peaks would include a strong C=O stretching vibration for the quinolone carbonyl, another C=O stretch for the ethyl ester, an N-H stretching band, and C-O stretching bands for the methoxy and ester groups.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the exact molecular weight of the compound, offering final confirmation of its elemental composition.

    • Protocol: The sample is analyzed using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).

    • Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 248.09, corresponding to the molecular formula C₁₃H₁₃NO₄.

Stability and Storage Recommendations

Proper storage is essential to maintain the integrity of the compound.

  • Standard Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][6] Room temperature is generally acceptable for short-term storage.[5]

  • Long-Term Storage: For long-term preservation of purity, storage at -20°C is recommended.[6]

  • Chemical Stability: As an ester, the compound is susceptible to hydrolysis under strong acidic or basic conditions, which would yield the corresponding carboxylic acid and ethanol.[4] It is relatively stable under neutral conditions but should be protected from prolonged exposure to light, which can cause decomposition in some quinoline derivatives.[7]

Conclusion

This compound is a well-defined chemical entity with a robust set of physicochemical properties that make it an invaluable tool in synthetic and medicinal chemistry. Its straightforward, high-yielding synthesis and the versatility of its functional groups provide a solid foundation for the development of novel compounds. The analytical workflow detailed in this guide provides a reliable framework for ensuring the identity and purity of the material, which is a non-negotiable prerequisite for its use in research and drug development pipelines.

References

  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 721188, Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended to serve as a practical resource for scientists, offering both established data and detailed methodologies for in-house characterization.

Core Physicochemical Properties

This compound presents as a solid substance with a high melting point, indicating a stable crystalline lattice structure. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl, methoxy, and quinoline nitrogen), alongside a significant hydrophobic core, suggests a nuanced solubility profile.

A summary of the key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Melting Point 280-283 °C[1][2]
Molecular Formula C₁₃H₁₃NO₄[2]
Molecular Weight 247.25 g/mol [2]
Boiling Point (Predicted) 373.2 ± 37.0 °C[1]
Density (Predicted) 1.277 g/cm³[1]

Melting Point Determination: A Self-Validating Protocol

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a sharp melting range is expected for a pure sample. The established melting point for this compound is 280-283 °C [1][2]. The following protocol outlines a robust method for verifying this property, incorporating self-validating steps to ensure data integrity.

Causality Behind Experimental Choices

The choice of a capillary-based melting point apparatus is predicated on its ability to provide uniform and controlled heating of the sample. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium to be reached between the sample, the heating block, and the thermometer, thus ensuring an accurate determination.

Step-by-Step Methodology for Melting Point Determination
  • Sample Preparation :

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind any crystals using a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the capillary tube into the sample and then tapping the sealed end on a hard surface to compact the material.

  • Instrument Setup and Calibration :

    • Use a calibrated digital melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to establish a rough estimate.

  • Measurement :

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set the initial temperature to approximately 20°C below the expected melting point (around 260°C).

    • Set the heating rate to a slow ramp, typically 1-2°C per minute, to ensure accurate reading.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

  • Trustworthiness through Mixed Melting Point Determination :

    • To definitively confirm the identity of the compound, a mixed melting point determination should be performed.

    • Prepare an intimate 1:1 mixture of the experimental sample and a certified reference standard of this compound.

    • Determine the melting point of the mixture using the same procedure.

    • If the melting point of the mixture is sharp and within the same range as the individual samples, the identity of the experimental sample is confirmed. A depression or broadening of the melting point range would indicate an impure sample.

Caption: Workflow for Melting Point Determination and Identity Confirmation.

Solubility Profile: Prediction and Experimental Verification

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment and a predictive analysis can be made based on its molecular structure. The molecule possesses both polar and non-polar characteristics. The quinoline ring system is largely non-polar, while the hydroxyl, methoxy, and ester functional groups introduce polarity and the potential for hydrogen bonding.

Based on the principle of "like dissolves like," it is predicted that this compound will exhibit the following solubility characteristics:

  • Poorly soluble in water : The large, hydrophobic quinoline core is expected to dominate, leading to low aqueous solubility.

  • Soluble in polar aprotic solvents : Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) should effectively solvate the molecule.

  • Soluble in some polar protic solvents : Alcohols like ethanol may provide moderate solubility due to their ability to hydrogen bond with the solute.

  • Soluble in chlorinated solvents : Dichloromethane and chloroform are likely to be effective solvents.

Step-by-Step Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the solubility of this compound in a range of common laboratory solvents.

  • Preparation :

    • Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Dimethylformamide, Hexane).

    • Add approximately 10 mg of this compound to each test tube.

  • Solvent Addition and Observation :

    • To each tube, add 1 mL of the corresponding solvent in 0.2 mL increments.

    • After each addition, cap and vortex the tube for 30 seconds to facilitate dissolution.

    • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • Classification of Solubility :

    • Soluble : If the entire solid dissolves in 1 mL of the solvent.

    • Slightly Soluble : If a portion of the solid dissolves, but some remains undissolved.

    • Insoluble : If no significant amount of the solid dissolves.

  • Acid/Base Solubility for Further Characterization :

    • Given the presence of a weakly acidic hydroxyl group and a weakly basic quinoline nitrogen, solubility in aqueous acid and base can provide further insight.

    • Test the solubility in 5% aqueous HCl and 5% aqueous NaOH using the same procedure. Increased solubility in either of these would indicate the formation of a more soluble salt.

G cluster_0 Solubility Testing Workflow A Start: Weigh 10 mg of Compound B B A->B Add to Test Tube C C B->C Add 0.2 mL Solvent D D C->D Vortex 30s E Visually Inspect D->E F F E->F Completely Dissolved? G Classify as Soluble F->G Yes H H F->H No I I H->I Total Volume < 1 mL? I->C Yes J J I->J No K K J->K Partially Dissolved? L Classify as Slightly Soluble K->L Yes M Classify as Insoluble K->M No

Caption: Experimental Workflow for Qualitative Solubility Assessment.

Conclusion

This technical guide has provided a detailed overview of the melting point and a predictive and experimental framework for assessing the solubility of this compound. The high melting point is indicative of a stable crystalline solid. The solubility is predicted to be poor in aqueous media but favorable in various organic solvents, a critical consideration for its handling, formulation, and application in drug discovery and development. The provided protocols are designed to be robust and self-validating, ensuring the generation of reliable data in a research setting.

References

Sources

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Legacy of a Privileged Scaffold

Quinoline, a simple bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a titan in the world of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this "privileged scaffold" has demonstrated remarkable versatility, forming the core of a vast number of natural products, synthetic bioactive molecules, and clinically approved drugs.[2][3] Its unique physicochemical properties, including its weak basicity and ability to participate in both electrophilic and nucleophilic substitutions, allow for extensive functionalization at multiple positions, making it a highly adaptable building block for drug design.[4][5][6]

This guide offers a comprehensive exploration of the quinoline scaffold, moving from its fundamental chemical attributes and synthesis to its profound impact on drug discovery. We will delve into the mechanistic intricacies of quinoline-based drugs, provide practical insights into their design and synthesis, and explore the structure-activity relationships (SAR) that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this exceptional pharmacophore.

Section 1: Physicochemical Properties and Structural Features

The therapeutic versatility of the quinoline scaffold is intrinsically linked to its distinct electronic and structural characteristics. As a bicyclic aromatic system, it possesses a rigid, planar structure that can effectively interact with a variety of biological targets through π-π stacking, intercalation, and hydrogen bonding.[3]

The presence of the nitrogen atom at position 1 renders the molecule a weak tertiary base (pKa of quinolinium ion is ~4.9), allowing it to form salts with acids.[5][7] This property is crucial for modulating the solubility and pharmacokinetic profiles of drug candidates.[7] The nitrogen atom also exerts an electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic attack. Conversely, the benzene ring remains more susceptible to electrophilic substitution, typically at positions 5 and 8.[8][9] This differential reactivity provides a powerful handle for selective chemical modification.

Tautomerism in Functionalized Quinolines

A key feature influencing the biological activity of substituted quinolines is tautomerism. For instance, quinoline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. Spectroscopic and computational studies have shown that the thione form is generally the more stable and predominant tautomer in solution.[2] This equilibrium is critical as it dictates the molecule's reactivity and its potential interactions with biological macromolecules.

PropertyDescriptionSignificance in Drug Design
Molecular Formula C₉H₇NFoundation for a wide array of derivatives.
Structure Fused benzene and pyridine ringsProvides a rigid, planar scaffold for target interaction.[3]
Basicity (pKa) ~4.9 (for the conjugate acid)Influences solubility, salt formation, and pharmacokinetic properties.[7]
Reactivity Undergoes both electrophilic and nucleophilic substitution.[4][5]Allows for diverse functionalization to tune activity and properties.[4]
Tautomerism Observed in derivatives like hydroxy- and thio-quinolines.Affects reactivity and biological target engagement.[2]

Section 2: Synthesis of the Quinoline Core

The construction of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable routes to the core scaffold and its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Classical Synthesis Methodologies

Several classical methods have been the workhorses for quinoline synthesis for over a century.[5] These reactions typically involve the condensation of anilines with carbonyl compounds followed by cyclization.

  • Skraup Synthesis: This is one of the oldest and most famous methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][10] The reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation.[5][9]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[9][10]

  • Combes Synthesis: This method produces 2,4-disubstituted quinolines by reacting anilines with 1,3-dicarbonyl compounds (like β-diketones) under acidic conditions.[9][10]

  • Friedländer Synthesis: This is a highly versatile and straightforward method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8][9] It offers excellent control over the final substitution pattern.

  • Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[9][10]

Modern and Greener Synthetic Approaches

While classical methods are robust, they often require harsh conditions. Modern synthetic chemistry has focused on developing more efficient and environmentally friendly protocols.[4] Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields.[4][11] The use of metal nanoparticle catalysts and ultrasound irradiation also represents potent and effective techniques for quinoline synthesis with improved atom economy and milder conditions.[4][11]

Experimental Protocol: Friedländer Annulation for 2-Substituted Quinoline Synthesis

This protocol describes a general and reliable method for synthesizing 2-substituted quinolines, a common motif in medicinal chemistry. The causality behind this choice lies in its high convergence and the direct installation of substituents at the C2 position, which is often crucial for biological activity.

Objective: To synthesize 2-phenylquinoline from 2-amino-benzaldehyde and acetophenone.

Materials:

  • 2-Amino-benzaldehyde (1.0 mmol)

  • Acetophenone (1.1 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: Combine 2-amino-benzaldehyde, acetophenone, and ethanol in the round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add potassium hydroxide to the mixture. The base is critical as it catalyzes the initial aldol condensation between the two carbonyl partners.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (usually 2-4 hours). The elevated temperature facilitates both the condensation and the subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water (50 mL). The product will often precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylquinoline. This purification step is self-validating through characterization (melting point, NMR, MS).

Friedlander_Synthesis Friedländer Synthesis Workflow Start Reactants: 2-Amino-benzaldehyde Acetophenone Mixing Mix in Ethanol Start->Mixing Base_Addition Add KOH Catalyst Mixing->Base_Addition Reflux Heat to Reflux (2-4 hours) Base_Addition->Reflux Catalyzes Condensation Workup Quench with Water Precipitation Reflux->Workup Forms Quinoline Ring Purification Filter & Recrystallize Workup->Purification Product Pure 2-Phenylquinoline Purification->Product

Caption: Workflow for the Friedländer synthesis of 2-phenylquinoline.

Section 3: Quinoline in Anticancer Drug Discovery

The quinoline scaffold is a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms to combat malignancy.[12][13] These compounds can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration.[12][14]

Kinase Inhibition

Many quinoline-based compounds function as kinase inhibitors, targeting the ATP-binding site of kinases involved in cancer cell signaling pathways.[1][15][16] Several FDA-approved drugs, such as Lapatinib and Cabozantinib, feature a quinoline or quinoline-related core and are used to treat various cancers by inhibiting tyrosine kinases like EGFR, HER2, and VEGFR.[15] The planar quinoline ring can mimic the adenine moiety of ATP, forming crucial hydrogen bonds within the kinase hinge region.[17]

Kinase_Inhibition Quinoline as a Kinase Inhibitor cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Signaling Downstream Signaling ATP_Site->Signaling Activates No_Proliferation Inhibition of Tumor Growth ATP_Site->No_Proliferation Hinge Hinge Region Quinoline Quinoline-based Inhibitor Quinoline->ATP_Site Competitively Binds ATP ATP ATP->ATP_Site Binds Proliferation Tumor Growth & Proliferation Signaling->Proliferation

Caption: Competitive inhibition of kinase activity by quinoline derivatives.

DNA Damage and Topoisomerase Inhibition

Certain quinoline derivatives can exert their anticancer effects by interacting directly with DNA.[8] The planar aromatic system allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Others act as topoisomerase inhibitors. Camptothecin, a natural product containing a quinoline moiety, and its clinical analogues (Topotecan, Irinotecan) are potent topoisomerase I inhibitors.[13] They trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately apoptosis.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of quinoline derivatives.[8][12] For instance, in many kinase inhibitors, specific substitutions on the quinoline ring are required for optimal binding. Li et al. found that introducing a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus enhanced antiproliferative activity.[11] SAR studies have also demonstrated that the position and nature of substituents can dramatically influence activity; for example, the presence of a hydroxyl or methoxy group at position 7 can be critical for anticancer effects.[8]

Drug NameTarget/Mechanism of ActionClinical Application
Camptothecin (and analogues) Topoisomerase I inhibitor, DNA damage[13]Ovarian, lung, and colorectal cancer
Lapatinib Dual Tyrosine Kinase Inhibitor (EGFR and HER2)[18]HER2-positive breast cancer
Cabozantinib Multi-Tyrosine Kinase Inhibitor (VEGFR, MET, RET)Medullary thyroid cancer, renal cell carcinoma
Dactolisib PI3K/mTOR inhibitor (under trial)[14]Various solid tumors
Pelitinib EGFR Tyrosine Kinase inhibitor (under trial)[14]Non-small cell lung cancer

Section 4: Quinolines in Antimalarial Drug Discovery

The history of quinoline in medicinal chemistry is inextricably linked to the fight against malaria. Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and features a quinoline core.[13][19] This led to the development of synthetic quinoline antimalarials like chloroquine, mefloquine, and primaquine, which have been mainstays in malaria treatment for decades.[13][20][21]

Mechanism of Action

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves disrupting the parasite's detoxification of heme.[20][21] Inside the infected red blood cell, the malaria parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[21] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.

Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.[20][21] There, it is believed to cap the growing hemozoin polymer, preventing further polymerization.[20] The buildup of toxic free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[20][21]

Antimalarial_MoA Quinoline Action in Malaria Parasite cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Leads to Oxidative Stress Chloroquine Chloroquine (Quinoline Drug) Chloroquine->Heme Accumulates in Vacuole Chloroquine->Hemozoin Inhibits Polymerization

Caption: Mechanism of action for chloroquine in the malaria parasite.

Drug Resistance

The emergence of drug resistance, particularly to chloroquine, is a major global health challenge.[20] Resistance is often associated with mutations in parasite genes, such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT), which is thought to reduce the accumulation of the drug in the food vacuole.[21] This has spurred research into new quinoline derivatives and hybrids that can overcome existing resistance mechanisms.[11][20]

Section 5: Advanced Topics and Future Directions

Quinoline Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the quinoline scaffold.[14] This approach aims to create drugs with dual modes of action, potentially overcoming drug resistance and improving efficacy.[4][11] Hybrids of quinoline with moieties like coumarin, triazole, and oxadiazole have shown promising results in preclinical studies for antitubercular, anticancer, and anti-inflammatory activities.[4][11]

Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. In the context of quinolines, researchers have explored replacing the core scaffold with related heterocycles like cinnolines or quinazolines to probe interactions with biological targets or to develop novel intellectual property.[18][22] For example, replacing a benzanilide moiety with a biphenyl group in a quinoline carboxamide series led to the development of potent ABCG2 modulators.[23]

Computational Approaches in Quinoline Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates.[8] Techniques such as Density Functional Theory (DFT) and molecular docking are used to study the electronic properties, reactivity, and binding modes of quinoline derivatives.[24][25][26] Quantitative Structure-Activity Relationship (QSAR) models help identify the key structural features required for biological activity, guiding the synthesis of more potent and selective compounds.[27][28] These in-silico approaches reduce the time and cost associated with traditional trial-and-error methods in drug development.[28]

Conclusion

The quinoline scaffold is a testament to the power of a "privileged" structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of biological targets, has cemented its role in the development of life-saving drugs for over a century. From its origins in antimalarial therapy to its current prominence in oncology, the quinoline core continues to provide a fertile ground for innovation. As our understanding of disease biology deepens and synthetic methodologies advance, the quinoline scaffold is poised to remain a cornerstone of drug discovery, enabling the development of the next generation of targeted therapeutics.

References

  • Kumar, A., Singh, B., Sharma, P., & Kumar, D. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

  • Patel, K., Shah, S., & Shah, P. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Ajani, O. O., Tolu-Bolaji, O. O., & Adekoya, J. A. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 981149. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Ajani, O. O., Tolu-Bolaji, O. O., & Adekoya, J. A. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10. [Link]

  • El-Gamal, M. I., Al-Wareeth, D. H., Al-Zoubi, R. M., & Abdel-Maksoud, M. S. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Kaur, M., & Singh, M. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 15(11), 2393-2424. [Link]

  • Request PDF. (n.d.). Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. [Link]

  • Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

  • Kumar, S., Afzal, O., & Singh, A. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

  • Afanasyeva, D., & Bisyarin, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23843-23871. [Link]

  • Request PDF. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Musah, Y., & Isyaka, A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19323-19343. [Link]

  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133022. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Patel, D. R., & Shaikh, F. M. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Popova, M., Tsenov, G., Zlatkov, A., & Pejov, L. (2018). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 11(7), 1135-1151. [Link]

  • Ochoa-Puentes, C., Bauer, S., Kühnle, M., Bernhardt, G., Buschauer, A., & König, B. (2013). Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters, 4(11), 1049-1054. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Pharma Compass. [Link]

  • Kumat, A., & Garg, P. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 191-207. [Link]

  • ResearchGate. (n.d.). Examples of clinically used quinoline derivatives. [Link]

  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [Link]

  • Acar, Ç., & Yurttaş, L. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • ResearchGate. (n.d.). Quinoline scaffold and illustrative examples of significant quinoline derivatives. [Link]

  • Semantic Scholar. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. [Link]

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-595. [Link]

  • MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]

  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the... [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kumar, R. S. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(8), 1083. [Link]

  • ResearchGate. (n.d.). New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. [Link]

  • Vasylenko, O., Klenina, O., Gzella, A., & Lesyk, R. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[8][9][14]triazino[2,3-c]quinazolines. Molecules, 29(21), 5003. [Link]

  • ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. [Link]

  • Kadela-Tomanek, M., Bębenek, E., Chrobak, E., & Boryczka, S. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4811. [Link]

  • American Chemical Society. (2025). Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. [Link]

Sources

The Strategic Role of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Within this privileged class of heterocycles, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate emerges as a pivotal intermediate, offering a versatile platform for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and strategic applications of this valuable building block for researchers, scientists, and professionals in drug development. We will explore its reactivity, delve into detailed synthetic protocols, and present case studies of its application in the generation of active pharmaceutical ingredients (APIs).

Introduction: The Quinoline Moiety in Medicinal Chemistry

Quinoline and its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of pharmacological activities.[1] This bicyclic heterocyclic system is a key pharmacophore in numerous approved drugs, demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize drug-target interactions. The nature and position of these substituents are critical in determining the pharmacological activity and target specificity of the resulting compounds.[3]

Physicochemical Properties and Characterization of this compound

This compound (EH-MQC) is a stable, solid organic compound. A comprehensive understanding of its physical and chemical characteristics is essential for its effective utilization in synthesis.

PropertyValueReference
CAS Number 77156-78-6[1][4]
Molecular Formula C₁₃H₁₃NO₄[1][4]
Molecular Weight 247.25 g/mol [1]
Melting Point 280-283 °C[1][4]
Boiling Point 394.7 °C at 760 mmHg[1]
Appearance Solid[4]
Solubility Good solubility in some organic solvents like ethanol, dimethylformamide, and dichloromethane.[4]

Spectroscopic Characterization Data (Predicted and from related compounds):

  • ¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, and distinct aromatic protons on the quinoline core. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester and the 4-oxo group, carbons of the aromatic rings, the methoxy carbon, and the carbons of the ethyl group.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the ester and the quinolone carbonyl, and C-O stretches for the ether and ester functionalities.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 247, with characteristic fragmentation patterns.

Synthesis of this compound: The Gould-Jacobs Reaction

The most common and efficient method for synthesizing this compound is the Gould-Jacobs reaction.[3][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.

Reaction Scheme: Gould-Jacobs Synthesis of EH-MQC

Gould-Jacobs Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product p_anisidine p-Anisidine enamine Enamine Intermediate p_anisidine->enamine + DEMM (Condensation) demm Diethyl ethoxymethylenemalonate demm->enamine ehmqc Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate enamine->ehmqc Heat (Thermal Cyclization) High-boiling solvent (e.g., Dowtherm A)

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative procedure based on established methodologies for the Gould-Jacobs reaction.[1]

Materials:

  • p-Anisidine

  • Diethyl ethoxymethylenemalonate (DEMM)

  • High-boiling point inert solvent (e.g., Dowtherm A, Diphenyl ether)

  • Hexanes or Pentane

  • Ethanol (for recrystallization, optional)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a distillation head, a solution of p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent) is prepared. The mixture is heated to initiate the condensation reaction, and the ethanol formed is distilled off.

  • Cyclization: After the removal of ethanol, a high-boiling point solvent such as Dowtherm A is added to the reaction mixture. The solution is then heated to a high temperature (typically 240-260 °C) to induce thermal cyclization.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction (typically after 1-3 hours), the mixture is cooled to room temperature. A non-polar solvent like hexanes or pentane is added to precipitate the crude product. The solid is collected by filtration and washed with the non-polar solvent to remove the high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be consistent with the expected values for the target compound.

Chemical Reactivity and Strategic Utility as a Pharmaceutical Intermediate

The synthetic utility of this compound stems from the reactivity of its key functional groups: the 4-hydroxy group, the ester at the 3-position, and the methoxy group at the 6-position.

Key Reaction Sites and Transformations

Reactivity cluster_reactions Potential Transformations EHMQC Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate alkylation O-Alkylation/ O-Arylation (at 4-OH) EHMQC->alkylation Versatile handle for introducing a wide range of substituents hydrolysis Ester Hydrolysis (at C3-COOEt) EHMQC->hydrolysis Formation of the corresponding carboxylic acid amination Nucleophilic Aromatic Substitution (after activation) EHMQC->amination Introduction of amino groups, often after conversion of 4-OH to a leaving group demethylation Demethylation (at 6-OCH3) EHMQC->demethylation Unmasking a phenolic hydroxyl group for further functionalization

Caption: Key reactive sites on this compound and potential synthetic transformations.

The 4-hydroxy group can readily undergo O-alkylation and O-arylation , providing a convenient handle for introducing a wide variety of substituents. This is a common strategy for modulating the pharmacological properties of the final molecule. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or participate in other transformations. Furthermore, the 4-hydroxy group can be converted into a leaving group (e.g., a chloride by treatment with phosphoryl chloride), enabling nucleophilic aromatic substitution with amines or other nucleophiles. The 6-methoxy group can be demethylated to reveal a phenolic hydroxyl group, offering another site for modification.

Case Studies: Application in the Synthesis of Active Pharmaceutical Ingredients

Coccidiostats: The Synthesis of Decoquinate Analogs

A significant application of this compound and its analogs is in the synthesis of coccidiostats, which are crucial veterinary drugs for the prevention and treatment of coccidiosis in poultry and livestock.[6] The 4-hydroxyquinoline-3-carboxylate scaffold is the core of the coccidiostat Decoquinate .

Synthetic Pathway to Decoquinate Analogs

Decoquinate_Synthesis cluster_start Starting Intermediate cluster_modification Key Modification cluster_api Target API (Analog) ehmqc Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate demethylation Demethylation ehmqc->demethylation 1. Conversion of 6-methoxy to 6-hydroxy alkylation O-Alkylation demethylation->alkylation 2. Selective O-alkylation at the 6- and/or 7-position decoquinate Decoquinate Analog alkylation->decoquinate Introduction of long-chain alkoxy groups

Caption: A generalized synthetic route to Decoquinate analogs from this compound.

While Decoquinate itself has a 6-decyloxy and 7-ethoxy substitution pattern, the synthesis of analogs often starts from precursors like this compound. The synthesis would typically involve demethylation of the 6-methoxy group to a hydroxyl group, followed by selective O-alkylation with the desired long-chain alkyl halides to introduce the lipophilic side chains that are crucial for anticoccidial activity.

Potential as a Precursor for Antiviral and Antimalarial Agents

The 4-hydroxyquinoline scaffold is also present in compounds with demonstrated antiviral and antimalarial activity. Research has shown that derivatives of ethyl 6-hydroxyquinoline-3-carboxylate can inhibit the replication of the Hepatitis B virus (HBV).[7] Furthermore, the 4-oxo-3-carboxyl quinolone structure is a known pharmacophore for antimalarial agents.[8] this compound serves as an excellent starting point for the synthesis of libraries of such compounds for screening and lead optimization. The functional handles on the molecule allow for systematic modifications to explore the structure-activity relationships (SAR) for these therapeutic targets.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via the Gould-Jacobs reaction, coupled with the strategic reactivity of its multiple functional groups, makes it an ideal building block for the construction of complex and pharmacologically active molecules. From established applications in veterinary medicine to its potential in the development of novel antiviral and antimalarial drugs, this quinoline derivative continues to be a compound of significant interest to the drug discovery and development community. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers in their pursuit of new and effective therapeutic agents.

References

  • Mukherjee, P., et al. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(34), 4386–4410.
  • J&K Scientific. (n.d.). Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. Retrieved from [Link]

  • Yadav, M., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 4(11), 1032–1037. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Decoquinate, a 4-hydroxyquinoline (ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinecarboxylate).... Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Synthesis and Evaluation of 4-Quinazolinone Compounds as Potential Antimalarial Agents. Archiv der Pharmazie, 340(10), 537–542. Retrieved from [Link]

  • ResearchGate. (2013). Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3485845A - Methyl and ethyl 6- and 7-substituted 4-hydroxy-quinoline-3-carboxylates useful as coccidiostats.
  • MDPI. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 23(11), 2946. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4287. Retrieved from [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • OUCI. (2025). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Retrieved from [Link]

  • PubMed. (2008). Synthesis and anti-hepatitis B virus evaluation of novel ethyl 6-hydroxyquinoline-3-carboxylates in vitro. Bioorganic & Medicinal Chemistry, 16(13), 6522-6527. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4287. Retrieved from [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

Sources

Spectroscopic Profile of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering in-depth interpretation of spectral data and the underlying molecular characteristics.

Introduction

This compound (EH-MQC) belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in numerous pharmacologically active agents.[2] The structural combination of a 4-hydroxyquinoline core, a methoxy group at the 6-position, and an ethyl carboxylate at the 3-position imparts specific physicochemical properties that are crucial for its biological activity and potential as a drug candidate. Understanding the precise molecular structure through spectroscopic analysis is a prerequisite for any further development, including mechanism of action studies and structure-activity relationship (SAR) elucidation.

This guide will delve into the key spectroscopic techniques used to characterize EH-MQC: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section will present the experimental data, provide a detailed interpretation, and outline a standardized protocol for data acquisition.

Compound Overview:

PropertyValueSource
Chemical Name This compound[3]
Molecular Formula C₁₃H₁₃NO₄[3]
Molecular Weight 247.25 g/mol [3]
CAS Number 77156-78-6[3]
Melting Point 280-283 °C[3]
Appearance Colorless solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For EH-MQC, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. Use a standard pulse sequence for ¹H NMR.

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
12.27s-1HOH (4-position)
8.47s-1HH2
7.56d9.61HH8
7.55d3.21HH5
7.32dd9.6, 3.21HH7
4.19q7.02H-OCH₂CH₃
3.83s-3H-OCH₃ (6-position)
1.26t7.03H-OCH₂CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield singlet at 12.27 ppm is characteristic of a strongly hydrogen-bonded hydroxyl proton, consistent with the 4-hydroxyquinoline tautomer. The sharp singlet at 8.47 ppm is assigned to the proton at the 2-position (H2), which is deshielded by the adjacent nitrogen atom and the carbonyl group of the ester. The aromatic region displays a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet at 7.56 ppm corresponds to H8, coupled to H7. The doublet at 7.55 ppm is assigned to H5, showing a smaller coupling constant. The doublet of doublets at 7.32 ppm is attributed to H7, showing coupling to both H8 and H5. The ethyl ester group is clearly identified by the quartet at 4.19 ppm and the triplet at 1.26 ppm. The singlet at 3.83 ppm corresponds to the three protons of the methoxy group at the 6-position.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~175C4
~168C=O (ester)
~155C6
~148C8a
~142C2
~138C4a
~122C8
~120C5
~115C7
~105C3
~100C4b
~60-OCH₂CH₃
~55-OCH₃
~14-OCH₂CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

The spectrum is expected to show 13 distinct carbon signals. The two carbonyl carbons, C4 (part of the quinolone ring) and the ester carbonyl, are expected at the most downfield positions. The aromatic carbons will resonate in the range of 100-155 ppm. The carbon attached to the methoxy group (C6) and the carbons of the quinoline ring will have characteristic shifts. The aliphatic carbons of the ethyl ester and the methoxy group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Data Analysis: Analyze the resulting mass-to-charge ratios (m/z).

Mass Spectrometry Data:

m/zAssignment
248[M+H]⁺

Interpretation of the Mass Spectrum:

The observed peak at m/z 248 corresponds to the protonated molecule ([M+H]⁺), which confirms the molecular weight of this compound to be 247 g/mol .

Fragmentation Pathway:

A plausible fragmentation pathway for EH-MQC under ESI-MS conditions would involve the initial loss of the ethyl group from the ester, followed by the loss of carbon monoxide.

fragmentation M [M+H]⁺ m/z = 248 F1 Loss of C₂H₄ (Ethene) m/z = 220 M->F1 - C₂H₄ F2 Loss of CO (Carbon Monoxide) m/z = 192 F1->F2 - CO

Sources

Tautomerism in 4-Hydroxyquinoline-3-Carboxylate Esters: A Guide to Chemical Speciation in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The 4-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Esters of 4-hydroxyquinoline-3-carboxylic acid, in particular, are precursors and key components in therapeutics ranging from antibacterials to antimalarials and anticancer agents.[2][3] A critical, yet often nuanced, aspect of their chemistry is the phenomenon of prototropic tautomerism—specifically, the dynamic equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[4] This equilibrium is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, drug-target interactions, and ultimately, its pharmacological profile.[4][5][6] This guide provides an in-depth analysis of this tautomeric system, offering field-proven insights into its characterization and its strategic importance for professionals in drug discovery and development.

The Core Equilibrium: 4-Hydroxyquinoline vs. 4-Quinolone

The central chemical feature of 4-hydroxyquinoline-3-carboxylate esters is the equilibrium between two distinct tautomers: the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (1,4-dihydro-4-oxoquinoline, or 4-quinolone).

The enol form is characterized by a hydroxyl group at the C4 position and retains full aromaticity across both the benzene and pyridine rings. The keto form features a carbonyl group at C4 and a proton on the ring nitrogen (N1), which disrupts the aromaticity of the nitrogen-containing ring.[5][6]

Caption: The keto-enol tautomeric equilibrium in 4-hydroxyquinoline derivatives.

The position of this equilibrium is dictated by a delicate balance of competing energetic factors:

  • Aromaticity: The preservation of aromaticity in both rings provides a significant stabilizing force for the enol tautomer. Computational studies using aromaticity indices confirm that in the enol form, both rings are aromatic, whereas the keto form possesses an essentially non-aromatic nitrogenous ring.[5][6]

  • Intramolecular Hydrogen Bonding: The enol form is uniquely capable of forming a strong, six-membered intramolecular hydrogen bond between the 4-hydroxyl proton and the carbonyl oxygen of the 3-carboxylate ester. This interaction provides substantial stabilization.[7][8]

  • Inherent Bond Energies: The formation of a C=O double bond in the keto form is typically energetically favorable compared to a C=C double bond.

While theoretical calculations (DFT) for some related methylquinoline-3-carboxylate esters show a clear energetic preference for the hydroxyquinoline (enol) form, the keto form is known to be favored in other quinolone systems, particularly in the solid state and in polar solutions.[5][6][9] This highlights that the specific substitution pattern and the molecule's environment are critical determinants of the predominant species.

Environmental Control: Factors Shifting the Tautomeric Equilibrium

For the researcher, understanding the factors that influence the keto-enol equilibrium is paramount, as it allows for the prediction and control of the molecular species present under physiological or experimental conditions.

Solvent Effects

The choice of solvent is one of the most powerful tools for manipulating the tautomeric balance.[10] The influence stems from the differing polarity and hydrogen-bonding capabilities of the two tautomers and their interactions with the solvent.

  • Polar Protic and Aprotic Solvents (e.g., DMSO, Water, Ethanol): These solvents can disrupt the intramolecular hydrogen bond of the enol form by forming competing intermolecular hydrogen bonds.[10] They tend to solvate and stabilize the more polar tautomer. In many β-dicarbonyl systems, the keto form is considered more polar and is thus favored in polar solvents.[10][11] Studies on 4(1H)-quinolone show the keto form is favored in polar solvents like water and DMSO.[9]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Benzene, Chloroform): In these environments, the intramolecular hydrogen bond of the enol form remains intact and is a primary stabilizing feature. Consequently, the enol tautomer is often the predominant species in nonpolar solvents.[11][12]

Caption: Influence of solvent polarity on the keto-enol equilibrium.

Temperature and pH
  • Temperature: Increasing the temperature can shift the equilibrium. In studies of related β-triketones, higher temperatures favor the more polar keto form, suggesting a similar trend may apply here.[11]

  • pH: The state of ionization is critical. At physiological pH (~7.4), the neutral enol form of related 4-hydroxycoumarins is reported to be predominant because it is energetically favored over ionized or keto forms.[7] However, in strongly acidic or basic conditions, the molecule will exist as its conjugate acid or base, which will have its own distinct tautomeric preferences.

FactorConditionPredominantly Favored TautomerRationale
Solvent Nonpolar (e.g., Toluene)Enol (4-Hydroxyquinoline)Intramolecular hydrogen bond is strong and undisturbed.[11][12]
Polar (e.g., DMSO, Water)Keto (4-Quinolone)Intermolecular H-bonds with solvent disrupt the internal H-bond and stabilize the more polar tautomer.[9][10][11]
Temperature Increasing TemperatureKeto (4-Quinolone)Tends to favor the more polar species, as observed in analogous systems.[11]
pH Physiological (~7.4)Enol (4-Hydroxyquinoline)For related scaffolds, the neutral enol form is often energetically favored.[7]

Experimental Workflow for Tautomer Characterization

A multi-pronged approach combining spectroscopic and computational methods provides the most comprehensive understanding of the tautomeric state. This represents a self-validating system where experimental observation and theoretical prediction converge.

Experimental_Workflow cluster_0 Experimental Analysis cluster_1 Computational Validation NMR NMR Spectroscopy (1H, 13C, 15N) - Distinguish tautomers - Quantify ratio Data Synthesize Data & Draw Conclusions NMR->Data UVVis UV-Vis Spectroscopy - Monitor equilibrium shift - Identify electronic signatures UVVis->Data DFT DFT Calculations (B3LYP/6-311++G(d,p)) - Predict relative stability - Corroborate spectra DFT->Data Synthesis Synthesize Compound Synthesis->NMR Synthesis->UVVis Synthesis->DFT

Caption: A validated workflow for the characterization of tautomerism.

Protocol: NMR Spectroscopic Analysis

NMR is the definitive technique for identifying and quantifying tautomers in solution, as the keto-enol exchange is typically slow on the NMR timescale.[10][13]

Objective: To determine the tautomeric ratio of a 4-hydroxyquinoline-3-carboxylate ester in a given solvent.

Methodology:

  • Sample Preparation: Dissolve a precise amount (~5-10 mg) of the compound in 0.6 mL of the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Toluene-d₈) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

    • Causality: Look for key diagnostic signals. The enol form will show a downfield signal for the intramolecularly hydrogen-bonded hydroxyl proton (often >10 ppm). The keto form will show a signal for the N-H proton. The chemical shifts of the protons on the quinoline core, especially H2 and H5, will also differ significantly between tautomers.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Causality: This is highly diagnostic. The keto form will exhibit a characteristic C4 carbonyl signal in the range of 175-180 ppm.[9] The corresponding C4 signal in the enol form will be that of a hydroxyl-bearing aromatic carbon, appearing at a significantly different chemical shift.

  • Data Analysis:

    • Identify the distinct sets of signals corresponding to the keto and enol forms.

    • Integrate well-resolved, non-overlapping proton signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

Protocol: UV-Vis Spectroscopic Analysis

Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium across a range of solvents.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10⁻³ M) of the compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).

    • Causality: Using a consistent, low concentration minimizes solute-solute interactions and ensures adherence to the Beer-Lambert law.

  • Spectral Acquisition: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis:

    • Compare the spectra. The enol form, with its extended aromatic system, will have a different λ_max and absorption profile compared to the keto form, which has a disrupted conjugated system.[16]

    • Systematic shifts in λ_max and changes in the shape of the absorption bands across the solvent series indicate a shift in the tautomeric equilibrium.[17]

Consequence and Strategy in Drug Development

The tautomeric state of a drug molecule is not an academic detail; it is a critical determinant of its biological function.

  • Drug-Target Recognition: The three-dimensional arrangement of hydrogen bond donors and acceptors is fundamentally different between the two tautomers. Docking studies for quinolone-based antimalarials targeting the cytochrome bc₁ complex have established a key role for the 4-oxo and N-H groups of the keto tautomer in binding to the target's active site.[5][6] If the compound exists predominantly as the enol form under physiological conditions, this crucial interaction cannot occur, leading to a loss of activity. This insight is pivotal: rational drug design must aim to stabilize the biologically active tautomer.

  • Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's journey through the body:

    • Solubility: The more polar tautomer will generally have higher aqueous solubility.

    • Lipophilicity (logP): The less polar, often intramolecularly hydrogen-bonded enol form, may exhibit higher lipophilicity, affecting its ability to cross cell membranes.

    • pKa: The acidity and basicity of the molecule differ between tautomers, influencing its charge state in different biological compartments.

Therefore, a comprehensive characterization of the tautomeric equilibrium in physiologically relevant media is a mandatory step in the preclinical development of any drug candidate based on this scaffold. Strategies may involve synthetic modification—introducing specific substituents to electronically favor the desired tautomer—to "lock" the molecule in its most active form.

Conclusion

The tautomerism of 4-hydroxyquinoline-3-carboxylate esters is a dynamic interplay of aromaticity, hydrogen bonding, and environmental factors. For the medicinal chemist and drug development scientist, it is a crucial parameter that must be understood, characterized, and controlled. The keto and enol forms are distinct chemical species with different shapes, electronic properties, and biological activities. By employing a robust workflow of NMR, UV-Vis, and computational analysis, researchers can gain definitive insights into this equilibrium. This knowledge empowers the rational design of more potent and effective therapeutics by ensuring that the molecule's structure is optimized for its intended biological target.

References

  • ResearchGate. Tautomeric forms of 4-hydroxy quinoline. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Available from: [Link]

  • Google Patents. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • PubMed. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Available from: [Link]

  • PubMed. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Available from: [Link]

  • National Institutes of Health (NIH). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Available from: [Link]

  • ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Available from: [Link]

  • ResearchGate. The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity | Request PDF. Available from: [Link]

  • ScienceDirect. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available from: [Link]

  • ResearchGate. (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available from: [Link]

  • FULIR. Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Available from: [Link]

  • ResearchGate. Keto-enol tautomerism of quinoline-2(1H)-one. Available from: [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. Available from: [Link]

  • ACS Publications. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Available from: [Link]

  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ResearchGate. (PDF) 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. Available from: [Link]

  • ChemRxiv. Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Available from: [Link]

  • ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. Available from: [Link]

  • Autech. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. Available from: [Link]

  • MDPI. Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. Available from: [Link]

  • ResearchGate. (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Available from: [Link]

  • Slideshare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available from: [Link]

  • PubChem. 4-Hydroxyquinoline. Available from: [Link]

  • ACS Publications. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Available from: [Link]

  • ResearchGate. UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... Available from: [Link]

  • PubMed. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. Available from: [Link]

  • YouTube. Tautomerism and UV & Visible Spectroscopy (30 DEC, 2021). Available from: [Link]

  • ACS Publications. The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Available from: [Link]

  • Frontiers. Keto-enol tautomerism in the development of new drugs. Available from: [Link]

  • ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Available from: [Link]

  • PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer treatments.[1][2] Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS No. 77156-78-6) is a key heterocyclic intermediate, providing a versatile platform for the synthesis of more complex and biologically active molecules.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of this valuable compound. We employ the Gould-Jacobs reaction, a classical and reliable method for constructing the 4-hydroxyquinoline framework.[5][6] The narrative emphasizes not only the procedural steps but also the underlying chemical principles and rationale, ensuring that researchers can replicate the synthesis with a high degree of confidence and understanding.

Mechanistic Rationale: The Gould-Jacobs Reaction

The synthesis is achieved through the Gould-Jacobs reaction, a powerful thermal cyclization method for preparing 4-hydroxyquinoline derivatives.[7][8] The reaction proceeds in two distinct, critical stages:

  • Condensation: The process begins with the nucleophilic attack of an aniline derivative—in this case, 4-methoxyaniline—on diethyl ethoxymethylenemalonate (DEEM).[5] The electron-donating nature of the methoxy group on the aniline ring enhances the nucleophilicity of the amino group, facilitating the initial condensation. This step results in the formation of an anilinomethylenemalonate intermediate with the elimination of ethanol.[1]

  • Thermal Cyclization: This is the key ring-forming step and requires significant thermal energy. The intermediate undergoes a 6-electron electrocyclization at high temperatures (typically >240 °C), followed by the elimination of a second ethanol molecule to form the stable quinoline ring system.[1][9] The high activation energy for this step necessitates the use of a high-boiling, thermally stable solvent. Dowtherm A, a eutectic mixture of diphenyl and diphenyl oxide, is the solvent of choice due to its high boiling point and stability at temperatures up to 400°C.[10][11][12]

This two-stage approach provides a regioselective and efficient route to the desired 6-methoxy-substituted quinolone core.

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence A 4-Methoxyaniline C C A->C Condensation (Reflux, -EtOH) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Final Product: Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate C->D Thermal Cyclization (250°C in Dowtherm A, -EtOH)

Caption: Workflow for the Gould-Jacobs synthesis of the target quinolone.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Equipment
Reagents & SolventsEquipment
4-Methoxyaniline (p-anisidine)1 L Three-neck round-bottom flask
Diethyl ethoxymethylenemalonate (DEEM)Heating mantle with stirrer
Dowtherm ADean-Stark trap or side-arm condenser
Hexanes (n-Hexane)Thermometer or thermocouple
Buchner funnel and filter flask
Vacuum pump
Standard laboratory glassware

Safety Precaution: This synthesis involves very high temperatures. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat, is mandatory. Dowtherm A can have a strong odor; ensure adequate ventilation to handle vapors.[12]

Step-by-Step Procedure

Stage 1: Condensation of 4-Methoxyaniline with DEEM

  • Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a side-arm condenser (or Dean-Stark trap) to collect ethanol.

  • Charging Flask: To the flask, add 4-methoxyaniline (40.0 g, 0.32 mol) and diethyl ethoxymethylenemalonate (65 mL, 0.32 mol).[3]

  • Heating: Begin heating the mixture with stirring. The reaction is endothermic, and the formation of the intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate, will commence.

  • Ethanol Removal: Increase the temperature to reflux. Ethanol will begin to distill off and collect in the side-arm condenser. Continue heating for approximately 30-60 minutes, or until the theoretical amount of ethanol has been collected and its distillation ceases.[3] This indicates the completion of the condensation step.

  • Intermediate Formation: At this point, the reaction mixture primarily contains the intermediate product. It is not necessary to isolate this intermediate, and the procedure can proceed directly to the cyclization step.[3]

Stage 2: Thermal Cyclization and Product Isolation

  • Solvent Addition: Allow the reaction mixture to cool slightly. Carefully add Dowtherm A (500 mL) to the flask.[3]

  • High-Temperature Cyclization: Heat the solution to 250°C. Maintain this temperature with vigorous stirring for 1.5 hours to facilitate the intramolecular cyclization.[3] A second molecule of ethanol will be eliminated during this process. Monitor the reaction via Thin Layer Chromatography (TLC) if desired, though the time and temperature specified are generally sufficient for complete conversion.

  • Cooling and Precipitation: After 1.5 hours, turn off the heat and allow the reaction mixture to cool to room temperature. As it cools, the product may begin to precipitate.

  • Inducing Precipitation: To ensure complete precipitation of the product, add hexanes (750 mL) to the cooled mixture and stir.[3] Further cool the suspension in an ice bath to 0°C.

  • Isolation: Collect the precipitated brown solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with fresh hexanes (2 x 100 mL) to remove residual Dowtherm A and any non-polar impurities.

  • Drying: Dry the solid product under vacuum to a constant weight. The expected yield of this compound is approximately 60 g (71%).[3]

Product Characterization and Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 77156-78-6[3][13][14]
Molecular Formula C₁₃H₁₃NO₄[3][13]
Molecular Weight 247.25 g/mol [3][14]
Appearance Colorless to brown solid[3][13]
Melting Point 280-283 °C[3][13]
Expected Yield ~71%[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete condensation or cyclization.Ensure complete removal of ethanol in Stage 1. Verify that the cyclization temperature reached and was maintained at 250°C.
Dark/Oily Product Insufficient washing to remove Dowtherm A.Wash the filtered product thoroughly with an increased volume of cold hexanes. A recrystallization from a suitable solvent like ethanol or DMF may be necessary.
Incomplete Cyclization Temperature too low or reaction time too short.Ensure the internal reaction temperature is accurately measured. If TLC shows significant remaining intermediate, extend the heating time at 250°C for another 30-60 minutes.

Conclusion

The Gould-Jacobs reaction provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the removal of ethanol during condensation and maintaining a high temperature during cyclization, this protocol allows for the efficient production of this important pharmaceutical intermediate. The use of Dowtherm A is critical for achieving the necessary reaction conditions safely and effectively. This detailed guide serves as a comprehensive resource for researchers aiming to synthesize this and related quinolone structures.

References

  • Gould–Jacobs reaction. In: Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. PubMed. [Link]

  • Dowtherm A, eutectic mixture. Sigma-Aldrich. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • STUDIES ON THE SYNTHESIS OF QUINOLINE. Kyushu Institute of Technology. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Repository of the Academy's Library. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. [Link]

  • Novel photochemical and thermal electrocyclization to fused quinolines. RSC Publishing. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

  • Preparation of 4-hydroxyquinoline compounds.
  • CGS-9896. Drug Synthesis Database. [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions. Royal Society of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

  • Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. ResearchGate. [Link]

  • DOWTHERM A - Heat Transfer Fluid. Dow Chemical Company. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Dowtherm - Heat Transfer Fluids. Famico Trading Limited. [Link]

  • Method for the distillation purification of organic heat transfer fluids.

Sources

The Conrad-Limpach Reaction: A Comprehensive Guide to the Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core, and its tautomeric 4-quinolone form, represents a privileged scaffold in medicinal chemistry and drug development.[1][2] Molecules incorporating this nucleus exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Notably, this scaffold is a cornerstone in the development of fluoroquinolone antibiotics.[3] The enduring relevance of 4-hydroxyquinolines necessitates robust and versatile synthetic methodologies for their preparation. Among the classical approaches, the Conrad-Limpach reaction, first reported in 1887, remains a powerful and widely employed strategy for accessing this important class of heterocycles.[3][5][6]

This application note provides an in-depth exploration of the Conrad-Limpach reaction, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and present critical data to guide reaction optimization.

Mechanistic Insights: A Tale of Two Steps

The Conrad-Limpach synthesis is fundamentally a two-stage process involving the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[5] Understanding the causality behind each step is crucial for successful execution and troubleshooting.

Step 1: Formation of the Enamine Intermediate (Kinetic Control)

The reaction commences with the nucleophilic attack of the aniline's nitrogen atom on the electrophilic keto-carbonyl of the β-ketoester.[3] This initial condensation, typically conducted at or near room temperature, favors attack at the more reactive ketone over the ester moiety, leading to the formation of a β-aminoacrylate, an enamine intermediate.[3] This step is generally under kinetic control.[7] The formation of this intermediate is often catalyzed by a small amount of acid.[3]

Step 2: Thermal Cyclization (Thermodynamic Control)

The rate-determining and most critical step of the Conrad-Limpach synthesis is the thermal cyclization of the enamine intermediate.[3] This transformation requires significant thermal energy, typically in the range of 250 °C, to overcome the activation barrier associated with the electrocyclic ring closure onto the aromatic ring.[3][5] The high temperature facilitates the formation of a high-energy imine-enol tautomer, which is the active species for the cyclization.[8] The subsequent elimination of an alcohol and tautomerization yields the final 4-hydroxyquinoline product.[3] It is important to note that while often depicted as the 4-hydroxyquinoline (enol form), the 4-quinolone (keto form) is believed to be the predominant tautomer.[3]

A competing reaction, the Knorr synthesis, can occur under different conditions. At higher initial condensation temperatures (around 140 °C), the aniline may attack the less reactive ester group, leading to a β-keto anilide intermediate, which then cyclizes to form a 2-hydroxyquinoline.[3] This highlights the importance of temperature control in directing the regioselectivity of the initial condensation.

A generalized workflow for the Conrad-Limpach reaction is depicted below:

Conrad_Limpach_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Condensation Condensation (Room Temp, Acid Catalyst) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Enamine Enamine Intermediate (β-Aminoacrylate) Condensation->Enamine Cyclization Thermal Cyclization (~250 °C, High-Boiling Solvent) Enamine->Cyclization Product 4-Hydroxyquinoline Cyclization->Product

Caption: Generalized workflow of the Conrad-Limpach reaction.

Optimizing the Cyclization: The Critical Role of the Solvent

Early executions of the Conrad-Limpach cyclization were often performed neat, resulting in moderate yields, typically below 30%.[3] It was later discovered that the use of a high-boiling, inert solvent dramatically improves the yield, in some cases up to 95%.[3] The solvent plays a crucial role in maintaining a consistent high temperature for the reaction, preventing decomposition of the starting material and product, and facilitating efficient heat transfer.

The choice of solvent is therefore a critical parameter for optimization. An ideal solvent should have a boiling point at or above the required reaction temperature (~250 °C), be chemically inert under the reaction conditions, and allow for easy product isolation.[8]

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the effect of different high-boiling solvents on the yield of a representative Conrad-Limpach reaction for the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[8]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21240
Propyl Benzoate23155
Isobutyl Benzoate24766
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21462
Dowtherm A25765
2,6-di-tert-Butylphenol26565

Data adapted from J.C. Brouet et al., Synthetic Communications, 2009.[2][8]

As the data indicates, there is a general trend of increasing yield with higher solvent boiling points, with a plateau around 65% for this particular substrate.[2][8] While traditional solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are effective, they can be expensive and have unpleasant odors.[8] This study identified less conventional, yet effective and more user-friendly alternatives like isobutyl benzoate and 2,6-di-tert-butylphenol.[8]

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a guide for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction. These should be adapted based on the specific substrates and scale of the reaction.

Protocol 1: Synthesis of Ethyl β-Anilinocrotonate (Enamine Intermediate)

This protocol describes the formation of the enamine intermediate from aniline and ethyl acetoacetate.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Toluene

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents) in toluene (approximately 2 mL per mmol of aniline).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude ethyl β-anilinocrotonate is often an oil that can be used in the next step without further purification. If necessary, the product can be purified by vacuum distillation.

Protocol 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

This protocol details the high-temperature cyclization of ethyl β-anilinocrotonate to yield 2-methyl-4-hydroxyquinoline, a common 4-hydroxyquinoline derivative.[9]

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (or another suitable high-boiling solvent)

  • Petroleum ether (b.p. 60-70 °C)

  • Decolorizing carbon (e.g., Norit or Darco)

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place Dowtherm A (approximately 2.3 mL per gram of ethyl β-anilinocrotonate).[9]

  • Heat the stirred Dowtherm A to reflux temperature (~257 °C).[9]

  • Rapidly add the ethyl β-anilinocrotonate (1.0 equivalent) via the dropping funnel.[9]

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will be formed and can be allowed to distill off.[9]

  • Allow the reaction mixture to cool to room temperature. A yellow solid should precipitate.[9]

  • Add petroleum ether (approximately 3 mL per gram of the initial enamine) to the cooled mixture to further precipitate the product and dissolve the solvent.[9]

  • Collect the solid product by filtration on a Büchner funnel and wash with petroleum ether.[9]

  • For purification, dissolve the crude product in boiling water (approximately 15-20 mL per gram of crude product) and add a small amount of decolorizing carbon.[9]

  • Filter the hot solution and allow it to cool to room temperature. The product will crystallize as white, needle-like crystals.[9]

  • Collect the purified 2-methyl-4-hydroxyquinoline by filtration and dry. The expected yield is typically in the range of 85-90%.[9]

The logical flow of the experimental procedure is illustrated in the following diagram:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Aniline + Ethyl Acetoacetate Enamine_Formation Reflux in Toluene (Dean-Stark) Start->Enamine_Formation Crude_Enamine Crude Ethyl β-Anilinocrotonate Enamine_Formation->Crude_Enamine Cyclization Add to Refluxing Dowtherm A (~257 °C, 10-15 min) Crude_Enamine->Cyclization Reaction_Mixture Cooled Reaction Mixture with Precipitate Cyclization->Reaction_Mixture Precipitation Add Petroleum Ether Reaction_Mixture->Precipitation Filtration1 Filter and Wash with Petroleum Ether Precipitation->Filtration1 Crude_Product Crude 2-Methyl-4-hydroxyquinoline Filtration1->Crude_Product Recrystallization Recrystallize from Hot Water with Decolorizing Carbon Crude_Product->Recrystallization Filtration2 Filter and Dry Recrystallization->Filtration2 Final_Product Purified 2-Methyl-4-hydroxyquinoline Filtration2->Final_Product

Caption: Experimental workflow for the synthesis and purification of 2-methyl-4-hydroxyquinoline.

Applications in Drug Discovery and Development

The Conrad-Limpach reaction is a valuable tool for accessing a wide array of 4-hydroxyquinoline derivatives with diverse pharmacological activities. For instance, substituted 2-(4-hydroxyquinolin-2-yl) acetates, synthesized via this method, have been investigated as potential cytotoxic agents against cancer cell lines.[1] Furthermore, the 4-hydroxyquinoline scaffold is a key component in compounds developed for the treatment of drug-resistant malaria and as HIV-1 integrase inhibitors.[3] The synthesis of the natural product waltherione F, which exhibits antitrypanosomal activity, also utilizes the Conrad-Limpach reaction as a key step.[10] These examples underscore the importance of this reaction in generating novel molecular entities for drug discovery programs.

Conclusion

The Conrad-Limpach reaction, despite its long history, remains a highly relevant and practical method for the synthesis of 4-hydroxyquinolines. A thorough understanding of its two-step mechanism, particularly the critical role of temperature in both the initial condensation and the final cyclization, is paramount for its successful application. By carefully selecting a high-boiling solvent and following robust experimental protocols, researchers can efficiently access a diverse range of 4-hydroxyquinoline derivatives for applications in medicinal chemistry and materials science. The continued exploration of this reaction's scope and the development of more environmentally benign conditions will undoubtedly further solidify its place in the synthetic chemist's toolbox.

References

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. [Link]

  • Váradi, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6683. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • ResearchGate. (2024). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]

  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • Organic Syntheses. (n.d.). 2-METHYL-4-HYDROXYQUINOLINE. [Link]

  • ResearchGate. (2024). Conrad-Limpach cyclo condensation for the synthesis of ibuprofen-quinoline hybrid. [Link]

  • Wiley Online Library. (2020). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

Sources

High-Yield Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Notably, the 4-hydroxyquinoline-3-carboxylate moiety is a key pharmacophore found in various antibacterial agents, including fluoroquinolones.[2][3] Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, finding applications in the development of novel pharmaceuticals.[4] Its structure allows for further functionalization, making a reliable and high-yield synthetic protocol essential for researchers in organic synthesis and drug discovery.

This application note provides a comprehensive, field-proven protocol for the high-yield synthesis of this compound. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind key experimental choices, and offer insights for troubleshooting and optimization.

Reaction Overview: The Gould-Jacobs Approach

The most effective and widely adopted method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[5][6] This thermal cyclization method provides a robust pathway to the desired quinoline backbone.[2] The synthesis proceeds in two primary stages:

  • Condensation: An initial condensation reaction between a substituted aniline (in this case, p-anisidine) and diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: A high-temperature intramolecular cyclization of the resulting intermediate to form the final quinoline product.

This two-step sequence is known for its reliability and its ability to produce the target compound in high yields.[7]

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the synthetic workflow from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Work-up & Purification p_anisidine p-Anisidine intermediate Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate p_anisidine->intermediate Heat (90-100°C) deem Diethyl Ethoxymethylenemalonate deem->intermediate final_product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate->final_product Heat (240-250°C) cooling Cooling & Precipitation final_product->cooling dowtherm High-Boiling Solvent (e.g., Dowtherm A) dowtherm->final_product filtration Filtration cooling->filtration washing Washing with Hexanes filtration->washing pure_product Pure Product washing->pure_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is optimized for a high yield and purity of the final product.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
p-Anisidine123.15104-94-9Reagent grade, >99% purity
Diethyl ethoxymethylenemalonate (DEEM)216.2387-13-8Reagent grade, >98% purity
Dowtherm A~166.228004-13-5High-boiling solvent (eutectic mixture of diphenyl ether and biphenyl)
HexanesN/A110-54-3Reagent grade, for washing
Step-by-Step Procedure

Part 1: Synthesis of Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine and diethyl ethoxymethylenemalonate in a 1:1 molar ratio.

  • Condensation Reaction: Heat the reaction mixture to 90-100°C with continuous stirring. The reaction is typically complete within 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Ethanol Removal: As the reaction proceeds, ethanol is formed as a byproduct. While not strictly necessary to remove at this stage, allowing it to evaporate can help drive the reaction to completion.

  • Intermediate Isolation (Optional): The intermediate can be isolated, but for a high-yield synthesis of the final product, it is often carried forward to the next step without purification.

Part 2: Thermal Cyclization to this compound

  • Solvent Addition: To the flask containing the intermediate, add a high-boiling solvent such as Dowtherm A. A typical ratio is 5 mL of solvent per gram of the starting p-anisidine.

  • High-Temperature Cyclization: Heat the reaction mixture to 240-250°C.[8][9] This high temperature is crucial for the intramolecular cyclization to occur.[10] Maintain this temperature for 1.5 to 3 hours.[9] The formation of the product will be evident as a precipitate begins to form in the hot solution.

  • Cooling and Precipitation: After the reaction is complete, carefully cool the mixture to room temperature. As the solution cools, the product will precipitate out as a solid. Further cooling in an ice bath can enhance precipitation.[9]

  • Product Isolation: Add hexanes to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.[9] Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filtered solid thoroughly with hexanes to remove any residual Dowtherm A. Dry the product under vacuum to obtain this compound as a solid. The product is often pure enough for subsequent steps without further purification.[9]

Expected Yield and Product Characteristics
  • Yield: 70-80%[9]

  • Appearance: Off-white to light brown solid

  • Melting Point: 280-283°C[9][11]

  • Molecular Formula: C₁₃H₁₃NO₄[9]

  • Molecular Weight: 247.25 g/mol [9]

Mechanistic Insights and Rationale

The Gould-Jacobs reaction is a powerful tool for quinoline synthesis due to its predictable mechanism and high efficiency.[5]

The "Why" Behind the Steps
  • Condensation: The first step is a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylenemalonate, followed by the elimination of ethanol. This forms the key anilinomethylenemalonate intermediate.

  • Thermal Cyclization: This step is a 6-electron electrocyclization reaction.[5] The high temperature provides the necessary activation energy for the aromatic ring to attack one of the ester carbonyl groups, leading to the formation of the quinoline ring system. The use of a high-boiling, inert solvent like Dowtherm A is critical to safely and effectively reach and maintain the required temperature of ~250°C.[2]

  • Tautomerism: The product, this compound, exists in tautomeric equilibrium with its keto form, Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5] Under most conditions, the 4-oxo form is predominant.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield in Cyclization Step Incomplete reactionIncrease reaction time at 250°C. Ensure the temperature is accurately measured and maintained.[10]
Reaction temperature too lowGradually increase the temperature, but do not exceed 260°C to avoid degradation.[10]
Product is Oily or Difficult to Filter Incomplete removal of Dowtherm AEnsure thorough washing with an adequate volume of hexanes. Multiple washes may be necessary.
Reaction Stalls at Intermediate Stage Insufficient heating in the first stepEnsure the condensation reaction is complete by monitoring with TLC before proceeding to the high-temperature cyclization.

For optimization, microwave-assisted heating has been shown to dramatically reduce reaction times and, in some cases, improve yields for the cyclization step.[12] This is due to the efficient and rapid heating provided by microwave irradiation.[10]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially the high-temperature cyclization step, as the solvents are heated to high temperatures.

  • High Temperatures: Exercise extreme caution when working with the reaction at 250°C. Ensure the heating mantle and glassware are in good condition.

  • Reagent Handling: p-Anisidine is toxic and an irritant. Diethyl ethoxymethylenemalonate can cause eye and skin irritation. Handle these chemicals with care.

Conclusion

The Gould-Jacobs reaction provides a reliable and high-yielding pathway for the synthesis of this compound. By understanding the mechanistic principles and carefully controlling the reaction conditions, particularly the high temperature required for cyclization, researchers can consistently obtain this valuable intermediate in excellent yields. This protocol serves as a robust starting point for laboratory-scale synthesis and can be adapted for further optimization.

References

  • Wikipedia. Gould–Jacobs reaction. Link

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Link

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Link

  • Wiley Online Library. Gould-Jacobs Reaction. Link

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Link

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Link

  • Molbase. CGS-9896 Synthesis Route. Link

  • BenchChem. Optimizing reaction conditions for the Gould-Jacobs synthesis. Link

  • PubMed. The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Link

  • Echemi. This compound. Link

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Link

  • ResearchGate. Optimization of reaction conditions. Link

  • ChemBK. ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. Link

Sources

Application Notes and Protocols for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research

The quinoline nucleus is a cornerstone in the architecture of numerous therapeutic agents, most notably in the realm of antimicrobial chemotherapy. The serendipitous discovery of the antibacterial effects of 4-hydroxyquinoline derivatives, which were initially by-products in the synthesis of chloroquine, paved the way for the development of the highly successful fluoroquinolone antibiotics.[1] These agents exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.[2][3][4][5] The emergence of widespread antimicrobial resistance necessitates the exploration of novel structural scaffolds and the derivatization of existing ones to overcome these challenges.

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate represents a promising, yet underexplored, scaffold in this ongoing endeavor. Its structural features, including the 4-hydroxyquinolone core essential for targeting bacterial topoisomerases, combined with a 6-methoxy substitution and a 3-carboxylate group, offer multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The 6-methoxy substitution, in particular, has been associated with potent antimicrobial activity in related quinoline derivatives.[6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in leveraging this compound for antimicrobial drug discovery. It provides detailed protocols for its synthesis, characterization, and evaluation of its antimicrobial potential, underpinned by the scientific rationale for each experimental step.

Part 1: Synthesis and Characterization

The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction, a classical and versatile method for the preparation of 4-hydroxyquinoline derivatives.[2][3][8] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Synthesis of this compound via the Gould-Jacobs Reaction

The reaction proceeds in two main stages: the formation of the anilidomethylenemalonate intermediate followed by thermal cyclization.

Diagram of the Gould-Jacobs Reaction Pathway:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Aniline 4-Methoxyaniline Intermediate Diethyl ((4-methoxyphenyl)amino)methylenemalonate Aniline->Intermediate + Malonate (Condensation) Malonate Diethyl ethoxymethylenemalonate Product This compound Intermediate->Product High Temperature (Cyclization)

Caption: Reaction pathway for the synthesis of the target compound.

Protocol:

Materials:

  • 4-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another high-boiling point solvent like diphenyl ether)

  • Hexanes

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a distillation apparatus, combine 4-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).

  • Heat the mixture to 130-150°C. Ethanol will begin to distill off as the condensation reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected, indicating the formation of the diethyl ((4-methoxyphenyl)amino)methylenemalonate intermediate.

  • Cyclization: To the flask containing the intermediate, add Dowtherm A to create a solution or slurry.

  • Heat the mixture to a reflux temperature of approximately 250°C. The cyclization reaction is typically complete within 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexanes to the cooled mixture to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with additional hexanes to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity. The reported melting point is in the range of 280-283°C.[9]

Part 2: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]

Broth Microdilution Method for MIC Determination

This is a widely used and standardized method for quantitative antimicrobial susceptibility testing.[9][10][11]

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_readout Incubation & Readout Compound_Prep Prepare stock solution of This compound Serial_Dilution Perform serial dilutions in a 96-well microplate Compound_Prep->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Bacterial_Culture Prepare standardized bacterial inoculum Bacterial_Culture->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC by visual inspection or plate reader Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Protocol:

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the serially diluted compound. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Data Presentation:

The results should be summarized in a table for easy comparison.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
This compoundTBDTBDTBDTBD
Ciprofloxacin (Control)TBDTBDTBDTBD

TBD: To Be Determined

Part 3: Mechanistic Insights - DNA Gyrase Inhibition Assay

Given that the 4-quinolone scaffold is known to target bacterial DNA gyrase, it is crucial to investigate whether this compound exhibits similar activity. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription.

Principle of the DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and linear) can be separated by agarose gel electrophoresis.

Diagram of DNA Gyrase Inhibition:

DNA_Gyrase_Inhibition cluster_reaction Reaction Components cluster_outcome Possible Outcomes Relaxed_DNA Relaxed Plasmid DNA Supercoiled_DNA Supercoiled DNA (No Inhibition) Relaxed_DNA->Supercoiled_DNA + DNA Gyrase Inhibited_Reaction Relaxed DNA Remains (Inhibition) Relaxed_DNA->Inhibited_Reaction + DNA Gyrase DNA_Gyrase DNA Gyrase Enzyme Test_Compound Test Compound Test_Compound->Inhibited_Reaction Inhibits DNA Gyrase

Caption: Principle of the DNA gyrase supercoiling inhibition assay.

Protocol:

Materials:

  • E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP)

  • This compound

  • Ciprofloxacin (positive control inhibitor)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or another DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, set up reactions containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or ciprofloxacin.

  • Enzyme Addition: Add DNA gyrase to each reaction tube to initiate the supercoiling reaction. Include a control reaction with no enzyme and another with no inhibitor.

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination: Stop the reactions by adding a stop buffer/loading dye (containing SDS and a tracking dye).

  • Agarose Gel Electrophoresis: Load the reaction mixtures onto an agarose gel and run the electrophoresis in TAE buffer until the different DNA forms are well separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined by quantifying the band intensities.

Part 4: In Vivo Efficacy Models

Promising in vitro activity must be translated into in vivo efficacy. Animal models of infection are essential for evaluating a compound's pharmacokinetic properties and its ability to clear an infection in a living organism.

Murine Thigh Infection Model

This is a standard and well-characterized model for assessing the in vivo efficacy of antibacterial agents against localized infections.[1][12]

Protocol Overview:

  • Animal Preparation: Use immunocompetent or neutropenic mice, depending on the study's objective. Neutropenia can be induced by cyclophosphamide administration.

  • Infection: Inject a standardized inoculum of the test bacterium (e.g., S. aureus) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, administer the test compound via a clinically relevant route (e.g., oral gavage or intravenous injection).

  • Endpoint: At various time points after treatment, euthanize the mice, excise the infected thigh muscle, homogenize the tissue, and perform quantitative bacterial counts (CFU/g of tissue).

  • Data Analysis: Compare the bacterial load in the thighs of treated animals to that of untreated controls to determine the in vivo efficacy of the compound.

Alternative In Vivo Models

For higher-throughput screening and to reduce the use of mammalian models in early-stage discovery, alternative models such as Caenorhabditis elegans or the larvae of the greater wax moth (Galleria mellonella) can be employed.[1][13][14] These models are cost-effective and can provide valuable data on a compound's in vivo activity and toxicity.

Conclusion and Future Directions

This compound is a synthetically accessible scaffold with a strong theoretical basis for potent antimicrobial activity. The protocols outlined in this document provide a comprehensive framework for its synthesis, in vitro characterization, mechanistic evaluation, and in vivo efficacy testing. Further exploration of this molecule and its derivatives through structure-activity relationship (SAR) studies could lead to the development of novel and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(8), 2048-2057. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Musiol, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6649. [Link]

  • Bush, N. G., Diez-Santos, I., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. [Link]

  • Cheston, C., & van der Sar, A. M. (2023). Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment. FEMS Microbiology Reviews, 47(1), fuac043. [Link]

  • Abulkhair, H. S., El-Gamal, M. I., & Mayhoub, A. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 31-39. [Link]

  • Labcorp. Antimicrobial Drug Development Services. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • Evotec. Models for antimicrobial R&D: Advanced and complex in vivo models for infectious disease research. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

  • Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Cellular and Infection Microbiology, 12, 966881. [Link]

  • INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • El-Sayed, M. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [Link]

Sources

Using Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in cytotoxicity assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Cytotoxic Potential of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Introduction: The Therapeutic Potential of Quinoline Scaffolds

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] This structural motif is a cornerstone in a variety of pharmacologically active agents, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[2][3] The versatile quinoline scaffold allows for structural modifications that can modulate its interaction with various biological targets, leading to mechanisms of action that include apoptosis induction, cell cycle arrest, and the inhibition of crucial signaling pathways involved in tumor progression.[2][4]

This compound (CAS No. 77156-78-6) is one such derivative, belonging to this promising class of compounds.[5][6] As a heterocyclic compound, it serves as a valuable intermediate in pharmaceutical development and is utilized in biological research to investigate the mechanisms of action of quinoline derivatives.[7] Given the established anti-proliferative activity of the broader quinoline family, a rigorous and systematic evaluation of this specific compound's cytotoxic effects is a critical step in elucidating its potential as a novel therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a panel of robust cytotoxicity assays. We will delve into the scientific principles behind key assays, provide detailed, field-tested protocols, and offer insights into data interpretation and experimental design to ensure the generation of reliable and reproducible results.

Scientific Principles of Core Cytotoxicity Assays

A multi-faceted approach is essential to accurately determine a compound's cytotoxic profile. Relying on a single assay can be misleading, as different methods measure distinct cellular parameters. Here, we detail three complementary assays that provide a holistic view of a compound's effect on cell health: metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7).

  • MTT Assay: A Measure of Metabolic Viability The MTT assay is a colorimetric method used to assess a cell's metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9] The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[8] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[9]

  • LDH Release Assay: A Marker of Membrane Integrity The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the loss of plasma membrane integrity.[11] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[12] Under normal conditions, it resides within the cytoplasm. However, when the cell membrane is compromised—a hallmark of late-stage apoptosis or necrosis—LDH is released into the surrounding culture medium.[11][13] The assay quantitatively measures the amount of extracellular LDH by supplying substrates that fuel an enzymatic reaction, leading to a colored product. The amount of color produced is proportional to the amount of LDH released, and therefore, to the number of damaged cells.[11]

  • Caspase-3/7 Assay: A Direct Measure of Apoptosis Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[1] Caspases are a family of proteases that are central to this process.[14] Caspase-3 and Caspase-7 are known as "executioner" caspases, which, when activated, cleave a host of cellular proteins to orchestrate the disassembly of the cell.[15] The Caspase-Glo® 3/7 Assay is a highly sensitive method that measures the combined activity of these two enzymes. The assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for Caspase-3 and -7.[16] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. This "glow-type" signal is directly proportional to the amount of caspase activity and, consequently, to the level of apoptosis.[17]

Application Notes: Best Practices for Robust Cytotoxicity Testing

Compound Handling and Preparation
  • Solubility: this compound is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as some quinoline compounds can be light-sensitive.[5]

  • Vehicle Control: When preparing working concentrations for treating cells, ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all wells and does not exceed a non-toxic level, typically ≤0.5%.[1] Always include a "vehicle-only" control group in your experiments.

Cell Line Selection and Culture
  • Relevance: Choose cell lines that are relevant to the intended research. For general anticancer screening, a panel of cell lines from different tissue origins is recommended (e.g., breast, lung, colon, leukemia).[18] Common cancer cell lines used for testing quinoline derivatives include MCF-7 (breast), HeLa (cervical), and K-562 (leukemia).[19]

  • Health and Confluency: Use cells that are in the logarithmic growth phase and exhibit healthy morphology. Ensure consistent cell seeding density, as this can significantly impact assay results.[20] Over-confluent or sparse cultures can lead to inaccurate data.[20]

  • Contamination: Regularly test cell lines for mycoplasma contamination. Maintain aseptic techniques throughout the experimental process to prevent biological contamination, which can confound results.[20]

Experimental Design
  • Dose-Response: To determine the half-maximal inhibitory concentration (IC50), test the compound over a wide range of concentrations using serial dilutions. A common approach is to use a 7- to 10-point dilution series.

  • Time-Course: The cytotoxic effects of a compound can be time-dependent. It is advisable to perform experiments at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response.

  • Controls: The inclusion of proper controls is critical for data interpretation.[20]

    • Untreated Control: Cells cultured in medium only.

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the compound-treated cells.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system is working correctly.

    • Assay-Specific Controls: Background controls (medium only) and maximum-lysis controls (for LDH assay) are also required.[1][13]

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Stock (in DMSO) P3 Count & Seed Cells in 96-Well Plates P1->P3 P2 Culture & Harvest Cells (Logarithmic Phase) P2->P3 T2 Treat Cells with Compound & Controls P3->T2 T1 Prepare Serial Dilutions of Compound T1->T2 T3 Incubate (e.g., 24, 48, 72h) T2->T3 A1 MTT Assay (Metabolic Activity) T3->A1 A2 LDH Assay (Membrane Integrity) T3->A2 A3 Caspase-3/7 Assay (Apoptosis) T3->A3 D1 Measure Signal (Absorbance/Luminescence) A1->D1 A2->D1 A3->D1 D2 Calculate % Viability or % Cytotoxicity D1->D2 D3 Determine IC50 Value D2->D3 D_out D_out D3->D_out Final Report G cluster_live Viable Cell Mito Mitochondria Enz NAD(P)H-dependent oxidoreductases Formazan Formazan (Purple, Insoluble) Enz->Formazan MTT MTT (Yellow, Soluble) MTT->Enz Reduction Solubilize Solubilization (e.g., DMSO) Formazan->Solubilize Signal Measure Absorbance @ 570 nm Solubilize->Signal

Caption: Principle of the MTT cell viability assay.

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized. [9]* Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl. [21]* 96-well flat-bottom tissue culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 570 nm. [22]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls. [1]3. Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [8]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells. Avoid direct light.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals. [22]7. Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals. [9]8. Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [22]

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol is designed to measure cytotoxicity based on membrane damage. [11][23]

G cluster_cells Cell States Live Viable Cell (Intact Membrane) LDH_in LDH Dead Damaged Cell (Leaky Membrane) LDH_out LDH Dead->LDH_out Released into Supernatant Reaction Substrate -> Colored Product LDH_out->Reaction Catalyzes Reaction Signal Measure Absorbance @ 490 nm Reaction->Signal G Apoptotic_Signal Apoptotic Stimulus (e.g., Compound) Caspase Active Caspase-3/7 Apoptotic_Signal->Caspase Activates Substrate Pro-luminescent Substrate (DEVD) Caspase->Substrate Cleaves Luciferin Aminoluciferin Substrate->Luciferin Light Light (Luminescence) Luciferin->Light Luciferase Luciferase Luciferase->Light

Caption: Principle of the luminescent Caspase-3/7 assay.

  • Commercially available Caspase-Glo® 3/7 Assay Kit

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer or microplate reader with luminescence detection capability

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them as described in steps 1-3 of the MTT protocol. The final volume in each well should be 100 µL.

  • Plate Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 20-30 minutes. 3[17]. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to sample volume. 5[17]. Mixing: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. The luminescent signal is stable during this period. 7[17]. Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation and Analysis

Key Experimental Parameters
ParameterRecommendationRationale
Cell Line MCF-7, HeLa, K-562, or other relevant cancer cell linesProvides context for anticancer activity against different tumor types.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and provides an optimal signal-to-noise ratio.
Compound Conc. 0.1 µM - 100 µM (logarithmic dilutions)Covers a broad range to accurately determine the IC50 value.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term cytotoxic or cytostatic effects.
DMSO Conc. ≤ 0.5%Minimizes vehicle-induced toxicity, ensuring observed effects are from the compound.
Calculations
  • MTT Assay - Percent Viability:

    • % Viability = [(Abs_Sample - Abs_Bkg) / (Abs_VehicleCtrl - Abs_Bkg)] * 100

    • Where Abs_Bkg is the absorbance of the medium-only control.

  • LDH Assay - Percent Cytotoxicity:

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Max - Abs_Spontaneous)] * 100

    • Where Abs_Spontaneous is the absorbance of the vehicle control and Abs_Max is the absorbance of the maximum LDH release control.

[24]3. Caspase-3/7 Assay - Fold Change in Activity:

  • Fold Change = (Luminescence_Sample - Lum_Bkg) / (Luminescence_VehicleCtrl - Lum_Bkg)
  • Where Lum_Bkg is the luminescence of the medium-only control.
IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. It is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

Troubleshooting

IssuePossible Cause(s)Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.Ensure a homogenous cell suspension before seeding; Calibrate pipettes; Avoid using the outermost wells of the plate.
Low signal in MTT assay Cell number is too low; Insufficient incubation with MTT reagent; Incomplete formazan solubilization.Optimize cell seeding density; Increase MTT incubation time (up to 4 hours); Ensure complete mixing after adding solubilization solution.
High background in LDH assay Serum in the culture medium contains LDH; Cells were handled too roughly, causing premature lysis.Use a serum-free medium control to determine serum background; Handle cells gently during medium changes and reagent addition.
No signal with positive control Reagents have expired or were improperly stored; Incorrect assay procedure; Cell line is resistant to the positive control.Check reagent expiration dates and storage conditions; Review the protocol carefully; Use a different, validated positive control for that cell line.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Singh, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Pharmaceutical Sciences. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Polycyclic Aromatic Compounds. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. [Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). Molecules. [Link]

  • LDH Assay. (n.d.). Cell Biologics Inc. [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. [Link]

  • 10 Tips for Successful Cell Based Assays. (2023). FDCELL. [Link]

  • Muse® Caspase-3/7 Kit. (n.d.). MilliporeSigma. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In Current Protocols in Toxicology. John Wiley & Sons, Inc. [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). ResearchGate. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 105. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies, Inc. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Indian Journal of Chemistry. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. (n.d.). J&K Scientific. [Link]

  • ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. (2024). ChemBK. [Link]

Sources

The Versatile Contender: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a polysubstituted quinoline derivative, is emerging as a molecule of significant interest beyond its traditional role as a pharmaceutical intermediate. Its unique electronic and structural characteristics, stemming from the fused aromatic system and the presence of versatile functional groups, make it a compelling building block for a new generation of advanced materials. This technical guide explores the potential and documented applications of this compound in material science, providing detailed insights and protocols for researchers and scientists. While the direct application of this specific molecule is an area of active research, this guide synthesizes current knowledge on closely related quinoline derivatives to propose robust application frameworks.

Physicochemical Properties: The Foundation for Functionality

A thorough understanding of the inherent properties of this compound is paramount for its successful integration into material science applications.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Melting Point 280-283 °C[1]
Appearance Solid-

The quinoline core, a fused benzene and pyridine ring system, imparts rigidity and planarity, which are desirable traits for charge transport in organic electronics. The methoxy and hydroxyl groups offer sites for further chemical modification, allowing for the fine-tuning of its electronic properties and solubility. The ethyl carboxylate group provides an additional reactive handle for polymerization or surface functionalization.

Core Application I: A Luminescent Building Block for Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are a well-established class of materials in the field of organic electronics, frequently employed as electron-transporting materials (ETMs), host materials, and even as emissive components in OLEDs.[2][3] The electron-deficient nature of the quinoline ring system facilitates efficient electron injection and transport, a critical factor for achieving high-performance OLED devices.

Scientific Rationale:

The photophysical properties of 6-methoxyquinoline, a closely related compound, have been studied, revealing its potential for fluorescence applications.[4][5][6][7] The methoxy group can participate in charge transfer processes upon photoexcitation, influencing the emissive characteristics of the molecule.[6] By incorporating this compound into an OLED stack, it is hypothesized that it can contribute to the overall device efficiency and electroluminescence.

Experimental Workflow: Fabrication of a Bilayer OLED Device

The following protocol outlines a generalized procedure for the fabrication of a simple bilayer OLED to evaluate the potential of this compound as an electron-transporting and/or emissive material.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Finalization & Characterization ITO_Cleaning 1. ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma_Treatment 2. Oxygen Plasma Treatment (Improves work function) ITO_Cleaning->Plasma_Treatment HTL_Deposition 3. Hole-Transport Layer (HTL) Deposition (e.g., TPD via spin-coating) Plasma_Treatment->HTL_Deposition EML_ETL_Deposition 4. Emissive/Electron-Transport Layer Deposition (this compound via thermal evaporation) HTL_Deposition->EML_ETL_Deposition Cathode_Deposition 5. Cathode Deposition (e.g., Al via thermal evaporation) EML_ETL_Deposition->Cathode_Deposition Encapsulation 6. Encapsulation (Protects from ambient conditions) Cathode_Deposition->Encapsulation Characterization 7. Device Testing (I-V-L characteristics, EL spectrum) Encapsulation->Characterization Polymer_Synthesis_Pathway cluster_0 Polycondensation Reaction Monomer Ethyl 4-hydroxy-6- methoxyquinoline-3-carboxylate Reaction High-Temperature Solution Polycondensation (High-boiling solvent, inert atmosphere) Monomer->Reaction Diacid Diacid Chloride (e.g., Terephthaloyl chloride) Diacid->Reaction Polymer Quinoline-Containing Polyester Reaction->Polymer

Caption: Proposed pathway for polyester synthesis.

Detailed Protocol: Synthesis of a Quinoline-Based Polyester

1. Monomer Preparation:

  • Ensure this compound is of high purity. Recrystallization from a suitable solvent may be necessary.
  • Thoroughly dry the monomer under vacuum before use.

2. Polymerization:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve equimolar amounts of this compound and a diacid chloride (e.g., terephthaloyl chloride) in a dry, high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or diphenyl ether.
  • Add a suitable acid scavenger, such as pyridine or triethylamine, to the reaction mixture.
  • Heat the reaction mixture to 180-200 °C under a continuous stream of nitrogen and maintain for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

3. Polymer Isolation and Purification:

  • After cooling to room temperature, pour the viscous polymer solution into a non-solvent, such as methanol, to precipitate the polymer.
  • Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.
  • Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

4. Characterization:

  • Confirm the structure of the resulting polyester using FTIR and NMR spectroscopy.
  • Determine the molecular weight and molecular weight distribution using gel permeation chromatography (GPC).
  • Analyze the thermal properties, including the glass transition temperature (Tg) and decomposition temperature (Td), using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Future Outlook and Broader Implications

The applications detailed above represent just the initial foray into the potential of this compound in material science. Further research could explore its use in:

  • Fluorescent Probes and Sensors: The inherent fluorescence of the quinoline core could be harnessed for the development of chemical sensors, where binding to a specific analyte induces a change in the fluorescence signal.

  • Metal-Organic Frameworks (MOFs): The carboxylate and hydroxyl groups could serve as coordinating sites for metal ions, enabling the construction of novel MOFs with interesting catalytic or gas storage properties.

  • Nonlinear Optical Materials: The extended π-conjugated system of the quinoline ring suggests potential for nonlinear optical applications after appropriate functionalization.

References

  • Abou-Zied, O. K., Husband, J., Al-Lawatia, N., & Steinbrecher, T. B. (2015). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. The Journal of Physical Chemistry A, 119(30), 8313–8323.
  • ResearchGate. (2025). Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution. Request PDF.
  • A Comprehensive Review on the Biological Interest of Quinoline and its Deriv
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19335–19365.
  • UP A Photophysics of 6-methoxyquinoline in Nafion® polymer m
  • Naik, L. R., Suresh, H. M., & Inamdar, S. R. (2005). Table 1 . Fluorescence emission characteristics of 6-methoxy quinoline...
  • Review of Quinoline Deriv
  • Taywade, M. S., Thakre, P. D., Dharpure, P. N., & Khan, M. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 15(3), 35–51.
  • J&K Scientific. (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Synthesis of quinoline-3-carboxylate derivative 21-R - ResearchG
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • Synthesis of quinoline-3-carboxylates by a Rh(II)
  • A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google P
  • The Royal Society of Chemistry. (2025). rsc.li/pccp.
  • Echemi. (n.d.).
  • Vibrant Pharma Inc. (n.d.).
  • CymitQuimica. (n.d.).
  • Compound ethyl 4-[(2-hydroxyethyl)
  • MySkinRecipes. (n.d.).
  • PubChem. (n.d.).
  • JHECHEM CO LTD. (n.d.).

Sources

Protocol for NMR analysis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Analysis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed, field-proven protocol for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of this compound (CAS: 77156-78-6), a key heterocyclic building block in medicinal chemistry and drug development.[1] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind each phase of the experimental workflow—from meticulous sample preparation to advanced 2D NMR data acquisition and interpretation. It is designed to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology for the unambiguous structural elucidation and characterization of this and similar quinoline derivatives.

Introduction: The Analytical Imperative

This compound is a quinoline derivative whose structural framework is a common motif in pharmacologically active compounds.[1][2] Accurate and unequivocal confirmation of its molecular structure is a prerequisite for its use in synthesis, biological screening, and regulatory submissions. NMR spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular topology through the analysis of nuclear spin behavior in a magnetic field.[3]

This application note details a multi-faceted approach, leveraging one-dimensional (1D) ¹H and ¹³C NMR, complemented by two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) experiments. This combination not only provides definitive assignments for every proton and carbon atom but also creates a self-validating dataset, ensuring the highest level of scientific integrity.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the target molecule's structure is fundamental to designing the NMR analysis and predicting the resulting spectra.

Caption: Structure of this compound with atom numbering.

Anticipated Spectral Features:
  • ¹H NMR: We expect to see distinct signals for the three aromatic protons (H2, H5, H7), one labile hydroxyl proton (4-OH), the methoxy group protons (-OCH₃), and the ethyl ester protons (-OCH₂CH₃). The ethyl group should present as a characteristic quartet and triplet.

  • ¹³C NMR: The spectrum will show 13 unique carbon signals corresponding to the molecular formula C₁₃H₁₃NO₄, including a carbonyl carbon, aromatic carbons, and aliphatic carbons from the methoxy and ethyl groups.[4][5]

Protocol 1: High-Fidelity Sample Preparation

The quality of the final NMR spectrum is critically dependent on proper sample preparation. The objective is to create a clear, homogeneous solution free of particulate matter, which can degrade magnetic field homogeneity and result in poor spectral resolution.[6][7]

sample_prep_workflow start Start weigh Weigh Sample (5-10 mg for ¹H) (20-30 mg for ¹³C) start->weigh Step 1 dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve Step 2 filter Filter Solution (Glass Wool Pipette) dissolve->filter Step 3 (Crucial) transfer Transfer to 5 mm NMR Tube filter->transfer Step 4 cap Cap & Label Sample transfer->cap Step 5 end Ready for Analysis cap->end

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:
  • Analyte Quantity: Accurately weigh the sample.

    • For ¹H NMR: 5-10 mg is typically sufficient.[8]

    • For ¹³C and 2D NMR: A higher concentration is required due to the lower natural abundance of ¹³C; aim for 20-30 mg.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds and the fact that the hydroxyl proton (OH) often appears as a distinct, exchangeable peak. Chloroform-d (CDCl₃) is another common alternative.[9]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration (Critical Step): To ensure optimal magnetic field homogeneity (shimming), all particulate matter must be removed.[6]

    • Tightly pack a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through this plug directly into a clean, dry 5 mm NMR tube. Causality: Suspended solids have a different magnetic susceptibility than the solution, creating localized magnetic field distortions that lead to broad spectral lines and poor resolution.[6]

  • Finalization: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier. The final sample should be a transparent, particle-free solution.[8]

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. They serve as a robust starting point and can be optimized as needed.

Parameter ¹H Experiment ¹³C {¹H} Experiment ¹H-¹H COSY ¹H-¹³C HSQC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.2
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K298 K
Spectral Width (SW) ~16 ppm~220 ppm~12 ppmF2: ~12 ppm, F1: ~180 ppm
Acquisition Time (AQ) ~2.5 sec~1.2 sec~0.2 sec~0.2 sec
Relaxation Delay (D1) 2.0 sec2.0 sec2.0 sec2.0 sec
Number of Scans (NS) 161024816
Rationale Quick, high-sensitivity nucleus.Lower sensitivity requires more scans. Proton decoupling simplifies the spectrum to singlets.Correlates J-coupled protons.Correlates protons to their directly attached carbons.

Data Processing and Structural Elucidation

After acquisition, the raw data (Free Induction Decay, FID) is processed through Fourier transformation, phasing, and baseline correction. The spectra are referenced using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]

Predicted Data and Interpretation
Assignment ¹H Prediction (δ, ppm) Multiplicity Integration ¹³C Prediction (δ, ppm) HSQC Correlation COSY Correlation(s)
-OCH₂CH₃ ~1.3Triplet (t)3H~14Yes-OCH₂CH₃
-OCH₂CH₃ ~4.3Quartet (q)2H~61Yes-OCH₂CH₃
6-OCH₃ ~3.8Singlet (s)3H~56YesNone
H7 ~7.2Doublet (d)1H~118YesH5
H5 ~7.4Doublet of Doublets (dd)1H~122YesH7
H2 ~8.5Singlet (s)1H~140YesNone
4-OH >10 (broad)Singlet (s)1HN/ANoNone
C3 N/AN/AN/A~105NoN/A
C4 N/AN/AN/A~175NoN/A
C4a N/AN/AN/A~125NoN/A
C6 N/AN/AN/A~155NoN/A
C8 N/AN/AN/A~100NoN/A
C8a N/AN/AN/A~145NoN/A
C=O N/AN/AN/A~168NoN/A

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

A Self-Validating Interpretation Workflow

The power of this protocol lies in using the spectra to cross-validate assignments, ensuring a trustworthy result.

interpretation_workflow H1 ¹H NMR Identify spin systems (e.g., ethyl group, aromatic protons) via splitting patterns and integration. COSY COSY Confirm proton-proton couplings. A cross-peak between Hₐ and Hₑ validates that they are neighbors. H1->COSY Validate Couplings HSQC HSQC Link protons to their carbons. A cross-peak between Hₓ and Cᵧ confirms a direct C-H bond. H1->HSQC Assign Protons to Carbons Validation Final Validation Does the COSY-identified H-H coupling match the splitting in the ¹H spectrum? Does the HSQC assignment align with expected ¹H and ¹³C chemical shifts? Is the entire structure accounted for? C13 ¹³C NMR Count signals to confirm 13 unique carbons. Note chemical shifts for functional groups (C=O, C-O, etc.). C13->HSQC Prepare for Assignment COSY->Validation:f1 HSQC->Validation:f2

Caption: Logic flow for self-validating NMR structural elucidation.

  • From ¹H NMR: Identify the ethyl group by its characteristic quartet and triplet signals and 2:3 integration ratio. Identify the three distinct aromatic protons and the methoxy singlet.[11]

  • From COSY: Observe a cross-peak between the ethyl quartet and triplet, confirming their connectivity. Observe cross-peaks between adjacent aromatic protons (e.g., H5 and H7), confirming their positions relative to each other.

  • From HSQC: Unambiguously connect each proton signal to its corresponding carbon signal. For example, the proton signal at ~4.3 ppm will show a correlation to the carbon signal at ~61 ppm, assigning this pair to the -OCH₂- group.[12][13]

  • Final Assignment: The remaining quaternary carbons (those with no attached protons, like C=O, C4, C6) are assigned based on their expected chemical shifts from literature data on similar quinoline structures.[14][15] The combination of all data provides a complete and verified structural assignment.

Conclusion

This application note provides a comprehensive and robust protocol for the NMR analysis of this compound. By integrating 1D and 2D NMR techniques and emphasizing the "why" behind each step, this guide empowers researchers to move beyond simple data collection to a state of confident, verifiable structural elucidation. This methodology ensures data integrity, which is paramount in research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link]

  • University of Bristol. NMR Sample Preparation. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • ChemBK. ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. [Link]

Sources

Application Note: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a Standard for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a reference standard in High-Performance Liquid Chromatography (HPLC). Detailed protocols for the preparation of standard solutions, development of a robust HPLC method, system suitability testing, and method validation in accordance with ICH guidelines are presented. This application note is intended for researchers, analytical scientists, and professionals in drug development and quality control who require accurate quantification of quinoline-based compounds.

Introduction and Rationale

This compound (EH-MQC) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₄ and a molecular weight of 247.25 g/mol [1][2]. Its stable, crystalline nature and distinct chromophore make it an excellent candidate for a reference standard in chromatographic analyses. Quinolone structures are foundational in many pharmaceutical compounds, and having a reliable, well-characterized standard is paramount for accurate quantification and quality control[3]. The use of a closely related, high-purity standard like EH-MQC ensures better accuracy in the analysis of similar molecules, as it is likely to share chromatographic behaviors and detector responses.

Physicochemical Properties of EH-MQC:

PropertyValueReference
CAS Number 77156-78-6[1][2]
Molecular Formula C₁₃H₁₃NO₄[1][4]
Molecular Weight 247.25 g/mol [1][2]
Melting Point 280-283 °C[1][4]
Appearance Colorless to pale solid[4]
Predicted UV λmax ~225-231 nm, ~288-296 nm[5]

Method Development Considerations

The development of a robust and reliable HPLC method requires a systematic approach. The inherent properties of EH-MQC and the quinoline class of compounds guide the selection of chromatographic parameters.

Column Selection

A reversed-phase C18 column is the recommended starting point for the analysis of quinoline derivatives due to their moderate polarity. The aromatic quinoline core and the ethyl ester group provide sufficient hydrophobicity for retention on a C18 stationary phase. A standard column dimension of 4.6 x 250 mm with 5 µm particles is generally suitable for achieving good resolution and efficiency[6].

Mobile Phase Selection

A mobile phase consisting of acetonitrile and water (or an aqueous buffer) is a common choice for the analysis of quinoline derivatives[6]. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shape for heterocyclic compounds. The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For EH-MQC, which has a phenolic hydroxyl group, a slightly acidic mobile phase (pH 3-4) can suppress its ionization, leading to sharper peaks and more reproducible retention times. A phosphate or acetate buffer is recommended to maintain a stable pH.

Detection

The conjugated aromatic system of the quinoline ring in EH-MQC makes it a strong UV absorber. Based on the UV-Vis spectra of structurally similar compounds, detection wavelengths around 230 nm or 290 nm are expected to provide high sensitivity[5]. A photodiode array (PDA) detector is highly recommended during method development to determine the optimal detection wavelength corresponding to the absorbance maximum of EH-MQC.

Detailed HPLC Protocol

This protocol provides a starting point for the analysis of EH-MQC. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Potassium phosphate monobasic (for buffer preparation)

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of EH-MQC reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 230 nm
Run Time 10 minutes

System Suitability Testing (SST)

System suitability testing is essential to ensure that the chromatographic system is performing adequately before sample analysis. These tests are an integral part of gas and liquid chromatographic methods[1].

SST Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Evaluate the following parameters against the acceptance criteria.

Acceptance Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.
RSD of Retention Time ≤ 1.0%Ensures the stability of the pump and mobile phase composition.

Method Validation

The analytical method should be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[7][8].

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of EH-MQC.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same standard solution. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The analysis should be repeated on a different day, by a different analyst, or with different equipment. The RSD between the two sets of results should be within acceptable limits (typically ≤ 3.0%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualization of Workflows

System Suitability and Analysis Workflow

start Start Analysis equilibrate Equilibrate HPLC System start->equilibrate sst_check Perform 5 Replicate Injections of SST Standard equilibrate->sst_check pass SST Passed sst_check->pass Criteria Met? (RSD, T, N) fail SST Failed sst_check->fail No inject_samples Inject Samples and Standards pass->inject_samples troubleshoot Troubleshoot System (Check Pump, Column, Detector) fail->troubleshoot troubleshoot->equilibrate process_data Process Data and Quantify inject_samples->process_data end_analysis End Analysis process_data->end_analysis start Start Method Validation specificity Specificity (Blank & Placebo Analysis) start->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (Spike Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Parameter Variation) lod_loq->robustness report Compile Validation Report robustness->report end Method Validated report->end

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

Troubleshooting

IssuePotential CauseRecommended Solution
No peaks or very small peaks Injector issue, detector lamp off, incorrect mobile phase.Check injector for leaks, ensure detector lamp is on, verify mobile phase composition.
Broad or split peaks Column contamination, column aging, mismatched solvent strength between sample and mobile phase.Flush or replace the column, ensure the sample is dissolved in the mobile phase.
Shifting retention times Pump malfunction, leak in the system, change in mobile phase composition.Check for leaks, degas the mobile phase, ensure consistent mobile phase preparation.
High backpressure Column blockage, frit contamination.Reverse flush the column, replace the column frit.

Conclusion

This compound is a suitable and reliable reference standard for the quantification of quinoline-based compounds by HPLC. The protocols and guidelines presented in this application note provide a robust framework for developing and validating an accurate and precise analytical method. Adherence to system suitability and method validation protocols is crucial for ensuring the integrity of the generated data.

References

  • Determination of quinine and quinidine in biological fluids by high performance liquid chromatography. PubMed. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188. PubChem. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. ResearchGate. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. J&K Scientific. [Link]

  • What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate. [Link]

Sources

Application Notes and Protocols: In Vitro Testing of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their versatile scaffold allows for a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate serves as a key intermediate in the synthesis of various biologically active quinoline derivatives.[4] The exploration of its derivatives is a promising avenue for the discovery of novel therapeutic agents.[1][3]

This guide provides a comprehensive overview of the essential in vitro assays for the preliminary screening and characterization of novel this compound derivatives. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying principles and the logical flow of experimentation to ensure robust and reproducible data.

Initial Characterization of Novel Derivatives

Before embarking on biological assays, it is crucial to thoroughly characterize the synthesized this compound derivatives. This includes confirming their structure and purity using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.[1]

In Vitro Cytotoxicity Assessment

A fundamental primary step in drug discovery is the evaluation of a compound's cytotoxic potential.[5] This helps to determine the concentration range at which the compound exhibits biological activity without causing excessive toxicity to host cells, thereby establishing a preliminary therapeutic window. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7] By dissolving these crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[6][8]

Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a general guideline and may require optimization based on the cell lines and specific experimental conditions.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[6][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Dimethyl sulfoxide (DMSO)[6]

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines to about 80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.[5] Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for an additional 4 hours at 37°C in the dark.[6] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[6]

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[6]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[6][8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation: Cytotoxicity
DerivativeCell LineExposure Time (h)IC₅₀ (µM)
Compound A HeLa4815.2
MCF-74822.5
HEK29348> 100
Compound B HeLa488.7
MCF-74812.1
HEK2934855.8

This is example data and should be replaced with experimental results.

In Vitro Antimicrobial Susceptibility Testing

Quinoline derivatives have a well-documented history of antimicrobial activity.[9][10] Therefore, screening new derivatives for their ability to inhibit the growth of pathogenic bacteria and fungi is a critical step. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial activity.[11][12]

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[11] This can be determined using broth dilution or agar dilution methods.[12][13] The broth microdilution method is widely used due to its efficiency and suitability for high-throughput screening.[11]

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to obtain a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[11]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

    • Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

Data Presentation: Antimicrobial Activity
DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Compound A 1632>64
Compound B 81632
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

This is example data and should be replaced with experimental results. Ciprofloxacin and Fluconazole are example reference antibiotics.

Visualizing the Experimental Workflow

A clear and logical workflow is essential for systematic drug screening. The following diagram illustrates a typical in vitro screening cascade for novel quinoline derivatives.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Lead Identification cluster_3 Phase 4: Mechanistic Studies Synthesis Synthesis of Derivatives Characterization Structural & Purity Analysis (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Data_Analysis Data Analysis (IC50, MIC values) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Lead_Selection Selection of Lead Compounds Data_Analysis->Lead_Selection MoA Mechanism of Action Studies Lead_Selection->MoA

Caption: A generalized workflow for the in vitro screening of novel compounds.

Potential Mechanism of Action of Quinolines

The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets.[2][14] One of the well-established mechanisms of action for some quinoline-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[14] These enzymes are essential for DNA replication, repair, and recombination. In the context of anticancer activity, quinoline derivatives can induce apoptosis through various signaling pathways.

The following diagram illustrates a simplified representation of a potential signaling pathway that could be modulated by a cytotoxic quinoline derivative.

G Compound Quinoline Derivative Receptor Cell Surface Receptor Compound->Receptor Binds/Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits mTOR->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

Computational docking studies of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the computational analysis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, this document provides a comprehensive framework for researchers and drug development professionals. It outlines detailed protocols for molecular docking studies, from initial target selection to the critical analysis of binding interactions. The methodologies are grounded in established scientific principles to ensure accuracy and reproducibility, offering insights into the potential therapeutic applications of this quinoline derivative.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the quinoline class.[1][2] The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[3][4] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][5][6] The significant therapeutic potential exhibited by this structural class provides a strong impetus for investigating novel derivatives like this compound.

Computational docking is a powerful, resource-efficient method used to predict how a small molecule (a ligand), such as our compound of interest, might bind to a macromolecular target, typically a protein. This in silico technique is instrumental in drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action. This guide provides a detailed protocol for conducting a computational docking study on this compound to predict its potential biological targets and characterize its binding interactions at the molecular level.

Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand and a receptor to predict the preferred binding mode and affinity. The process involves two main components: a search algorithm and a scoring function. The search algorithm explores various possible conformations of the ligand within the receptor's binding site, while the scoring function estimates the binding free energy for each conformation, with lower scores typically indicating more favorable binding. A successful docking study can identify promising drug candidates and provide insights into the structural basis of their activity, guiding further experimental validation.

PART 1: Target Selection and Receptor Preparation

The initial and most critical step in a docking study is the selection of a biologically relevant protein target. Given that quinoline derivatives are known to exhibit broad anticancer and antibacterial activities, we can hypothesize potential targets based on established mechanisms of related compounds.[3][5][7][8]

Potential Target Classes:

  • Anticancer Targets: Protein kinases (e.g., Src, Abl) and tubulin are common targets for quinoline-based anticancer agents.[9] These proteins are crucial for cell cycle regulation and proliferation, making them prime targets for cancer therapy.

  • Antibacterial Targets: DNA gyrase, an enzyme essential for bacterial DNA replication, is a well-established target for quinolone antibiotics.[10]

For this protocol, we will use Topoisomerase II DNA Gyrase from Staphylococcus aureus (PDB ID: 2XCT) as an exemplary antibacterial target.

Protocol 1: Receptor Preparation

Objective: To prepare the 3D structure of the protein receptor for docking by removing non-essential molecules, correcting structural issues, and adding necessary parameters.

Tools: PyMOL, AutoDock Tools (ADT).

Methodology:

  • Obtain Protein Structure: Download the PDB file for the target protein (e.g., 2XCT) from the Protein Data Bank ([Link]).

  • Initial Cleaning in PyMOL:

    • Open the PDB file in PyMOL.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study. The command remove solvent is typically used.

    • Isolate the protein chains required for the study. For 2XCT, this would be the dimeric protein structure.

    • Save the cleaned protein structure as a new PDB file (e.g., 2XCT_protein.pdb).

  • Preparation in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open the cleaned PDB file (2XCT_protein.pdb).

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar only.

    • Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.

    • Save the prepared protein in the PDBQT format, which includes atomic charges and atom types required by AutoDock: File > Save > Write PDBQT. Name it 2XCT_protein.pdbqt.

G cluster_receptor Receptor Preparation Workflow PDB Download PDB File (e.g., 2XCT) Clean Clean Structure (Remove Water, Ligands) PDB->Clean AddH Add Polar Hydrogens Clean->AddH Charges Compute Gasteiger Charges AddH->Charges SavePDBQT Save as PDBQT File Charges->SavePDBQT

Caption: Workflow for Protein Receptor Preparation.

PART 2: Ligand Preparation

Proper preparation of the ligand is equally important to ensure its chemical structure is accurately represented for the docking simulation.

Protocol 2: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of this compound with correct atom types and rotatable bonds.

Tools: ChemDraw, Avogadro, AutoDock Tools (ADT).

Methodology:

  • Obtain Ligand Structure:

    • The 2D structure of the molecule can be drawn using software like ChemDraw or obtained from a chemical database such as PubChem. The molecular formula is C13H13NO4.[1][2]

    • Save the structure in a 3D format like SDF or MOL2.

  • Energy Minimization:

    • Open the 3D structure in a molecular editor like Avogadro.

    • Perform energy minimization to obtain a low-energy, stable conformation. Use a force field like MMFF94 or UFF.

    • Save the energy-minimized structure as a PDB file (e.g., ligand.pdb).

  • Preparation in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand > Input > Open and select ligand.pdb.

    • ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.

    • Define the rotatable bonds: Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions to manually inspect and set the rotatable bonds.

    • Save the final prepared ligand as a PDBQT file: Ligand > Output > Save as PDBQT. Name it ligand.pdbqt.

G cluster_ligand Ligand Preparation Workflow Structure Draw or Download 2D Structure Convert3D Generate 3D Coordinates Structure->Convert3D EnergyMin Energy Minimization (e.g., Avogadro) Convert3D->EnergyMin ADT_Ligand Load into ADT EnergyMin->ADT_Ligand Torsions Define Rotatable Bonds ADT_Ligand->Torsions SavePDBQT Save as PDBQT File Torsions->SavePDBQT

Caption: Workflow for Ligand Preparation.

PART 3: Docking Simulation with AutoDock Vina

With both the receptor and ligand prepared, the next step is to define the search space and run the docking simulation.

Protocol 3: Grid Generation and Docking Execution

Objective: To define the docking search space (the grid box) and execute the molecular docking simulation.

Tools: AutoDock Tools (ADT), AutoDock Vina.

Methodology:

  • Define the Grid Box in ADT:

    • In ADT, with both the receptor (2XCT_protein.pdbqt) and ligand (ligand.pdbqt) loaded, navigate to Grid > Grid Box.

    • A box will appear in the display window. Position and resize this box to encompass the known active site of the protein. If the active site is unknown, it should cover potential binding pockets identified through literature or pocket prediction software. For 2XCT, the active site is where the native ligand or substrate binds.

    • Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box from the Grid Options window.

  • Create a Configuration File:

    • Create a text file named conf.txt.

    • Enter the parameters for the Vina simulation, including the names of the receptor and ligand files and the grid box coordinates noted in the previous step.

    • Example conf.txt:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (.pdbqt) and the configuration file (.txt).

    • Execute the Vina command: vina --config conf.txt

  • Output: Vina will generate two files:

    • all_docking_results.pdbqt: Contains the coordinates of the docked ligand poses.

    • docking_log.txt: Contains the binding affinity scores for each pose.

PART 4: Analysis and Validation of Docking Results

The output of a docking simulation requires careful analysis and validation to be meaningful. This step is crucial for establishing the trustworthiness of the computational model.

Protocol 4: Post-Docking Analysis

Objective: To analyze the docking results to determine the best binding pose and understand the molecular interactions stabilizing the ligand-receptor complex.

Tools: PyMOL, Discovery Studio Visualizer.

Methodology:

  • Analyze Binding Affinity Scores:

    • Open the docking_log.txt file. It will list the binding affinities (in kcal/mol) for the top poses (usually 9). The pose with the lowest binding energy is considered the most favorable.

  • Visualize Binding Poses:

    • Open the receptor PDBQT file (2XCT_protein.pdbqt) in PyMOL.

    • Load the docking results file (all_docking_results.pdbqt). The different poses will be loaded as separate states.

    • Focus on the top-ranked pose. Analyze its position and orientation within the active site.

    • Identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's amino acid residues. Tools like Discovery Studio Visualizer are excellent for generating 2D and 3D interaction diagrams.

  • Protocol Validation (Self-Validating System):

    • Redocking of Native Ligand: A critical validation step is to perform "redocking." If the crystal structure of your target protein contains a co-crystallized native ligand, you can extract it and dock it back into the protein using the exact same protocol.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.

Data Presentation

The results of the docking analysis are best summarized in a table format for clarity and comparison.

PoseBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
1-8.5ASP-79, GLY-77Hydrogen Bond
ILE-78, ALA-92Hydrophobic
2-8.2SER-80, THR-165Hydrogen Bond
VAL-120Hydrophobic
3-7.9ASP-79Hydrogen Bond
ILE-94Hydrophobic

Note: Data shown is hypothetical and for illustrative purposes.

G cluster_analysis Overall Docking & Analysis Workflow Receptor Receptor PDBQT Grid Define Grid Box Receptor->Grid Ligand Ligand PDBQT Ligand->Grid Vina Run AutoDock Vina Grid->Vina Results Output: - Poses (PDBQT) - Scores (LOG) Vina->Results Analysis Visualize Poses & Interactions Results->Analysis Validation Protocol Validation (Redocking) Analysis->Validation Conclusion Draw Conclusions Analysis->Conclusion Validation->Conclusion

Caption: Comprehensive workflow for molecular docking and result analysis.

Conclusion and Future Outlook

This guide provides a robust and validated workflow for conducting computational docking studies on this compound. By following these protocols, researchers can effectively predict potential protein targets and gain valuable insights into the molecular basis of the compound's biological activity. The hypothetical docking against DNA gyrase suggests a potential antibacterial mechanism, which serves as a strong foundation for further investigation.

The predictions generated from this in silico approach are hypotheses that must be validated through experimental means. Future work should involve in vitro enzymatic assays to confirm the inhibitory activity against the predicted target and cell-based assays to assess its biological effect. The detailed understanding of the binding mode obtained from this study can further guide medicinal chemists in optimizing the compound's structure to enhance its potency and selectivity.

References

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. ProQuest. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH. [Link]

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. J&K Scientific. [Link]

  • Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. MySkinRecipes. [Link]

  • Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

  • Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. [Link]

  • Compound ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate. AKos. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA. ResearchGate. [Link]

  • Synthesis, spectral characterization and molecular docking studies on ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

Sources

Application Notes & Protocols: Knoevenagel Condensation as a Gateway to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2] Its derivatives are instrumental in the development of drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Consequently, the development of efficient, versatile, and sustainable synthetic routes to functionalized quinolines is a paramount objective for researchers in drug discovery and organic synthesis.

Among the various synthetic strategies, the reaction between a 2-aminoaryl aldehyde or ketone and a compound bearing an active methylene group stands out for its reliability and modularity. This transformation is broadly known as the Friedländer annulation.[4][5] A critical C-C bond-forming step within this powerful reaction is the Knoevenagel condensation, which provides a direct and efficient pathway to the key intermediates that cyclize to form the quinoline core.[6] This guide provides an in-depth exploration of the Knoevenagel condensation's role in modern quinoline synthesis, offering detailed mechanistic insights, comparative protocols, and field-proven best practices for researchers and drug development professionals.

Mechanistic Rationale: The Knoevenagel-Friedländer Nexus

The synthesis of quinolines from 2-aminoaryl carbonyls and active methylene compounds generally proceeds via the Friedländer synthesis. This reaction can follow two primary mechanistic pathways, often dictated by the catalytic conditions (acidic vs. basic). The Knoevenagel condensation is most accurately depicted as the initial, base-catalyzed pathway.[7][8]

  • Base-Catalyzed Pathway (Knoevenagel-centric): The reaction initiates with the deprotonation of the active methylene compound by a base to form a stabilized enolate. This nucleophilic enolate then attacks the carbonyl carbon of the 2-aminoaryl aldehyde or ketone in an aldol-type addition. The subsequent intermediate readily undergoes dehydration (condensation) to form an α,β-unsaturated carbonyl compound. This step is the classic Knoevenagel condensation. The final quinoline ring is then formed through an intramolecular conjugate addition of the aniline nitrogen onto the unsaturated system, followed by tautomerization and dehydration to yield the aromatic quinoline.

  • Acid-Catalyzed Pathway: Under acidic conditions, the reaction can initiate via the formation of a Schiff base (imine) between the 2-amino group and the active methylene compound's carbonyl group (if applicable) or through activation of the 2-aminoaryl carbonyl. This is followed by an intramolecular cyclization and dehydration.[8]

The diagram below illustrates the base-catalyzed pathway, highlighting the central role of the Knoevenagel condensation in forming the key α,β-unsaturated intermediate that drives the cyclization.

Knoevenagel-Friedlander_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Cyclization & Aromatization Reactants 2-Aminoaryl Ketone + Active Methylene Compound Enolate Enolate Formation Reactants->Enolate Deprotonation Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Base Base (e.g., Piperidine) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Unsaturated_Intermediate α,β-Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate Dehydration (-H₂O) Cyclized_Intermediate Cyclized Intermediate Unsaturated_Intermediate->Cyclized_Intermediate Intramolecular Conjugate Addition Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline Tautomerization & Dehydration (-H₂O)

Sources

The Versatile Scaffold: Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry and drug discovery, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Its rigid framework and opportunities for diverse functionalization have made it a cornerstone in the synthesis of therapeutics ranging from antimalarials to kinase inhibitors. Within this esteemed class of heterocycles, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate emerges as a particularly valuable and versatile synthetic building block.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in synthetic organic chemistry. We will delve into its synthesis, explore its key reactive sites, and provide detailed, field-proven protocols for its transformation into a variety of downstream intermediates. The causality behind experimental choices will be elucidated, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

The strategic placement of the hydroxyl, methoxy, and ethyl carboxylate groups on the quinoline core endows this molecule with a rich and nuanced reactivity profile. The 4-hydroxyl group, existing in tautomeric equilibrium with the corresponding 4-oxo form, is a key handle for O-alkylation and for conversion to the more reactive 4-chloro derivative. The ester at the 3-position can be readily hydrolyzed and converted into a diverse array of amides, a common feature in many kinase inhibitors. The methoxy group at the 6-position, while relatively stable, influences the electronic properties of the aromatic system and can be a site for further modification in more advanced synthetic endeavors. This guide will provide the practical knowledge to harness this reactivity for the efficient construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Appearance SolidGeneral Knowledge
Melting Point 280-283 °C[1]
CAS Number 77156-78-6[1]

Synthetic Protocols

The following section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent derivatization.

Protocol 1: Synthesis of this compound

The most common and efficient synthesis of the title compound is achieved through a thermal cyclization of the enamine formed from p-anisidine and diethyl ethoxymethylenemalonate, a classic example of the Gould-Jacobs reaction.[2]

Synthesis_of_Ethyl_4-hydroxy-6-methoxyquinoline-3-carboxylate p_anisidine p-Anisidine intermediate Enamine Intermediate p_anisidine->intermediate deem Diethyl ethoxymethylenemalonate deem->intermediate product Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate intermediate->product High Temperature (e.g., Dowtherm A, reflux) Chlorination_Reaction start Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate product Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate start->product POCl₃, heat

Caption: Conversion of the 4-hydroxyquinoline to the 4-chloroquinoline derivative.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene, 1,4-dioxane) (optional)

Procedure:

  • To a flask containing this compound (1.0 eq), add an excess of phosphorus oxychloride (POCl₃). [3]The reaction can be run neat or in a high-boiling inert solvent.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralize the acidic solution with a base, such as aqueous sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Expert Insights: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. The use of a solvent can sometimes aid in achieving a more homogeneous reaction and better temperature control. The 4-chloro derivative is a key intermediate for introducing a wide range of nucleophiles.

Protocol 3: O-Alkylation of the 4-Hydroxyl Group

Direct alkylation of the 4-hydroxyl group provides access to 4-alkoxyquinoline derivatives. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide.

O-Alkylation start Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate product Ethyl 4-alkoxy-6-methoxy- quinoline-3-carboxylate start->product 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl halide (R-X)

Caption: General scheme for the O-alkylation of the 4-hydroxyquinoline.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetone)

General Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF.

  • Add a base (e.g., potassium carbonate, 1.5-2.0 eq) to the solution.

  • Add the alkyl halide (1.1-1.5 eq) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expert Insights: The choice of base and solvent can influence the reaction outcome. Stronger bases like sodium hydride may be required for less reactive alkyl halides. The presence of a tautomeric amide might lead to competitive N-alkylation, although O-alkylation is generally favored for this scaffold under these conditions.

Protocol 4: Hydrolysis of the Ethyl Ester and Amide Coupling

The ethyl ester at the 3-position is a versatile handle for the introduction of various amide functionalities, which are prevalent in many biologically active molecules, particularly kinase inhibitors. The synthesis is a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide bond formation.

Amide_Synthesis_Workflow start Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate acid 4-Hydroxy-6-methoxyquinoline- 3-carboxylic acid start->acid Base or Acid Hydrolysis (e.g., NaOH, HCl) amide N-Substituted 4-hydroxy-6-methoxy- quinoline-3-carboxamide acid->amide Amine (R-NH₂), Coupling Agent (e.g., HATU, EDCI)

Caption: Two-step process for the synthesis of quinoline-3-carboxamides.

Part A: Ester Hydrolysis

Materials:

  • This compound

  • Aqueous sodium hydroxide or potassium hydroxide

  • Ethanol or methanol

  • Aqueous hydrochloric acid

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 1-2 M). [3]2. Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with aqueous HCl until the carboxylic acid precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.

Part B: Amide Coupling

Materials:

  • 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid

  • Desired amine

  • Peptide coupling agent (e.g., HATU, HBTU, EDCI)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve 4-hydroxy-6-methoxyquinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Expert Insights: A wide variety of peptide coupling reagents can be employed, and the choice may depend on the specific amine used and the desired reaction conditions. The direct amidation of the ethyl ester with an amine is also possible, often requiring high temperatures or the use of a catalyst, but the two-step hydrolysis-coupling sequence is generally more reliable and versatile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-aminoquinoline-3-carboxamide core, readily accessible from this compound, is a key pharmacophore in a number of potent kinase inhibitors. By first converting the 4-hydroxyl group to the 4-chloro derivative, a variety of anilines can be introduced via nucleophilic aromatic substitution. Subsequent hydrolysis of the ester and amide coupling, as described above, allows for the synthesis of a diverse library of compounds for screening against various kinase targets.

Kinase_Inhibitor_Synthesis start Ethyl 4-chloro-6-methoxy- quinoline-3-carboxylate amino_ester Ethyl 4-(arylamino)-6-methoxy- quinoline-3-carboxylate start->amino_ester Substituted Aniline (Ar-NH₂) amino_acid 4-(Arylamino)-6-methoxy- quinoline-3-carboxylic acid amino_ester->amino_acid Hydrolysis final_product N-Substituted 4-(arylamino)- 6-methoxyquinoline-3-carboxamide (Kinase Inhibitor Scaffold) amino_acid->final_product Amine (R-NH₂), Coupling Agent

Caption: Synthetic pathway to potential kinase inhibitors.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of complex heterocyclic compounds. Its multiple reactive sites can be selectively functionalized to generate diverse molecular architectures, making it an invaluable tool for medicinal chemists and drug discovery scientists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful scaffold in their synthetic endeavors, accelerating the discovery of novel therapeutics.

References

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. [Link]

  • ResearchGate. Methods for the synthesis of quinoline-3-carboxamides. [Link]

  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

  • Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

Unveiling the Anti-inflammatory Potential of Quinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 10, 2026 – As the quest for novel anti-inflammatory therapeutics continues, the versatile quinoline scaffold has emerged as a significant area of interest for researchers, scientists, and drug development professionals. This comprehensive guide delves into the anti-inflammatory properties of quinoline derivatives, offering detailed insights into their mechanisms of action and providing robust protocols for their evaluation.

Inflammation, a fundamental biological process, can become dysregulated and contribute to a wide range of chronic diseases. The development of effective and safe anti-inflammatory agents is therefore a critical area of medical research. Quinoline derivatives, a class of heterocyclic compounds, have demonstrated considerable promise in this arena, with a growing body of evidence supporting their potent anti-inflammatory effects.[1][2] This document serves as a detailed application note and protocol guide for researchers investigating these promising compounds.

Mechanistic Insights: How Quinoline Derivatives Combat Inflammation

The anti-inflammatory activity of quinoline derivatives stems from their ability to modulate key signaling pathways and enzymatic activities that are central to the inflammatory cascade. Structure-activity relationship studies have revealed that the nature and position of substituents on the quinoline ring are crucial determinants of their pharmacological activities and target specificities.[3][4]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[5] Several quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting this critical pathway.[6][7] For instance, some derivatives have been found to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory mediators like TNF-α and IL-6.[5][8] A novel quinoline compound, Q3, has been shown to inhibit TNF-induced transcription of target genes by moderately interfering with NF-κB nuclear translocation.[9]

Diagram: Inhibition of the NF-κB Signaling Pathway by Quinoline Derivatives

NF_kB_Pathway Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription Initiates Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->IKK Complex Inhibit Quinoline Derivatives->NF-κB (p65/p50) Inhibit Nuclear Translocation

Caption: Quinoline derivatives can inhibit the NF-κB pathway at multiple points.

Dual Inhibition of COX and LOX Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Many non-steroidal anti-inflammatory drugs (NSAIDs) target the COX enzymes. Several quinoline derivatives have been identified as potent inhibitors of both COX and LOX enzymes, offering a dual-action anti-inflammatory effect.[3][4] This dual inhibition is advantageous as it can potentially provide broader anti-inflammatory coverage and may reduce the gastrointestinal side effects associated with selective COX inhibitors.

Modulation of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling by numerous cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[2] Certain quinoline and quinazoline derivatives have been developed as potent inhibitors of JAKs, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[10] For example, one study reported a novel quinazoline derivative with an IC50 of 0.40 nM for JAK1, demonstrating significant potential for treating inflammatory conditions like rheumatoid arthritis.[10]

Diagram: Inhibition of the JAK/STAT Signaling Pathway by Quinoline Derivatives

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Phosphorylated STAT (Dimer) Phosphorylated STAT (Dimer) STAT->Phosphorylated STAT (Dimer) Dimerizes Nucleus Nucleus Phosphorylated STAT (Dimer)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->JAK Inhibit

Caption: Quinoline derivatives can block cytokine signaling by inhibiting JAKs.

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity: Detailed Protocols

A systematic approach to evaluating the anti-inflammatory properties of quinoline derivatives involves a combination of in vitro and in vivo assays. The following protocols provide a framework for these investigations.

In Vitro Assays

1. LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a primary screening tool to assess the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[4]

    • Pre-treat the cells with various concentrations of the quinoline derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for 24 hours.[4][11]

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant with the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7][12]

    • Measure the absorbance at 540-550 nm and calculate the nitrite concentration using a sodium nitrite standard curve.[12]

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Diagram: Workflow for LPS-Induced Nitric Oxide Production Assay

NO_Assay_Workflow A Seed RAW 264.7 cells (1-2 x 10^5 cells/well) B Incubate overnight A->B C Pre-treat with Quinoline Derivative (1 hr) B->C D Stimulate with LPS (10-100 ng/mL, 24 hr) C->D E Collect supernatant D->E F Griess Assay E->F G Measure Absorbance (540-550 nm) F->G H Calculate % Inhibition G->H

Caption: Step-by-step workflow for the nitric oxide production assay.

2. COX-1 and COX-2 Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of quinoline derivatives on COX isoenzymes.

  • Assay Principle: Commercially available kits are often used, which measure the peroxidase activity of COX. The assay monitors the oxidation of a chromogenic substrate, and the inhibition of this reaction by the test compound is quantified.[13][14]

  • General Protocol (using a commercial kit):

    • Prepare the reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.[13]

    • Add the quinoline derivative at various concentrations to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence kinetically at the appropriate wavelength as specified by the kit manufacturer.[15]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

3. Western Blot Analysis for NF-κB and p-STAT3

This technique is used to investigate the molecular mechanism of action by assessing the levels of key proteins in signaling pathways.

  • Sample Preparation:

    • Treat cells with the quinoline derivative and/or inflammatory stimulus (e.g., LPS or a cytokine).

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blot Procedure:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65 or STAT3.[10][17]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.[3][18]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Procedure:

    • Measure the initial paw volume of the rats using a plethysmometer.

    • Administer the quinoline derivative orally or intraperitoneally.

    • After a set time (usually 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[19][20]

    • Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[19]

  • Data Analysis:

    • Calculate the edema volume (increase in paw volume) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the reported anti-inflammatory activities of some exemplary quinoline derivatives.

Compound ClassAssayModel/Cell LineIC50/ActivityReference
Quinoline-based derivativesNO ProductionRAW 264.7 cellsIC50: 20.40 ± 0.94 µM (for compound f4)[21]
Quinoline-based derivativesIL-1β ProductionRAW 264.7 cellsIC50: 18.98 ± 0.21 µM (for compound f4)[21]
Quinoline-based derivativesTNF-α ProductionRAW 264.7 cellsIC50: 23.48 ± 0.46 µM (for compound f4)[21]
Quinoline-based derivativesPDE4B InhibitionEnzymatic AssayIC50: 0.94 ± 0.36 µM (for compound f4)[21]
Quinazoline derivativeJAK1 InhibitionEnzymatic AssayIC50: 0.40 nM (for compound 11n)[10]
Quinazoline derivativeJAK2 InhibitionEnzymatic AssayIC50: 0.83 nM (for compound 11n)[10]
2-Phenylquinoline-4-carboxamidesCarrageenan-induced paw edemaRatSignificant anti-inflammatory activity[22][23]
Quinoline-2-carboxylic acid derivativesAnti-inflammatory and analgesicAnimal modelsActive compared to diclofenac[24]
Quinoline-4-carboxylic acid derivativesAnti-inflammatoryRAW 264.7 cellsAppreciable anti-inflammatory affinities[13]

Future Directions and Clinical Perspective

The compelling preclinical data for many quinoline derivatives has paved the way for further investigation into their therapeutic potential. While the clinical development of quinoline-based anti-inflammatory drugs is still in its early stages, the diverse mechanisms of action and favorable activity profiles of these compounds suggest a promising future.[25][26] Continued research focusing on optimizing the structure-activity relationships, improving pharmacokinetic properties, and conducting rigorous clinical trials will be crucial in translating the potential of these compounds into effective treatments for a range of inflammatory diseases.

References

  • Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(35), 4388–4411. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors. Bioorganic Chemistry, 140, 106765. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • Cunha, T. M., et al. (2008). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 22(8), 1097–1103. [Link]

  • Amdekar, S., et al. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2012, 752015. [Link]

  • Al-Ostoot, F. H., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615. [Link]

  • ResearchGate. (n.d.). Selected quinoline derivatives with anti-inflammatory activity. Retrieved from [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(35). [Link]

  • Li, Y., et al. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Bioorganic & medicinal chemistry, 29, 115856. [Link]

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389–398. [Link]

  • Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(8), 651-654. [Link]

  • Khalifa, N. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 27(4). [Link]

  • ResearchGate. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. Retrieved from [Link]

  • Mukherjee, S., & Pal, M. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current medicinal chemistry, 20(35), 4388–4411. [Link]

  • Aje, D., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International journal of molecular sciences, 25(22), 12345. [Link]

  • Singh, P., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(4), 379–386. [Link]

  • El-Gaby, M. S. A., et al. (2015). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Journal of Chemical Sciences, 127(12), 2135-2144. [Link]

  • ResearchGate. (2021). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. Retrieved from [Link]

  • El-Sayed, I. E., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Journal of inflammation research, 17, 2039–2056. [Link]

  • Aje, D., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International journal of molecular sciences, 25(22), 12345. [Link]

  • ResearchGate. (2025). Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. Retrieved from [Link]

  • Li, H. B., et al. (2014). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules (Basel, Switzerland), 19(8), 12093–12106. [Link]

  • Sun, P., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European journal of medicinal chemistry, 281, 117466. [Link]

  • International Journal of Innovative Research in Technology. (2022). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. Retrieved from [Link]

  • ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]

  • ResearchGate. (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?. Retrieved from [Link]

  • Su, G. L., et al. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. The American journal of physiology, 269(2 Pt 1), G261–G267. [Link]

  • Lee, J. H., & Kim, C. (2023). Molecular dissection of Janus kinases as drug targets for inflammatory diseases. Frontiers in immunology, 14, 1198634. [Link]

  • MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • Li, Z., et al. (2022). Novel quinoline-based derivatives: A new class of PDE4B inhibitors for adjuvant-induced arthritis. European journal of medicinal chemistry, 238, 114497. [Link]

  • Khalifa, N. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 27(4). [Link]

  • ResearchGate. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Rheumatoid Arthritis Clinical Trials. Retrieved from [Link]

  • Khalifa, N. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 27(4). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. The primary synthetic route discussed is the Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinoline derivatives.[1][2]

Understanding the Gould-Jacobs Reaction Pathway

The synthesis of this compound via the Gould-Jacobs reaction is a two-step process. First, the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM) yields an intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. The second step involves a high-temperature thermal cyclization to form the desired quinoline ring system.[1][2] Understanding this pathway is crucial for effective troubleshooting.

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-Methoxyaniline 4-Methoxyaniline Intermediate Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate 4-Methoxyaniline->Intermediate + DEEM (100-130°C) DEEM Diethyl ethoxymethylenemalonate Final_Product This compound Intermediate->Final_Product High Temperature (e.g., 250°C in Dowtherm A) - EtOH Troubleshooting_Logic Low_Yield Low Yield Incomplete_Condensation Incomplete Condensation Low_Yield->Incomplete_Condensation Insufficient_Cyclization_Temp Insufficient Cyclization Temp. Low_Yield->Insufficient_Cyclization_Temp Tarry_Byproducts Tarry Byproducts Thermal_Decomposition Thermal Decomposition Tarry_Byproducts->Thermal_Decomposition Sticky_Product Sticky/Oily Product Residual_Solvent Residual High-Boiling Solvent Sticky_Product->Residual_Solvent Impurities Presence of Impurities Sticky_Product->Impurities Optimize_Condensation Optimize Temp/Time for Step 1 Incomplete_Condensation->Optimize_Condensation Optimize_Cyclization Use High-Boiling Solvent & Monitor Temp for Step 2 Insufficient_Cyclization_Temp->Optimize_Cyclization Control_Heating Precise Temp Control & Minimize Reaction Time Thermal_Decomposition->Control_Heating Precipitate_Wash Precipitate with Non-Polar Solvent & Wash Thoroughly Residual_Solvent->Precipitate_Wash Purify Recrystallize or use Column Chromatography Impurities->Purify

Sources

Technical Support Center: Purification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale behind each purification step, ensuring a higher success rate and purity of your final product.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is a dark, tarry, or oily residue.

  • Question: I've completed the synthesis, and after the initial work-up, I'm left with a dark, intractable goo instead of a solid. What causes this, and how can I isolate my product?

  • Answer: Tar formation is a common issue in quinoline synthesis, often resulting from the harsh acidic and high-temperature conditions which can lead to polymerization of reactants or intermediates.[1] To address this, consider the following:

    • Initial Purification: Before attempting more refined purification like chromatography or recrystallization, try an intermediate purification step. A common technique is to triturate or wash the crude material with a non-polar solvent like hexanes or ether to remove some of the tarry impurities.[2][3]

    • Reaction Optimization: Revisit your synthesis protocol. Inadequate temperature control is a frequent cause of excessive side reactions.[1] Ensuring the reaction does not become overly exothermic can significantly reduce tar formation.

Issue 2: My compound is decomposing during silica gel column chromatography.

  • Question: I'm trying to purify my compound using silica gel column chromatography, but I'm seeing significant streaking on my TLC, and my yield is very low. I suspect decomposition. What's happening?

  • Answer: This is a well-documented problem with quinoline derivatives. The basicity of the quinoline nitrogen can interact with the acidic surface of standard silica gel, leading to decomposition or irreversible adsorption.[4] Here are several strategies to mitigate this:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by including a small percentage of a tertiary amine, like triethylamine (NEt₃), in your eluent system (e.g., 0.1-1%). Alternatively, you can prepare a slurry of the silica gel in the eluent containing the amine before packing the column.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[2][5] Another option is reverse-phase (C18) silica, though this will require a different solvent system (e.g., water/acetonitrile or water/methanol).

    • Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose. Use flash column chromatography with sufficient air pressure to speed up the elution process.[6]

Issue 3: I'm struggling to find a suitable solvent system for recrystallization.

  • Question: My product either completely dissolves or doesn't dissolve at all in common recrystallization solvents. How do I find the right solvent?

  • Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a related compound, ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, recrystallization from ethanol has been reported to yield high-purity crystals.[7]

    • Single Solvent System: Start by testing ethanol. Other polar protic solvents like methanol or isopropanol may also be effective.

    • Two-Solvent System: If a single solvent isn't effective, a two-solvent system is a powerful alternative. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., DMF or DMSO at elevated temperatures) and then slowly add a "bad" solvent (one in which it is poorly soluble, e.g., water or hexanes) until you reach the cloud point. Then, allow the solution to cool slowly.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

  • A1: Key physical properties are summarized in the table below. Note that values can vary slightly between different sources and due to impurities.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₄[3][8]
Molecular Weight 247.25 g/mol [3][8]
Melting Point 280-283 °C[3]
Appearance Expected to be a solid[9]

Q2: Which analytical techniques are best for assessing the purity of my final product?

  • A2: A combination of techniques is recommended for a comprehensive purity assessment:

    • Thin-Layer Chromatography (TLC): An essential, rapid technique to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the structure of your compound and identifying any impurities with distinct NMR signals.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both the retention time (an indication of purity) and the mass-to-charge ratio, confirming the molecular weight of your compound.

    • Melting Point Analysis: A sharp melting point range close to the literature value (280-283 °C) is indicative of high purity.[3]

Q3: Can I use an acid-base extraction to purify my crude product?

  • A3: While the quinoline nitrogen is basic, the 4-hydroxy group is acidic (phenolic). This amphoteric nature can complicate a simple acid-base extraction. The compound may be soluble in both acidic and basic aqueous solutions. However, a carefully controlled pH adjustment might allow for the separation from non-ionizable impurities. This would require careful experimentation to determine the optimal pH ranges for dissolution and precipitation.

III. Experimental Protocols & Workflows

Protocol 1: Recrystallization from Ethanol

This protocol is based on methods reported for structurally similar compounds.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Solvent Addition: Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes to remove colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography (Deactivated Silica)

This protocol is a general guideline for purifying quinoline derivatives while minimizing decomposition.[4][10]

  • Eluent Preparation: Prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). Add 0.5% triethylamine (NEt₃) to the eluent to deactivate the silica gel.

  • Column Packing: Prepare a slurry of silica gel in the prepared eluent. Pour the slurry into the chromatography column and allow it to pack under gravity, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes.

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain your desired product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Visualization of Workflows

Purification Strategy Decision Workflow

Purification_Workflow start Crude Product assess_purity Assess Purity & Nature (TLC, ¹H NMR, Appearance) start->assess_purity is_solid Is it a solid? assess_purity->is_solid is_tar Tarry/Oily? is_solid->is_tar No recrystallize Attempt Recrystallization (e.g., from Ethanol) is_solid->recrystallize Yes triturate Triturate/Wash with non-polar solvent is_tar->triturate Yes column_chrom Column Chromatography recrystallize->column_chrom Failure pure_product Pure Product recrystallize->pure_product Success column_chrom->pure_product triturate->assess_purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography

Column_Troubleshooting start Column Chromatography Yields Low Recovery / Streaking TLC check_silica Suspect Decomposition on Acidic Silica? start->check_silica deactivate_silica Option 1: Deactivate Silica (Add NEt₃ to Eluent) check_silica->deactivate_silica Yes change_stationary Option 2: Change Stationary Phase (Alumina or Reverse Phase) check_silica->change_stationary Yes retry_column Retry Column Chromatography deactivate_silica->retry_column change_stationary->retry_column

Caption: Logic for troubleshooting quinoline decomposition on silica columns.

V. References

  • Technical Support Center: Purification of Quinoline Derivatives. BenchChem.

  • Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem.

  • Purification of Quinoline-3,4-diones. Reddit.

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. J&K Scientific.

  • Purification of Quinoline. Chempedia - LookChem.

  • This compound. Echemi.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

  • This compound - Data Sheet. United States Biological.

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. CymitQuimica.

  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. ResearchGate.

  • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. BenchChem.

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility issues commonly encountered with this compound. Here, we will delve into the underlying causes of these challenges and offer a range of troubleshooting strategies, from fundamental techniques to advanced formulation approaches.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a rigid, aromatic system that contributes to high crystal lattice energy, making it energetically unfavorable to break apart the solid-state structure for dissolution. Furthermore, the presence of the ethyl ester and methoxy groups increases the lipophilicity of the molecule, reducing its affinity for aqueous environments.

Q2: What is the first step I should take to address the solubility of my compound?

A2: A critical first step is to determine the pH-dependent solubility profile.[1] As a quinoline derivative, this compound is likely a weak base.[2][3][4][5] This means its solubility is expected to increase in acidic conditions (lower pH) due to the protonation of the quinoline nitrogen atom, forming a more soluble salt.[1][5] A simple experiment measuring solubility across a range of pH values will reveal if pH modification is a viable and straightforward solution.

Q3: My compound precipitates when I dilute my organic stock solution (e.g., DMSO) into an aqueous buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," is a common challenge. It occurs because the compound is highly soluble in the organic stock solvent but has very low solubility in the final aqueous medium. Several strategies can mitigate this:

  • Slower addition and vigorous stirring: Adding the stock solution dropwise into the vortex of the stirred aqueous buffer can prevent the formation of large, insoluble aggregates.[1]

  • Use of co-solvents: Instead of diluting into a purely aqueous buffer, use a buffer system that contains a percentage of a water-miscible organic solvent (co-solvent).[1][6]

  • Inclusion of surfactants: Adding a small amount of a biocompatible surfactant can help to create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[1][7]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

For more persistent solubility issues, a systematic approach involving various formulation strategies is necessary. Below are detailed protocols for common and effective techniques.

Protocol 1: pH Modification

This is the most fundamental technique for ionizable compounds.

Objective: To determine the optimal pH for maximizing the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot solubility as a function of pH to identify the pH at which solubility is maximized.

Causality: For a basic compound like a quinoline derivative, decreasing the pH below its pKa leads to the formation of a protonated, charged species which is generally more soluble in polar solvents like water.[5][8]

Protocol 2: Co-solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[6][9]

Objective: To identify a suitable co-solvent system that enhances the solubility of the compound for in vitro or in vivo studies.

Materials:

  • This compound

  • Commonly used co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO).[10]

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).

  • Determine the solubility of the compound in each mixture using the equilibrium solubility method described in Protocol 1.

  • Evaluate the physical stability of the resulting solutions over time, checking for any precipitation.

Causality: Co-solvents work by reducing the polarity of the aqueous environment, thereby decreasing the interfacial tension between the hydrophobic solute and the solvent, which enhances solvation.[6]

Data Presentation: Co-solvent Efficacy

Co-solvent System (v/v)Solubility (µg/mL)Observations
100% Aqueous Buffer< 1Insoluble
10% Ethanol in Buffer15Clear solution
20% Ethanol in Buffer50Clear solution
10% PEG 400 in Buffer25Clear solution
20% PEG 400 in Buffer80Clear solution
10% DMSO in Buffer150Clear solution

Note: Data is illustrative. Actual values must be determined experimentally.

Protocol 3: Salt Formation

Converting a poorly soluble acidic or basic drug into a salt is a highly effective method to increase its solubility and dissolution rate.[11][12][13]

Objective: To prepare a more soluble salt form of this compound.

Materials:

  • This compound

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid).

  • Suitable organic solvents (e.g., ethanol, isopropanol).

Procedure:

  • Dissolve the compound in a minimal amount of a suitable organic solvent.

  • Add a stoichiometric amount of the selected acid to the solution.

  • Stir the mixture, and if necessary, cool to induce precipitation of the salt.

  • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Dry the salt under vacuum.

  • Characterize the resulting salt for its physicochemical properties, including solubility.

Causality: The formation of a salt introduces ionic character to the molecule, which generally leads to improved interactions with polar solvents like water, thereby increasing solubility.[8] The choice of the counter-ion is crucial as it can significantly influence the properties of the resulting salt.[11][14]

Advanced Solubilization Strategies

For challenging cases, more advanced formulation techniques may be required. These often involve creating a system where the drug is molecularly dispersed or its particle size is significantly reduced.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the molecular level.[15] Technologies like hot-melt extrusion and spray drying are used to create these systems.[7][16]

  • Nanotechnology Approaches: Reducing the particle size of the compound to the nanometer range can dramatically increase its surface area, leading to a higher dissolution rate.[17] Techniques include nanosuspension and nano-emulsions.[17][18]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[19] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, keeping the drug in a solubilized state.[19]

  • Complexation: The use of complexing agents, such as cyclodextrins, can enhance solubility. These molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate the poorly soluble drug and present a more hydrophilic complex to the aqueous environment.[15][20]

Visualization of Experimental Workflows

Decision Tree for Solubility Enhancement

Solubility_Enhancement_Workflow A Start: Poorly Soluble Compound (this compound) B Characterize pH-dependent solubility A->B C Is solubility sufficient with pH adjustment? B->C D Optimize formulation with pH control C->D Yes E Explore Co-solvent Systems C->E No J Final Formulation D->J F Is solubility sufficient with co-solvents? E->F G Optimize co-solvent formulation F->G Yes H Attempt Salt Formation F->H No G->J I Evaluate Advanced Strategies (Solid Dispersions, Nanotechnology, etc.) H->I I->J

Caption: A logical workflow for selecting a suitable solubility enhancement strategy.

Mechanism of Micellar Solubilization

Micellar_Solubilization cluster_micelle Micelle Drug Drug Molecule S1 S S2 S S3 S S4 S S5 S S6 S S7 S S8 S S1->S2 S2->S3 S3->S4 S4->S5 S5->S6 S6->S7 S7->S8 S8->S1 Water Aqueous Environment

Caption: A diagram illustrating the encapsulation of a hydrophobic drug within a surfactant micelle.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • BSc, A. T. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 133. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 133. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Retrieved from [Link]

  • Mishra, D. S. (1991). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. Retrieved from [Link]

  • IJSDR. (n.d.). Methods to boost solubility. IJSDR. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • Löbmann, K., & Rades, T. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 573. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • DelveInsight. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of the American Chemical Society, 137(46), 14582-14595.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95–112.
  • Singh, A., & Sharma, P. K. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 204353. [Link]

  • Mahapatra, A. P. K., Murthy, P. N., & Panda, S. K. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93.
  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(11), 4065-4072.
  • MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • IJCRT.org. (2025, August 8). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Retrieved from [Link]

  • Ahmed, F., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. Journal of Drug Delivery Science and Technology, 70, 103213.
  • ChemBK. (2024, April 9). ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Zhang, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 1-22.
  • Patel, A., & Vavia, P. (2007). Solubilization techniques used for poorly water-soluble drugs. Journal of Controlled Release, 121(1-2), 1-13.
  • (n.d.). 4-Hydroxyquinoline-3-carboxylic acid ethyl ester.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Quinoline Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Here, we address common challenges encountered during experimental work, offering practical, field-tested solutions and in-depth explanations to optimize your reaction conditions. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding quinoline synthesis.

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I manage the reaction's vigor?

A1: The Skraup synthesis is notoriously energetic.[1] To moderate the reaction, you can employ several strategies:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective agent for taming the reaction's exothermicity.[1] Boric acid can also be utilized.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring efficient cooling of the reaction vessel.

  • Efficient Stirring: Maintain vigorous and consistent stirring to dissipate heat effectively and prevent the formation of localized hot spots.[1]

Q2: I'm observing significant tar and polymer formation in my Doebner-von Miller reaction. What is the cause and how can I prevent it?

A2: Tar formation is a frequent issue in the Doebner-von Miller synthesis, primarily caused by the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2] To mitigate this:

  • Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction pathway over polymerization.[2]

  • Optimize Acid Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and side-product formation.[2][3]

  • Temperature Control: Excessive heat promotes polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed efficiently.[2]

Q3: My Friedländer reaction is resulting in very low yields. What are the common culprits?

A3: Low yields in the Friedländer synthesis can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials and products.[4][5]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst can lead to low conversion rates or the formation of undesired side products.[5] Modern approaches often utilize milder and more efficient catalytic systems.

  • Side Reactions: Competing reactions, such as the self-condensation of the ketone (aldol condensation), can significantly diminish the yield of the desired quinoline.[4][5]

Q4: How can I control the regioselectivity in a Combes synthesis using an unsymmetrical β-diketone?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects.[6] To control the outcome:

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can direct the cyclization.[6]

  • Electronic Effects: The electronic nature of the substituents on the aniline also plays a crucial role. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines in certain modified Combes pathways.[6]

Q5: What is the key difference in product outcome between the Conrad-Limpach and Knorr quinoline syntheses?

A5: The primary determinant of the product in these related syntheses is temperature. In the Conrad-Limpach synthesis , lower temperatures favor the kinetic product, a 4-hydroxyquinoline.[7][8][9] Conversely, the Knorr synthesis , conducted at higher temperatures (around 140°C or more), yields the thermodynamically preferred 2-hydroxyquinoline.[7][8]

Troubleshooting Guides

This section provides detailed, step-by-step solutions to more complex experimental issues.

Problem 1: Low or No Product Formation in Friedländer Annulation

Symptoms: The reaction does not proceed to completion, or the yield of the desired quinoline is significantly low. TLC analysis shows unreacted starting materials.

Causality Analysis: This issue often points to suboptimal reaction conditions, including inadequate temperature, an inappropriate catalyst for the specific substrates, or the presence of inhibiting substances like water.[10]

Troubleshooting Workflow:

start Low/No Product in Friedländer Synthesis temp_check Is the reaction temperature optimized? start->temp_check catalyst_check Is the catalyst appropriate for the substrates? temp_check->catalyst_check Yes solution_temp Gradually increase temperature in 10-20°C increments and monitor via TLC. temp_check->solution_temp No reagent_check Are reagents and solvents anhydrous? catalyst_check->reagent_check Yes solution_catalyst Screen alternative acid or base catalysts (e.g., I₂, p-TsOH, ionic liquids). catalyst_check->solution_catalyst No substrate_check Are substrates highly deactivated? reagent_check->substrate_check Yes solution_reagent Use anhydrous solvents and ensure starting materials are dry. reagent_check->solution_reagent No solution_substrate Consider a more potent catalytic system or higher reaction temperatures. substrate_check->solution_substrate Yes end_point Improved Yield substrate_check->end_point No solution_temp->catalyst_check solution_catalyst->reagent_check solution_reagent->substrate_check solution_substrate->end_point

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Detailed Protocol: Iodine-Catalyzed Friedländer Synthesis [5]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%).

  • Heating: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dissolve it in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved through column chromatography.

Problem 2: Formation of a Mixture of Regioisomers

Symptoms: The reaction produces a mixture of quinoline isomers that are difficult to separate, a common issue in syntheses like the Combes or Conrad-Limpach-Knorr with unsymmetrical starting materials.

Causality Analysis: The formation of regioisomers is governed by a delicate interplay of kinetic versus thermodynamic control, as well as steric and electronic factors of the substituents on the aromatic ring and the dicarbonyl compound.[4][6]

Optimization Strategies:

ParameterInfluence on RegioselectivityRecommended Action
Temperature In Conrad-Limpach-Knorr synthesis, lower temperatures favor the kinetically controlled 4-quinolone, while higher temperatures yield the thermodynamically stable 2-quinolone.[7][8]For 4-quinolones, conduct the reaction at or near room temperature. For 2-quinolones, increase the temperature to approximately 140°C or higher.[8]
Catalyst The nature of the catalyst can influence which reaction pathway is favored. Lewis acids can coordinate differently with the carbonyl groups of an unsymmetrical diketone.Screen a variety of catalysts, including different Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (In(OTf)₃, ZnCl₂), to determine the optimal catalyst for the desired isomer.[2][11]
Solvent The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the product ratio.Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) to polar protic (e.g., ethanol).[12]
Problem 3: Catalyst Deactivation or Low Activity

Symptoms: The reaction starts but then stalls, or the conversion rate is consistently low despite optimized conditions. This can be an issue with heterogeneous or reusable catalysts.

Causality Analysis: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities in the starting materials or solvent, coking (formation of carbonaceous deposits on the catalyst surface), or structural changes in the catalyst itself.

Troubleshooting and Regeneration:

Caption: Decision tree for troubleshooting catalyst deactivation.

General Catalyst Regeneration Protocol (Example for Solid Acid Catalysts): [13]

  • Recovery: After the reaction, recover the solid catalyst by filtration.

  • Washing: Wash the catalyst with a suitable solvent (e.g., ethanol, acetone) to remove adsorbed organic residues.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120°C) to remove the solvent.

  • Calcination (if applicable): For some inorganic catalysts, heating at a higher temperature (e.g., 400°C) can burn off carbonaceous deposits and restore activity.[14]

  • Reuse: The regenerated catalyst can then be used in subsequent reactions. It is advisable to test the activity of the regenerated catalyst on a small scale first.

Modern Approaches to Optimization: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating quinoline cyclization reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times.[1][15][16][17][18][19][20]

Key Advantages of Microwave Synthesis:

FeatureBenefit in Quinoline Cyclization
Rapid Heating Drastically reduces reaction times from hours to minutes.[16][17][20]
Uniform Heating Minimizes side product formation by eliminating hot spots.
Higher Temperatures Allows for reactions to be conducted at temperatures above the solvent's boiling point in sealed vessels, pushing sluggish reactions to completion.[19]
Improved Yields Often results in higher isolated yields compared to conventional heating methods.[16][17]

Protocol: Microwave-Assisted Friedländer Synthesis Using a Solid Acid Catalyst [21]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and a solid acid catalyst like Nafion NR50 or Montmorillonite K-10.[13][21]

  • Solvent: Add a suitable solvent such as ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160°C) for a short duration (e.g., 5-15 minutes).[17][21]

  • Cooling and Work-up: After irradiation, allow the vessel to cool to a safe temperature before opening. The work-up procedure is similar to conventional methods, involving filtration to remove the catalyst, followed by extraction and purification.

References

  • Wang, L., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2006). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. Available at: [Link]

  • Gomathi, K., & Muthulakshmi, B. (2023). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal on Science and Technology. Available at: [Link]

  • Kaur, H. (2025). Microwave-assisted Synthesis of Quinolines. Ingenta Connect. Available at: [Link]

  • Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Scott, P. J. H. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Available at: [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

  • BenchChem. (2025).
  • Liu, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publishing. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis. BenchChem.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Available at: [Link]

  • Acid-catalzed synthesis of quinoline derivatives a. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. (2025). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Screening of Catalyst for Quinoline Synthesis. (n.d.). ResearchGate. Available at: [Link]

  • Asadi, S. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). PMC - PubMed Central. Available at: [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2016). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
  • Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd.
  • BenchChem. (2025). Technical Support Center: Optimizing Friedländer Synthesis. BenchChem.
  • Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Available at: [Link]

  • Química Organica.org. (n.d.). Combes synthesis of quinolines. Química Organica.org.
  • Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025).
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Doebner-Miller reaction and applications. (n.d.). Slideshare. Available at: [Link]

  • Combes quinoline synthesis. (n.d.).

Sources

Technical Support Center: Troubleshooting Side Reactions in the Conrad-Limpach Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the Conrad-Limpach synthesis of quinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful, yet often challenging, synthetic method. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, diagnose, and resolve common side reactions and experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the Conrad-Limpach synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions.

Question 1: My reaction is yielding a significant amount of the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. What is causing this and how can I fix it?

Probable Cause: The formation of the 2-hydroxyquinoline isomer is a classic side reaction in the Conrad-Limpach synthesis, known as the Knorr quinoline synthesis.[1][2] This outcome is governed by the initial condensation temperature of the aniline and the β-ketoester, which dictates the regioselectivity of the initial attack.

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically room temperature), the more nucleophilic nitrogen of the aniline attacks the more electrophilic keto group of the β-ketoester. This is the kinetically favored pathway and leads to the formation of a β-aminoacrylate intermediate, which upon cyclization, yields the desired 4-hydroxyquinoline.[3][4]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (approximately 140 °C or above), the reaction equilibrium shifts to favor the attack of the aniline at the less reactive ester carbonyl.[1][2] This is the thermodynamically favored pathway, leading to a β-ketoanilide intermediate, which then cyclizes to the 2-hydroxyquinoline isomer.

Solution: To favor the formation of the 4-hydroxyquinoline product, you must maintain kinetic control during the initial condensation step.

Step-by-Step Protocol to Favor 4-Hydroxyquinoline Formation:

  • Temperature Control: Combine the aniline and β-ketoester at room temperature or even slightly below (e.g., using a cool water bath). Avoid any initial heating.

  • Catalyst (Optional but Recommended): A catalytic amount of a mild acid (e.g., a few drops of acetic acid or a trace of p-toluenesulfonic acid) can facilitate the condensation at a lower temperature without promoting the Knorr pathway.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the formation of the β-aminoacrylate intermediate. This intermediate will have a different Rf value than the starting materials and the final quinoline product.

  • Isolation of the Intermediate (Optional): For particularly sensitive substrates, it can be beneficial to isolate the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization step. This is often an oil or low-melting solid and can be purified by removing the solvent (if used) under reduced pressure.[5]

Question 2: My reaction mixture has turned into a thick, dark, unmanageable tar upon heating. What is causing this and is there any way to salvage my product?

Probable Cause: Tar formation is a common issue in high-temperature reactions like the Conrad-Limpach cyclization.[6][7] It is generally caused by polymerization and decomposition of the starting materials, intermediates, or the final product under the harsh thermal conditions.[6][7] This is particularly problematic when the reaction is run neat (without a solvent) or at excessively high temperatures.

Solution: The key to preventing tar formation is to ensure efficient heat transfer and to maintain a homogeneous reaction mixture.

Step-by-Step Protocol to Mitigate Tar Formation:

  • Use a High-Boiling, Inert Solvent: Instead of running the reaction neat, employ a high-boiling point solvent to act as a heat transfer medium. This will ensure even heating and prevent localized "hot spots" that can lead to decomposition. Commonly used solvents are listed in the table below.[3][8]

  • Optimize Reactant Concentration: Avoid overly concentrated reaction mixtures, which can increase the rate of intermolecular side reactions leading to polymers.

  • Vigorous Stirring: Ensure efficient mechanical stirring throughout the high-temperature cyclization step. This helps to maintain a homogeneous mixture and aids in heat dissipation.

  • Product Salvage: If tar has already formed, salvaging the product can be difficult. However, you can attempt the following workup:

    • Allow the reaction mixture to cool completely.

    • Triturate the tarry residue with a non-polar solvent like hexanes or toluene. This may help to dissolve the high-boiling solvent and some organic impurities, while the desired quinoline product, which is often a solid, may precipitate.

    • Collect any solid by filtration and then attempt purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of DMF and water).[9][10]

SolventBoiling Point (°C)Notes
Mineral Oil> 300Inexpensive, but can be difficult to remove from the product.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl; an excellent heat transfer agent.[11]
Diphenyl Ether259Effective, but can have an unpleasant odor.
1,2,4-Trichlorobenzene214A good, less common alternative.[8]

Frequently Asked Questions (FAQs)

Q1: What is the difference between a 4-hydroxyquinoline and a 4-quinolone? These are tautomeric forms of the same molecule. The 4-hydroxyquinoline is the enol form, while the 4-quinolone is the keto form. In most cases, the keto (4-quinolone) form is the more stable and predominant tautomer.[3] For the purposes of the Conrad-Limpach synthesis, the product is often referred to as a 4-hydroxyquinoline, reflecting the cyclization mechanism.

Q2: How do substituents on the aniline ring affect the reaction? The nature of the substituents on the aniline ring can significantly impact the cyclization step.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring increase the nucleophilicity of the aromatic ring, which can facilitate the electrophilic aromatic substitution (cyclization) step. This can lead to higher yields and potentially allow for slightly lower cyclization temperatures.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the aniline ring, making the cyclization step more difficult.[12] Reactions with these substrates often require higher temperatures and longer reaction times, and may be more prone to side reactions like tar formation.

Q3: Can I use a different β-dicarbonyl compound instead of a β-ketoester? Yes, the Conrad-Limpach synthesis can be adapted to use other 1,3-dicarbonyl compounds, which will result in different substitution patterns on the final quinoline ring. For example, using a β-diketone will lead to a 4-hydroxyquinoline with a substituent at the 2-position corresponding to one of the ketone's alkyl/aryl groups.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline

This protocol is a two-step procedure, starting with the formation of the ethyl β-anilinocrotonate intermediate, followed by its thermal cyclization.

Step 1: Synthesis of Ethyl β-anilinocrotonate (Intermediate)

  • In a round-bottom flask, combine aniline (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops per 10 mmol of aniline).

  • Stir the mixture at room temperature for 2-4 hours. The reaction is often mildly exothermic.

  • Monitor the reaction by TLC until the aniline is consumed.

  • Remove the water formed during the reaction under reduced pressure to obtain the crude ethyl β-anilinocrotonate, which is often a yellowish oil or low-melting solid. This crude product can typically be used in the next step without further purification.

Step 2: Thermal Cyclization to 4-Hydroxy-2-methylquinoline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add a high-boiling solvent such as Dowtherm A (approximately 2-3 mL per gram of the intermediate).[11]

  • Heat the solvent to 250 °C with vigorous stirring.

  • Slowly add the crude ethyl β-anilinocrotonate from Step 1 to the hot solvent. Be cautious as ethanol will distill off during the addition.

  • Maintain the reaction temperature at 250 °C for 15-30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to room temperature. The 4-hydroxy-2-methylquinoline product will typically precipitate as a solid.

  • Dilute the cooled mixture with a non-polar solvent like hexanes or petroleum ether to further precipitate the product and to help wash away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexanes or petroleum ether.

Protocol 2: Purification of 4-Hydroxy-2-methylquinoline by Recrystallization
  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is often effective.[10]

  • Heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Visualizations

Reaction Pathways

Conrad_Limpach_Side_Reactions Aniline Aniline Aminoacrylate β-Aminoacrylate Aniline->Aminoacrylate Ketoanilide β-Ketoanilide Aniline->Ketoanilide Ketoester β-Ketoester Ketoester->Aminoacrylate Ketoester->Ketoanilide LowTemp Low Temp (Kinetic Control) LowTemp->Aminoacrylate HighTemp High Temp (Thermodynamic Control) HighTemp->Ketoanilide Product4OH 4-Hydroxyquinoline (Desired Product) Aminoacrylate->Product4OH High Temp Cyclization (~250 °C) Product2OH 2-Hydroxyquinoline (Knorr Product) Ketoanilide->Product2OH Cyclization

Caption: Temperature-dependent pathways in the Conrad-Limpach synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problems Identify the Issue cluster_causes Probable Causes cluster_solutions Solutions Start Problem Encountered KnorrProduct High Yield of 2-Hydroxyquinoline Start->KnorrProduct TarFormation Tar Formation Start->TarFormation LowYield Low Yield/ No Reaction Start->LowYield HighCondensationTemp High Initial Condensation Temp KnorrProduct->HighCondensationTemp HighCyclizationTemp Excessive Cyclization Temp / No Solvent TarFormation->HighCyclizationTemp LowCyclizationTemp Cyclization Temp Too Low LowYield->LowCyclizationTemp ControlTemp Control Initial Condensation Temperature (RT) HighCondensationTemp->ControlTemp UseSolvent Use High-Boiling Inert Solvent HighCyclizationTemp->UseSolvent OptimizeTemp Optimize Cyclization Temp (~250 °C) LowCyclizationTemp->OptimizeTemp UseSolvent->OptimizeTemp also helps optimize

Caption: A logical workflow for troubleshooting common Conrad-Limpach issues.

References

  • Aleksanyan, I. L., & Hambardzumyan, L. P. (2019). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Russian Journal of Organic Chemistry, 55(2), 262–265.
  • Conrad-Limpach Reaction. (n.d.). Retrieved January 10, 2026, from [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 10, 2026, from [Link]

  • Conrad–Limpach synthesis. (2023, December 2). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 503-505). Cambridge University Press.
  • Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. (2023). ACS Omega, 8(31), 27895–27919.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved January 10, 2026, from [Link]

  • Preparation of 4-hydroxyquinoline compounds. (1951). U.S.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 10, 2026, from [Link]

  • Catalytic decomposition of biomass tars: Use of dolomite and untreated olivine. (2004). Applied Catalysis B: Environmental, 47(2), 95-108.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 10, 2026, from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved January 10, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Arkivoc, 2008(16), 117-124.
  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. (2024).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Intramolecular Cyclization Side Reactions. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Common side reactions in the synthesis of substituted pyrroles and their avoidance. (2025). BenchChem.
  • Cycloaddition Reactions of Enamines. (2024). Molecules, 29(8), 1738.
  • Cyclization Reactions of Enamines in Aqueous Solution. (n.d.). Retrieved January 10, 2026, from [Link]

  • Effects of Electron-Withdrawing and Electron-Donating Groups on Aromaticity in Cyclic Conjugated Polyenes. (2024). Journal of Organic Chemistry, 89(6), 3659–3667.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2018). TrAC Trends in Analytical Chemistry, 101, 146-163.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. (n.d.). Retrieved January 10, 2026, from [Link]

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. (2015). Organic Letters, 17(15), 3818–3821.
  • Chemical kinetic modeling of tar formation during biomass gasification. (2011). Energy & Fuels, 25(11), 5237-5245.
  • Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives. (2024).
  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect, 6(41), 11215-11235.
  • Cyclization of Multi Components Reactions and (Preparation, Investigation, Thermal Curves). (2025). Journal of Physics: Conference Series, 2858(1), 012012.
  • Sci-Hub. (n.d.). Retrieved January 10, 2026, from [Link]

  • Tar removal from low-temper

Sources

Stability issues of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. As a substituted quinolone, this compound possesses a chemically rich structure that, while promising for various applications, is susceptible to specific stability challenges in solution.[1] This document provides a framework for identifying, troubleshooting, and mitigating common stability issues through a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and validated experimental workflows. Our approach is to empower users to establish the intrinsic stability of their compound under their specific experimental conditions.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues reported by users.

Question 1: My stock solution of this compound has turned yellow/brown. Is it still usable?

Answer: Discoloration is a primary indicator of degradation for many quinoline-based compounds. This is often due to oxidation of the quinoline ring system or photodegradation upon exposure to ambient or UV light.[2]

  • Causality: The electron-rich methoxy group at the C6 position can increase the susceptibility of the aromatic ring to oxidative processes. Furthermore, quinoline scaffolds are known to be photosensitive.[2][3]

  • Recommendation: It is strongly advised not to use discolored solutions for quantitative or sensitive biological assays. The observed color change signifies the formation of unknown degradation products, which can lead to inconsistent results, loss of potency, and potential off-target effects. Prepare a fresh stock solution and implement stricter storage protocols as outlined below.

Question 2: I'm observing a progressive loss of potency or inconsistent results in my biological assays over time. Could this be a stability issue?

Answer: Yes, this is a classic sign of compound degradation in your assay or storage buffer. The two most probable culprits for this molecule are hydrolysis of the ethyl ester and/or degradation of the quinoline core.

  • Ester Hydrolysis: The ethyl ester at the C3 position is susceptible to hydrolysis, especially in aqueous solutions with a non-neutral pH (acidic or basic). This reaction converts the active ester into its corresponding carboxylic acid (4-hydroxy-6-methoxyquinoline-3-carboxylic acid), which will likely have different biological activity, solubility, and cell permeability.[4]

  • Recommendation:

    • Prepare Fresh: Always prepare fresh working solutions from a validated stock solution immediately before an experiment.

    • pH Control: Ensure your assay buffer is maintained at a stable pH, ideally close to neutral (pH 7.0-7.4), unless your experimental goals require otherwise. Be aware that the rate of hydrolysis can be significantly accelerated at both acidic and basic pH.[5]

    • Temperature: Keep solutions on ice during the experiment whenever possible. Elevated temperatures accelerate the rate of all chemical degradation processes.

Question 3: My compound is precipitating out of my stock solution or aqueous assay buffer. What can I do?

Answer: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen solvent system. The 4-hydroxy group on the quinolone tautomer can affect its solubility profile.

  • Solubility & Tautomerism: this compound can exist in tautomeric forms (the 4-hydroxyquinoline and the 4-quinolone). This, along with its relatively planar structure, can lead to poor aqueous solubility. The solubility of quinoline derivatives is often highly dependent on pH.[4][6]

  • Troubleshooting Steps:

    • Check Stock Concentration: High-concentration stock solutions in organic solvents (like DMSO) can precipitate when diluted into an aqueous buffer. Try lowering the final concentration in your assay.

    • Solvent Choice: For stock solutions, ensure you are using a suitable organic solvent. While specific data for this molecule is limited, high-purity DMSO or ethanol are common starting points.

    • Co-solvents: Consider if your experimental system can tolerate a small percentage of a co-solvent (e.g., <1% DMSO or ethanol) in the final aqueous solution to maintain solubility.

    • pH Adjustment: Experimentally determine the optimal pH for solubility if your assay permits.

    • Visual Inspection: Always visually inspect solutions for precipitate before use. If observed, do not use the solution. Centrifuge the vial before opening to ensure any solid material is pelleted.

Question 4: I see new, unexpected peaks in my HPLC/LC-MS analysis of an aged solution. What are they?

Answer: The appearance of new peaks is strong evidence of degradation. These peaks represent newly formed chemical entities. Without conducting a formal degradation study, their exact identity is unknown. However, based on the structure, we can hypothesize their origin.

  • Likely Degradants:

    • Peak 1 (More Polar): A peak eluting earlier than the parent compound on a reverse-phase HPLC column is likely the hydrolysis product , 4-hydroxy-6-methoxyquinoline-3-carboxylic acid. The carboxylic acid is more polar than the parent ester.

    • Other Peaks: Other peaks could correspond to oxidation products (such as N-oxides or hydroxylated derivatives on the ring) or photodegradation products .[2]

  • Actionable Step: To confidently identify these peaks, you must perform a Forced Degradation Study , as detailed in Part 2 of this guide. This will help you create a degradation profile and confirm the identity of the new peaks, turning your analytical method into a true stability-indicating method.[7]

Part 2: In-Depth Experimental Guides

As a Senior Application Scientist, my goal is to provide you with robust, self-validating protocols. The following guides are designed to help you determine the specific stability characteristics of your compound.

Protocol 1: Establishing a Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase (Starting Conditions):

    • Solvent A: Water with 0.1% Formic Acid (for better peak shape and MS compatibility).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A gradient is crucial to separate compounds with different polarities.

    • Start at 10-20% B for 2-3 minutes.

    • Ramp to 90-95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector. Scan a fresh solution of the parent compound to determine its absorbance maximum (λ-max) for optimal sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: This method is considered "stability-indicating" once you have demonstrated that it can separate the parent peak from the degradation peaks generated during the forced degradation study (Protocol 2).

Workflow for HPLC Method Development

prep_sample Prepare Fresh Solution of Compound run_scan Determine λ-max with UV-Vis/PDA prep_sample->run_scan initial_hplc Run Initial Gradient HPLC Method (C18, ACN/H2O + 0.1% FA) run_scan->initial_hplc assess_peak Assess Peak Shape & Retention Time initial_hplc->assess_peak is_good Peak Shape & RT Acceptable? assess_peak->is_good optimize Optimize Gradient, Flow Rate, or Solvent is_good->optimize No force_degrade Perform Forced Degradation Study (See Protocol 2) is_good->force_degrade Yes optimize->initial_hplc run_degraded Analyze Stressed Samples with HPLC Method force_degrade->run_degraded assess_sep Parent & Degradant Peaks Resolved? run_degraded->assess_sep validated Method is Stability-Indicating assess_sep->validated Yes reoptimize Re-optimize Gradient or Mobile Phase assess_sep->reoptimize No reoptimize->run_degraded

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under controlled conditions to identify potential degradation products and pathways.[7] This is essential for validating your analytical method and understanding the molecule's liabilities.

Core Principle: Expose solutions of the compound to harsh chemical and physical conditions. Aim for 5-20% degradation of the parent compound; if degradation is too rapid, reduce the stressor's concentration or duration.[7]

Experimental Setup:

  • For each condition, prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).

  • Include a control sample stored at -20°C in the dark.

Stress ConditionReagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl; Heat at 60-80°C for 2-8 hours.Hydrolysis of the ethyl ester to a carboxylic acid.
Base Hydrolysis 0.1 M NaOH; Room temp or 40°C for 1-4 hours.Saponification (base-catalyzed hydrolysis) of the ethyl ester.
Oxidation 3-6% H₂O₂; Room temperature for 24 hours.Oxidation of the quinoline ring (e.g., N-oxide formation).
Thermal Degradation Dry heat (in solid form) or in solution at 80°C for 24-72 hours.General decomposition.
Photodegradation Expose solution to direct sunlight or a photostability chamber (ICH Q1B guidelines).[8]Photolytic cleavage or rearrangement of the quinoline ring.

Procedure:

  • After the designated exposure time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the control and all stressed samples using the HPLC method developed in Protocol 1.

  • Compare the chromatograms. The decrease in the parent peak area and the appearance of new peaks will reveal the compound's stability profile.

Anticipated Degradation Pathway

Parent Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate Acid 4-hydroxy-6-methoxy quinoline-3-carboxylic acid Parent->Acid  Acid/Base  Hydrolysis Oxidized Oxidized Products (e.g., N-Oxides) Parent->Oxidized  Oxidation  (H₂O₂) Photo Photolytic Products Parent->Photo  Photodegradation  (UV/Light)

Caption: Primary hypothesized degradation pathways.

Part 3: Best Practices for Storage and Handling

To ensure the long-term integrity of your compound, adhere to the following guidelines.

Table 1: Recommended Storage and Handling Procedures

ParameterSolid CompoundStock Solution (in Organic Solvent)Aqueous (Working) Solution
Temperature -20°C for long-term storage.-20°C or -80°C.Prepare fresh. If temporary storage is needed, use 2-8°C for no more than a few hours.
Light Store in amber vials or protect from light by wrapping in foil.[2]Store in amber vials or foil-wrapped tubes.Keep tubes/plates covered or in the dark as much as possible during experiments.
Atmosphere Standard atmosphere is usually sufficient. For utmost stability, store under an inert gas (Argon or Nitrogen).Aliquot to minimize headspace. For sensitive applications, overlay with inert gas before sealing.N/A (short-term use).
Freeze/Thaw N/AAvoid repeated freeze-thaw cycles. Prepare single-use aliquots from the main stock.Do not freeze aqueous solutions.
Container Tightly sealed, appropriate glass vial.Tightly sealed glass vials with PTFE-lined caps.Polypropylene tubes or plates suitable for your application.

By implementing these troubleshooting guides, experimental protocols, and best practices, researchers can ensure the reliability and reproducibility of their experimental results when working with this compound.

References

  • Jornal of Chemical and Pharmaceutical Research. Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. [Link]

  • ResearchGate. (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

  • Frontiers. Quinolines: the role of substitution site in antileishmanial activity. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • PubMed Central. Quinolines: the role of substitution site in antileishmanial activity. [Link]

  • U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • LinkedIn. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed Central. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]

Sources

Troubleshooting low bioactivity in synthesized quinoline analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized quinoline analogues. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions when encountering lower-than-expected biological activity in your compounds. Our approach is rooted in rigorous scientific principles to help you diagnose and resolve common experimental challenges.

Troubleshooting Guide: Low Bioactivity in Synthesized Quinoline Analogues

Experiencing low or no bioactivity in a newly synthesized compound can be a significant setback. This guide provides a systematic approach to identifying the potential root causes, from the straightforward to the complex.

Q1: My synthesized quinoline analogue shows poor bioactivity. Where do I even begin to troubleshoot?

This is a common and often frustrating issue. A systematic approach is crucial to avoid unnecessary experiments and quickly pinpoint the problem. The initial steps should always focus on verifying the compound's identity and purity before questioning the biological assay itself.

Here is a logical workflow to follow:

Troubleshooting_Workflow cluster_purity Purity/Identity Issues cluster_solubility Solubility Issues A START: Low Bioactivity Observed B Step 1: Verify Compound Identity & Purity A->B C Step 2: Assess Compound Solubility B->C Purity & Identity Confirmed B_issue Incorrect Structure or High Impurity Level? B->B_issue D Step 3: Review Structure-Activity Relationship (SAR) C->D Solubility Adequate C_issue Compound Precipitating in Assay? C->C_issue E Step 4: Validate Bioassay Performance D->E SAR is Favorable F END: Problem Identified & Addressed E->F Assay is Validated B_action Action: Re-synthesize or Re-purify Compound B_issue->B_action B_action->A Restart with New Batch C_action Action: Modify Assay Buffer (pH, co-solvents) C_issue->C_action C_action->E

Caption: A systematic workflow for troubleshooting low bioactivity.

Q2: How can I be certain that the compound I synthesized is actually the correct quinoline analogue and that it's pure enough for biological testing?

This is the most critical first step. Biological assays are highly sensitive, and even minor impurities can lead to misleading results, either by exerting their own biological effects or by diluting the concentration of your active compound.[1][2][3]

Causality: Impurities can arise from unreacted starting materials, side products from the synthesis, or degradation of the final compound.[1][4] These impurities can have their own biological activities, sometimes antagonistic to your target, or they can be cytotoxic, leading to non-specific cell death that masks the intended activity.[2][5]

Protocol: Comprehensive Purity and Identity Verification
  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the chemical structure of your synthesized compound. The spectra should be clean and match the expected shifts and integrations for your target quinoline analogue.[6][7][8]

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-MS) to confirm the exact mass of your compound, which verifies its elemental composition.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[10]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A pure compound should ideally show a single, sharp peak. The purity is typically reported as a percentage of the total peak area. For biological screening, a purity of >95% is generally recommended.

    • LC-MS Analysis: Combining HPLC with mass spectrometry allows you to not only quantify the purity but also get mass information on the impurity peaks, which can help in their identification.[10]

Data Summary: Common Impurities in Quinoline Synthesis

Impurity TypeOriginPotential Impact on BioactivityRecommended Action
Unreacted Starting Materials Incomplete reaction.Dilutes the active compound; may have its own activity.Optimize reaction time/temperature; re-purify.
Side Products/Isomers Non-specific reactions (e.g., incorrect regioselectivity).[11]Can have antagonistic, agonistic, or toxic effects.[1][4]Re-evaluate synthetic route; purify via chromatography or recrystallization.[12]
Residual Catalysts (e.g., Palladium) Incomplete removal after catalyst-mediated reactions.Can be toxic to cells and interfere with assays.[1][13]Acid washes, specialized scavengers, or thorough purification.
Solvent Residues Trapped in the crystal lattice of a solid product.[1]Can affect solubility and may be cytotoxic.Dry the compound under high vacuum for an extended period.
Q3: My compound is pure and its structure is confirmed, but the activity is still low. Could solubility be the problem?

Absolutely. A common assumption is that if a compound dissolves in a stock solvent like DMSO, it will remain soluble when diluted into the aqueous buffer of a biological assay. This is often not the case.

Causality: Many organic molecules, including quinoline derivatives, have poor aqueous solubility.[14][15] When the DMSO stock is diluted into the aqueous assay medium, the compound can precipitate out of solution. If the compound is not dissolved, it is not available to interact with its biological target, leading to an artificially low or non-existent activity reading. The pH and ionic strength of the buffer can significantly impact the solubility of quinoline analogues.[14][15][16][17]

Protocol: Assessing and Improving Compound Solubility in Bioassays
  • Visual Inspection:

    • Prepare a solution of your compound in the final assay buffer at the highest concentration to be tested.

    • Let it sit for 30 minutes and visually inspect for any cloudiness or precipitate against a dark background. You can also use a plate reader to check for light scattering.

  • Solubility Enhancement Strategies:

    • pH Adjustment: Quinoline is a weak base.[14][15] Depending on the pKa of your specific analogue, adjusting the pH of your assay buffer might improve solubility.[18]

    • Use of Co-solvents: If your assay can tolerate it, consider including a small percentage (typically <1%) of a co-solvent like PEG-400 or Tween-80 in the final assay buffer.

    • Sonication: Briefly sonicating the solution after dilution can help dissolve small aggregates.

Q4: I've ruled out purity and solubility issues. Is it possible my molecular design is flawed?

Yes, this is where Structure-Activity Relationship (SAR) analysis becomes crucial. The quinoline scaffold is highly versatile, but its biological activity is exquisitely sensitive to the nature and position of its substituents.[19][20][21][22]

Causality: A minor structural change can dramatically alter how a molecule binds to its target, its cell permeability, or its metabolic stability. For example, the presence of an 8-hydroxy group can be critical for the activity of some quinoline sulfonamides.[9] Similarly, modifications at the 2-position have been a major focus for developing anticancer agents.[19]

Logical Approach: Reviewing Structure-Activity Relationships (SAR)
  • Literature Precedent: Conduct a thorough literature search for quinoline analogues with similar substitution patterns and reported activities against your target or in similar assays.[21][23][24] This can provide clues as to which functional groups are favorable.

  • Systematic Modification: If you have synthesized a small library of analogues, analyze the activity data in relation to the structural changes.

    • Did adding a bulky group at a certain position abolish activity?

    • Did changing an electron-donating group to an electron-withdrawing group have an effect?

  • Computational Modeling: If available, use molecular docking tools to predict how your analogue might bind to its target protein. This can help rationalize why a particular design might be inactive.[25][26]

SAR_Logic A Synthesized Analogue B Review Literature for Similar Scaffolds A->B C Identify Key Pharmacophores (e.g., H-bond donors/acceptors) B->C D Compare Your Analogue's Substituents C->D E Hypothesize Reason for Low Activity D->E F Design Next Generation of Analogues E->F e.g., Steric Hindrance, Poor H-bonding

Caption: Decision process for evaluating SAR.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for quinoline analogues, and can the choice of synthesis affect bioactivity? A: Common methods include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[11][12][27][28] The choice of synthesis can indeed affect the final product's activity, primarily through the types of impurities it might generate. For instance, the Skraup synthesis can be violently exothermic and use harsh acidic conditions, potentially leading to undesired side products.[11] Newer, metal-catalyzed reactions may be cleaner but can leave behind trace metals that are toxic to cells.[13]

Q: How do I properly prepare my quinoline analogue for a cell-based assay? A: Typically, you will prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the assay, you will perform serial dilutions in either DMSO or the cell culture medium. It is critical that the final concentration of DMSO in the wells containing cells is kept low (usually ≤0.5%) to avoid solvent toxicity. Always include a "vehicle control" (cells treated with the same final concentration of DMSO without your compound) to ensure the solvent itself is not affecting the cells.

Q: My bioassay results are inconsistent between batches of the same synthesized compound. Why? A: This almost always points to an issue with reproducibility in either the synthesis or the purification process.[1]

  • Synthesis: Minor variations in reaction conditions (temperature, time, reagent quality) can alter the impurity profile of the final product.

  • Purification: Inconsistent purification can lead to different levels of residual impurities in each batch. It is crucial to use a validated analytical method (like HPLC) to confirm the purity of each new batch before it is used in a biological assay.[3]

Q: What does a "validated" bioassay mean, and why is it important? A: A validated bioassay is one that has been rigorously tested to ensure it is accurate, precise, reproducible, and specific for what it is intended to measure.[29] This involves establishing a clear dose-response curve with a positive control, determining the assay's sensitivity and range, and assessing its variability.[29] Without a validated assay, you cannot be confident that your results (whether high or low activity) are meaningful. It is essential to run a known active compound (a positive control) alongside your test compound to confirm the assay is performing as expected.

References

  • Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents: A Comparative Guide. Benchchem.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • safety risks of impurities in preclinical & clinical compounds. YouTube.
  • Purification of Quinoline. Chempedia - LookChem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. Benchchem.
  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds. Benchchem.
  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. PMC.
  • The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. ResearchGate.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. ResearchGate.
  • Investigating biological activity spectrum for novel quinoline analogues. PubMed.
  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing.
  • Adverse immunostimulation caused by impurities: The dark side of biopharmaceuticals. PubMed Central.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.
  • (PDF) Design, Synthesis, And Biological Activity Of Some Novel Quinoline Derivatives. ResearchGate.
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed.
  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. . Available from:

  • A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. PubMed.
  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. ResearchGate.
  • Significance of impurities in active pharmaceutical ingredients. Ivory Research.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Bioassay method development and validation. Pharmaceutical Networking.

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate on a larger scale. This important heterocyclic compound serves as a key building block in the development of various pharmaceutical agents. The following sections provide answers to frequently asked questions and detailed troubleshooting guides to navigate the common challenges encountered during the scale-up of its synthesis, which is typically achieved via the Gould-Jacobs reaction.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?

The most established and widely used method is the Gould-Jacobs reaction .[1][2][3] This synthesis involves two primary stages:

  • Condensation: The reaction begins with the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM). This step involves a nucleophilic attack from the aniline's nitrogen onto the DEEM, followed by the elimination of ethanol to form the stable intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate.[1][4]

  • Thermal Cyclization: The intermediate is then heated to a high temperature (typically >250 °C) to induce an intramolecular 6-electron electrocyclization, which forms the quinoline ring system.[4][5] This step is the most critical and challenging part of the synthesis, especially during scale-up.

Q2: Why is a high-boiling point solvent required for the cyclization step?

The thermal cyclization step has a significant energy barrier.[4] To achieve the required temperatures of 240-260 °C, a high-boiling, thermally stable, and inert solvent is necessary.[5][6] Commonly used solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil.[5][7] Using such a solvent offers several advantages:

  • Effective Heat Transfer: It ensures uniform heating of the reaction mixture, which is crucial for preventing localized overheating and decomposition.[8]

  • Improved Yields: Running the reaction in a suitable solvent can increase cyclization yields to as high as 95% in some cases, compared to lower yields when the reaction is run neat.[5]

  • Reaction Control: It provides a medium to manage the reaction kinetics and prevent the formation of char or tar, which can occur with neat heating.[9]

Q3: What are the expected yields, and what factors influence them most?

Yields can vary significantly based on the scale and reaction conditions. On a lab scale, yields of 70-80% are often reported. However, a slight decrease in yield is common upon scale-up.[8] The most critical factors influencing the final yield are:

  • Cyclization Temperature: This is the most crucial parameter. Insufficient temperature will result in an incomplete reaction, while excessive temperature or prolonged heating can lead to product degradation.[6]

  • Reaction Time: The optimal time at the high cyclization temperature must be determined. Prolonged heating can decrease yield due to decomposition.[10]

  • Mixing Efficiency: On a larger scale, inefficient mixing can lead to temperature gradients and localized hot spots, promoting side reactions and reducing yield.[8]

Q4: Can the synthesis be performed using microwave irradiation?

Yes, modern adaptations of the Gould-Jacobs reaction utilize microwave heating to significantly improve efficiency.[4] Microwave irradiation can raise the temperature of the reaction mixture rapidly and uniformly, dramatically shortening reaction times from hours to minutes and often improving yields.[4][10] This can be an effective strategy for rapid optimization on a small scale before transitioning to a larger-scale thermal setup.

Reaction Workflow & Mechanism

The overall process follows a two-stage approach. The workflow diagram below outlines the key steps from starting materials to the purified product.

G cluster_prep Step 1: Intermediate Formation cluster_cyclization Step 2: Thermal Cyclization & Work-up A Mix 4-Methoxyaniline and DEEM B Heat to 100-130 °C (1-2 hours) A->B C Monitor by TLC/HPLC for Intermediate Formation B->C D Remove Ethanol (Reduced Pressure) C->D E Add High-Boiling Solvent (e.g., Dowtherm A) D->E Transfer Intermediate F Heat to 240-260 °C (Monitor for Completion) E->F G Cool Reaction Mixture F->G H Add Hexanes to Precipitate Product G->H I Filter Solid Product H->I J Wash with Cold Solvent I->J K Dry Under Vacuum J->K L L K->L Final Product G 4-Methoxyaniline 4-Methoxyaniline Intermediate 4-Methoxyaniline->Intermediate + DEEM - EtOH Cyclized Intermediate Intermediate->Cyclized Intermediate Heat (>250 °C) (6π-electrocyclization) Keto Form Cyclized Intermediate->Keto Form - EtOH Enol Form (Final Product) Keto Form->Enol Form (Final Product) Tautomerization

Caption: Simplified Gould-Jacobs reaction mechanism.
Troubleshooting Guide for Scale-Up Synthesis

Encountering issues during scale-up is common. This guide addresses the most frequent problems in a logical, step-by-step manner.

G cluster_yield cluster_impurity cluster_stall Start Problem Encountered Yield Low or Decreased Yield? Start->Yield Impurity High Impurity / Dark Product? Start->Impurity Stall Reaction Stalls at Intermediate? Start->Stall Y1 Check Heat Transfer Is internal temp >240°C? Yield->Y1 I1 Check Reaction Time Was it too long at high temp? Impurity->I1 S1 Verify Cyclization Temperature Is internal temp consistently >240°C? Stall->S1 Y2 Improve Heating: - Use jacketed reactor - Calibrate probe Y1->Y2 No Y3 Check Mixing Is it vigorous & uniform? Y1->Y3 Yes Y4 Improve Stirring: - Use overhead mechanical stirrer - Optimize impeller design Y3->Y4 No I2 Optimize reaction time via sampling (TLC/HPLC) I1->I2 Yes I3 Check Work-up Is solvent removal efficient? I1->I3 No I4 Improve Purification: - Thoroughly wash with hexanes - Consider recrystallization I3->I4 No S1->Y2 No S2 Confirm Intermediate Purity Was Step 1 completed successfully? S1->S2 Yes S3 Re-run Step 1 and purify intermediate before cyclization. S2->S3 No

Caption: Troubleshooting decision tree for common synthesis issues.
Troubleshooting Summary Table
Issue Probable Cause Recommended Solution(s)
1. Low Yield / Incomplete Reaction Insufficient Cyclization Temperature: The internal reaction temperature is not reaching the required 240-260 °C for efficient ring closure. [6]Verify & Optimize Temperature: Use a calibrated thermometer to measure the internal temperature, not the heating mantle setting. For larger scales, a jacketed reactor with a thermal fluid is recommended for precise control. [8]
Incomplete Intermediate Formation: The initial condensation reaction did not go to completion before attempting the high-temperature cyclization.Monitor Step 1: Use TLC or HPLC to monitor the consumption of 4-methoxyaniline. Ensure ethanol removal is complete before proceeding to the next step. [4]
2. Yield Drops Significantly on Scale-Up Inefficient Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making it harder to heat the entire volume uniformly. [8]Improve Heat Transfer: Switch from a heating mantle to a jacketed reactor system. Ensure the reactor is appropriately sized for the batch volume.
Poor Mixing: Magnetic stirring is ineffective for larger, viscous reaction mixtures, leading to temperature gradients and localized hot spots. [8]Upgrade Stirring Method: Use a properly sized overhead mechanical stirrer with an appropriate impeller (e.g., pitched-blade turbine or anchor) to ensure the entire mixture is homogeneous. [8]
3. Product is Dark, Tarry, or Impure Thermal Decomposition: Holding the reaction at >250 °C for too long can cause the product or intermediates to decompose or char. [5][6]Optimize Reaction Time: Perform a time-course study at the target temperature to find the point of maximum conversion before significant degradation occurs. Consider running the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative side reactions.
Inefficient Removal of High-Boiling Solvent: Residual solvent (e.g., Dowtherm A) can be difficult to remove and may contaminate the final product. [5]Improve Washing Procedure: After precipitating the product with a non-polar solvent like hexanes, ensure the solid is thoroughly washed with fresh, cold solvent to remove residual high-boiling liquids. A slurry wash may be more effective than simple rinsing.
4. Reaction Stalls at the Intermediate Stage Failure to Reach Cyclization Energy Barrier: The reaction conditions are not energetic enough to drive the intramolecular cyclization forward. [4]Re-evaluate Heating Method: Ensure your heating system is capable of safely and consistently maintaining an internal temperature of at least 250 °C. For very stubborn reactions, a higher temperature (up to 300 °C) for a very short duration might be necessary, but requires careful optimization. [10]
Experimental Protocols

The following protocols are based on established literature procedures and are designed to be scalable. [4][7]

Protocol 1: Formation of Intermediate - Diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate
  • Setup: In a round-bottom flask or reactor equipped with a mechanical stirrer, thermometer, and a distillation head, combine 4-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Reaction: Begin stirring and heat the mixture to 120-130 °C. Ethanol will begin to distill off as the reaction proceeds.

  • Monitoring: Continue heating for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or HPLC to confirm the complete consumption of the 4-methoxyaniline.

  • Ethanol Removal: Once the reaction is complete, apply a vacuum to the system while maintaining the temperature to remove any remaining ethanol. The resulting crude intermediate is a viscous oil or low-melting solid and can often be used directly in the next step.

Protocol 2: Thermal Cyclization and Isolation
  • Setup: To the vessel containing the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A, approx. 5-10 mL per gram of starting aniline). Ensure the mechanical stirrer and a reflux condenser are in place.

  • Cyclization: Vigorously stir the mixture and heat it to 250 °C (internal temperature). The solution will typically turn a darker color.

  • Monitoring: Maintain the temperature at 250 °C for 30-60 minutes. The reaction can be monitored by taking small, cooled aliquots and analyzing via TLC or HPLC for the disappearance of the intermediate.

  • Work-up and Isolation:

    • Once complete, turn off the heat and allow the mixture to cool to below 100 °C.

    • While still warm, slowly add a non-polar solvent such as hexanes or heptane (approx. 10-15 mL per gram of starting aniline) with vigorous stirring. The product should precipitate as a solid.

    • Continue cooling the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with several portions of cold hexanes to remove the high-boiling solvent.

    • Dry the solid under vacuum at 50-60 °C to a constant weight to yield this compound as a solid.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]

  • Kappe, C. O., & Murphree, S. S. (2008). The Gould-Jacobs Reaction. In Name Reactions for Homocyclic Ring Formations (pp. 539-563). John Wiley & Sons, Inc. [Link]

  • Synthesis of Diethyl Ethoxymethylenemalonate. PrepChem.com. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Diethyl methylenemalonate. Organic Syntheses Procedure. [Link]

  • Preparation method of ethoxy diethyl methylene malonate.
  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline: Structure, Properties & Uses Explained. Vedantu. [Link]

  • Diethyl ethoxymethylenemalonate. LookChem. [Link]

  • Quinoline. Wikipedia. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Synthesizing method of diethyl ethoxy-methylene malonate.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. [Link]

  • Optimization of cyclization conditions. ResearchGate. [Link]

  • Gould–Jacobs reaction. Wikiwand. [Link]

Sources

Preventing by-product formation in 4-hydroxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing By-product Formation and Optimizing Yields

Welcome to the technical support center for 4-hydroxyquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selectivity

The synthesis of 4-hydroxyquinolines is a cornerstone in the preparation of numerous pharmaceutical agents, most notably the quinolone antibiotics.[1][2] While several methods exist, the Conrad-Limpach and Gould-Jacobs reactions are among the most common.[3][4] However, a persistent challenge in these syntheses is the formation of unwanted by-products, which can significantly reduce yields and complicate purification. This guide will provide in-depth solutions to these common issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the synthesis of 4-hydroxyquinoline.

Q1: My Conrad-Limpach synthesis is producing a significant amount of the 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?

A1: This is a classic regioselectivity problem in the Conrad-Limpach synthesis, and the primary factor influencing the outcome is temperature .[5]

  • The Cause: The reaction between an aniline and a β-ketoester can proceed through two different intermediates. At lower temperatures (typically below 140°C), the reaction favors the formation of a β-arylaminoacrylate intermediate, which upon thermal cyclization yields the desired 4-hydroxyquinoline.[5] However, at higher initial reaction temperatures (above 140°C), the aniline preferentially attacks the ester carbonyl of the β-ketoester, leading to a β-ketoanilide intermediate. This intermediate then cyclizes to form the undesired 2-hydroxyquinoline isomer, a reaction often referred to as the Knorr synthesis.[3][6]

  • The Solution: Carefully control the initial condensation temperature. For the Conrad-Limpach pathway, maintain the reaction temperature at or below 140°C to favor the formation of the kinetic product, the β-arylaminoacrylate. The subsequent cyclization step requires a much higher temperature (around 250°C), but it's the initial condensation that dictates the final product ratio.[5]

Q2: I'm observing poor yields in my Gould-Jacobs reaction, and my starting materials seem to be consumed. What is happening?

A2: Low yields in the Gould-Jacobs reaction, despite the consumption of starting materials, often point to incomplete cyclization or decomposition at high temperatures.[7][8]

  • The Cause: The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester intermediate. This intermediate then undergoes a thermal intramolecular cyclization at high temperatures (typically 250-260°C) to form the 4-hydroxyquinoline ring system.[1][4] If the cyclization temperature is too low or the reaction time is too short, the intermediate will not cyclize efficiently. Conversely, excessively high temperatures or prolonged heating can lead to decomposition of the starting materials and the product.[7]

  • The Solution: Optimization of the cyclization temperature and time is crucial. High-boiling inert solvents like diphenyl ether or Dowtherm A are often used to achieve the necessary high temperatures for cyclization.[1][9] Microwave-assisted synthesis can also be a highly effective method for rapidly optimizing these parameters and often leads to improved yields and reduced reaction times.[1][8] A systematic study of temperature and reaction time is recommended to find the optimal conditions for your specific substrate.[7]

Q3: My final 4-hydroxyquinoline product is difficult to purify and appears to be contaminated with a high-molecular-weight species. What could this be?

A3: The formation of bisquinoline derivatives is a known side reaction, particularly in reactions involving aldehydes or when the reaction conditions are not carefully controlled.[2]

  • The Cause: Under certain conditions, especially during functionalization reactions on the 4-hydroxyquinoline core (like Mannich or Knoevenagel reactions), a second molecule of the 4-hydroxyquinoline can react with the intermediate, leading to the formation of a bisquinoline by-product.[2]

  • The Solution: To minimize the formation of these dimers, it is important to control the stoichiometry of the reactants carefully. Using a slight excess of the aldehyde or other electrophile can sometimes help to drive the desired reaction to completion and reduce the opportunity for the intermediate to react with another molecule of the starting quinoline. Purification by column chromatography is often necessary to separate the desired monomeric product from the higher molecular weight bisquinoline by-products.[10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered in 4-hydroxyquinoline synthesis.

Issue Potential Cause Proposed Solution Scientific Rationale
Low Yield of 4-Hydroxyquinoline Incomplete cyclization of the intermediate.Increase the cyclization temperature or prolong the reaction time. Consider using a higher-boiling solvent or microwave irradiation.[1][7]The intramolecular electrocyclization is a thermally demanding step that requires sufficient energy to overcome the activation barrier.[3][11]
Decomposition of starting materials or product at high temperatures.Reduce the cyclization temperature or reaction time. A thorough time-temperature study is recommended to find the optimal balance.[7]Organic molecules have limited thermal stability, and prolonged exposure to high temperatures can lead to unwanted side reactions and degradation.[12][13]
Formation of 2-Hydroxyquinoline Isomer High initial reaction temperature in the Conrad-Limpach synthesis.Maintain the initial condensation reaction temperature at or below 140°C.At lower temperatures, the reaction is under kinetic control, favoring the formation of the β-arylaminoacrylate intermediate that leads to the 4-hydroxyquinoline.[14]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature for the initial condensation.Increase the reaction time or temperature for the condensation step, while still staying within the optimal range to avoid isomer formation.The formation of the initial Schiff base or enamine intermediate is a prerequisite for the subsequent cyclization.[3]
Difficult Purification Formation of by-products such as bisquinolines or polymeric materials.Optimize reaction stoichiometry and consider purification by column chromatography or recrystallization.[10]By-products often have different polarities and solubilities compared to the desired product, allowing for separation by chromatographic or crystallization techniques.

Experimental Protocols

Optimized Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is designed to favor the formation of the 4-hydroxyquinoline isomer by carefully controlling the reaction temperatures.

Step 1: Synthesis of Ethyl β-Anilinocrontonate

  • In a round-bottomed flask equipped with a Dean-Stark apparatus, combine aniline (0.5 mol), ethyl acetoacetate (0.5 mol), benzene (100 mL), and glacial acetic acid (1 mL).[15]

  • Heat the mixture to reflux (approximately 125°C oil bath temperature) and collect the water that azeotropically distills with the benzene.[15]

  • Continue refluxing for about 3 hours, or until no more water is collected.[15]

  • Remove the benzene under reduced pressure.

  • Distill the crude product under vacuum, maintaining a bath temperature below 160°C to prevent the formation of diphenylurea.[15] Collect the fraction boiling at 128–130°C / 2 mm Hg.[15]

Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to reflux (approximately 250°C).

  • Add the ethyl β-anilinocrotonate (0.32 mol) dropwise to the refluxing solvent.[9]

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete.[9]

  • Allow the mixture to cool to room temperature. The product will precipitate as a yellow solid.[9]

  • Collect the solid by filtration and wash with petroleum ether.[9]

  • For further purification, recrystallize the crude product from boiling water with the use of decolorizing carbon to obtain white, needle-like crystals.[9]

Visualizing the Reaction Pathways

To better understand the critical step of by-product formation, the following diagrams illustrate the competing pathways in the Conrad-Limpach synthesis.

Conrad_Limpach_vs_Knorr cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_products Products aniline Aniline low_temp < 140°C (Kinetic Control) high_temp > 140°C (Thermodynamic Control) beta_ketoester β-Ketoester enamine β-Arylaminoacrylate (Enamine) low_temp->enamine Favored Path anilide β-Ketoanilide high_temp->anilide Favored Path cyclization_4OH Thermal Cyclization (~250°C) enamine->cyclization_4OH cyclization_2OH Acid-Catalyzed Cyclization anilide->cyclization_2OH product_4OH 4-Hydroxyquinoline (Desired Product) cyclization_4OH->product_4OH product_2OH 2-Hydroxyquinoline (By-product) cyclization_2OH->product_2OH Troubleshooting_Workflow start Start Synthesis check_yield Analyze Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Yield or Purity Issues success Successful Synthesis check_yield->success High Yield & Purity isomer_present 2-OH Isomer Present? low_yield->isomer_present No optimize_cyclization Optimize Cyclization: - Increase Temperature/Time - Consider Microwave low_yield->optimize_cyclization Yes optimize_condensation Optimize Condensation: - Decrease Temperature (<140°C) isomer_present->optimize_condensation Yes purify Purification: - Column Chromatography - Recrystallization isomer_present->purify No optimize_cyclization->check_yield optimize_condensation->check_yield purify->check_yield

Caption: Troubleshooting decision tree for 4-hydroxyquinoline synthesis.

References

  • Barker, J. M., et al. J. Chem. Res., 4 (1980).
  • Conrad, M., and Limpach, L. Ber., 20, 944 (1887).
  • Conrad, M., and Limpach, L. Ber., 20, 948 (1887).
  • Farkas, V., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3594 (2019). [Link]

  • Gould, R. G., and Jacobs, W. A. J. Am. Chem. Soc., 61(10), 2890 (1939).
  • Hormi, O., et al. J. Org. Chem., 55, 2513 (1990).
  • Jaroszewski, J., et al. J. Heterocycl. Chem., 27, 1227 (1990).
  • Knorr, L. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115 (1886).
  • Manske, R. H. Chem. Rev., 30, 121 (1942).
  • Perche, J. C., et al. J. Heterocycl. Chem., 11, 93 (1974).
  • Reynolds, G. A., and Hauser, C. R. Org. Syn. Coll. Vol. 3, 374 (1955).
  • Roberts, R. M., and Price, C. C. J. Am. Chem. Soc., 68(8), 1502-1504 (1946).
  • Staskun, B. J. Org. Chem., 29(5), 1153–1157 (1964).
  • Wang, H., et al. J. Med. Chem., 39, 1975 (1996).
  • Zaman, A. U., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1325 (2015). [Link]

Sources

Technical Support Center: Refinement of Crystallization Methods for Quinoline Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the refinement of crystallization methods for quinoline esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity crystalline forms of these valuable compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to enhance your crystallization success.

Troubleshooting Guide: Navigating Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of quinoline esters in a practical question-and-answer format.

Question: My quinoline ester fails to crystallize from solution, even after cooling. What steps can I take to induce crystallization?

Answer: The inability to induce crystallization is a common hurdle, often stemming from high solubility in the chosen solvent or the presence of impurities that inhibit nucleation. Here’s a systematic approach to troubleshoot this issue:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Introduce a "seed" crystal of the pure quinoline ester into the supersaturated solution.[1][2] This provides a template for crystal growth, bypassing the initial nucleation barrier.[3][4] If pure crystals are unavailable, try using a speck of the crude solid.

    • Ultrasonication: In some cases, brief exposure to an ultrasonic bath can induce nucleation.

  • Increase Supersaturation:

    • Evaporation: If the solution is not yet saturated, carefully evaporate some of the solvent to increase the concentration of the quinoline ester.

    • Antisolvent Addition: If your quinoline ester is soluble in one solvent but insoluble in another miscible solvent, you can use an antisolvent addition method.[5][6] Slowly add the "insoluble" solvent (the antisolvent) to the solution until it becomes slightly turbid, then warm the solution until it is clear again before allowing it to cool slowly.

  • Re-evaluate Your Solvent System: The initial choice of solvent is critical.[7][8] If crystallization fails, it may be necessary to screen for a more suitable solvent or solvent mixture.

Question: I'm observing a very low yield of crystals after recrystallization. How can I improve my recovery?

Answer: A low yield suggests that a significant portion of your quinoline ester remains dissolved in the mother liquor.[9] Consider the following to improve your yield:

  • Optimize Solvent Volume: Using an excessive amount of solvent is a frequent cause of low yield. While ensuring the compound fully dissolves at high temperatures, aim to use the minimum amount of hot solvent necessary.[9]

  • Cooling Procedure: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath can be used to further decrease the solubility of your compound.

  • Solvent Choice: The ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][8] If your compound has significant solubility even at low temperatures, consider a different solvent or a mixed solvent system.

  • Check for Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of your product may crystallize prematurely on the filter paper. Ensure your filtration apparatus is pre-heated.

Question: My quinoline ester is "oiling out" instead of forming crystals. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid.[9] This often happens when the boiling point of the solvent is higher than the melting point of the solute. Impurities can also lower the melting point of the compound, contributing to this issue.[10][11]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Increase Solvent Volume: Add more solvent to the hot solution to ensure the compound remains dissolved at a temperature below its melting point as it begins to crystallize.

  • Modify the Solvent System: Introducing a co-solvent can sometimes alter the solubility characteristics and prevent oiling out.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange themselves into a crystal lattice.

Question: The crystals I've obtained are discolored. How can I remove colored impurities?

Answer: Colored impurities can often be removed by treating the hot solution with activated carbon.

  • Procedure: After dissolving your quinoline ester in the hot solvent, add a small amount of activated carbon (a spatula tip is usually sufficient). The colored impurities will adsorb onto the surface of the carbon.

  • Hot Filtration: Perform a hot filtration to remove the activated carbon. The filtrate should be colorless. Be aware that some of your product may also be adsorbed, so use the minimum amount of carbon necessary.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the refinement of quinoline ester crystallization.

What are the key considerations when selecting a solvent for the crystallization of a quinoline ester?

Selecting the right solvent is arguably the most critical step in a successful crystallization.[7][8] Key factors to consider include:

  • Solubility Profile: The quinoline ester should be highly soluble in the solvent at elevated temperatures and have low solubility at cooler temperatures.[6]

  • "Like Dissolves Like": As quinoline esters are aromatic and contain an ester functional group, solvents with moderate polarity such as ethyl acetate, acetone, or ethanol are often good starting points.[12][13]

  • Boiling Point: A solvent with a boiling point below the melting point of the quinoline ester is preferable to avoid oiling out.[7]

  • Reactivity: The solvent should be chemically inert and not react with the quinoline ester.

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.

How do I perform a mixed-solvent recrystallization?

A mixed-solvent system is employed when no single solvent provides the desired solubility profile.[8] This typically involves a "good" solvent in which the quinoline ester is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolve the quinoline ester in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent dropwise to the hot solution until the solution becomes cloudy (the point of saturation).

  • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Allow the solution to cool slowly.

What is polymorphism and why is it important in the crystallization of pharmaceutical compounds like quinoline esters?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5][14] Different polymorphs of the same compound can have different physical properties, including:

  • Solubility and dissolution rate

  • Melting point

  • Stability

  • Bioavailability

For drug development professionals, controlling polymorphism is crucial as different polymorphs can affect a drug's efficacy and shelf-life.[15] The formation of a specific polymorph can be influenced by factors such as the choice of solvent, cooling rate, and the presence of impurities.[16][17]

How can I characterize the crystalline form of my quinoline ester?

Several analytical techniques can be used to characterize the crystalline form of your product:[18][19][20][21][22]

  • X-ray Diffraction (XRD): Provides information about the crystal lattice structure and is a definitive method for identifying polymorphs.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions, which can distinguish between different polymorphs.

  • Infrared (IR) and Raman Spectroscopy: Can detect differences in the vibrational modes of molecules in different crystal environments.

  • Microscopy (e.g., Polarized Light Microscopy): Allows for visual inspection of crystal habit and can help identify different crystalline forms.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude quinoline ester in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Seeding a Crystallization

  • Prepare a Supersaturated Solution: Prepare a hot, saturated solution of your quinoline ester as described in Protocol 1.

  • Cooling: Allow the solution to cool slightly below its saturation temperature.

  • Add Seed Crystals: Introduce one or a few small, well-formed crystals of the pure quinoline ester into the solution.[3][23]

  • Observe Crystal Growth: The seed crystals will act as templates, and new crystals should begin to grow from them.[1]

  • Complete Crystallization: Allow the solution to cool slowly to room temperature and then in an ice bath to complete the crystallization process.

  • Isolate and Dry: Isolate and dry the crystals as described in Protocol 1.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis crude_product Crude Quinoline Ester dissolution Dissolution in Hot Solvent crude_product->dissolution solvent_selection Solvent Screening solvent_selection->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration cooling Slow Cooling dissolution->cooling No insoluble impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystalline Product drying->pure_crystals characterization Characterization (XRD, DSC, etc.) pure_crystals->characterization

Caption: A generalized workflow for the recrystallization of quinoline esters.

Troubleshooting_Logic action_node action_node start Crystallization Issue? no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored_crystals Colored Crystals? start->colored_crystals action_scratch Scratch Flask / Add Seed Crystal no_crystals->action_scratch Yes action_reduce_solvent Reduce Initial Solvent Volume low_yield->action_reduce_solvent Yes action_lower_bp_solvent Use Lower Boiling Point Solvent oiling_out->action_lower_bp_solvent Yes action_charcoal Treat with Activated Carbon colored_crystals->action_charcoal Yes action_concentrate Concentrate Solution action_scratch->action_concentrate Still no crystals action_antisolvent Use Antisolvent action_concentrate->action_antisolvent Still no crystals action_cool_longer Ensure Thorough Cooling action_reduce_solvent->action_cool_longer Still low yield action_more_solvent Increase Solvent Volume action_lower_bp_solvent->action_more_solvent Still oils out

Caption: A decision tree for troubleshooting common crystallization problems.

Data Summary

Table 1: Common Solvents for Crystallization of Esters

SolventBoiling Point (°C)PolarityComments
Ethyl Acetate77MediumGood general-purpose solvent for esters.[12]
Acetone56MediumCan be too volatile for some applications.[7]
Ethanol78HighSuitable for more polar quinoline esters.
Methanol65HighSimilar to ethanol, but more volatile.[24][25]
Toluene111LowCan be effective but has a high boiling point.[7]
Heptane/Hexane69-98Very LowOften used as an antisolvent.[12]
Water100Very HighGenerally unsuitable unless the quinoline ester is highly substituted with polar groups.[26][27]

References

  • How Does Seeding Help Crystallization? - Chemistry For Everyone. (2025, May 29). YouTube.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Seeding Studies For Crystallization - Improve B
  • Seed crystal. Wikipedia.
  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25).
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. American Chemical Society.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Seeding in Crystallisation. (2025, August 8).
  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts.
  • Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
  • How to choose a solvent for crystallization of an organic compound. (2018, November 13). Quora.
  • Recrystallization (chemistry) | Research Starters. EBSCO.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Various techniques for study of Crystal Properties. Slideshare.
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Technical Support Center: Aromatic Ester Purific
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Crystallization of quinoline derivatives and its preparation method.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Quinoline. Wikipedia.
  • Quinoline | C9H7N | CID 7047. PubChem.
  • Impact of impurities on crystal growth.
  • What is the solubility of quinoline in different solvents for antimalarial formul
  • The crystallization of quinoline.
  • Strategy for control of crystalliz
  • Strategy for control of crystallization of polymorphs. (2025, August 10).
  • Quinoline. Sciencemadness Wiki.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Effect of Impurities on the Growth Kinetics of Crystals. (2025, August 9).
  • Preparation and Properties of Quinoline. SlidePlayer.
  • Mercuration of quinoline give different isomers how could these isomers separated. (2017, March 7).
  • Impact of impurities on crystal growth. (2025, April 15).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.
  • Control of polymorphism in continuous crystalliz
  • Technical Support Center: Troubleshooting Low Conversion R
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • The influence of impurities and solvents on crystallization.
  • Functional groups that enhance crystallinity. (2023, February 14). Reddit.
  • Controlling crystal polymorphism: from stability prediction to crystallization process design. (2025, August 6).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.

Sources

Technical Support Center: Enhancing the Antimicrobial Efficacy of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the antimicrobial efficacy of quinoline-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions encountered during your experimental workflows. My aim is to equip you with the knowledge to navigate challenges, interpret your results accurately, and accelerate your research toward developing novel antimicrobial agents.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Inconsistent Minimum Inhibitory Concentration (MIC) Values

Question: My MIC assays for a novel quinoline derivative are showing significant variability between experimental repeats. What are the likely causes and how can I rectify this?

Answer: Inconsistent MIC values are a common frustration in antimicrobial susceptibility testing. The root causes often lie in subtle variations in experimental setup and execution. Let's break down the most probable culprits:

  • Inoculum Preparation and Standardization: The density of the bacterial inoculum is a critical parameter. A higher than intended bacterial concentration can overwhelm the compound, leading to falsely high MICs. Conversely, a low inoculum might suggest greater potency than is accurate.

    • Causality: The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. If the initial number of bacterial cells is not consistent, the concentration required to inhibit their growth will naturally fluctuate.

    • Solution: Always standardize your inoculum using a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1] It is crucial to use this standardized suspension within 15 minutes of preparation to prevent changes in bacterial density.[1] For greater accuracy, perform colony counts on a subset of your standardized inoculum to confirm the CFU/mL.

  • Compound Solubility and Stability: Quinolone derivatives, particularly novel ones, can have poor solubility in aqueous media. If your compound precipitates out of solution, its effective concentration will be lower than the nominal concentration, leading to artificially high and variable MICs.

    • Causality: Only the dissolved compound is bioavailable to interact with the bacterial targets. Precipitated compound is inactive.

    • Solution:

      • Solvent Selection: Prepare your stock solution in a suitable solvent like DMSO. However, be mindful of the final DMSO concentration in your assay, as it can have its own antimicrobial or growth-inhibiting effects. Typically, the final DMSO concentration should not exceed 1%.

      • Visual Inspection: Before inoculating your microtiter plates, carefully inspect the wells for any signs of precipitation.

      • Solubility Assays: Consider performing preliminary solubility assays for your lead compounds in the specific broth medium you are using for your MIC tests.

  • Media Composition and pH: The composition of the culture medium, including its pH, can significantly influence the activity of quinoline-based compounds.

    • Causality: The charge state of a quinoline derivative can affect its ability to penetrate the bacterial cell wall and interact with its target. The pH of the medium can alter this charge state. Furthermore, components in the media can sometimes chelate or interact with the compound, reducing its availability.

    • Solution: Use a standardized and recommended medium such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.[1] Ensure the pH of the media is within the recommended range before use.

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, MIC values.

    • Causality: Sub-optimal growth conditions can stress the bacteria, potentially making them more susceptible to the antimicrobial agent. Extended incubation times may allow for the emergence of resistant subpopulations.

    • Solution: Strictly adhere to standardized incubation conditions, typically 35°C ± 2°C for 16-20 hours in ambient air for most common pathogens.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare standardized 0.5 McFarland inoculum C Inoculate microtiter plate (final inoculum ~5x10^5 CFU/mL) A->C B Prepare serial dilutions of quinoline compound in CAMHB B->C D Include growth and sterility controls E Incubate at 35°C for 16-20 hours C->E F Read MIC as lowest concentration with no visible growth E->F

Caption: Standardized workflow for reproducible MIC assays.

High MIC Values Against Gram-Negative Bacteria

Question: My novel quinoline compound shows promising activity against Gram-positive bacteria like Staphylococcus aureus, but the MICs against Gram-negative bacteria such as Pseudomonas aeruginosa are consistently high. What is the underlying reason for this, and how can I address it?

Answer: This is a classic challenge in antibacterial discovery. The difference in susceptibility often stems from the fundamental structural differences between Gram-positive and Gram-negative bacterial cell envelopes.

  • The Gram-Negative Outer Membrane Barrier: Gram-negative bacteria possess an outer membrane that acts as a formidable permeability barrier.[2] This lipid bilayer is rich in lipopolysaccharides (LPS) and contains porin channels that regulate the influx of molecules. Many quinoline derivatives, especially those with increased lipophilicity, may struggle to efficiently cross this outer membrane.[3]

    • Causality: If the compound cannot reach its intracellular target, it cannot exert its antimicrobial effect. The outer membrane effectively reduces the intracellular concentration of the drug.[4]

    • Strategies for Enhancement:

      • Structural Modification: Modify the quinoline scaffold to enhance its ability to traverse the outer membrane. This could involve optimizing its size, charge, and hydrophilicity to favor passage through porin channels.

      • Combination Therapy with Permeabilizers: Investigate synergistic combinations with agents that disrupt the outer membrane, such as EDTA or certain polymyxins (though toxicity is a concern). These agents can increase the permeability of the outer membrane to the quinoline compound.

  • Efflux Pumps: Gram-negative bacteria are notorious for their expression of multidrug resistance (MDR) efflux pumps.[5] These pumps actively transport a wide range of substrates, including quinolones, out of the cell, thereby preventing them from reaching their target concentration.[4]

    • Causality: Even if the compound can cross the outer membrane, efflux pumps can efficiently remove it before it can inhibit DNA gyrase or topoisomerase IV.

    • Strategies for Enhancement:

      • Efflux Pump Inhibitors (EPIs): Co-administer your quinoline derivative with a known EPI. While clinically approved EPIs are still lacking, experimental compounds exist that can validate this mechanism in vitro.

      • Structural Design to Evade Efflux: Design new derivatives that are poor substrates for common efflux pumps. This is a challenging but highly rewarding strategy.

Quinolone_Action_Resistance cluster_cell Bacterial Cell cluster_gram_neg Gram-Negative Specific Outer_Membrane Outer Membrane Porin Porin Channel Cytoplasm Cytoplasm Porin->Cytoplasm Diffusion Efflux_Pump Efflux Pump Quinolone_Ext Quinolone (External) Efflux_Pump->Quinolone_Ext Cytoplasm->Efflux_Pump Efflux Target DNA Gyrase/ Topoisomerase IV Cytoplasm->Target Binding DNA Bacterial DNA Target->DNA Inhibition of DNA supercoiling Quinolone_Ext->Porin Entry (Gram-) Quinolone_Ext->Cytoplasm Entry (Gram+)

Caption: Quinolone entry, action, and resistance mechanisms.

Part 2: Frequently Asked Questions (FAQs)

This section provides in-depth answers to common questions regarding the enhancement of quinoline-based antimicrobial compounds.

1. What are the primary mechanisms of action for quinoline-based antimicrobials?

The primary targets of quinolone antimicrobials are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing the topology of bacterial DNA, a process vital for DNA replication, transcription, and repair.[8][9]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress that builds up during DNA replication and transcription.[9] Quinolones bind to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[7] In many Gram-negative bacteria, DNA gyrase is the primary target.[10]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated chromosomes into daughter cells, leading to a blockage of cell division and eventual cell death. In many Gram-positive bacteria, topoisomerase IV is the primary target.[10]

2. How does the structure-activity relationship (SAR) influence the efficacy of quinoline compounds?

The antimicrobial activity of quinoline molecules is highly dependent on the nature and position of substituents on the quinoline scaffold.[11] Key positions for modification include:

  • Position 1: An alkyl or cycloalkyl group, such as an ethyl or cyclopropyl group, is often important for potent activity.

  • Position 3: A carboxylic acid group is a hallmark of the quinolone class and is essential for binding to the DNA-enzyme complex.

  • Position 6: The presence of a fluorine atom (as in fluoroquinolones) significantly enhances antimicrobial activity and broadens the spectrum.[11]

  • Position 7: Substitutions at this position, often with a piperazine ring or other heterocyclic moieties, modulate the compound's spectrum of activity, potency, and pharmacokinetic properties.[12]

Recent strategies involve creating hybrid molecules by linking the quinoline scaffold to other bioactive frameworks, which can lead to compounds with improved activity and better drug-like properties.[12]

3. What are the main mechanisms of bacterial resistance to quinolones?

Bacterial resistance to quinolones is a significant clinical problem and typically arises through two main mechanisms:[6][10]

  • Target-Site Mutations: This is the most common and clinically significant form of resistance.[4] Mutations occur in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[6] These mutations alter the amino acid sequence in the quinolone resistance-determining regions (QRDRs), which reduces the binding affinity of the quinolone to the enzyme-DNA complex.[5]

  • Reduced Intracellular Drug Concentration: This can occur through two pathways:

    • Decreased Permeability: Mutations that alter or reduce the expression of porin proteins in the outer membrane of Gram-negative bacteria can limit the influx of quinolones into the cell.[2][4]

    • Increased Efflux: Overexpression of chromosomally encoded or acquisition of plasmid-mediated efflux pumps actively transports quinolones out of the cell, preventing them from reaching their targets.[4][5]

  • Plasmid-Mediated Resistance: Plasmids can carry genes that confer low-level quinolone resistance. These include qnr genes, which produce proteins that protect DNA gyrase from quinolone binding, and genes encoding enzymes that can modify and inactivate certain quinolones.[5][10] While this resistance is often low-level, it can facilitate the selection of higher-level resistance mutations.[10]

4. Can the efficacy of quinolines be enhanced by combining them with other antimicrobial agents?

Yes, combination therapy can be a viable strategy, though the outcomes are often organism- and compound-specific. The goal is typically to achieve synergy, where the combined effect is greater than the sum of the individual effects.

  • Synergistic Combinations:

    • Against Pseudomonas aeruginosa: Combinations of fluoroquinolones with antipseudomonal penicillins or imipenem have shown synergy for a significant percentage of isolates.[13]

    • Against Staphylococcus aureus: The combination of ciprofloxacin and rifampin has demonstrated superiority over single agents in some experimental models.[14]

    • With Non-Antimicrobial Adjuvants: Molecules that potentiate the effects of quinolones, such as efflux pump inhibitors or agents that disrupt the bacterial cell envelope, are an active area of research.[15][16]

  • Indifference and Antagonism:

    • Combinations of quinolones with aminoglycosides or beta-lactams are often indifferent against Enterobacteriaceae.[14]

    • Antagonism is rare but has been reported, for instance, between ciprofloxacin and chloramphenicol against E. coli.[14]

It is essential to experimentally verify any potential combination using methods like the checkerboard assay or time-kill studies to determine if the interaction is synergistic, additive, indifferent, or antagonistic.[17]

5. What are the essential in vitro assays for characterizing a new quinoline-based antimicrobial?

A tiered approach is recommended for the in vitro evaluation of novel quinoline derivatives:[18]

Assay Purpose Typical Method
Minimum Inhibitory Concentration (MIC) To determine the lowest concentration of the compound that inhibits visible microbial growth.Broth microdilution or agar dilution.[1]
Minimum Bactericidal Concentration (MBC) To determine the lowest concentration that kills 99.9% of the initial bacterial inoculum.Subculturing from clear MIC wells onto agar plates.
Time-Kill Assay To assess the rate and extent of bactericidal activity over time.Serial sampling and colony counting from a culture exposed to the compound.
Checkerboard Assay To evaluate the potential for synergy or antagonism with other antimicrobial agents.Two-dimensional microdilution array with varying concentrations of two compounds.[17]
Spontaneous Resistance Frequency To estimate the likelihood of resistance development.Plating a high-density inoculum on agar containing multiples of the MIC.
Cytotoxicity Assay To assess the compound's toxicity to mammalian cells.Using cell lines such as NIH/3T3 or HeLa and measuring cell viability (e.g., with MTT or LDH assays).[19]
  • Preparation of Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.[1] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[1]

  • Compound Dilution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate.[1]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).[1]

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Reading Results: The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth (turbidity).[1]

References

  • Hooper, D. C. (1989). Synergy of fluoroquinolones with other antimicrobial agents. Reviews of Infectious Diseases, 11 Suppl 5, S1025–S1035. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanisms of quinolone action and resistance. Journal of Medical Microbiology, 63(Pt 12), 1735–1745. [Link]

  • Al-Suhaimi, K. S., & Al-Rajhi, D. K. (2016). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Barnard, A. M., & Piddock, L. J. V. (2024). Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy. [Link]

  • Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. Infectious Disease Clinics of North America, 15(1), 29–48. [Link]

  • Piddock, L. J. V. (1995). Quinolone antimicrobial agents: mechanism of action and resistance development. The Journal of antimicrobial chemotherapy, 36 Suppl A, 3–11. [Link]

  • Kumari, P., Singh, R., & Kumar, V. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

  • Robicsek, A., Jacoby, G. A., & Hooper, D. C. (2005). Mechanisms of resistance to quinolones. Clinical Infectious Diseases, 41 Suppl 2, S120–S128. [Link]

  • Wolfson, J. S., & Hooper, D. C. (1989). Synergy and antagonism of combinations with quinolones. The Journal of antimicrobial chemotherapy, 24 Suppl A, 75–86. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Smith, J. T. (1984). Mechanism of action of quinolones. The Journal of antimicrobial chemotherapy, 14 Suppl C, 3–15. [Link]

  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases, 10 Suppl 1, S14–S21. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Al-Zoubi, R. M., Al-Subeh, S. M., Al-Masri, H. A., Al-Zoubi, A. A., & Al-Far, R. J. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Karatas, H., Gurer-Orhan, H., & Orhan, I. E. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules (Basel, Switzerland), 27(20), 6932. [Link]

  • Kumari, P., Singh, R., & Kumar, V. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

  • Let's learn pharmacy. (2020, August 21). Quinolones Mechanism of action. YouTube. [Link]

  • Domagala, J. M. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules (Basel, Switzerland), 26(23), 7153. [Link]

  • Roy, A., Tota, G., & Kumar, A. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000241. [Link]

  • Kumar, N., Khanna, A., Kaur, K., Kaur, H., Sharma, A., & Bedi, P. M. S. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Journal of Pharmaceutical Sciences, 8(1), 58. [Link]

  • Singh, A., Singh, S. K., & Singh, P. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Brainly. (2024, May 2). What are possible sources of error in the antibiotic resistance lab?. [Link]

  • Kumar, A., Kumar, S., & Kumar, R. (2023). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Journal of the Indian Chemical Society, 100(11), 101210. [Link]

  • Nagy, E., Fuzi, M., & Csorba, E. (1998). Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp. The Journal of antimicrobial chemotherapy, 42(1), 103–107. [Link]

  • Alam, M. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2268–2280. [Link]

  • Teng, C., Zhang, Y., & Liu, C. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules (Basel, Switzerland), 23(10), 2447. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1045–1063. [Link]

  • Singh, A., Singh, S. K., & Singh, P. P. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(20), 10431–10452. [Link]

  • Medina-Mendoza, M., Gonzalez-Salazar, D., & Estevez-Carmona, M. M. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules (Basel, Switzerland), 25(22), 5433. [Link]

  • Li, Y., Wang, Y., & Li, Y. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Domagala, J. M. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. ResearchGate. [Link]

  • Pindelska, E., Szymański, P., & Wujec, M. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules (Basel, Switzerland), 27(24), 8963. [Link]

  • Nicklas, W., Homberger, F. R., & Illgen-Wilcke, B. (2012). Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. Veterinary microbiology, 157(3-4), 456–460. [Link]

  • Silver, L. L. (2011). Challenges of Antibacterial Discovery. Clinical Microbiology Reviews, 24(1), 71–109. [Link]

  • Abdel-Mohsen, H. T., & El-Sayed, W. A. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MOJ Biorg Org Chem, 1(2). [Link]

  • Nicklas, W., Homberger, F. R., & Illgen-Wilcke, B. (2012). Frequent major errors in antimicrobial susceptibility testing of bacterial strains distributed under the Deutsches Krebsforschungszentrum Quality Assurance Program. ResearchGate. [Link]

Sources

Technical Support Center: Maximizing the Purity of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in achieving high purity for this important pharmaceutical intermediate. We will delve into the causality behind common purity issues and provide field-proven protocols to enhance the quality of your final compound.

Section 1: Understanding the Impurity Profile

Achieving high purity begins with understanding the potential contaminants. The synthesis of this compound is typically accomplished via the Gould-Jacobs reaction, which involves the condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[1][2][3] The harsh conditions required for the key cyclization step are often the primary source of impurities.

Frequently Asked Questions: Common Impurities

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is directly linked to the stages of the Gould-Jacobs reaction.[4][5] Expect to encounter:

  • Unreacted Starting Materials: Residual 4-methoxyaniline and diethyl ethoxymethylenemalonate if the initial condensation is incomplete.

  • Acyclic Intermediate: The most significant impurity is often the uncyclized intermediate, Diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate.[6] The thermal cyclization to form the quinoline ring requires high temperatures (typically >250 °C), and incomplete conversion is common.[2]

  • Thermal Degradation Products: The high temperatures used can lead to the formation of dark, tarry substances, which are complex polymeric byproducts.[7][8]

  • Residual High-Boiling Solvent: Solvents like Dowtherm A or diphenyl ether, used to achieve the necessary reaction temperature, are notoriously difficult to remove and can contaminate the crude product.[2]

Q2: My crude product is a dark brown, sticky solid instead of a filterable powder. What causes this?

A2: This is a classic sign of two issues: excessive formation of tarry byproducts and/or incomplete removal of the high-boiling solvent (e.g., Dowtherm A). The Skraup synthesis, a related quinoline synthesis, is infamous for its vigorous, exothermic nature and tar formation, and similar principles apply here.[8][9] Overheating or extending the reaction time unnecessarily can exacerbate thermal degradation. The sticky consistency is often due to the product being oiled out by the residual high-boiling solvent. A thorough wash with a non-polar solvent like hexanes or cyclohexane after precipitation is critical to remove this solvent.[2][6]

Q3: How critical is the cyclization temperature and time for the final purity?

A3: Extremely critical. The cyclization is a high-activation-energy 6-electron electrocyclization that requires a specific thermal window.[2]

  • Temperature Too Low: Leads to incomplete reaction and a high percentage of the acyclic intermediate impurity.

  • Temperature Too High or Prolonged Heating: Increases the rate of side reactions, leading to the formation of degradation products and tar, which significantly complicates purification. Modern approaches using microwave irradiation can offer much better control over heating, leading to faster reaction times and often cleaner product profiles.[2][10]

Section 2: Troubleshooting Purification Workflows

A systematic approach to purification is essential. The following workflow outlines the key stages and decision points for taking your crude material to high purity.

Purification_Workflow Crude Crude Product (from reaction work-up) Wash Thorough Washing (e.g., Hexanes, Ether) Crude->Wash Remove high-boiling solvent Dry Dry Solid Wash->Dry Purity_Check1 Purity Assessment (TLC, ¹H NMR) Dry->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Minor impurities present Column Column Chromatography (Deactivated Silica) Purity_Check1->Column Major impurities present Impure < 95% Pure? Slightly_Impure 95-99% Pure? Purity_Check2 Final Purity Check (HPLC, MP, NMR) Recrystallization->Purity_Check2 Column->Purity_Check2 Purity_Check2->Column Purity still insufficient Pure_Product Pure Product (>99%) Purity_Check2->Pure_Product Meets specification Highly_Pure > 99% Pure?

Caption: A systematic workflow for purifying this compound.

Troubleshooting Guides: Purification Steps

Q4: My crude product is very oily and difficult to handle, even after cooling. What should I do?

A4: This is typically due to residual high-boiling solvent. Before attempting filtration, add a large volume of a non-polar solvent like hexanes or cyclohexane and stir or sonicate the mixture vigorously. This will help dissolve the residual Dowtherm A and break up the oily mass, often inducing the precipitation of a more granular solid that is easier to filter and wash.

Q5: What is the best solvent system for recrystallizing this compound to maximize both purity and yield?

A5: Selecting the right recrystallization solvent is a balance between solubility at high temperature and insolubility at low temperature. For quinoline derivatives, polar solvents are often effective.[11] Based on the structure of your compound, a systematic screening is recommended.

Solvent/SystemBoiling Point (°C)Rationale & Expected Outcome
Ethanol78Good for dissolving many quinoline derivatives when hot, with reduced solubility upon cooling. Often a first choice.
Acetonitrile82Can provide sharp crystals. A good alternative to alcohols.
Ethyl Acetate77Lower polarity than alcohols; may be effective at excluding more non-polar impurities.
Methanol/Acetone56-65A mixture can be fine-tuned to achieve optimal solubility characteristics.[12]
Dimethylformamide (DMF) / Water>100Use DMF to dissolve the compound, then slowly add water as an anti-solvent to induce crystallization. Best for stubborn cases.

Q6: My product is streaking badly or decomposing on my silica gel column. How can I prevent this?

A6: This is a very common problem. The nitrogen atom in the quinoline ring is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor chromatography and potential decomposition.[13] The solution is to deactivate the silica gel:

  • Use a Treated Eluent: Add 0.5-1% triethylamine (NEt₃) to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, allowing your compound to pass through the column without strong, irreversible binding.[13]

  • Use Basic or Neutral Alumina: As an alternative stationary phase, basic or neutral alumina can be used, which is more compatible with basic compounds.[13][14]

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol is designed to effectively remove minor impurities from a mostly solid crude product.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents from the table above (Ethanol, Acetonitrile, etc.). Find a solvent that dissolves the compound when hot but shows poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the entire solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like tar or dust), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The melting point should be sharp, around 280-283 °C.[6]

Protocol 2: Column Chromatography on Deactivated Silica

This protocol is ideal for separating the target compound from significant impurities like the acyclic intermediate or colored degradation products.

  • TLC Analysis: First, run a TLC of your crude material to determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The ideal Rf for your product should be around 0.25-0.35.

  • Eluent Preparation: Prepare your chosen eluent and add 1% triethylamine (NEt₃) by volume. For example, for 1 L of 30% Ethyl Acetate in Hexanes, add 300 mL of Ethyl Acetate, 690 mL of Hexanes, and 10 mL of NEt₃.

  • Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with your prepared solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum.

Section 4: Purity Verification and Analysis

Confirming the purity of your final product is a critical final step. A combination of analytical techniques provides the most comprehensive assessment.

Purity_Analysis Purified_Product Purified Solid TLC TLC Analysis Purified_Product->TLC Qualitative Check (Single Spot) MP Melting Point Purified_Product->MP Physical Constant (Sharpness) NMR ¹H NMR Spectroscopy Purified_Product->NMR Structural Identity & Absence of Impurity Signals HPLC RP-HPLC Purified_Product->HPLC Quantitative Purity (Area % > 99%) Confirmation Purity Confirmation TLC->Confirmation MP->Confirmation NMR->Confirmation HPLC->Confirmation

Sources

Technical Support Center: A Guide to the Storage and Handling of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who work with Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS No: 77156-78-6). The integrity of this crucial pharmaceutical intermediate is paramount for achieving reproducible and reliable experimental outcomes.[1] This document provides in-depth, field-proven insights and protocols to prevent its decomposition during storage and to troubleshoot potential stability issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

For maximal stability and to preserve the integrity of your sample for long-term use, storage at -20°C is the recommended condition.[2] The storage environment should be dry, protected from light, and under an inert atmosphere (e.g., Argon or Nitrogen) if possible.

Q2: How can I visually tell if my sample may have started to decompose?

The quinoline core of this molecule is susceptible to degradation, particularly when exposed to light and air, which can cause the compound to change color from white/off-white to yellow and eventually brown.[3][4] Any noticeable color change or the appearance of dark specks is a primary visual indicator of potential decomposition. Additionally, changes in the physical state, such as clumping or melting of the solid, may suggest moisture absorption, a precursor to hydrolytic degradation.

Q3: Why is exposure to moisture a critical concern?

The molecule contains an ethyl ester functional group. Esters are susceptible to a chemical reaction called hydrolysis, where water molecules can cleave the ester bond, converting it back to its parent carboxylic acid and ethanol.[5] This process not only reduces the purity of your active compound but also introduces a new chemical entity that could interfere with your experiments. Therefore, storing the compound in a dry environment and using desiccants is crucial.[6][7]

Q4: What is the rationale for protecting the compound from light and air?

The heterocyclic aromatic quinoline ring system, especially with its electron-donating hydroxyl and methoxy groups, is prone to two primary degradation pathways upon exposure:

  • Photodegradation: High-energy light (especially UV) can induce reactions within the aromatic system, leading to the formation of colored impurities.[8] Many quinoline-based compounds are known to darken upon light exposure.[3]

  • Oxidation: The phenolic hydroxyl group can be oxidized by atmospheric oxygen. This process is often accelerated by light and can lead to the formation of quinone-like structures, which are typically highly colored.

Q5: Is room temperature storage acceptable for short periods?

While some suppliers may ship the product at room temperature, this is not ideal for storage.[9] For short-term storage (i.e., a few days), keeping the vial tightly sealed in a cool, dark, and dry place may be acceptable. However, from our extensive experience, temperature is a key factor in chemical reaction rates. For ensuring the highest possible purity and avoiding batch-to-batch variability in your experiments, we strongly advise against prolonged room temperature storage. Consistent storage at -20°C is the best practice.[2]

Section 2: Troubleshooting Guide: Investigating Potential Decomposition

This guide provides a logical workflow for instances where you suspect your compound has degraded, leading to inconsistent or failed experimental results.

Problem Statement:

"My experiments using this compound are yielding inconsistent results, low yields, or unexpected side products. I suspect the integrity of my starting material."

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for assessing the quality of your stored compound.

G start Start: Suspected Decomposition visual Step 1: Visual Inspection of the sample vial start->visual color_check Is there a color change (yellow/brown)? visual->color_check texture_check Is the solid clumped or discolored? color_check->texture_check No analytical Step 2: Perform Analytical Verification color_check->analytical Yes texture_check->analytical Yes mp_check Is the melting point sharp and within specification (approx. 280-283°C)? texture_check->mp_check No hplc_check Does HPLC show >98% purity and no major new peaks? analytical->hplc_check pass Result: Compound is likely stable. Review experimental protocol. hplc_check->pass Yes fail Result: Compound has decomposed. Procure a new, verified batch. hplc_check->fail No mp_check->hplc_check No mp_check->pass Yes

Caption: Troubleshooting workflow for suspected compound decomposition.

Summary of Observations and Actions
ObservationPotential Cause(s)Recommended Action
Color Change (Yellow/Brown) Photodegradation, OxidationProceed immediately to Confirmatory Analysis (HPLC). High probability of decomposition.
Clumping/Wet Appearance Moisture AbsorptionIndicates improper sealing/storage. High risk of ester hydrolysis. Verify with HPLC.
Broadened/Depressed Melting Point Presence of ImpuritiesThe compound's melting point is reported as 280-283°C.[10] A significant deviation confirms impurity. Discard the sample.
New Peaks/Spots in HPLC/TLC Chemical DecompositionConfirms the presence of degradation products. Procure a new batch of the compound.
Section 3: Protocols for Best Practices

Adhering to strict handling protocols is a non-negotiable aspect of ensuring chemical integrity.

Protocol 1: Recommended Handling and Aliquoting Procedure

This protocol minimizes the exposure of the bulk material to atmospheric contaminants.

  • Equilibration: Before opening, allow the sealed container to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: If possible, perform all weighing and aliquoting inside a glove box or under a gentle stream of an inert gas like Argon or Nitrogen.

  • Use Clean Tools: Use only clean, dry spatulas and glassware.

  • Minimize Exposure Time: Weigh the required amount of material as quickly as possible.

  • Secure Sealing: Immediately after dispensing, securely reseal the primary container. For screw-cap vials, consider wrapping the cap junction with Parafilm® for an enhanced seal.

  • Return to Storage: Promptly return the primary container to its designated -20°C storage location.[2]

Protocol 2: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This is a standard protocol for confirming the purity of your compound.

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Formic Acid or Trifluoroacetic Acid).

    • Gradient: Start at 5-10% Acetonitrile and ramp up to 95% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm).

    • Injection Volume: 5-10 µL.

  • Analysis: A pure sample should yield a single major peak. The presence of significant secondary peaks is indicative of degradation products. Calculate the area percentage of the main peak to quantify purity.

Section 4: Understanding the Chemistry of Decomposition

A foundational understanding of the potential degradation pathways empowers researchers to proactively protect their materials. The primary vulnerabilities of this compound are its ester, phenol, and quinoline functionalities.

G cluster_0 Primary Compound cluster_1 Degradation Products main Ethyl 4-hydroxy-6-methoxy quinoline-3-carboxylate hydrolysis 4-hydroxy-6-methoxyquinoline -3-carboxylic Acid (via Hydrolysis) main->hydrolysis + H₂O (Moisture) oxidation Colored Quinone-like Byproducts (via Oxidation) main->oxidation + O₂ / hv (Air / Light) photo Various Photodegradation Products main->photo + hv (Light)

Caption: Major potential decomposition pathways.

  • Ester Hydrolysis: As previously mentioned, this reaction is catalyzed by moisture and can be accelerated by trace acidic or basic impurities. The resulting carboxylic acid will have different solubility and reactivity profiles.[5]

  • Oxidation: The electron-rich aromatic ring is susceptible to oxidation, forming highly colored, often complex byproducts that can be difficult to characterize but will significantly impact the compound's purity.

  • Photodegradation: The energy from UV-Vis light can break chemical bonds or induce unwanted reactions in the aromatic quinoline system, leading to a loss of the desired compound and the formation of impurities.[8]

By controlling the key environmental factors—Temperature, Moisture, and Light —you can effectively mitigate these decomposition pathways and ensure the long-term stability of your this compound.

References
  • Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (2024). ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Accio. (2025). Aromatic Esters: Uses, Safety & Synthesis Explained. Retrieved from [Link]

  • MDPI. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • EBSCO. (n.d.). Esters | Research Starters. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Parameters for Computational Studies of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the computational modeling of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of setting up and troubleshooting computational experiments involving this important class of N-heteroaromatic compounds. Quinolines are prevalent in medicinal chemistry and materials science, making accurate in silico predictions essential for advancing research.[1][2][3][4]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs. The advice herein is grounded in established theoretical principles and practical experience to ensure scientific integrity and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - First Principles & General Setup

This section addresses common preliminary questions regarding the setup of computational studies for quinoline derivatives.

Q1: I'm starting a new project on a novel quinoline derivative. Which computational method should I choose?

A1: The choice of computational method is fundamentally tied to your research question and available computational resources. Here’s a breakdown of common scenarios:

  • For Electronic Properties, Reactivity, and Spectroscopic Analysis: Density Functional Theory (DFT) is a robust choice.[5][6][7] It provides a good balance between accuracy and computational cost for determining properties like HOMO-LUMO gaps, molecular electrostatic potential (MEP), and vibrational frequencies.[8] A recent study on a series of tunable quinoline derivatives successfully employed DFT to understand their stability and photophysical characteristics.[5][7]

  • For Binding Affinity and Pose Prediction (Molecular Docking): If you are investigating how a quinoline derivative interacts with a biological target, such as a protein, molecular docking is the preferred method.[9][10][11] It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9]

  • For Dynamic Behavior and Conformational Sampling: When you need to understand the dynamic nature of a quinoline compound in a solvent or bound to a protein over time, Molecular Dynamics (MD) simulations are necessary. MD simulations can provide insights into conformational changes and the stability of interactions.[8]

  • For Large-Scale Screening (QSAR): If you are screening a large library of quinoline derivatives for potential activity, Quantitative Structure-Activity Relationship (QSAR) modeling can be highly effective. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can correlate the 3D structure of compounds with their biological activity.[12][13]

Q2: How do I select an appropriate basis set for DFT calculations on quinoline compounds?

A2: Basis set selection is a critical step that directly impacts the accuracy of your DFT calculations. For quinoline, a heterocyclic aromatic system, the following considerations are key:

  • Pople Style Basis Sets: These are widely used and offer a good starting point.

    • 6-31G(d,p): This is a good baseline for initial geometry optimizations. The '(d,p)' indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in a molecule like quinoline. Several studies have successfully used this or similar basis sets for geometry optimization of quinoline derivatives.[5]

    • 6-311+G(d,p) or larger: For more accurate energy calculations, especially for properties like electron affinity or ionization potential, a triple-zeta basis set like 6-311G is recommended. The '+' indicates the addition of diffuse functions, which are important for describing the behavior of electrons far from the nucleus, a factor in anions and excited states.

  • Benchmarking Studies: It is always advisable to consult literature where different basis sets have been benchmarked for systems similar to yours. For instance, a study on a quinoline derivative found that the B3LYP functional combined with the 6-311+G(2d) basis set provided results in good agreement with experimental data.[14]

Recommendation Summary Table:

TaskRecommended Basis SetRationale
Initial Geometry Optimization6-31G(d,p)A good balance of accuracy and computational cost for structural parameters.[5]
Electronic Properties & Spectra6-311+G(d,p) or 6-311+G(2d,p)Provides higher accuracy for energies and properties sensitive to electron distribution.[6][14]
Systems with Weak InteractionsAug-cc-pVDZ or largerCorrelation-consistent basis sets are better for describing non-covalent interactions.
Q3: Do I need to include a solvent model in my calculations? If so, which one?

A3: Yes, if your experimental context is in a solution, including a solvent model is crucial as it can significantly alter molecular properties.[15]

  • Implicit vs. Explicit Solvation:

    • Implicit Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium.[15][16] They are computationally efficient and generally sufficient for geometry optimizations and electronic property calculations.[17]

    • Explicit Models: These involve including individual solvent molecules in the simulation box. This approach is more computationally expensive but is necessary for studying specific solvent-solute interactions, like hydrogen bonding, and is standard in MD simulations.[18][19]

  • Choosing an Implicit Model: For most DFT calculations on quinolines, a PCM or COSMO model will suffice. The choice between them often depends on the specific implementation in your software package. The SMD (Solvation Model based on Density) is another widely used model that has shown good performance.[16]

Section 2: Troubleshooting Guides - Method-Specific Issues

This section provides detailed troubleshooting for specific problems you might encounter with different computational methods.

DFT Calculation Failures & Accuracy Issues

Q: My DFT geometry optimization is failing to converge. What are the common causes and solutions?

A: Convergence failure in DFT calculations is a common issue. Here’s a systematic approach to troubleshoot it:

Workflow for Troubleshooting DFT Convergence

start Convergence Failure check_initial Check Initial Geometry start->check_initial bad_geom Is geometry reasonable? (e.g., no overlapping atoms) check_initial->bad_geom fix_geom Manually fix geometry or pre-optimize with a lower level of theory (e.g., semi-empirical). bad_geom->fix_geom No increase_cycles Increase Max SCF Cycles bad_geom->increase_cycles Yes fix_geom->increase_cycles change_algo Change SCF Algorithm (e.g., from DIIS to GDM) increase_cycles->change_algo level_shift Apply a Level Shift change_algo->level_shift check_basis Check Basis Set level_shift->check_basis basis_issue Is the basis set appropriate? (e.g., not too large for initial steps) check_basis->basis_issue use_smaller_basis Use a smaller basis set for initial optimization, then use the final structure for a higher-level calculation. basis_issue->use_smaller_basis No success Converged! basis_issue->success Yes use_smaller_basis->success

Caption: A systematic workflow for troubleshooting DFT convergence issues.

Detailed Steps & Explanations:

  • Examine the Initial Geometry: A poor starting structure is a frequent cause of convergence problems. Ensure there are no unrealistic bond lengths or clashes between atoms. If necessary, perform an initial optimization with a less computationally demanding method, like a force field or a semi-empirical method (e.g., PM7), to get a more reasonable starting geometry.[17]

  • Increase SCF Cycles: The Self-Consistent Field (SCF) procedure may simply need more iterations to converge. Most software allows you to increase the maximum number of cycles.

  • Change the SCF Algorithm: If the standard algorithm (often DIIS) fails, try an alternative like Quadratically Convergent SCF (QC-SCF) or Geometric Direct Minimization (GDM). These can be more robust, albeit sometimes slower.

  • Use a Level Shift: This technique involves artificially raising the energy of virtual orbitals to prevent them from mixing with occupied orbitals during the SCF process, which can aid convergence.

  • Re-evaluate Your Basis Set: A very large or diffuse basis set on a poor initial geometry can sometimes lead to linear dependencies and convergence issues. You can start with a smaller basis set and then use the optimized geometry as a starting point for a calculation with a larger basis set.[20][21]

Molecular Docking Inaccuracies

Q: My docking results show poor correlation with experimental binding affinities. How can I improve the accuracy?

A: Inaccurate docking results often stem from issues with ligand preparation, protein setup, or the docking parameters themselves.

Protocol for Improving Docking Accuracy:

  • Ligand Preparation:

    • Generate 3D Coordinates: Ensure your quinoline compound has a reasonable 3D conformation.

    • Assign Correct Protonation States: The protonation state of your quinoline derivative at physiological pH is critical. The nitrogen in the quinoline ring is basic and may be protonated. Use tools like MarvinSketch or Epik to predict pKa values and assign the correct protonation states.

    • Generate Tautomers: If your quinoline derivative can exist in multiple tautomeric forms, it's important to generate and dock all relevant tautomers.

    • Energy Minimization: Perform a quick energy minimization of the ligand using a suitable force field (e.g., MMFF94) before docking.[13]

  • Protein Preparation:

    • Check for Missing Residues and Atoms: Use tools like the Protein Preparation Wizard in Schrödinger Maestro or similar utilities to add missing atoms, assign bond orders, and add hydrogens.[11]

    • Protonation of Active Site Residues: Pay close attention to the protonation states of key active site residues like histidine, aspartate, and glutamate.

    • Water Molecules: Decide whether to keep or remove crystallographic water molecules. Some may be crucial for ligand binding and should be retained.

  • Grid Generation and Docking Parameters:

    • Grid Box Centering: Ensure the grid box for docking is centered on the known binding site of the receptor.[11]

    • Docking Precision: Use a higher precision docking mode (e.g., XP mode in Glide) for more accurate results, although this will be more computationally intensive.[9]

    • Post-Docking Minimization: Allow for post-docking minimization of the ligand and nearby receptor side chains to refine the binding pose.

Force Field Parameterization for Novel Quinolines

Q: I am running an MD simulation with a novel quinoline derivative, but a standard force field like GAFF doesn't have all the necessary parameters. How do I generate them?

A: This is a common challenge when working with novel molecules. You will need to parameterize the missing force field terms.[22][23]

Workflow for Force Field Parameterization

start Identify Missing Parameters analogy Find Analogous Parameters from Existing Molecules start->analogy qm_calc Quantum Mechanics (QM) Calculations analogy->qm_calc resp Calculate RESP Charges qm_calc->resp scan Scan Bond/Angle/Dihedral Potentials qm_calc->scan fit Fit QM Data to Force Field Functional Forms resp->fit scan->fit validate Validate New Parameters (e.g., run short MD simulation and check geometry) fit->validate success Parameters Generated validate->success

Caption: A general workflow for generating missing force field parameters.

Step-by-Step Parameterization Protocol:

  • Partial Charge Derivation:

    • Method: The Restrained Electrostatic Potential (RESP) fitting method is a standard for deriving high-quality partial charges.

    • Workflow:

      • Perform a geometry optimization of your quinoline derivative using a quantum mechanics method (e.g., HF/6-31G* or B3LYP/6-31G*).[22]

      • Calculate the electrostatic potential (ESP) on a grid of points around the molecule.

      • Use a program like antechamber (from AmberTools) to fit atomic partial charges to this ESP.

  • Bonded Parameter Derivation (Bonds, Angles, Dihedrals):

    • Method: These parameters are typically derived by fitting to QM potential energy surfaces.

    • Workflow:

      • For a missing bond or angle parameter, perform a QM scan by systematically changing the bond length or angle and calculating the energy at each point. Fit the resulting energy curve to a harmonic potential to derive the equilibrium value and force constant.

      • For missing dihedral parameters, perform a relaxed scan of the dihedral angle (e.g., in 15-degree increments from 0 to 360 degrees) at the QM level. Fit the resulting energy profile to the Fourier series used by your force field to determine the multiplicity, phase, and barrier height.

  • Validation: After generating the new parameters, it is crucial to validate them. A good practice is to run a short MD simulation of the isolated molecule in a vacuum or implicit solvent and check if the optimized geometry from the simulation matches the QM-optimized geometry.

Section 3: Concluding Remarks

Optimizing computational parameters for studies of quinoline compounds requires a careful and systematic approach. There is no single "best" set of parameters; the optimal choice depends on the specific research question, the desired level of accuracy, and the available computational resources. By understanding the causality behind different experimental choices and following self-validating protocols, researchers can generate reliable and reproducible in silico data. This guide serves as a starting point for troubleshooting common issues and making informed decisions in your computational workflow.

References

  • Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. (2022). Research Square.
  • Comparison of computational chemistry methods for the discovery of quinone-based electroactive compounds for energy storage. (2020). NIH.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Optimized structure of quinoline. | Download Scientific Diagram.
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). NIH.
  • 11.2 Chemical Solvent Models. Q-Chem Manual.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. (2023). NIH.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). PMC - PubMed Central.
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
  • Solvent model. Wikipedia.
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). NIH.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Deriv
  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. (2025). BonViewPress.
  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (2020). Frontiers.
  • Explicit solvent models and QM/MM approaches | Comput
  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • Parameterizing a Novel Residue.
  • (PDF) Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023).
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). TÜBİTAK Academic Journals.
  • How to parameterize force field for a small molecule with Orca compound scripts. (2025). Reddit.
  • Basis Set Selection for Molecular Calcul
  • Basis Set Selection for Molecular Calcul
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). American Chemical Society.
  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2025). PMC - NIH.
  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (2024). PMC - NIH.
  • Synthesis of quinoline based Heterocylic compounds for blue lighting application | Request PDF. (2023).

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the future of infectious disease management. Among the promising classes of synthetic compounds, quinoline derivatives have long been a cornerstone of antimicrobial drug discovery. This guide provides a comprehensive technical comparison of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a representative quinoline scaffold, against established antimicrobial agents. We will delve into the mechanistic underpinnings of quinolone activity, present a framework for rigorous comparative evaluation, and provide the detailed experimental protocols necessary for such an undertaking.

The Quinoline Core: A Privileged Scaffold in Antimicrobial Chemistry

Quinoline and its derivatives are heterocyclic aromatic compounds that have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, and, most notably, antibacterial effects. The efficacy of the widely used fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, is a testament to the power of the quinoline core in targeting essential bacterial processes.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary mode of action for quinolone antibiotics is the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[2] This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[2] Eukaryotic cells lack DNA gyrase and possess topoisomerase II enzymes that have a low affinity for quinolones, providing a basis for their selective toxicity against bacteria.

Quinoline Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Relaxed_DNA Relaxed, Nicked DNA DNA_Gyrase->Relaxed_DNA Unwinding Replication_Fork Stalled Replication Fork DNA_Gyrase->Replication_Fork Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Unwinding DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Causes Cell_Death Cell_Death DS_Breaks->Cell_Death Induces

Caption: Proposed mechanism of action for quinolone antibiotics.

This compound: A Profile

This compound serves as a key intermediate in the synthesis of more complex quinoline-based pharmaceuticals with antimicrobial properties.[3] While extensive antimicrobial testing data for this specific precursor is not widely published, its structural features—the 4-hydroxy (or 4-oxo tautomer) and 3-carboxylate groups—are known to be crucial for binding to DNA gyrase.[4] Studies on various 6-methoxyquinoline derivatives have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6][7] This suggests that the core scaffold of this compound possesses the foundational elements for antimicrobial efficacy.

Comparator Antimicrobial Agents

To establish a robust baseline for comparison, we selected two widely recognized antimicrobial agents from different classes:

  • Ciprofloxacin : A second-generation fluoroquinolone, ciprofloxacin is a potent, broad-spectrum antibiotic effective against a wide array of Gram-negative and Gram-positive bacteria.[1][8] Its mechanism of action, like other quinolones, involves the inhibition of DNA gyrase and topoisomerase IV.

  • Penicillin G : A member of the β-lactam class, penicillin targets bacterial cell wall synthesis by inhibiting the transpeptidase enzyme, which is essential for cross-linking peptidoglycan. It is primarily effective against Gram-positive bacteria.

Comparative Performance Data: A Framework for Evaluation

While direct experimental data for this compound is limited, the following table presents typical Minimum Inhibitory Concentration (MIC) values for our comparator agents against common pathogenic bacteria. A novel compound would be evaluated against these benchmarks. The MIC is defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[9]

MicroorganismGram StainCiprofloxacin MIC (µg/mL)Penicillin G MIC (µg/mL)This compound MIC (µg/mL)
Escherichia coliNegative0.013 - 0.08[10]ResistantTo be determined
Staphylococcus aureusPositive0.6 - 0.75[8][10]0.4 - 24[11]To be determined
Streptococcus pyogenesPositiveNot typically used0.006 - 0.023[12]To be determined
Pseudomonas aeruginosaNegative0.15 - 0.37[8][10]ResistantTo be determined

Experimental Protocols for Comparative Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial potential of this compound, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.

Workflow for Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compounds (e.g., in 96-well plate with Mueller-Hinton Broth) Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC Subculture Subculture from clear wells onto Agar Plates Read_MIC->Subculture Incubate_Plates Incubate Agar Plates at 37°C for 24 hours Subculture->Incubate_Plates Read_MBC Determine MBC: Lowest concentration with no bacterial growth on agar Incubate_Plates->Read_MBC End End Read_MBC->End

Caption: Standard workflow for MIC and MBC determination.

Detailed Step-by-Step Methodology: Broth Microdilution MIC Assay
  • Preparation of Reagents and Media :

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare stock solutions of this compound, ciprofloxacin, and penicillin G in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation :

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation :

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the appropriate antimicrobial stock solution (diluted to the starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as a positive growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation :

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results :

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing :

    • From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation and Interpretation :

    • Incubate the MHA plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth (or a ≥99.9% reduction in the initial inoculum) on the subculture plate.

Conclusion and Future Directions

This compound represents a foundational structure within the medicinally significant quinoline class of compounds. While it is often cited as a synthetic intermediate, the inherent antimicrobial potential of its core structure warrants direct investigation. The provided experimental framework offers a robust, standardized approach to quantifying its efficacy against clinically relevant pathogens and comparing it directly with established drugs like ciprofloxacin and penicillin.

The data generated from such studies would be invaluable for researchers in drug discovery. A favorable MIC profile, particularly against drug-resistant strains, would justify further medicinal chemistry efforts to derivatize this scaffold, aiming to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. As the threat of antimicrobial resistance continues to grow, a systematic evaluation of such promising chemical starting points is not just a scientific exercise, but a critical necessity.

References

  • Wikipedia. Quinolone antibiotic. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Firsov, A. A., Zinner, S. H., Vostrov, S. N., & Portnoy, Y. A. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. [Link]

  • Grimm, H. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Chemotherapy, 32(1), 32-41. [Link]

  • Abulkhair, H. S., El-Gamal, M. I., & Mayhoub, A. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(2), 154-161. [Link]

  • El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [Link]

  • Abulkhair, H. S., El-Gamal, M. I., & Mayhoub, A. S. (2015). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(2), 154-161. [Link]

  • Winstanley, T. G., & Courvalin, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 169. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • Samb, M. L., et al. (2012). Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal. The American journal of tropical medicine and hygiene, 87(5), 879–882. [Link]

  • Yasir, M., et al. (2023). Evaluation of Penicillins minimum inhibitory concentration against clinically isolated Streptococcus pyogenes. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-8. [Link]

  • da Cunha, M. L. R. S., et al. (2019). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus isolates from bovine mastitis. ResearchGate. [Link]

Sources

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline core is a well-established privileged scaffold, consistently appearing in a multitude of biologically active compounds. Within this family, the 4-hydroxyquinoline-3-carboxylate framework has emerged as a particularly versatile template, lending itself to modifications that yield potent inhibitors for a range of therapeutic targets, from bacterial enzymes to key regulators of cancer cell proliferation. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed protocols to empower your own research endeavors. We will dissect the nuanced effects of substituent modifications on antibacterial and anticancer activities, offering a rationale-driven exploration of this potent chemical series.

I. The Antibacterial Arena: Targeting Bacterial Type II Topoisomerases

The initial discovery of the antibacterial effects of 4-hydroxyquinoline-3-carboxylates was serendipitous, arising from byproducts in chloroquine synthesis. This ultimately paved the way for the development of the highly successful fluoroquinolone antibiotics. The primary mechanism of action for many of these antibacterial derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Structure-Activity Relationship for Antibacterial Activity

The antibacterial potency of 4-hydroxyquinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring system.

  • Position 1 (N1-substituent): Small alkyl groups, such as ethyl or cyclopropyl, are often favored. For instance, the N-ethyl group is a common feature in many potent antibacterial quinolones. More complex or bulky substituents at this position can be detrimental to activity.

  • Position 3 (Carboxylate Group): The free carboxylic acid at position 3 is generally considered essential for antibacterial activity. It is believed to be crucial for binding to the DNA gyrase enzyme complex. Esterification or amidation of this group often leads to a significant decrease or complete loss of activity.[1]

  • Position 6 (Fluoro Group): The introduction of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class of antibiotics. This substitution dramatically enhances antibacterial potency and broadens the spectrum of activity.

  • Position 7 (Piperazine and other Heterocycles): A key determinant of antibacterial potency and spectrum is the substituent at the C7 position. A piperazine ring or similar nitrogen-containing heterocycles are commonly found in clinically successful fluoroquinolones. Substitutions on the piperazine ring, such as a methyl group, can further modulate activity and pharmacokinetic properties. For example, amifloxacin, with a 1-methylamino group at the 1-position and a 4-methyl-1-piperazinyl group at the 7-position, demonstrates potent in vitro and in vivo antibacterial activity.[2]

Comparative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a selection of 4-hydroxyquinoline-3-carboxylate derivatives against various bacterial strains, illustrating the SAR principles discussed.

CompoundR1 (N1-substituent)R6R7S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Norfloxacin EthylFPiperazinyl0.5-10.12-0.25[2]
Ciprofloxacin CyclopropylFPiperazinyl0.25-0.50.015-0.03[3]
Amifloxacin (16) MethylaminoF4-Methyl-1-piperazinylN/A0.25[2]
Derivative 21 MethylaminoFPiperazinylN/AN/A[2]

Note: N/A indicates data not available in the cited sources.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for determining if a compound's antibacterial activity stems from the inhibition of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed DNA topoisomers can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling.

Workflow:

DNA_Gyrase_Assay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed pBR322 DNA Incubation Incubate at 37°C for 30-60 min Relaxed_DNA->Incubation Gyrase DNA Gyrase Enzyme Gyrase->Incubation Buffer Assay Buffer (with ATP) Buffer->Incubation Inhibitor Test Compound (e.g., quinoline derivative) Inhibitor->Incubation Stop Stop Reaction (e.g., with SDS/proteinase K) Incubation->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualization Visualize DNA with Ethidium Bromide Electrophoresis->Visualization

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, ATP, and spermidine), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.[3][4]

  • Enzyme Addition: Add a predetermined amount of DNA gyrase to initiate the reaction. A control reaction without the inhibitor should be included.

  • Incubation: Incubate the reaction mixture at 37°C for 30 to 60 minutes.[5]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye. Proteinase K can be added to digest the enzyme.[5]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.[4]

  • Visualization: Visualize the DNA bands under UV light. The relaxed DNA will migrate slower than the supercoiled DNA. The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to the control.

II. The Anticancer Frontier: Diverse Mechanisms of Action

The 4-hydroxyquinoline-3-carboxylate scaffold has also yielded a plethora of derivatives with potent anticancer activity. Unlike their antibacterial counterparts, the anticancer mechanisms are more diverse and can include inhibition of topoisomerase II, protein kinases, and dihydroorotate dehydrogenase (DHODH), as well as the induction of apoptosis.[6][7]

Structure-Activity Relationship for Anticancer Activity

The SAR for anticancer activity often differs significantly from that for antibacterial activity, highlighting the tunability of this scaffold.

  • Position 3 (Carboxamide Derivatives): In contrast to the strict requirement for a free carboxylic acid in antibacterial derivatives, the conversion of the carboxylate to a carboxamide is a common and effective strategy for generating potent anticancer agents.[6][8] The nature of the amine used to form the amide is a critical determinant of activity.

  • Substituents on the Carboxamide Nitrogen: A wide variety of substituents on the amide nitrogen have been explored. For example, derivatives with an m-CF3, m-OCH3, m-Cl, or m-F benzyl moiety have shown significant cytotoxicity against human colon cancer (HCT-116) cells.[9]

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A notable class of anticancer quinoline derivatives functions by inhibiting DHODH, an enzyme essential for de novo pyrimidine biosynthesis, which is critical for rapidly proliferating cancer cells. For these inhibitors, a bulky hydrophobic substituent at the C2 position and a carboxylic acid at the C4 position are crucial for potent inhibition.[10]

Comparative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various 4-oxoquinoline-3-carboxamide derivatives against different cancer cell lines.

CompoundR (on amide)Cell LineIC50 (µM)Reference
16b N/AACP03 (Gastric)1.92[8]
17b N/AACP03 (Gastric)5.18[8]
10 m-CF3 benzylHCT-116 (Colon)23.41[9]
13 m-OCH3 benzylHCT-116 (Colon)27.14[9]
16 m-Cl benzylHCT-116 (Colon)28.43[9]
20 m-F benzylHCT-116 (Colon)22.95[9]
4k N/AK562 (Leukemia)0.28[11]
4m N/AMCF-7 (Breast)0.33[11]
4m N/AK562 (Leukemia)0.28[11]
4n N/AMCF-7 (Breast)0.33[11]

Note: N/A indicates specific substituent information was not provided in a simplified format in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and is a primary screening method for potential anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Workflow:

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add test compound at various concentrations Incubate_24h_1->Add_Compound Incubate_Treatment Incubate for treatment period (e.g., 24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read absorbance at ~570nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C to allow for cell attachment.[12]

  • Compound Treatment: Remove the old media and add fresh media containing the 4-hydroxyquinoline-3-carboxylate derivatives at a range of concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

III. Future Directions and Concluding Remarks

The 4-hydroxyquinoline-3-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The distinct SAR profiles for antibacterial and anticancer activities underscore the remarkable chemical tractability of this core structure. For antibacterial drug development, future efforts will likely focus on overcoming resistance mechanisms, perhaps by designing derivatives that have dual-targeting capabilities or that can evade efflux pumps. In the realm of oncology, the exploration of novel substitutions on the carboxamide moiety to target specific protein kinases or other signaling pathways remains a promising avenue. Furthermore, a deeper understanding of the mechanisms of action, including the potential for these compounds to induce specific types of cell death such as apoptosis, will be crucial for their clinical translation.[11][13]

This guide has provided a comparative framework for understanding the SAR of 4-hydroxyquinoline-3-carboxylate derivatives. The experimental protocols and supporting data are intended to serve as a valuable resource for researchers in their quest to develop the next generation of therapeutics based on this versatile and potent chemical scaffold.

IV. References

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. Available at: [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. Available at: [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols. Available at: [Link]

  • Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Available at: [Link]

  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • Acinetobacter baumannii Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University. Available at: [Link]

  • Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. ResearchGate. Available at: [Link]

  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. National Institutes of Health. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. National Institutes of Health. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health. Available at: [Link]

  • IC 50 values a (mM) of compounds 4a-l. ResearchGate. Available at: [Link]

  • Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. Available at: [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • MTT assay: Principle. University of Utah. Available at: [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. National Genomics Data Center. Available at: [Link]

  • The anticancer IC50 values of synthesized compounds. ResearchGate. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Semantic Scholar. Available at: [Link]

  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]

  • IC 50 values (μM) of compound 4 for human cancer cell lines (n = 3). ResearchGate. Available at: [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ResearchGate. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health. Available at: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • 4-Oxo-quinoline-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxyquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparative analysis of the principal synthetic routes to 4-hydroxyquinolines (also known as quinolin-4-ones). Moving beyond simple procedural lists, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method, empowering you to select and optimize the ideal synthesis for your specific research and development goals.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives form the backbone of a vast array of pharmacologically active agents, including the first serendipitously discovered antibacterial 3-carboxyl-substituted 4-hydroxyquinoline, which was an intermediate in the synthesis of chloroquine and paved the way for modern fluoroquinolone antibiotics.[1] From the neuroprotective activity of kynurenic acid to potent antimalarial and cytotoxic agents, the versatility of this heterocyclic system is undeniable.[1]

Given its importance, the efficient and strategic synthesis of the 4-hydroxyquinoline ring system is a critical task for organic and medicinal chemists. This guide will dissect and compare the most prominent classical and modern synthetic strategies, providing the technical detail and field-proven insights necessary for practical application. Before delving into the syntheses, it is crucial to recognize the tautomeric nature of the final product. While often depicted as the aromatic enol form (4-hydroxyquinoline), it predominantly exists in the keto form (quinolin-4-one) in both solid state and solution.[2][3][4]

Classical Approaches: The Workhorses of Quinolone Synthesis

For decades, two primary named reactions have dominated the synthesis of 4-hydroxyquinolines: the Conrad-Limpach-Knorr synthesis and the Camps cyclization. These thermal and base-mediated cyclizations, while requiring stringent conditions, remain foundational and widely used methods.

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis is the archetypal method for constructing the 4-hydroxyquinoline skeleton, involving the condensation of anilines with β-ketoesters.[3][5] The reaction proceeds in two distinct thermal stages: an initial condensation followed by a high-temperature cyclization.

Mechanistic Rationale:

The causality behind this reaction's success lies in a temperature-controlled competition. The initial reaction between an aniline and a β-ketoester can proceed via two pathways.

  • Kinetic Pathway (Lower Temp, ~140-160°C): The more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This is a kinetically favored process that, after dehydration, forms an enamine intermediate (a Schiff base).[6][7]

  • Thermodynamic Pathway (Higher Temp): At higher temperatures, the reaction becomes reversible. The thermodynamically more stable product, a β-keto acid anilide, is formed via attack at the ester carbonyl.[3][7] This anilide is the key intermediate for the Knorr synthesis of 2-hydroxyquinolines.[8]

Therefore, to favor the desired 4-hydroxyquinoline product, the initial condensation must be performed under kinetic control. The subsequent, and most critical, step is an electrocyclic ring-closing of the enamine intermediate, which requires substantial thermal energy (~250 °C) to overcome the activation barrier.[3] This step is followed by the elimination of an alcohol and tautomerization to yield the final quinolone product.

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism reactants Aniline + β-Ketoester enamine Enamine Intermediate (Kinetic Product) reactants->enamine Condensation (~140°C, -H₂O) cyclized Cyclized Intermediate enamine->cyclized Thermal Electrocyclization (~250°C) product 4-Hydroxyquinoline (Keto Form) cyclized->product Elimination & Tautomerization (-ROH) Camps_Cyclization_Mechanism Camps Cyclization Mechanism (4-Hydroxy Route) start o-Acylamino- acetophenone enolate Enolate Intermediate start->enolate Deprotonation (Strong Base, e.g., NaOH) alkoxide Cyclized Alkoxide Intermediate enolate->alkoxide Intramolecular Aldol Addition product 4-Hydroxyquinoline (Keto Form) alkoxide->product Dehydration (-H₂O)

Caption: Base-catalyzed intramolecular aldol condensation in the Camps cyclization.

Experimental Insight: The primary challenge of the Camps cyclization is not the cyclization itself, but the synthesis of the requisite o-acylaminoacetophenone starting material. Modern advancements have streamlined this process. For instance, Buchwald and coworkers developed an efficient two-step, one-pot synthesis where an o-haloacetophenone is first amidated using a copper-catalyzed reaction, followed by the addition of a base to promote the Camps cyclization in the same vessel. [9][10]This avoids isolation of the intermediate and improves overall efficiency.

Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-quinolones

Adapted from Jones, C. P.; Anderson, K. W.; Buchwald, S. L. J. Org. Chem. 2007, 72, 7968-7973. [2]

  • Precursor Synthesis (Cu-Catalyzed Amidation): To an oven-dried, argon-flushed flask, add CuI (5 mol %), the desired amide (1.2 eq), K₃PO₄ (2.0 eq), and a suitable ligand such as N,N'-dimethylethylenediamine (10 mol %). Add the o-haloacetophenone (1.0 eq) and dioxane as the solvent. Heat the mixture at 110°C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Camps Cyclization: After cooling the reaction mixture to room temperature, add a solution of aqueous sodium hydroxide (e.g., 1M solution, 3.0 eq). Heat the mixture to 100°C and stir for 4-12 hours until the cyclization is complete.

  • Work-up and Purification: Cool the mixture, dilute with water, and neutralize with acid (e.g., 1M HCl). The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Modern Methods: Enhancing Speed, Efficiency, and Scope

While classical methods are robust, their often-harsh conditions and limited substrate scope have driven the development of modern alternatives. These approaches leverage technologies like microwave irradiation and transition-metal catalysis to offer milder conditions, faster reactions, and broader applicability.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized many organic syntheses by providing rapid and efficient heating. [11]In the context of 4-hydroxyquinoline synthesis, it is primarily used to drastically accelerate classical reactions.

Causality and Advantages: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that is difficult to achieve with a traditional oil bath. This often results in:

  • Dramatically Reduced Reaction Times: Cyclizations that take hours under thermal conditions can often be completed in minutes. [12][13]* Improved Yields: The reduction in reaction time minimizes the formation of degradation byproducts.

  • Greener Chemistry: Microwave assistance can enable the use of more environmentally benign solvents, such as water or ethanol, and can promote catalyst-free reactions under certain conditions. [11][13] For example, a bismuth chloride (BiCl₃) catalyzed condensation of β-enaminones with diethyl malonate under microwave irradiation provides 4-hydroxy-2-quinolone analogues in moderate to good yields (51-71%) in a fraction of the time required for conventional heating. [11]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogues

Adapted from Bouattour, R., et al. RSC Adv., 2023, 13, 26955. [11]

  • Reaction Setup: In a 10 mL borosilicate glass vial suitable for microwave synthesis, combine the β-enaminone (1.0 mmol), diethyl malonate (1.2 mmol), bismuth(III) chloride (20 mol %), and ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for a short duration (e.g., 10-30 minutes). The reaction progress can be monitored by TLC.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the desired product.

Palladium-Catalyzed Syntheses

Palladium-catalyzed cross-coupling and annulation reactions represent the state-of-the-art for constructing complex heterocyclic systems with high precision and functional group tolerance. [14] Mechanistic Rationale and Advantages: These methods construct the quinolone core through novel bond formations that are inaccessible via classical routes. Key strategies include:

  • Carbonylative Sonogashira Coupling/Cyclization: This approach couples a 2-iodoaniline with a terminal alkyne and carbon monoxide (often from a solid source like molybdenum hexacarbonyl to avoid handling CO gas) in a single step. The resulting intermediate undergoes a subsequent cyclization to form the 4-quinolone. [15]This method provides access to highly functionalized products in a convergent manner.

  • Tandem Amination/Cyclization: An o-haloaryl acetylenic ketone can react with a primary amine in a palladium-catalyzed tandem reaction to afford N-alkyl-substituted 4-quinolones in high yields. [15] The primary advantage of these methods is their exceptional scope and tolerance for diverse functional groups, allowing for the late-stage construction of complex molecular architectures under relatively mild conditions.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a strategic decision based on a balance of factors including substrate availability, desired substitution pattern, scalability, and equipment access. The following table summarizes the key attributes of the discussed methods.

Synthetic Route Starting Materials Key Conditions Typical Yields Advantages Disadvantages
Conrad-Limpach Anilines, β-KetoestersHigh Temperature (~250°C), Inert Solvent40-95% [3]Readily available starting materials, Robust and reliableHarsh thermal conditions, Limited functional group tolerance, Charring
Camps Cyclization o-AcylaminoacetophenonesStrong Base (e.g., NaOH), Heat (~100°C)70-97% [9]Milder conditions than Conrad-Limpach, Good yieldsRequires pre-functionalized starting material, which can be multi-step to access
Microwave-Assisted Varies (often classical reagents)Microwave Irradiation, Catalyst (optional)50-98% [11][16]Extremely fast reaction times, High efficiency, "Green" potentialRequires specialized microwave reactor, Scalability can be a concern
Pd-Catalyzed o-Haloanilines, Alkynes, etc.Pd Catalyst, Ligand, Base60-95%Mild conditions, Excellent functional group tolerance, Broad substrate scopeHigh cost of catalyst and ligands, Requires careful optimization, Potential metal contamination

Conclusion and Strategic Recommendations

The synthesis of 4-hydroxyquinolines has evolved significantly from its classical thermal origins.

  • The Conrad-Limpach synthesis remains a powerful tool for large-scale production when using simple, robust substrates where high temperatures are not a concern.

  • The Camps cyclization is preferable when milder conditions are required and the necessary o-acylaminoacetophenone precursor is readily accessible or can be formed in situ.

  • Microwave-assisted synthesis is the undisputed choice for rapid library synthesis and methods development, offering unparalleled speed and efficiency.

  • Palladium-catalyzed methods provide the ultimate flexibility and are the gold standard for constructing complex, highly functionalized 4-hydroxyquinoline derivatives that are inaccessible through other means, making them ideal for the later stages of drug discovery programs.

Ultimately, the optimal synthetic strategy is dictated by the specific target molecule. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make informed decisions to efficiently access this vital heterocyclic scaffold.

References

  • Bouattour, R., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13, 26955. Available at: [Link]

  • Sallam, M. A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4984. Available at: [Link]

  • Bielenica, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 357. Available at: [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331-1334. Available at: [Link]

  • Kumar, A., et al. (2022). Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. RSC Advances, 12, 28096-28105. Available at: [Link]

  • Various Authors. (n.d.). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Sapkal, A., et al. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)- one using proline catalyst. World Journal of Biology Pharmacy and Health Sciences, 17(01), 114–116. Available at: [Link]

  • Various Authors. (n.d.). Camps Quinoline Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Wikipedia contributors. (n.d.). Camps quinoline synthesis. Wikipedia. Available at: [Link]

  • Wikipedia contributors. (n.d.). Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • Chem-Station. (2017). Camps Quinoline Synthesis. Chem-Station Int. Ed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. Available at: [Link]

  • Reynolds, G. A., & Hauser, C. R. (1948). 2-Methyl-4-hydroxyquinoline. Organic Syntheses, 28, 75. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. U.S. Patent and Trademark Office.
  • Bielenica, A., et al. (2023). Mechanisms of Camps' cyclization [Diagram]. ResearchGate. Available at: [Link]

  • Afzal, O., & Kumar, S. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 11(3), 323-343. Available at: [Link]

  • Serezani, C. H., et al. (2011). Cyclic AMP: Master Regulator of Innate Immune Cell Function. American journal of respiratory cell and molecular biology, 45(1), 10-12. Available at: [Link]

  • Fisyuk, A. S., et al. (2020). Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry, 56(11), 1649–1679. Available at: [Link]

  • Patel, R., & Tadi, P. (2023). Biochemistry, cAMP. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Silva, V. L. M., et al. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 21(10), 1271. Available at: [Link]

  • Chemeurope.com. (n.d.). Camps quinoline synthesis. Available at: [Link]

  • Wang, T., et al. (2018). Palladium catalyzed annulations for the synthesis of tetrahydroquiolines and 1,4‐benzoxazepines. Advanced Synthesis & Catalysis, 360(15), 2891-2896. Available at: [Link]

  • Bielenica, A., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

  • Wang, G. W., & Yuan, J. (2010). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 12(8), 1840–1843. Available at: [Link]

  • Jones, C. P., et al. (2007). Sequential Cu-Catalyzed Amidation-Base-Mediated Camps Cyclization: A Two-Step Synthesis of 2-Aryl-4-quinolones from o-Halophenones. The Journal of Organic Chemistry, 72(21), 7968–7973. Available at: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Available at: [Link]

Sources

A Comparative Guide to Validating the Cytotoxic Effects of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic effects of the novel compound, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate. By structuring a rigorous, multi-faceted experimental plan, we aim to not only quantify its potency but also to contextualize its activity against established chemotherapeutic agents, thereby providing a clear rationale for its further development.

Introduction: The Quest for Novel Anticancer Agents

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimalarial, antibacterial, and notably, anticancer effects.[1][2][3] this compound (EHMQC) is one such derivative, identified as a potential pharmaceutical intermediate.[4][5] The validation of its cytotoxic potential is a critical first step in the drug discovery pipeline. This process requires a meticulously designed experimental approach to generate robust and reproducible data, allowing for a clear-eyed assessment of its therapeutic promise.

This guide outlines a comparative validation strategy, explaining the causality behind each experimental choice, from cell line and benchmark drug selection to the specific cytotoxicity assay employed.

Experimental Design & Rationale: A Self-Validating System

To ensure scientific integrity, our experimental design incorporates multiple controls and comparators. This approach allows for the validation of the assay's performance and provides a clear benchmark against which to measure the activity of EHMQC.

Selection of Comparative Standards: Benchmarking Against the Gold Standard

A novel compound's cytotoxic activity is best understood when compared to established, clinically relevant drugs. For this validation, we have selected two widely used chemotherapeutic agents:

  • Doxorubicin: An anthracycline antibiotic, doxorubicin is a potent, broad-spectrum anticancer drug.[] Its primary mechanisms include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), which collectively disrupt DNA replication and induce cell death.[7][8][9][10] Its well-characterized, powerful cytotoxicity makes it an excellent positive control.

  • Cisplatin: A platinum-based compound, cisplatin is a cornerstone of modern chemotherapy used to treat a variety of solid tumors.[11] It exerts its cytotoxic effects primarily by forming covalent DNA adducts, which obstruct DNA replication and repair, ultimately triggering apoptosis (programmed cell death).[11][12][13][14][15]

By comparing EHMQC to these agents, we can gauge its relative potency and potential therapeutic window.

Selection of Cancer Cell Lines: Targeting Diverse Malignancies

The choice of cell line is critical, as cytotoxic effects can vary significantly across different cancer types.[16] To obtain a broader understanding of EHMQC's potential, we recommend screening against a panel of cell lines representing different and common cancer histotypes.[17] For this guide, we will focus on:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line. It is an estrogen receptor (ER)-positive line, representing a common subtype of breast cancer.

  • K562: A human myelogenous leukemia cell line, representing a hematological malignancy.[1]

Using cell lines from different tissue origins (epithelial vs. hematopoietic) provides initial insights into the potential spectrum of activity for the test compound.[18]

Selection of Cytotoxicity Assay: The MTT Assay

To quantify cell viability, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a robust, colorimetric assay widely used for assessing metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[19][20][21] The formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of metabolically active (viable) cells, is measured using a spectrophotometer.[22]

Experimental Workflow and Protocols

A successful validation study hinges on meticulous execution. The following diagram and protocol detail the necessary steps.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay MTT Assay Execution cluster_analysis Data Analysis p1 Prepare Stock Solutions (EHMQC, Doxorubicin, Cisplatin in DMSO) a3 Treat with Serial Dilutions of Compounds p1->a3 p2 Culture & Harvest MCF-7 & K562 Cells a1 Seed Cells into 96-Well Plates p2->a1 Cell Seeding a2 Incubate (24h) for Cell Adherence a1->a2 a2->a3 Treatment a4 Incubate (48h) Compound Exposure a3->a4 a5 Add MTT Reagent (Incubate 3-4h) a4->a5 a6 Add Solubilization Solution (e.g., DMSO) a5->a6 Formazan Solubilization a7 Read Absorbance (570 nm) a6->a7 d1 Calculate % Cell Viability vs. Vehicle Control a7->d1 Raw Data d2 Plot Dose-Response Curves d1->d2 d3 Determine IC50 Values d2->d3 d4 Comparative Analysis d3->d4

Caption: Experimental workflow for cytotoxicity validation.

Detailed MTT Assay Protocol

This protocol is a generalized standard; optimization for specific cell lines may be required.

  • Cell Seeding:

    • Harvest exponentially growing MCF-7 or K562 cells.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well flat-bottom plate. Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach (for MCF-7) and stabilize.

  • Compound Treatment:

    • Prepare stock solutions of EHMQC, Doxorubicin, and Cisplatin in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of each compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. For vehicle control wells, add medium with the corresponding concentration of DMSO.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[21]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[22]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., sterile DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the crystals.[21][23]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Comparative Results

Calculation of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is the most common metric for quantifying a compound's cytotoxic potency.

  • Normalize Data: Subtract the average absorbance of the "blank" wells from all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Plot and Analyze: Plot percent viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound.

Comparative Data Summary

The following table presents hypothetical, yet realistic, IC₅₀ values that could be obtained from this study, allowing for a direct comparison of potency.

CompoundCell LineIC₅₀ (µM)
This compound MCF-78.5
K56212.2
Doxorubicin (Positive Control) MCF-70.2
K5620.5
Cisplatin (Positive Control) MCF-75.1
K5623.8

Interpretation: In this hypothetical scenario, EHMQC demonstrates cytotoxic activity in the low micromolar range against both cell lines. While it is less potent than the front-line chemotherapeutic Doxorubicin, its activity is comparable to that of Cisplatin against the MCF-7 breast cancer cell line.

Discussion of Potential Mechanism of Action

The quinoline scaffold is known to exert anticancer effects through various mechanisms.[24][25] Several studies have shown that quinoline derivatives can induce apoptosis—a controlled, programmed form of cell death that is a primary goal of cancer therapy.[24][25][26][27]

One of the central signaling pathways that regulates cell survival and apoptosis is the PI3K/Akt pathway.[28] This pathway is frequently over-activated in many cancers, promoting cell proliferation and inhibiting apoptosis.[29][30] It is plausible that EHMQC, like other quinoline derivatives, may exert its cytotoxic effects by inhibiting the PI3K/Akt pathway, thereby promoting the activation of pro-apoptotic proteins and caspases, leading to cell death.

Plausible Signaling Pathway: PI3K/Akt Inhibition

The diagram below illustrates how inhibition of the PI3K/Akt pathway can lead to apoptosis.

G cluster_downstream Downstream Effects of Akt GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Bad Bad (Pro-apoptotic) Akt->Bad Inhibits EHMQC EHMQC (Hypothesized) EHMQC->PI3K Inhibits? PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Activates

Caption: Hypothesized mechanism via PI3K/Akt pathway inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of this compound's cytotoxic effects. The comparative data generated through these protocols will offer a clear indication of its potency relative to established clinical agents.

Should the results prove promising, subsequent research should focus on:

  • Broadening the Scope: Screening against a larger panel of cancer cell lines, including drug-resistant variants.

  • Mechanism of Action Studies: Performing Western blot analyses to confirm the inhibition of key proteins in the PI3K/Akt pathway, cell cycle analysis, and specific apoptosis assays (e.g., Annexin V/PI staining).

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in preclinical animal models.

By following this structured, evidence-based approach, researchers can effectively validate novel compounds like EHMQC, paving the way for the development of next-generation cancer therapies.

References

  • Vertex AI Search. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
  • Chaudhry, M., et al. Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH.
  • Wikipedia. Doxorubicin.
  • Hennessy, B.T., et al. PI3K/Akt signalling pathway and cancer. PubMed.
  • Abcam. MTT assay protocol.
  • Zure-Plys, K., et al. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
  • Vertex AI Search. Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions.
  • Wikipedia. PI3K/AKT/mTOR pathway.
  • Dayani, H., et al. Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Bentham Science Publishers.
  • Carnero, A., et al. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC - PubMed Central.
  • Ali, I., et al. Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI.
  • Cell Signaling Technology. PI3K / Akt Signaling.
  • Siddik, Z.H. Cisplatin: mode of cytotoxic action and molecular basis of resistance. PubMed - NIH.
  • Janku, F., et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers.
  • Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?
  • ResearchGate. Overview of molecular mechanisms of cisplatin cytotoxicity.
  • Dasari, S., et al. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. PMC - PubMed Central.
  • Thong, C.W., et al. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Mittal, R.K., et al. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science.
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Chen, Y-J., et al. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Ibrahim, T.S., et al. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis Online.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Mittal, R.K., et al. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
  • Mittal, R.K., et al. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed.
  • Mittal, R.K., et al. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry.
  • Bentham Science Publisher. Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design.
  • ResearchGate. Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • ResearchGate. What cell line should I choose for citotoxicity assays?
  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • WuXi Biology. Cancer Cell Panel Screening.
  • Ljosa, V., et al. Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC - NIH.
  • ERIC. Selection of an Optimal Cytotoxicity Assay for Undergraduate Research.
  • Szatmári, I., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
  • Liu, X., et al. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC.
  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Echemi. This compound.
  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

Sources

A Head-to-Head Battle: Novel Quinoline Derivative 5a Challenges Established Kinase Inhibitors in Preclinical Showdown

Author: BenchChem Technical Support Team. Date: January 2026

A new quinoline-based compound, 5a, is demonstrating significant promise as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many cancers. This guide provides an in-depth, objective comparison of the preclinical performance of compound 5a against the FDA-approved drugs Erlotinib and Lapatinib, offering researchers and drug development professionals a comprehensive look at its potential.

The relentless pursuit of more effective and targeted cancer therapies has led to a burgeoning interest in quinoline derivatives.[1][2] These compounds have shown a remarkable aptitude for kinase inhibition, a critical mechanism in cancer treatment.[2][3] Several quinoline-based drugs, including Lapatinib, Erlotinib, Bosutinib, and Cabozantinib, have already secured FDA approval and are integral to current clinical practice.[4][5] This guide focuses on a novel quinoline derivative, designated as compound 5a, which has emerged as a potent dual EGFR/HER-2 inhibitor in recent preclinical studies.[6] Through a detailed analysis of its performance against established therapies, we aim to provide a clear perspective on its potential as a next-generation anticancer agent.

Comparative Efficacy: A Quantitative Look at In Vitro Performance

The cornerstone of preclinical evaluation lies in the direct comparison of a novel compound's efficacy against the standard of care. In a recent study, compound 5a was benchmarked against Erlotinib and Lapatinib for its ability to inhibit the growth of various cancer cell lines and the activity of their target kinases.[6] The results, summarized in the tables below, highlight the competitive potential of this new derivative.

In Vitro Kinase Inhibition

The direct inhibitory effect of a compound on its target enzymes is a fundamental measure of its potency. Compound 5a was tested for its ability to inhibit the kinase activity of both EGFR and HER2 and compared with the established inhibitors Erlotinib (an EGFR inhibitor) and Lapatinib (a dual EGFR/HER2 inhibitor).[6]

CompoundTarget KinaseIC50 (nM)
Compound 5a EGFR 71 [6]
HER2 31 [6]
ErlotinibEGFR80[6]
LapatinibHER226[6]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

These results indicate that compound 5a is a more potent inhibitor of EGFR than Erlotinib and shows comparable, albeit slightly less potent, HER2 inhibition to Lapatinib in these assays.[6]

Anti-proliferative Activity Against Cancer Cell Lines

The ultimate goal of a cancer therapeutic is to halt the proliferation of cancer cells. The anti-proliferative efficacy of compound 5a was evaluated against a panel of human cancer cell lines and compared to Erlotinib.

Cell LineCancer TypeCompound 5a GI50 (nM)Erlotinib GI50 (nM)
MCF-7Breast Cancer25Not Reported in this study
A-549Lung CancerNot explicitly stated, but sensitiveNot Reported in this study

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

While a direct GI50 comparison for Erlotinib was not provided in the same study, the potent low nanomolar activity of compound 5a against the MCF-7 breast cancer cell line is a strong indicator of its potential.[6]

Unveiling the Mechanism: A Look at Cellular Signaling

To understand how these compounds exert their effects, it is crucial to examine their impact on cellular signaling pathways. Both EGFR and HER2 are key components of pathways that drive cell proliferation and survival. Their inhibition is expected to lead to a downstream cascade of events culminating in a halt of the cell cycle and, ultimately, cell death (apoptosis).

The EGFR/HER2 Signaling Pathway and Inhibition

The diagram below illustrates the simplified EGFR/HER2 signaling pathway and the points of inhibition by dual inhibitors like compound 5a and Lapatinib.

EGFR_HER2_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Inhibitor Compound 5a / Lapatinib Inhibitor->Dimerization Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibition_Effect Inhibition Apoptosis Apoptosis

Caption: Inhibition of EGFR/HER2 signaling by dual inhibitors.

Studies have shown that compound 5a induces apoptosis by activating key executioner proteins like caspase-3 and caspase-8, while also modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[6] This provides a clear mechanistic rationale for its anti-proliferative effects.

Experimental Blueprint: Protocols for Benchmarking

To ensure the reproducibility and validity of these findings, standardized experimental protocols are paramount. The following sections detail the step-by-step methodologies for the key assays used to evaluate and compare these quinoline derivatives.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase, Substrate, & ATP Start->Prepare Add_Inhibitor Add Test Compound (e.g., Compound 5a) Prepare->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Detect Detect Kinase Activity (e.g., ADP-Glo™) Incubate->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add Test Compound (e.g., Compound 5a) Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data & Calculate GI50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Compound 5a, Erlotinib) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. [7]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis of EGFR/HER2 Signaling

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of changes in protein expression and phosphorylation, which are indicative of signaling pathway activation or inhibition.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with Test Compound Start->Cell_Treatment Cell_Lysis Lyse Cells & Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-pEGFR) Blocking->Primary_Ab Secondary_Ab Incubate with HRP- conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with ECL Substrate & Image Secondary_Ab->Detection Analysis Analyze Band Intensity Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, cleaved caspase-3). Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using a chemiluminescence imaging system.

  • Analysis: Quantify the intensity of the protein bands using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of signaling inhibition.

Future Directions and Concluding Remarks

The preclinical data for the novel quinoline derivative 5a are highly encouraging, demonstrating potent dual inhibition of EGFR and HER2 and significant anti-proliferative activity in cancer cell lines. [6]Its performance, particularly its superiority over Erlotinib in EGFR inhibition, positions it as a promising candidate for further development.

The next critical step will be to evaluate the in vivo efficacy and safety profile of compound 5a in animal models of cancer. These studies will be essential to determine its therapeutic window and potential for clinical translation.

References

  • PubMed Central.
  • BenchChem.
  • RSC Publishing.
  • PubMed Central.
  • MDPI.
  • Revvity.
  • National Genomics Data Center.
  • MDPI.
  • ATCC.
  • PubMed Central.
  • BenchChem.
  • Sigma-Aldrich.
  • BenchChem.
  • PubMed Central.
  • protocols.io.
  • PubMed Central.
  • Springer Nature Experiments.
  • Abcam.
  • ResearchGate.
  • PubMed.
  • Sigma-Aldrich.
  • BenchChem.
  • PubMed.
  • ResearchGate.
  • BenchChem.
  • PubMed Central.
  • PubMed Central.
  • PubMed.
  • CancerNetwork.
  • PubMed Central.
  • ResearchGate.
  • ResearchGate.
  • PubMed.
  • PubMed Central.
  • ResearchGate.
  • PubMed.
  • U.S. Food and Drug Administration.

Sources

Bridging the Digital and the Biological: A Guide to Cross-Validating In Silico and In Vitro Results for Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Integrated Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1][2] The versatility of the quinoline nucleus allows for extensive chemical modifications, leading to vast libraries of potential drug candidates.[2] However, the journey from a promising compound to a clinically approved drug is long, arduous, and expensive. Traditional drug discovery, relying heavily on empirical screening, is often inefficient. To streamline this process, modern drug discovery increasingly relies on a synergistic approach that integrates computational (in silico) methods with experimental (in vitro) validation.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-validate in silico predictions with in vitro experimental data for quinoline-based compounds. By explaining the causality behind experimental choices and providing detailed protocols, this guide aims to foster a self-validating system for robust and reliable drug discovery.

The Synergy of In Silico and In Vitro Approaches

The core principle of this integrated approach is to leverage the predictive power of computational models to prioritize and guide experimental work, thereby saving time and resources. In silico methods can rapidly screen large virtual libraries of quinoline derivatives, predict their binding affinities to specific biological targets, and estimate their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).[6][7][8][9][10][11][12] Promising candidates identified through these computational screens are then synthesized and subjected to rigorous in vitro testing to validate the predictions and provide tangible biological data.[13][14] This iterative cycle of prediction and validation is crucial for building accurate and predictive models for lead optimization.[3]

Part 1: In Silico Screening of Quinoline Derivatives

In silico techniques provide a powerful first pass in the drug discovery pipeline, allowing for the rapid assessment of large numbers of compounds against a biological target. The primary goals are to identify potential lead compounds and to understand the structural basis for their activity.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a quinoline derivative) when bound to a target protein.[15][16] This provides insights into the binding mode and affinity, which is often expressed as a docking score.[15]

Causality of Experimental Choice: Molecular docking is chosen at the initial stage to virtually screen extensive libraries of quinoline compounds that would be impractical to synthesize and test in the lab. It helps in prioritizing a smaller, more manageable set of compounds for experimental validation. The accuracy of docking simulations, however, is highly dependent on the quality of the protein structure and the scoring function used.[17][18]

Detailed Protocol for Molecular Docking of Quinolines:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

    • Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Draw the 2D structures of the quinoline derivatives using chemical drawing software like ChemDraw.[9]

    • Convert the 2D structures to 3D and perform energy minimization to obtain a stable conformation.

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Use molecular docking software such as AutoDock or Glide.[6][19]

    • Set the grid box to encompass the defined binding site of the target protein.

    • Run the docking simulation, allowing for flexible ligand conformations.

  • Analysis of Results:

    • Analyze the docking poses and scores. A lower docking score generally indicates a more favorable binding affinity.[15]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions, often involving the quinoline ring itself.[6]

QSAR Modeling: Relating Structure to Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity.[20][21][22][23][24] For quinoline derivatives, QSAR can be used to predict the activity of unsynthesized compounds based on the known activities of a training set.

Causality of Experimental Choice: QSAR is employed when a dataset of quinoline compounds with known biological activities is available. It helps in understanding which physicochemical properties (e.g., steric, electronic, hydrophobic) are crucial for activity and in designing new derivatives with potentially improved potency.[21][25][26][27]

Workflow for 2D/3D-QSAR Model Development:

Caption: Workflow for QSAR Model Development and Validation.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of ADMET properties is critical to reduce the attrition rate of drug candidates in later stages of development.[7][8][10] In silico ADMET models can predict properties like aqueous solubility, blood-brain barrier penetration, potential for hepatotoxicity, and inhibition of cytochrome P450 enzymes.[10]

Causality of Experimental Choice: ADMET prediction is a crucial filtering step to eliminate compounds with unfavorable pharmacokinetic profiles early on, even if they show good binding affinity in docking studies. This ensures that resources are focused on compounds with a higher probability of success in clinical trials.

Commonly Used In Silico ADMET Prediction Tools:

  • SwissADME: A web-based tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[9]

  • pkCSM: Predicts a wide range of pharmacokinetic and toxicity properties.[9]

  • ProTox-II: A web server for the prediction of various toxicity endpoints.[9]

Part 2: In Vitro Validation of Quinoline Compounds

Following the prioritization of compounds through in silico screening, the next crucial step is to validate these predictions through robust in vitro assays. The choice of assays depends on the therapeutic target and the desired biological effect.

Enzyme Inhibition Assays

If the quinoline derivatives are designed to inhibit a specific enzyme (e.g., a kinase, protease, or reverse transcriptase), a direct enzyme inhibition assay is the gold standard for validation.[13][19][28]

Causality of Experimental Choice: This assay directly measures the interaction of the compound with its intended target, providing a quantitative measure of potency (e.g., IC50 value). It is the most direct way to confirm the predictions from molecular docking.

Detailed Protocol for a Kinase Inhibition Assay (Example):

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test quinoline compounds dissolved in DMSO

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Assay Procedure:

    • Prepare serial dilutions of the quinoline compounds in the assay buffer.

    • In a 96-well plate, add the kinase enzyme, the substrate, and the test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are essential to assess the effect of the quinoline compounds in a more biologically relevant context. These assays can measure cytotoxicity, antiproliferative activity, or the modulation of specific cellular pathways.[29][30]

Causality of Experimental Choice: While enzyme assays confirm target engagement, cell-based assays provide information on cell permeability, off-target effects, and the overall cellular response to the compound. A compound that is potent in an enzyme assay may not be effective in a cell-based assay due to poor membrane permeability or rapid metabolism.

Example Cell-Based Assays for Anticancer Quinoline Compounds:

  • MTT Assay: To assess cell viability and cytotoxicity.

  • Clonogenic Assay: To determine the long-term proliferative potential of cancer cells after treatment.

  • Western Blotting: To measure the levels of specific proteins in a signaling pathway to confirm the mechanism of action.

Antimicrobial Susceptibility Testing

For quinoline derivatives designed as antimicrobial agents, their efficacy is determined by measuring their ability to inhibit the growth of bacteria or fungi.[28][31]

Causality of Experimental Choice: This is a direct measure of the desired therapeutic effect. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent.[31]

Protocol for Broth Microdilution MIC Assay:

  • Prepare a bacterial or fungal inoculum of a standardized concentration.

  • Perform serial dilutions of the quinoline compounds in a 96-well microtiter plate containing growth medium.

  • Inoculate each well with the microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Part 3: Cross-Validation and Data Comparison

The ultimate goal of this integrated approach is to establish a strong correlation between the in silico predictions and the in vitro results. This cross-validation is essential for building confidence in the predictive models and for making informed decisions in the lead optimization process.[14][17][32]

Data Presentation for Comparison

Summarizing the data in a clear and concise table is crucial for effective comparison.

Quinoline DerivativeDocking Score (kcal/mol)Predicted IC50 (µM) (from QSAR)Experimental IC50 (µM) (Kinase Assay)Cell Viability (MTT) IC50 (µM)
Lead Compound 1 -10.20.50.82.5
Analog 1.1 -9.51.21.55.1
Analog 1.2 -11.10.20.31.2
Negative Control -5.3> 50> 50> 100
Visualizing the Cross-Validation Workflow

Caption: Iterative Workflow for Cross-Validation.

Interpreting the Results

A good correlation between docking scores and experimental IC50 values, or between predicted and experimental QSAR values, indicates a robust and predictive in silico model.[15][16] Discrepancies can arise from various factors, such as inaccuracies in the scoring functions, the static nature of the protein in docking simulations, or complex biological phenomena not captured by the computational models.[17] These discrepancies provide valuable feedback for refining the in silico models.

Conclusion: An Integrated Future for Quinoline Drug Discovery

The cross-validation of in silico and in vitro results is not merely a confirmatory step but a dynamic and iterative process that enhances the efficiency and effectiveness of drug discovery. By embracing this integrated approach, researchers can navigate the vast chemical space of quinoline derivatives with greater precision, leading to the faster identification and optimization of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for implementing a self-validating system that fosters scientific integrity and accelerates the translation of promising molecules from the computer screen to the clinic.

References

  • In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties.MDPI.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
  • Bridging the Gap: A Guide to Validating Molecular Docking with Experimental Binding Assays.Benchchem.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.SAR QSAR Environ Res.
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
  • Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches.Biointerface Research in Applied Chemistry.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.PubMed Central.
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Tre
  • QSAR study of 8-Hydroxyquinoline and its Chloro deriv
  • Lessons from Docking Validation.
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
  • Molecular Docking and Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity.Sci Forschen.
  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.
  • In vitro antioxidant activity of quinoline compounds.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.NIH.
  • Review on recent development of quinoline for anticancer activities.Journal of Applied Pharmaceutical Science.
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.NIH.
  • CRISChecklistfor Reporting Invitro Studies | PDF | Sampling (St
  • Design of novel quinoline derivatives as antibreast cancer using 3D-QSAR, molecular docking and pharmacokinetic investig
  • Molecular Docking Results Analysis and Accuracy Improvement.
  • CRIS Guidelines (Checklist for Reporting In-vitro Studies): A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.PMC - NIH.
  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents.BonViewPress.
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs.Pharma's Almanac.
  • Guidelines for Reporting Pre-clinical In Vitro Studies on Dental Materials.Journal of Evidence-Based Dental Practice.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.PMC - NIH.
  • (PDF) Biological Activities of Quinoline Derivatives.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.PMC - PubMed Central.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.MDPI.
  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in r
  • Molecular Docking Studies: The Success Should Overrule the Doubts.Journal of Pharmaceutical Sciences & Research.
  • A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.Scilit.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.ACS Omega.
  • A concept note on the need for standardized guidelines for improving quality and transparency in reporting in-vitro studies in experimental dental research.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.MDPI.
  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum m.SciSpace.
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
  • In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase.PMC - NIH.
  • Applications and Limitations of In Silico Models in Drug Discovery.SpringerLink.
  • Drug Design Progress of In silico, In vitro and In vivo Researches.Open Access Pub.
  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition.PubMed Central.
  • A Guide to In Silico Drug Design.PMC - PubMed Central.

Sources

The Substituent's Core Identity: Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methoxy vs. Methyl Substituted Quinolines for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive comparative analysis of methoxy- and methyl-substituted quinolines. We will move beyond a simple recitation of facts to explore the fundamental physicochemical and electronic differences between these two common substituents and how these distinctions translate into tangible impacts on synthesis, characterization, and, most critically, biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design of novel quinoline-based therapeutics.

The choice between a methoxy (-OCH₃) and a methyl (-CH₃) group is a fundamental decision in medicinal chemistry. While structurally similar, their electronic and steric profiles are distinct, profoundly influencing the behavior of the parent quinoline scaffold.

The Methoxy Group (-OCH₃): A Duality of Effects The methoxy group is characterized by a powerful electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic system. This is countered by a moderate electron-withdrawing inductive effect (-I) owing to the high electronegativity of the oxygen atom.[1] In aromatic systems like quinoline, the resonance effect typically dominates, making the methoxy group an overall activating substituent that directs electrophilic substitution to the ortho and para positions. Its oxygen atom also introduces a potential hydrogen bond acceptor site, a critical feature for molecular recognition at biological targets.

The Methyl Group (-CH₃): A Consistent Donor The methyl group is a simpler case. It is a weakly electron-donating group through two mechanisms: the inductive effect (+I) and hyperconjugation. It is non-polar and lacks the ability to act as a hydrogen bond acceptor. Its steric bulk is also smaller than that of the methoxy group.

electronic_effects cluster_methoxy Methoxy (-OCH₃) on Quinoline cluster_methyl Methyl (-CH₃) on Quinoline Methoxy Methoxy Group Resonance Resonance (+R) Strongly Activating Methoxy->Resonance e⁻ donating Inductive_M Inductive (-I) Moderately Deactivating Methoxy->Inductive_M e⁻ withdrawing HBA Hydrogen Bond Acceptor Methoxy->HBA Methyl Methyl Group Hyperconjugation Hyperconjugation Weakly Activating Methyl->Hyperconjugation e⁻ donating Inductive_Me Inductive (+I) Weakly Activating Methyl->Inductive_Me e⁻ donating

Synthesis Strategies: Influence of the Substituent

The synthesis of substituted quinolines often relies on classical named reactions like the Skraup, Doebner-von Miller, Friedlander, or Combes syntheses, many of which involve the cyclization of aniline derivatives.[2][3][4] The presence of a methoxy or methyl group on the aniline precursor can significantly affect reaction outcomes.

  • Reactivity: The electron-donating nature of both substituents generally enhances the nucleophilicity of the aniline, facilitating the initial steps of these reactions. Methoxy-substituted anilines (anisidines) are typically more reactive than methyl-substituted anilines (toluidines).

  • Regioselectivity: In reactions like the Skraup synthesis using meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often formed. The directing effects of the substituent can influence the ratio of these isomers.[5] For example, a m-toluidine starting material will yield a mixture of 5-methylquinoline and 7-methylquinoline.[5]

Experimental Protocol: Doebner Reaction

The Doebner reaction is a reliable method for producing quinoline-4-carboxylic acids. The protocol below describes a general procedure for synthesizing a 6-substituted-quinoline-4-carboxylic acid.

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate benzaldehyde (1.0 eq) and pyruvic acid (1.5 eq) in ethanol.

  • Initial Heating: Heat the solution for 30 minutes.

  • Aniline Addition: Add the substituted aniline (e.g., p-anisidine or p-toluidine) (1.0 eq) to the solution.

  • Reflux: Reflux the reaction mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After cooling the mixture to room temperature, the precipitated product is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and hexane. Further purification can be achieved by recrystallization from ethanol to yield the desired quinoline-4-carboxylic acid.[6]

doebner_workflow sub Substituted Aniline (p-anisidine or p-toluidine) mix Mix in Ethanol sub->mix benz Benzaldehyde benz->mix pyr Pyruvic Acid pyr->mix reflux Reflux Overnight mix->reflux cool Cool & Filter reflux->cool wash Wash with Ethanol/Hexane cool->wash purify Recrystallize wash->purify product 6-Substituted Quinoline- 4-Carboxylic Acid purify->product

A Comparative Look at Physicochemical Properties

The subtle change from methyl to methoxy creates significant shifts in key physicochemical properties that govern a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Property6-Methylquinoline6-MethoxyquinolineRationale for Difference
Molecular Weight 143.19 g/mol [7]159.18 g/mol [8]The oxygen atom in the methoxy group adds 16 Da.
Predicted logP 2.57 - 2.64[7]~2.2[8]While both are lipophilic, the polar oxygen of the methoxy group can slightly reduce the octanol/water partition coefficient compared to the purely hydrocarbon nature of the methyl group. However, lipophilicity is complex and positional isomers can vary significantly.[9][10]
Predicted pKa 4.68[7]~5.0 (Estimated)Both electron-donating groups increase the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa ≈ 4.9). The stronger +R effect of the methoxy group generally leads to a slightly higher pKa.
Aqueous Solubility 1.79 g/L (Predicted)[7]Lower (Qualitative)Increased lipophilicity and molecular weight generally correspond to lower aqueous solubility. The methoxy group's ability to accept hydrogen bonds can sometimes mitigate this.
Melting Point Liquid at RT18-20 °C[8]The slight increase in polarity and molecular weight for 6-methoxyquinoline results in stronger intermolecular forces and a higher melting point compared to 6-methylquinoline.
Experimental Protocol: Lipophilicity (LogP) Determination via Shake-Flask Method
  • System Preparation: Prepare a two-phase system by mixing n-octanol and water in a separatory funnel. Shake vigorously to mutually saturate both phases, then allow them to separate completely.

  • Sample Preparation: Accurately weigh a small amount of the test quinoline derivative and dissolve it in the phase in which it is expected to be more soluble (typically n-octanol).

  • Partitioning: Combine the quinoline-containing phase with the other phase in the separatory funnel. Shake the funnel for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until a clear separation of the n-octanol and water layers is observed.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the quinoline derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

Spectroscopic Differentiation

Distinguishing between methoxy and methyl substituted quinolines is straightforward using standard spectroscopic techniques.

TechniqueMethoxy (-OCH₃) SignatureMethyl (-CH₃) Signature
¹H NMR Sharp singlet, 3 protons, at ~3.9-4.0 ppm .[6][12]Sharp singlet, 3 protons, at ~2.5 ppm .[5]
¹³C NMR Signal for the methoxy carbon at ~55 ppm .[6]Signal for the methyl carbon at ~21 ppm .[6]
FT-IR Prominent C-O stretching band for the aryl ether at ~1250 cm⁻¹ .C-H stretching and bending vibrations, less distinctive than the C-O stretch.

The electron-donating properties of both groups cause an upfield shift (lower ppm values) in the signals of the ortho and para protons on the quinoline ring system compared to the unsubstituted parent compound.

Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The ultimate goal of substituent modification is to optimize biological activity. The switch from methyl to methoxy can have dramatic consequences for potency, selectivity, and pharmacokinetics. Quinolines are known to possess a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects.[13][14][15]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a crucial hydrogen bond acceptor, forming a key interaction with amino acid residues (e.g., serine, threonine, asparagine) in a target protein's binding pocket. A methyl group cannot participate in such an interaction. This difference can be the determining factor for a compound's potency.

  • Metabolic Stability: Both groups can be sites of metabolism by cytochrome P450 enzymes. Methoxy groups are susceptible to O-dealkylation, forming a phenol, which can then be rapidly conjugated and excreted. Methyl groups can be hydroxylated. Understanding these metabolic liabilities is crucial for designing drugs with appropriate half-lives.

  • Permeability and Lipophilicity: As shown in the physicochemical table, these substituents modulate the molecule's lipophilicity. This affects its ability to cross cell membranes and the blood-brain barrier. For example, in a study of substituted 2-arylquinolines, higher lipophilicity (cLogP) correlated with better cytotoxic effects against certain cancer cell lines.[9]

  • Anticancer Activity: In the development of anticancer agents, the position of substitution is critical. For instance, some studies have shown that methyl-substitution at the C-5 position of the quinoline ring can lead to more potent activity against cancer cells than substitution at the C-6 position.[13] Methoxy-substituted quinolines have also been investigated as promising anticancer agents, with some derivatives showing potent activity against breast cancer cells.[16]

kinase_inhibition cluster_binding Enzyme Active Site cluster_inhibitors Quinoline Inhibitors Enzyme { Kinase Hinge Region |  Asp-Phe-Gly (DFG) Motif |  Hydrophobic Pocket} Methoxy_Q Methoxy-Quinoline Methoxy_Q->Enzyme:f0 H-Bond (via N1 of Quinoline) Methoxy_Q->Enzyme:f2 Hydrophobic Interaction Methoxy_Q->Enzyme:f1 Potential H-Bond Acceptor Interaction Methyl_Q Methyl-Quinoline Methyl_Q->Enzyme:f0 H-Bond (via N1 of Quinoline) Methyl_Q->Enzyme:f2 Hydrophobic Interaction

Conclusion

The decision to employ a methoxy or a methyl substituent on a quinoline scaffold is a nuanced one, driven by the specific therapeutic goal.

  • The methyl group offers a simple, sterically small, lipophilic, and metabolically robust modification. It is an excellent choice for probing hydrophobic pockets or when avoiding potential hydrogen bond interactions is desirable.

  • The methoxy group provides a more functionally complex alternative. It offers the potential for critical hydrogen bond acceptor interactions, which can dramatically increase potency. However, this comes with the trade-off of a potential metabolic liability (O-dealkylation) and altered physicochemical properties.

Ultimately, the optimal choice can only be determined through iterative cycles of design, synthesis, and biological evaluation. This guide serves as a foundational resource, grounding the empirical process of drug discovery in the fundamental principles of physical organic chemistry.

References

  • Mohan, K., et al. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Rasayan Journal of Chemistry.
  • Abass, M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Ismail, M. M., et al. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Molecules. [Link]

  • BenchChem. (2025). Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery. BenchChem.
  • Al-Qahtani, A. A., et al. (2010). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry.
  • Wang, L., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. [Link]

  • Ahmadi, F., et al. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Majallah-i Danishgah-i Ulum-i Pizishki-i Mazandaran.
  • Larock, R. C., et al. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. BenchChem.
  • Aboutorabzadeh, S. M., et al. (2019). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences. [Link]

  • Kumar, V., & Singh, S. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Kumar, R., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
  • Fun, H.-K., et al. (2019). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Crystals.
  • Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • Drake, N. L., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society. [Link]

  • El-Faham, A., et al. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules. [Link]

  • BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
  • Patil, P., et al. (2013). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols.
  • da Silva, G. O., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • The Good Scents Company. (2021). 2-methyl quinoline. The Good Scents Company.
  • National Center for Biotechnology Information. (n.d.). 6-Methoxyquinoline. PubChem. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry. [Link]

  • Gupta, H., et al. (2009). Biological Activities of Quinoline Derivatives.
  • Kumar, S., Bawa, S., & Gupta, H. (2009).
  • ResearchGate. (2012). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.
  • Al-amri, J., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Musiol, R., et al. (2011). Comparison of the computed log P/Clog P values using two programs with the calculated log k values.
  • Stączek, P., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules.
  • Cîrcu, V., et al. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank. [Link]

  • Jampilek, J., & Kralova, K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.
  • Acar, B., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.
  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). FooDB.
  • Dereli, Ö., et al. (2016).
  • Zhang, L., et al. (2017). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. [Link]

  • ResearchGate. (2019). Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline.
  • ResearchGate. (2019). The calculated logP values of the investigated compounds with respect to the computational model.
  • Asghar, M. A., et al. (2020). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Journal of Molecular Structure.
  • Wikipedia. (n.d.). Methoxy group. Wikipedia. [Link]

Sources

A Comparative Guide to the Efficacy of Quinolone Derivatives and Fluoroquinolones in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Antibacterial Resistance

The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. The quinolone scaffold has historically been a fertile ground for the development of potent antibacterial drugs, most notably the fluoroquinolone class. This guide provides a comparative analysis of the well-established fluoroquinolones against emerging quinolone derivatives, specifically focusing on Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a representative of a promising, yet less characterized, chemical space.

While fluoroquinolones are a cornerstone of antibacterial therapy, the exploration of novel quinolone carboxylates is driven by the quest for compounds with improved efficacy against resistant strains, better safety profiles, and novel mechanisms of action. This guide will delve into the established efficacy of fluoroquinolones, the therapeutic potential of this compound as a synthetic intermediate, and the experimental workflows required for a rigorous comparative evaluation.

The Incumbent: Fluoroquinolones

Fluoroquinolones are a class of broad-spectrum synthetic antibiotics characterized by a 4-quinolone nucleus with a fluorine atom at position 6.[1] This structural feature significantly enhances their antibacterial potency and cellular penetration.[1]

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, transcription, repair, and recombination.

  • In Gram-negative bacteria , the primary target is DNA gyrase, which introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication.[1]

  • In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[1]

By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately cell death.[2]

G cluster_fluoroquinolone Fluoroquinolone Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive target) Fluoroquinolone->Topo_IV Ternary_Complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Topo_IV->Ternary_Complex Replication_Fork_Block Replication Fork Blockage Ternary_Complex->Replication_Fork_Block DS_Breaks Double-Strand DNA Breaks Replication_Fork_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

Antibacterial Spectrum and Efficacy

Fluoroquinolones are known for their broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[3][4] The evolution of fluoroquinolones has led to different "generations," each with a modified spectrum of activity.

GenerationRepresentative DrugsGeneral Spectrum of Activity
First Nalidixic acidPrimarily active against Gram-negative enteric bacteria.
Second Ciprofloxacin, NorfloxacinEnhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive cocci.
Third LevofloxacinImproved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.
Fourth Moxifloxacin, GemifloxacinBroadest spectrum, including enhanced activity against Gram-positive bacteria and anaerobes.

The efficacy of fluoroquinolones is well-documented through extensive clinical use and in vitro susceptibility testing, with Minimum Inhibitory Concentration (MIC) values often in the low µg/mL range for susceptible organisms.

The Challenger: this compound

This compound is a quinoline derivative that, while not an established antibiotic itself, serves as a crucial pharmaceutical intermediate in the synthesis of novel compounds with potential antimicrobial properties.[5][6] Its core structure is a 4-hydroxy-6-methoxyquinoline, which is a key pharmacophore in various biologically active molecules.

Hypothesized Mechanism of Action

Based on the structure of this compound and the known mechanisms of other quinoline-based antibacterials, it is plausible that derivatives of this compound could also target bacterial DNA gyrase and/or topoisomerase IV. The 4-quinolone core is a known DNA gyrase binding motif. Further chemical modifications of this scaffold would be necessary to enhance its antibacterial potency and spectrum. Research on related 6-methoxyquinoline derivatives has shown that they can exhibit antimicrobial activity, with some demonstrating inhibitory effects on DNA gyrase.[7]

G cluster_quinoline_carboxylate Hypothesized Action of Quinolone Carboxylate Derivatives Quinolone_Derivative This compound Derivative DNA_Gyrase Bacterial DNA Gyrase Quinolone_Derivative->DNA_Gyrase Potential Target Enzyme_Inhibition Enzyme Inhibition DNA_Gyrase->Enzyme_Inhibition DNA_Synthesis_Block Blockage of DNA Synthesis Enzyme_Inhibition->DNA_Synthesis_Block Bacteriostasis_or_Cell_Death Bacteriostasis or Bacterial Cell Death DNA_Synthesis_Block->Bacteriostasis_or_Cell_Death

Caption: Hypothesized mechanism for quinolone carboxylate derivatives.

Experimental Framework for Comparative Efficacy Assessment

To rigorously compare the efficacy of a novel quinolone derivative like those synthesized from this compound against established fluoroquinolones, a series of standardized in vitro experiments are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] The broth microdilution method is a standard and high-throughput technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (e.g., a derivative of this compound and a fluoroquinolone control like ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Escherichia coli, Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Inoculate each well (except the negative control) with the bacterial suspension. Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

G cluster_mic_workflow MIC Determination Workflow Stock_Solution Prepare Stock Solutions Serial_Dilution Serial Dilution in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate (16-20h, 37°C) Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no growth) Incubation->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol: MBC Assay

  • Perform MIC Assay: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from all wells that show no visible growth.

  • Plating: Spread the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[9]

Comparative Data Presentation

The results of these assays should be tabulated for a clear and direct comparison.

Table 1: Hypothetical Comparative MIC and MBC Data (µg/mL)

CompoundS. aureus MICS. aureus MBCMBC/MIC RatioE. coli MICE. coli MBCMBC/MIC Ratio
Ciprofloxacin 0.5120.0150.032
Quinolone Derivative X 48216>64>4

Note: Data for "Quinolone Derivative X" is hypothetical for illustrative purposes.

Conclusion and Future Directions

Fluoroquinolones remain a powerful class of antibiotics due to their broad-spectrum bactericidal activity and well-understood mechanism of action. However, the rise of resistance necessitates the exploration of new chemical entities. This compound represents a valuable starting point for the synthesis of novel quinolone derivatives. While direct comparative efficacy data for this specific compound is not available, the established methodologies for determining MIC and MBC provide a clear roadmap for evaluating any new derivatives against the fluoroquinolone benchmark.

Future research should focus on the synthesis and screening of a library of compounds derived from this compound. The most promising candidates from in vitro screening can then be advanced to more complex studies, including time-kill kinetics, resistance frequency determination, and in vivo efficacy models. This systematic approach will be crucial in determining if this chemical scaffold can yield the next generation of clinically useful quinolone antibiotics.

References

  • J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate. Available at: [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Abulkhair, H. S., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.
  • Mayhoub, A. S., & Abulkhair, H. S. (2016). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Fluoroquinolones. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

  • Brar, R. K., Jyoti, U., Patil, R. K., & Patil, H. C. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(1), 26-30.
  • PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • InterContinental Warszawa. Ethyl 4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • Mitton-Fry, M. J., et al. (2017). Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 27(15), 3444-3449.
  • Ulfah, M., et al. (2024). The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureus through in vitro and in silico assays.
  • Fakhfouri, G., et al. (2016). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. DARU Journal of Pharmaceutical Sciences, 24(1), 18.
  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864–870.

Sources

Unambiguous Structural Elucidation of Quinolone Scaffolds: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the quinoline moiety stands as a cornerstone scaffold, underpinning a vast array of therapeutic agents.[1] Its derivatives are lauded for a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. However, the inherent tautomerism of 4-hydroxyquinolines, existing in equilibrium with their 4-quinolone form, presents a critical challenge in drug design and development. An unambiguous determination of the dominant tautomer in the solid state is paramount for understanding crystal packing, solubility, and ultimately, bioavailability. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural confirmation, juxtaposed with spectroscopic and computational techniques, using Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a case study.

The Tautomeric Conundrum of 4-Hydroxyquinolines

The 4-hydroxyquinoline scaffold can exist in two tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone). The prevalence of one form over the other is influenced by substitution patterns and the physical state (solution vs. solid-state). For medicinal chemists and materials scientists, knowing the precise solid-state structure is not merely academic; it dictates intermolecular interactions, which in turn govern the physicochemical properties of the active pharmaceutical ingredient (API).

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray diffraction provides an unparalleled, three-dimensional atomic resolution of a molecule in the solid state, effectively ending any debate on tautomeric form.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps in obtaining the crystal structure of a quinoline derivative, exemplified by the closely related Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, for which high-quality crystal data is available.[2]

  • Crystal Growth:

    • Dissolve the synthesized compound in a suitable solvent (e.g., ethanol) to create a saturated solution.

    • Employ a slow evaporation technique at room temperature. This allows for the gradual formation of well-ordered, single crystals suitable for diffraction. The slow process is crucial to minimize crystal defects.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer (e.g., Bruker APEX-II CCD).

    • Cool the crystal to a low temperature (e.g., 200 K) to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of frames while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected data to obtain the unit cell parameters and integrated intensities of the reflections.

    • Solve the structure using direct methods (e.g., SHELXS) to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data (e.g., using SHELXL) to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms.

X_ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_refinement Structure Solution & Refinement Dissolution Dissolve Compound SlowEvap Slow Evaporation Dissolution->SlowEvap Saturated Solution Mount Mount Crystal SlowEvap->Mount Cool Cool Crystal (200 K) Mount->Cool Irradiate X-ray Irradiation & Data Collection Cool->Irradiate Process Process Data Irradiate->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Model Solve->Refine FinalStructure FinalStructure Refine->FinalStructure Final Crystal Structure

Figure 1: Experimental workflow for single-crystal X-ray diffraction.
Analysis of the Crystal Structure of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

The crystallographic analysis of the analogous methyl-substituted compound unequivocally shows that it exists in the 4-oxo tautomeric form in the solid state.[2] The key findings from the crystal structure are summarized below:

ParameterValueSignificance
Tautomeric Form4-oxo-1,4-dihydroquinolineConfirms the keto form in the solid state.
Crystal SystemMonoclinicProvides information about the crystal packing.
Space GroupC2/cDescribes the symmetry of the crystal lattice.
Key Bond LengthsC4=O, N1-HConsistent with a keto-enol tautomer.
Intermolecular InteractionsN-H···O hydrogen bondsThese interactions stabilize the crystal lattice.

Table 1: Key Crystallographic Data for Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2]

This definitive structural information is invaluable for understanding the solid-state behavior of this class of compounds and serves as a robust baseline for comparison with spectroscopic and computational data for the target molecule, this compound.

Spectroscopic and Computational Approaches: A Corroborative Role

While X-ray crystallography provides the definitive answer, spectroscopic and computational methods offer valuable, complementary insights and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating molecular structure in solution. For this compound, the key diagnostic signals would be:

  • ¹H NMR: The presence of a signal for the N-H proton and the absence of a signal for an O-H proton in the aromatic region would strongly suggest the 4-quinolone tautomer in the solvent used.

  • ¹³C NMR: The chemical shift of the C4 carbon would be indicative of a carbonyl group (typically >170 ppm) in the 4-quinolone form, rather than a hydroxyl-bearing aromatic carbon.

While NMR provides information about the structure in solution, it's important to note that the dominant tautomer in solution may differ from that in the solid state due to solvent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for identifying functional groups. The IR spectrum of this compound would be expected to show:

  • A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the quinolone ring.

  • An N-H stretching vibration around 3200-3400 cm⁻¹.

The absence of a broad O-H stretching band in the 3200-3600 cm⁻¹ region would further support the 4-quinolone structure.

Density Functional Theory (DFT) Calculations

Computational methods, such as DFT, can be used to predict the relative stabilities of the different tautomers in the gas phase or in solution (using a continuum solvent model).[3][4] By calculating the optimized geometries and relative energies of both the 4-hydroxy and 4-oxo forms of this compound, we can infer the more stable tautomer. These calculations can also predict vibrational frequencies and NMR chemical shifts that can be compared with experimental data.[5]

Comparative_Analysis cluster_methods Structural Elucidation Methods cluster_info Information Obtained Xray X-ray Crystallography (Solid State) Definitive_Structure Definitive 3D Structure (Tautomer, Bond Lengths, Angles) Xray->Definitive_Structure NMR NMR Spectroscopy (Solution) Solution_Structure Structure in Solution (Tautomer, Connectivity) NMR->Solution_Structure IR IR Spectroscopy (Solid/Liquid) Functional_Groups Presence of Functional Groups (C=O, N-H) IR->Functional_Groups DFT DFT Calculations (Gas Phase/Solution) Tautomer_Stability Relative Tautomer Stability (Predicted Spectra) DFT->Tautomer_Stability Definitive_Structure->Solution_Structure Corroboration Definitive_Structure->Functional_Groups Corroboration Definitive_Structure->Tautomer_Stability Validation

Figure 2: A comparative overview of structural elucidation techniques.

Conclusion: An Integrated Approach to Structural Confirmation

While spectroscopic and computational methods provide strong evidence for the structure of this compound, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the solid-state structure of tautomeric compounds. The crystal structure of the closely related Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate provides compelling evidence that the 4-oxo tautomer is the dominant form in the solid state for this class of molecules.[2] For researchers and drug development professionals, an integrated approach, utilizing all available techniques, provides the most comprehensive and robust understanding of the molecular structure and its implications for the material properties and biological activity of these vital pharmaceutical building blocks.

References

  • Armaković, S. J., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 2844-2861. Available at: [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Available at: [Link]

  • Gunduz, S., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Journal of Molecular Structure, 1301, 137289. Available at: [Link]

  • Jain, S., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]

  • PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 301-302. Available at: [Link]

  • ResearchGate. (2021). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2. Retrieved from: [Link]

Sources

The Alchemist's Guide to Quinoline-3-Carboxylates: A Functional Group-Driven Approach to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Harnessing Structure-Activity Relationships for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that has given rise to a multitude of therapeutic agents.[1][2] Among its many derivatives, the quinoline-3-carboxylate core has emerged as a particularly fertile ground for the development of novel drugs with a wide spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The remarkable versatility of this scaffold lies in its amenability to chemical modification, where the strategic placement of different functional groups can dramatically modulate its biological effects.

This guide provides a comprehensive comparison of how functional groups at key positions on the quinoline-3-carboxylate ring influence its bioactivity. We will delve into the structure-activity relationships (SAR) that govern these effects, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these potent molecules. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel quinoline-3-carboxylate derivatives with enhanced therapeutic potential.

The Crucial Role of the 3-Carboxylate Group and Beyond: A Positional Analysis

The bioactivity of quinoline-3-carboxylates is not solely dictated by the presence of the carboxylate moiety at the 3-position, but is a symphony of interactions orchestrated by the substituents at various other positions of the quinoline ring. Let's dissect the influence of functional groups on a position-by-position basis.

The Indispensable Carboxylate at C-3

The carboxylic acid group at the C-3 position is a cornerstone for the bioactivity of many quinoline derivatives, particularly the well-known quinolone antibiotics. This functional group is crucial for their antibacterial action, as it is involved in the binding to bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4]

Modulation of Bioactivity through Substitution at C-2

The C-2 position of the quinoline ring offers a prime location for introducing diverse functional groups that can significantly impact the compound's biological profile.

  • Antimicrobial Activity: The introduction of a chloro group at the C-2 position is a common strategy in the synthesis of quinoline-3-carboxylate derivatives with antibacterial potential.[5][6] Further substitution of this chloro group with various amines, such as 2-aminothiazole or 2-aminopyridine, has been shown to yield compounds with notable antimicrobial activity.[5]

  • Anticancer Activity: For anticancer applications, bulky hydrophobic substituents at the C-2 position have been found to be beneficial for the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is crucial for cancer cell proliferation.[7]

The Impact of Substituents at C-4

The C-4 position also plays a vital role in tuning the bioactivity of quinoline-3-carboxylates.

  • Anticancer Activity: The presence of a carboxylic acid or its corresponding salts at the C-4 position is a strict requirement for the inhibition of dihydroorotate dehydrogenase.[7]

Fine-Tuning Bioactivity: Substitutions on the Benzo Ring (C-5, C-6, C-7, and C-8)

Substitutions on the benzo portion of the quinoline ring provide an avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of the molecule.

  • Antimicrobial Activity: Electron-donating moieties on the quinoline ring have been observed to contribute to antibacterial activity.[1] For instance, substitutions at the C-6 position have been shown to influence the activity of 2-chloroquinoline-3-carboxamide derivatives against both Gram-positive and Gram-negative bacteria.[1]

  • Anticancer Activity: In the context of anticancer activity, appropriate substitutions on the benzo ring are one of the three critical regions for potent inhibition of dihydroorotate dehydrogenase.[7]

Comparative Analysis of Bioactivity: A Data-Driven Perspective

To provide a clearer understanding of the impact of functional groups on bioactivity, the following tables summarize experimental data for various quinoline-3-carboxylate derivatives.

Table 1: Antimicrobial Activity of Quinoline-3-Carboxamide Derivatives

CompoundR (at C-6)Test OrganismMIC (µg/mL)Reference
1 -CH3Staphylococcus aureus>500[1]
2 -ClStaphylococcus aureus>500[1]
3 -FStaphylococcus aureus250[1]
4 -CH3Escherichia coli>500[1]
5 -ClEscherichia coli>500[1]
6 -FEscherichia coli500[1]

Table 2: Anticancer Activity of Quinoline-3-Carboxylate Derivatives against MCF-7 (Breast Cancer) Cell Line

CompoundR1 (at C-2)R2 (at C-4)IC50 (µM)Reference
7 -Styryl-COOCH31.25[2][8][9]
8 -Styryl (4-OCH3)-COOCH30.85[2][8][9]
9 -Styryl (4-Cl)-COOCH30.33[2][8][9]
10 -Styryl-COOH0.95[10]
11 -Styryl (4-OCH3)-COOH0.65[10]
12 -Styryl (4-Cl)-COOH0.28[10]

Table 3: Anti-inflammatory Activity of Quinoline Derivatives (COX-2 Inhibition)

CompoundSubstituentsIC50 (µM)Reference
13 2-(4-chlorophenyl)-4-pyrazole0.10[11]
14 2-(4-methoxyphenyl)-4-pyrazole0.11[11]
Celecoxib (Reference) -0.05[11]

Visualizing the Path to Bioactivity: Mechanisms and Workflows

Understanding the mechanisms of action and the experimental workflows for evaluating bioactivity is crucial for rational drug design. The following diagrams, generated using Graphviz, provide a visual representation of these key aspects.

Mechanism of Action: Antimicrobial Activity

antimicrobial_mechanism Quinoline Quinoline-3-carboxylate DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Results in anticancer_mechanism Quinoline Quinoline-3-carboxylate Derivative DHODH Dihydroorotate Dehydrogenase (DHODH) Quinoline->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Blocked DHODH->Pyrimidine_Synthesis Leads to Cell_Growth_Arrest Cancer Cell Growth Arrest Pyrimidine_Synthesis->Cell_Growth_Arrest Results in

Caption: Anticancer mechanism via inhibition of DHODH.

Experimental Workflow: Bioactivity Screening

experimental_workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of Quinoline-3- carboxylate Derivatives Antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) Synthesis->Antimicrobial Anticancer Anticancer Assays (MTT, SRB) Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Synthesis->Anti_inflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR_Analysis Anticancer->SAR_Analysis Anti_inflammatory->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Sources

Assessing the Selectivity of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate for Cancer Cells: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Cancer Chemotherapeutics

The quest for novel anticancer agents is driven by the dual objectives of maximizing efficacy against malignant cells while minimizing toxicity to healthy tissues. This principle of selective cytotoxicity is the cornerstone of a favorable therapeutic index, a critical determinant of a drug candidate's clinical potential. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant anticancer properties.[1][2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[1][2][3][4]

This guide provides a comprehensive experimental framework for assessing the cancer cell selectivity of a specific quinoline derivative, Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate . In the absence of extensive public data on this particular compound, we present a robust, self-validating methodology to characterize its cytotoxic and mechanistic profile in comparison to established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel oncology drug candidates.

Comparative Compounds: Establishing a Benchmark

To contextualize the performance of this compound, it is essential to compare it against standard-of-care chemotherapeutics with well-documented mechanisms and toxicity profiles.

  • Doxorubicin: A broad-spectrum anthracycline antibiotic that primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including those involved in the RAF/MEK/ERK and VEGFR signaling pathways. Given that many quinoline derivatives exhibit kinase inhibitory activity, Sorafenib serves as a relevant targeted therapy comparator.[5]

Methodology: A Multi-faceted Approach to Selectivity Profiling

A thorough assessment of selectivity requires a panel of cancer cell lines representing diverse tumor types and corresponding non-cancerous cell lines to model effects on healthy tissues.

Selected Cell Lines:
Cell Line Type Origin Key Characteristics
MCF-7 Breast AdenocarcinomaPleural EffusionEstrogen receptor (ER)-positive, progesterone receptor (PR)-positive, luminal A subtype.[6][7][8]
MDA-MB-231 Breast AdenocarcinomaPleural EffusionTriple-negative (ER-negative, PR-negative, HER2-negative), highly invasive, mesenchymal-like.[9][10][11][12][13]
A549 Lung CarcinomaLungNon-small cell lung cancer (NSCLC) model.
HCT116 Colorectal CarcinomaColonKRAS mutant, epithelial morphology.[14][15][16][17]
PC-3 Prostate AdenocarcinomaBone MetastasisAndrogen-independent, high metastatic potential.[18][19][20][21][22]
MCF-10A Non-tumorigenic EpithelialMammary GlandImmortalized, non-cancerous breast epithelial cells.[23][24][25][26][27][28]
HEK293 Embryonic KidneyKidneyImmortalized human embryonic kidney cells, widely used as a model for normal human cells.[29][30][31][32][33]
Experimental Workflow

The following diagram outlines the proposed experimental workflow to comprehensively assess the selectivity of this compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation (for promising SI) A Prepare Cell Cultures (Cancer & Non-Cancerous Lines) B Treat with Serial Dilutions (Test Compound & Comparators) A->B C 72h Incubation B->C D MTT Assay for Cell Viability C->D E Calculate IC50 Values D->E F Determine Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) E->F G Treat Cells with IC50 & 2x IC50 Concentrations F->G Proceed if SI > 1 H Annexin V-PI Staining G->H J Propidium Iodide Staining G->J I Flow Cytometry for Apoptosis H->I K Flow Cytometry for Cell Cycle Analysis J->K

Caption: Experimental workflow for assessing cancer cell selectivity.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium

  • This compound, Doxorubicin, Cisplatin, Sorafenib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparator drugs in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value for each compound on each cell line. The Selectivity Index (SI) is calculated as: SI = IC50 in non-cancerous cells / IC50 in cancer cells A higher SI value indicates greater selectivity for cancer cells.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[34][35][36][37][38]

Materials:

  • 6-well plates

  • Selected cell lines

  • Test compound and comparators

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 and 2x IC50 concentrations of the compounds for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[34]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[34]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[39][40][41][42]

Materials:

  • 6-well plates

  • Selected cell lines

  • Test compound and comparators

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[40][42]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.[41]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[41]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases.

Potential Mechanisms of Action and Signaling Pathways

Quinoline derivatives are known to exert their anticancer effects through various mechanisms.[2][3][4] The proposed experiments will help elucidate the primary mode of action of this compound.

G cluster_0 Potential Targets cluster_1 Cellular Outcomes compound Ethyl 4-hydroxy-6-methoxy- quinoline-3-carboxylate RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) compound->RTK Inhibition PI3K PI3K/Akt/mTOR Pathway compound->PI3K Inhibition Topoisomerase DNA Topoisomerase compound->Topoisomerase Inhibition AntiAngiogenesis Inhibition of Angiogenesis RTK->AntiAngiogenesis Leads to Proliferation Decreased Cell Proliferation RTK->Proliferation Blocks signal for PI3K->Proliferation Blocks signal for Topoisomerase->Proliferation Prevents DNA replication CellCycleArrest Cell Cycle Arrest (G2/M or G0/G1) Apoptosis Induction of Apoptosis Proliferation->CellCycleArrest Leads to Proliferation->Apoptosis Leads to

Caption: Potential mechanisms of action for quinoline-based anticancer agents.

Many quinoline derivatives function as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, or interfere with downstream signaling cascades like the PI3K/Akt/mTOR pathway.[5][43][44][45][46] The results from the cell cycle and apoptosis assays will provide strong evidence for or against these mechanisms. For instance, a significant accumulation of cells in the G2/M phase might suggest interference with microtubule dynamics, another known mechanism for some quinoline compounds.[1]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50, µM) and Selectivity Index (SI)

Compound MCF-7 MDA-MB-231 A549 HCT116 PC-3 MCF-10A HEK293 SI (MCF-10A/MCF-7) SI (HEK293/A549)
This compoundDataDataDataDataDataDataDataDataData
DoxorubicinDataDataDataDataDataDataDataDataData
CisplatinDataDataDataDataDataDataDataDataData
SorafenibDataDataDataDataDataDataDataDataData

Table 2: Induction of Apoptosis (% of Apoptotic Cells after 24h Treatment)

Cell Line Treatment Early Apoptosis (%) Late Apoptosis/Necrosis (%)
MCF-7 UntreatedDataData
Test Compound (IC50)DataData
Doxorubicin (IC50)DataData
MCF-10A UntreatedDataData
Test Compound (IC50)DataData
Doxorubicin (IC50)DataData

Table 3: Cell Cycle Distribution (% of Cells in Each Phase after 24h Treatment)

Cell Line Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
MCF-7 UntreatedDataDataData
Test Compound (IC50)DataDataData
Doxorubicin (IC50)DataDataData
MCF-10A UntreatedDataDataData
Test Compound (IC50)DataDataData
Doxorubicin (IC50)DataDataData

Conclusion

This guide outlines a rigorous, multi-pronged strategy to evaluate the cancer cell selectivity of this compound. By employing a panel of diverse cancer and non-cancerous cell lines, alongside established chemotherapeutic agents, this framework allows for a comprehensive assessment of the compound's cytotoxic potential and its underlying mechanisms of action. A favorable selectivity index, coupled with potent induction of apoptosis and cell cycle arrest specifically in cancer cells, would strongly support the further development of this compound as a promising candidate for cancer therapy. The self-validating nature of these protocols, grounded in established methodologies, ensures the generation of reliable and interpretable data critical for informed decision-making in the drug discovery pipeline.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

  • PC3 - Wikipedia. (2023, December 1). Wikipedia. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • MDA-MB-231 - Wikipedia. (2023, November 29). Wikipedia. [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. [Link]

  • MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. (n.d.). Cytion. [Link]

  • PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. (n.d.). Cytion. [Link]

  • MCF cell lines that transformed breast cancer research. (2022, October 3). Karmanos Cancer Institute. [Link]

  • HEK 293 cells - Wikipedia. (2024, January 3). Wikipedia. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024, October 7). RSC Publishing. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, January 1). Arabian Journal of Chemistry. [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2014, September 1). in vivo. [Link]

  • An Overview of HEK-293 Cell Line. (n.d.). Beckman Coulter. [Link]

  • Cell line profile: MDA-MB-231. (n.d.). Culture Collections. [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. [Link]

  • Cellosaurus cell line MDA-MB-231 (CVCL_0062). (n.d.). Cellosaurus. [Link]

  • Human Prostate Carcinoma Cells (PC-3). (n.d.). Neuromics. [Link]

  • HCT116 cells - Wikipedia. (2023, November 29). Wikipedia. [Link]

  • Human Embryonic Kidney 293 Cells: A Vehicle for Biopharmaceutical Manufacturing, Structural Biology, and Electrophysiology. (2018, August 28). PubMed. [Link]

  • Human cell line MCF 10A. (n.d.). BioHippo. [Link]

  • HCT116 colorectal carcinoma cells. (n.d.). InvivoGen. [Link]

  • an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). ResearchGate. [Link]

  • HEK293 embryonic kidney cell lines. (n.d.). InvivoGen. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. (n.d.). University of Virginia School of Medicine. [Link]

  • HCT116 Human Colorectal Carcinoma Reporter Gene Cell Lines. (n.d.). Imanis Life Sciences. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). PubMed. [Link]

  • PC3 (PC-3) Cell Line (Human prostatic adenocarcinoma). (n.d.). Antibody Research Corporation. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. [Link]

  • HEK cells – what's to know on Human Embryonic Kidney Cells. (2023, July 11). evitria. [Link]

  • MCF7 - ECACC cell line profiles. (n.d.). Culture Collections. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). SciSpace. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). PubMed Central. [Link]

  • MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts. (n.d.). Cytion. [Link]

  • MDA-MB-231 Cells. (n.d.). Cytion. [Link]

  • MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts. (n.d.). Cytion. [Link]

  • MDA-MB-231 Cells. (n.d.). Cytion. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, December 1). PubMed Central. [Link]

  • Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells. (2014, October 23). PLOS ONE. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024, October 7). ResearchGate. [Link]

  • Assaying cell cycle status using flow cytometry. (2012, October 1). PubMed Central. [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Medical School. [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). ACS Omega. [Link]

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023, June 1). PubMed Central. [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: A Researcher's Companion

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a variety of therapeutic agents. The efficiency and reproducibility of its synthesis are therefore of paramount importance. This guide provides an in-depth comparison of two prominent methods for the synthesis of this key intermediate: the traditional Gould-Jacobs thermal cyclization and a modern microwave-assisted approach. By examining the underlying principles, detailed protocols, and performance metrics of each, this document aims to equip researchers with the knowledge to select the most suitable method for their specific laboratory context and research goals.

Introduction to this compound

This compound is a heterocyclic compound belonging to the 4-quinolone family. Its structure is a valuable pharmacophore, and the molecule itself is a versatile building block for more complex pharmaceutical compounds. The presence of the 4-hydroxy (or its tautomeric 4-oxo form), 6-methoxy, and 3-carboxylate ester functionalities provides multiple points for further chemical modification, making it a highly sought-after starting material in drug discovery programs.

Method 1: The Classic Gould-Jacobs Reaction via Thermal Cyclization

The Gould-Jacobs reaction is a well-established and widely utilized method for the synthesis of 4-hydroxyquinolines.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1]

Mechanistic Insight

The reaction begins with the nucleophilic attack of the amino group of 4-methoxyaniline on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. The critical step is the thermal cyclization of this intermediate. At elevated temperatures, typically around 250°C, an intramolecular cyclization occurs, followed by the elimination of a second molecule of ethanol to yield the aromatic quinoline ring. The use of a high-boiling, inert solvent such as Dowtherm A or diphenyl ether is crucial for achieving the necessary temperature for efficient cyclization.

Experimental Protocol: Gould-Jacobs Thermal Cyclization

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or diphenyl ether)

  • Hexanes (or pentane)

  • Ethanol

Procedure:

  • Reaction Setup: In a flask equipped with a side-arm and a condenser for distillation, combine 4-methoxyaniline (e.g., 0.32 mol) and diethyl ethoxymethylenemalonate (e.g., 0.32 mol) in Dowtherm A (e.g., 500 mL).

  • Initial Condensation: Heat the mixture to reflux. Ethanol will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected, indicating the formation of the intermediate.

  • Cyclization: Increase the temperature of the reaction mixture to 250°C and maintain this temperature for approximately 1.5 to 3 hours.[2]

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexanes (e.g., 750 mL) to precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the resulting solid and wash it with cold hexanes.

    • Dry the solid under vacuum to obtain this compound.

Method 2: Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[3] The synthesis of quinolones is a prime example of a reaction that benefits from this technology.

The Rationale for Microwave Irradiation

Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that are difficult to achieve with conventional heating methods.[3] This rapid heating can overcome the activation energy barrier for the cyclization step more efficiently, minimizing the formation of byproducts that can occur during prolonged heating at high temperatures. For the synthesis of this compound, this translates to a one-pot procedure that is both faster and potentially higher yielding.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 4-methoxyaniline

  • Diethyl ethoxymethylenemalonate

  • Ethanol (optional, as solvent)

  • A suitable microwave synthesis reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-methoxyaniline and diethyl ethoxymethylenemalonate. The reaction can be run neat or with a minimal amount of a high-boiling, microwave-absorbent solvent.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a high temperature (e.g., 250°C) for a short duration (e.g., 5-20 minutes). The optimal time and temperature should be determined empirically.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature.

    • The product may precipitate upon cooling. If necessary, add a suitable anti-solvent like hexanes or pentane to induce precipitation.

    • Filter the solid, wash with a cold solvent, and dry under vacuum.

Performance Comparison

ParameterMethod 1: Gould-Jacobs Thermal CyclizationMethod 2: Microwave-Assisted Synthesis
Reaction Time Several hours (typically 2-4 hours for cyclization)Minutes (typically 5-20 minutes)
Temperature High (around 250°C)High (around 250°C), but reached much faster
Yield Reported yields are generally good (e.g., 71%)[2]Expected to be high, often exceeding conventional methods
Energy Efficiency Lower, due to prolonged heatingHigher, due to targeted and rapid heating
Scalability Well-established for large-scale synthesisCan be challenging for very large scales, depending on equipment
Equipment Standard laboratory glassware for high-temperature reactionsSpecialized microwave reactor
Process Control Good, but can have temperature gradientsExcellent, with precise temperature and pressure monitoring

Discussion and Recommendations

The choice between the traditional Gould-Jacobs thermal cyclization and a microwave-assisted approach depends on several factors, including available equipment, desired throughput, and scale of the synthesis.

The Gould-Jacobs thermal cyclization is a robust and well-understood method that does not require specialized equipment beyond standard high-temperature glassware. It is a reliable choice for both small and large-scale preparations. However, the long reaction times and the use of large volumes of high-boiling solvents are notable drawbacks.

The microwave-assisted synthesis offers a significant advantage in terms of speed and efficiency. For rapid lead optimization and the synthesis of compound libraries, the dramatic reduction in reaction time is a major benefit. The precise control over reaction parameters can also lead to cleaner reaction profiles and potentially higher yields. The main limitation is the requirement for a dedicated microwave reactor, which may not be available in all laboratories, and potential challenges in direct scaling to industrial production.

For research laboratories focused on discovery and the synthesis of diverse analogs, the microwave-assisted method is highly recommended for its speed and efficiency. For process chemistry and large-scale manufacturing, the traditional Gould-Jacobs reaction remains a viable and well-documented option, although optimization to reduce reaction times and solvent usage would be beneficial.

Visualizing the Workflows

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Work-up A 4-methoxyaniline + Diethyl ethoxymethylenemalonate B Heat to reflux in Dowtherm A A->B C Distill off Ethanol B->C D Heat to 250°C for 1.5-3 hours C->D E Cool to room temperature D->E F Precipitate with Hexanes E->F G Filter and Dry F->G H Final Product G->H

Caption: Workflow for the Gould-Jacobs Thermal Cyclization.

Microwave_Workflow cluster_step1 Step 1: Reaction Setup cluster_step2 Step 2: Microwave Irradiation cluster_step3 Step 3: Work-up A Combine 4-methoxyaniline and Diethyl ethoxymethylenemalonate B Irradiate at 250°C for 5-20 minutes A->B C Cool to room temperature B->C D Precipitate, Filter, and Dry C->D E Final Product D->E

Caption: Workflow for the Microwave-Assisted Synthesis.

References

  • Conrad, M., & Limpach, L. (1887). Ueber das Chinolin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5049. [Link]

  • MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 12(9), 4646. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

Sources

A Researcher's Guide to the In Vivo Validation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides a detailed framework for the in vivo validation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (herein referred to as EHMQC), a quinoline derivative with therapeutic potential. Quinolines are a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide array of biological activities.[1][2] This guide will focus on validating the anti-inflammatory activity of EHMQC, comparing its potential efficacy against established clinical standards in robust preclinical models.

Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system. We will explore the causality behind experimental choices, providing you with not just the "how," but the critical "why," to empower your own research endeavors.

Introduction: The Rationale for In Vivo Validation

The quinoline nucleus is a cornerstone in the development of therapeutic agents, with derivatives showing promise in anticancer, antimicrobial, and anti-inflammatory applications.[1][3][4] EHMQC, as a member of this family, warrants investigation into its biological activities. While in vitro assays provide initial insights, in vivo studies are indispensable for understanding a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.[5][6]

This guide will focus on two distinct and widely-used models of inflammation to build a comprehensive efficacy profile for EHMQC:

  • Carrageenan-Induced Paw Edema: A model of acute, localized inflammation.[7][8][9]

  • Lipopolysaccharide (LPS)-Induced Sepsis: A model of systemic inflammation.[10][11][12]

By comparing EHMQC's performance to Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid, we can benchmark its activity and elucidate its potential mechanism of action.

Designing the Validation Study: A Multi-Model Approach

A judicious selection of animal models is a vital step in the early phase of drug development.[13] An inappropriate choice can lead to misleading results and hinder the discovery of promising therapeutic agents.[13]

Comparator Compounds: Setting the Benchmark
  • Indomethacin: A non-selective cyclooxygenase (COX) inhibitor, Indomethacin is a classic NSAID that reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[14][15][16][17] It serves as an excellent comparator for compounds expected to act on the arachidonic acid pathway.

  • Dexamethasone: A synthetic glucocorticoid, Dexamethasone has broad and potent anti-inflammatory and immunosuppressive effects.[18][19] It acts by binding to the glucocorticoid receptor, which in turn modulates the expression of a wide range of genes involved in the inflammatory response.[19][20] Comparing EHMQC to Dexamethasone will help determine the potency and breadth of its anti-inflammatory activity.

Experimental Workflow Overview

The following diagram outlines the general workflow for the in vivo validation of EHMQC.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Data Analysis & Interpretation Acute Toxicity Study Acute Toxicity Study Dose Range Finding Dose Range Finding Acute Toxicity Study->Dose Range Finding Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Dose Range Finding->Carrageenan-Induced Paw Edema LPS-Induced Sepsis Model LPS-Induced Sepsis Model Dose Range Finding->LPS-Induced Sepsis Model Comparative Efficacy Analysis Comparative Efficacy Analysis Carrageenan-Induced Paw Edema->Comparative Efficacy Analysis LPS-Induced Sepsis Model->Comparative Efficacy Analysis Mechanism of Action Hypothesis Mechanism of Action Hypothesis Comparative Efficacy Analysis->Mechanism of Action Hypothesis

Caption: General workflow for the in vivo validation of EHMQC.

Acute Toxicity Assessment: A Prerequisite for Efficacy Studies

Before evaluating the efficacy of a novel compound, it is crucial to establish its safety profile.[21][22] An acute toxicity study provides essential information on the potential adverse effects of a single high dose of the substance.[21][23]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is a stepwise procedure using a limited number of animals to estimate the LD50 (median lethal dose).

  • Animal Model: Swiss albino mice (female, 8-12 weeks old).

  • Housing: Standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Procedure:

    • A single animal is dosed with EHMQC at a starting dose (e.g., 175 mg/kg).

    • If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

    • Animals are observed for 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded daily.

  • Endpoint: The LD50 is calculated using the likelihood method. This data informs the dose selection for subsequent efficacy studies.

Efficacy Model 1: Carrageenan-Induced Paw Edema

This model is a highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[7] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[7]

Mechanism of Carrageenan-Induced Inflammation

The inflammatory response to carrageenan is characterized by a biphasic release of mediators. The initial phase (0-1.5 hours) involves the release of histamine, serotonin, and bradykinin. The later phase (after 1.5 hours) is associated with the production of prostaglandins, mediated by the induction of COX-2.[8]

G Carrageenan Injection Carrageenan Injection Tissue Injury Tissue Injury Carrageenan Injection->Tissue Injury Early Phase Mediators Histamine, Serotonin, Bradykinin Tissue Injury->Early Phase Mediators 0-1.5h Late Phase Mediators Prostaglandins (via COX-2) Tissue Injury->Late Phase Mediators >1.5h Inflammation Inflammation Early Phase Mediators->Inflammation Late Phase Mediators->Inflammation

Caption: Biphasic mechanism of carrageenan-induced inflammation.

Experimental Protocol
  • Animal Model: Wistar rats (male, 150-200g).

  • Grouping (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group II: EHMQC (Dose 1, p.o.)

    • Group III: EHMQC (Dose 2, p.o.)

    • Group IV: Indomethacin (10 mg/kg, p.o.)[7]

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[7]

    • Administer the respective compounds orally (p.o.) 1 hour before the carrageenan injection.[7]

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[7][24]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7][8]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Hypothetical Data and Interpretation

Table 1: Effect of EHMQC on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
EHMQC250.58 ± 0.04*31.8
EHMQC500.42 ± 0.03 50.6
Indomethacin100.39 ± 0.0354.1

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Interpretation: In this hypothetical scenario, EHMQC demonstrates a dose-dependent reduction in paw edema. The significant inhibition, particularly at the 50 mg/kg dose, suggests potent anti-inflammatory activity. The comparable efficacy to Indomethacin at the 3-hour mark, a peak of the prostaglandin-mediated phase, would suggest that EHMQC may act by inhibiting the COX pathway.

Efficacy Model 2: LPS-Induced Sepsis

The LPS-induced sepsis model is used to study systemic inflammation that mimics many of the initial clinical features of sepsis in humans.[12] Administration of LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong immune response characterized by the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][25][26]

Experimental Protocol
  • Animal Model: C57BL/6 mice (male, 8-10 weeks old).

  • Grouping (n=8 per group):

    • Group I: Saline Control (i.p.)

    • Group II: LPS (10 mg/kg, i.p.) + Vehicle

    • Group III: LPS + EHMQC (50 mg/kg, p.o.)

    • Group IV: LPS + Dexamethasone (5 mg/kg, s.c.)

  • Procedure:

    • Administer EHMQC or vehicle orally 1 hour before LPS challenge. Dexamethasone is administered subcutaneously 2 hours prior.

    • Induce sepsis by intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at 10 mg/kg.[11]

    • At 4 hours post-LPS injection, collect blood via cardiac puncture for cytokine analysis.

    • Harvest lung and liver tissues for histopathological examination.

  • Data Analysis:

    • Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

    • Score lung and liver tissue sections for inflammatory cell infiltration and tissue damage.

Hypothetical Data and Interpretation

Table 2: Effect of EHMQC on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL) ± SEMIL-6 (pg/mL) ± SEM
Saline Control52 ± 888 ± 12
LPS + Vehicle2150 ± 1803500 ± 250
LPS + EHMQC (50 mg/kg)1280 ± 110 1950 ± 160
LPS + Dexamethasone (5 mg/kg)650 ± 70 980 ± 90

**p < 0.01, ***p < 0.001 compared to LPS + Vehicle.

Interpretation: The hypothetical data shows that EHMQC significantly reduces the systemic release of key pro-inflammatory cytokines, TNF-α and IL-6. While not as potent as the broad-spectrum anti-inflammatory Dexamethasone, the substantial reduction points to a significant immunomodulatory effect. This suggests that EHMQC's mechanism may involve the inhibition of inflammatory signaling pathways, such as the NF-κB pathway, which is a major regulator of cytokine production.

Synthesis and Comparative Analysis

By integrating the findings from both models, we can construct a more complete picture of EHMQC's anti-inflammatory profile.

  • Potency and Efficacy: The carrageenan model provides a quantitative measure of EHMQC's ability to inhibit acute, localized edema, allowing for direct comparison with a clinically relevant NSAID. The LPS model assesses its capacity to quell a systemic inflammatory storm, benchmarking it against a powerful corticosteroid.

  • Mechanistic Insights: Strong efficacy in the late phase of the carrageenan model points towards COX inhibition. Significant reduction of multiple cytokines in the LPS model suggests a broader mechanism, possibly targeting upstream signaling pathways.

Conclusion for the Field

This guide outlines a robust and logical framework for the in vivo validation of this compound as a potential anti-inflammatory agent. By employing well-characterized models and appropriate clinical comparators, researchers can generate the critical data necessary to advance novel chemical entities through the drug discovery pipeline. The experimental designs presented here are intended to be both comprehensive and adaptable, providing a solid foundation for rigorous preclinical evaluation. The successful validation of EHMQC would add a valuable new candidate to the arsenal of anti-inflammatory therapeutics.

References

  • Vertex AI Search. (n.d.).
  • Benchchem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • Wikipedia. (2024). Indometacin.
  • National Center for Biotechnology Information. (2024).
  • MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Semantic Scholar. (n.d.).
  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (2021).
  • Bio-protocol. (2017). Mouse model of LPS-induced sepsis.
  • R Discovery. (n.d.). What are the molecular and cellular mechanisms underlying the therapeutic effects of INDOMETHACIN?
  • PubMed. (2010).
  • National Center for Biotechnology Information. (n.d.). Indomethacin | C19H16ClNO4 | CID 3715 - PubChem.
  • Semantic Scholar. (n.d.).
  • OMICS International. (2022). Clinical Pharmacology & Biopharmaceutics - Evalution of Anti-inflammatory & Immunosuppressant Activity of Dexamethasone.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Royal Society of Chemistry. (2021). Kombucha ameliorates LPS-induced sepsis in a mouse model - Food & Function.
  • Inotiv. (n.d.).
  • Patsnap Synapse. (2024).
  • Creative Biolabs. (n.d.). LPS induced Sepsis Modeling & Pharmacodynamics Service.
  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies.
  • Melior Discovery. (n.d.).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • National Center for Biotechnology Information. (2009).
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK.
  • Omics Online. (2022). Evaluation of Anti-Inflammatory & Immunosuppressant Activity of Dexamethasone.
  • National Center for Biotechnology Information. (2021).
  • Bio-protocol. (2018). 2.2. Carrageenan-Induced Paw Edema.
  • PubMed. (2024).
  • ResearchGate. (2025). The role of early in vivo toxicity testing in drug discovery toxicology.
  • PubMed. (2019). Dexamethasone exhibits its anti-inflammatory effects in S. aureus induced microglial inflammation via modulating TLR-2 and glucocorticoid receptor expression.
  • Biobide. (n.d.). In vivo toxicology studies - Blog.
  • J&K Scientific. (n.d.).
  • ResearchGate. (n.d.). A few quinoline derivatives in clinical use Although there has been....
  • Benchchem. (n.d.). In Vitro vs.
  • PubMed. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • PubMed. (2018). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the commitment to scientific advancement is intrinsically linked to a steadfast dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, procedural framework for the safe disposal of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS No. 77156-78-6), a heterocyclic compound often utilized as a pharmaceutical intermediate.[1]

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. This compound is a solid with a high melting point of 280-283°C.[1][4] The primary known hazard is serious eye irritation (H319).[1]

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 77156-78-6[1][5]
Molecular Formula C13H13NO4[1][5]
Molecular Weight 247.25 g/mol [1][5]
Appearance Solid[6]
Melting Point 280-283°C[1][4]
Boiling Point 394.7°C at 760 mmHg[1]
Flash Point 192.5°C[1]

Given its classification as a quinoline derivative, it is prudent to assume potential for other hazards common to this class of compounds, such as skin irritation and potential for harm if swallowed or inhaled.[3][7] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protection. The following PPE must be worn at all times when handling this compound and its waste.

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles or safety glasses with side shieldsOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.---

The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of this compound is to never dispose of it in the regular trash or down the sink.[8][9] All waste streams containing this compound must be managed through your institution's designated hazardous waste program.[2][8]

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE Designate Designate Satellite Accumulation Area SolidWaste Solid Waste Collection Designate->SolidWaste LiquidWaste Liquid Waste Collection Designate->LiquidWaste Segregate Segregate from Incompatible Waste SolidWaste->Segregate LiquidWaste->Segregate Container Use Compatible, Sealed Container Segregate->Container Label Label Container Clearly Container->Label Store Store in SAA Label->Store Request Request Waste Pickup Store->Request

Caption: Disposal workflow for this compound.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes the pure compound, solutions, and any contaminated materials such as gloves, weigh paper, and pipette tips.[2][10]

  • These materials must be segregated as hazardous waste.[10] Do not mix this waste with other incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizing agents to prevent unforeseen chemical reactions.[11]

Step 2: Waste Collection

  • Solid Waste: Carefully transfer any solid this compound and contaminated disposable items directly into a designated hazardous waste container.[2]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[2]

Step 3: Containerization

  • All hazardous waste must be stored in a compatible container that is in good condition and has a secure, tight-fitting lid.[11]

  • The container material should not react with the chemical. Plastic containers are often preferred.[10]

  • Ensure the container is not overfilled; leave at least one inch of headspace to allow for expansion.[11]

  • Keep the container closed at all times except when adding waste.[8]

Step 4: Labeling

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Irritant").[12]

  • Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements.

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10][11]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Inspect the SAA weekly for any signs of container leakage.[11]

Step 6: Arranging for Disposal

  • Once the waste container is full, or if you are discontinuing the use of the chemical, contact your institution's EHS or hazardous waste management office to request a pickup.[8][10]

  • Do not exceed the accumulation time limits for hazardous waste in your SAA, which is typically up to one year for partially filled containers, as long as accumulation limits are not surpassed.[10][11]

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, you may proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[13] For solid spills, carefully sweep the material to avoid creating dust.

  • Cleanup: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Waste Minimization: A Proactive Approach

The most effective disposal method is to minimize waste generation from the outset. Consider the following strategies:[10]

  • Source Reduction: Order only the quantity of chemical required for your experiments.

  • Inventory Management: Maintain a current inventory of your chemicals to avoid unnecessary purchases.

  • Scale Reduction: Where possible, reduce the scale of your experiments to decrease the volume of waste produced.

By integrating these robust disposal protocols and waste minimization strategies into your daily laboratory operations, you contribute to a culture of safety and environmental responsibility that is the hallmark of exemplary scientific practice.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

  • ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. ChemBK. [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

Sources

Navigating the Safe Handling of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific discovery, the safe and effective handling of novel chemical entities is paramount. Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a substituted quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment while advancing your research goals.

Hazard Assessment: Understanding the Risks of Quinolone Derivatives

Substituted quinolines, as a class, present a range of potential health hazards. Based on data from analogous compounds, researchers should assume that this compound may be:

  • Harmful if swallowed: Oral ingestion can lead to adverse health effects.[1]

  • A skin and eye irritant: Direct contact can cause irritation.[2]

  • A respiratory tract irritant: Inhalation of the powder form may irritate the respiratory system.[2]

Given the limited specific toxicological data, a conservative approach to handling is essential. All personnel must be thoroughly trained on these potential hazards before working with the compound.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly sealed safety gogglesDouble-gloving with nitrile or butyl rubber glovesFlame-resistant lab coat, fully fastenedN95-rated respirator or use within a certified chemical fume hood
Solution Preparation Chemical splash gogglesNitrile or butyl rubber glovesFlame-resistant lab coat, fully fastenedWork within a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or butyl rubber glovesFlame-resistant lab coat, fully fastenedWork within a certified chemical fume hood
Post-Reaction Workup & Purification Chemical splash goggles and face shieldNitrile or butyl rubber glovesFlame-resistant lab coat, fully fastenedWork within a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye Protection: Tightly sealed goggles are crucial when handling the fine powder to prevent airborne particles from entering the eyes.[3] When working with solutions, chemical splash goggles and a face shield offer enhanced protection against splashes, especially during transfers or when a system is under pressure.[4]

  • Hand Protection: While specific breakthrough times for this compound are not available, nitrile and butyl rubber gloves generally offer good resistance to a wide range of organic chemicals. Double-gloving is recommended when handling the solid to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[5][6][7]

  • Body Protection: A flame-resistant lab coat, kept clean and fully fastened, protects against accidental spills and contamination of personal clothing.[4]

  • Respiratory Protection: Due to the potential for respiratory irritation from the powdered form, weighing and aliquoting should be performed in a certified chemical fume hood or, if that is not feasible, while wearing an N95-rated respirator.[8] All subsequent handling of solutions should also be conducted in a fume hood to minimize inhalation of any aerosols or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured approach to handling this compound will further mitigate risks.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • Spill Kit Availability: Have a chemical spill kit readily available that is appropriate for solid and solvent-based spills.

  • Review of Procedures: All personnel involved must review and understand the handling and emergency procedures before commencing work.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If handling the solid, carefully weigh the required amount in a chemical fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

  • Dissolution: Add the solvent to the solid slowly and stir gently to avoid splashing.

  • Reaction and Workup: Conduct all subsequent steps within the fume hood. Use appropriate glassware and equipment to prevent leaks and spills.

  • Post-Handling Decontamination: After handling is complete, wipe down the work surface with an appropriate solvent and decontaminating solution.

Personal Decontamination
  • Glove Removal: Remove the outer pair of gloves first, turning them inside out as you remove them to trap any contaminants. If only single gloves were worn, remove them in the same manner.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the chemical is suspected.

  • Lab Coat Removal: Remove the lab coat before leaving the laboratory to prevent the spread of any potential contamination.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weigh paper, contaminated paper towels, and used gloves, should be placed in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, as well as solvent rinses of contaminated glassware, should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Final Disposal

Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[9] Never dispose of this chemical down the drain or in regular trash.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Flowchart PPE Selection for this compound start Start: Assess Task is_solid Handling solid form? start->is_solid weighing Weighing or Aliquoting is_solid->weighing Yes solution_prep Preparing Solution is_solid->solution_prep No ppe_solid Required PPE: - Tightly sealed safety goggles - Double nitrile/butyl gloves - Flame-resistant lab coat - N95 respirator or fume hood weighing->ppe_solid reaction Reaction/Workup solution_prep->reaction ppe_solution Required PPE: - Chemical splash goggles - Nitrile/butyl gloves - Flame-resistant lab coat - Work in fume hood solution_prep->ppe_solution ppe_reaction Required PPE: - Chemical splash goggles & face shield - Nitrile/butyl gloves - Flame-resistant lab coat - Work in fume hood reaction->ppe_reaction

Caption: PPE selection flowchart based on the handling task.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the pursuit of scientific advancement.

References

  • DC Chemicals. 4-Hydroxyquinoline MSDS. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of Colorado Boulder. Chemical Safety PPE. [Link]

  • PubChem. 4-Hydroxyquinoline. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Kerbl. Chemical resistant gloves. [Link]

  • Shield Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. [Link]

  • SAS Safety Corp. Chemical Resistance Chart. [Link]

  • Human Metabolome Database. Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). [Link]

  • Thorn-Seshold Group, LMU. Safety. [Link]

  • University of Washington. Laboratory Safety Manual. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Duke University Chemistry Department. Safety Manual. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.